3-(4-Methylphenyl)-3-oxetanamine hydrochloride
Description
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Properties
IUPAC Name |
3-(4-methylphenyl)oxetan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8-2-4-9(5-3-8)10(11)6-12-7-10;/h2-5H,6-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNASRDBASHMNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(COC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693231 | |
| Record name | 3-(4-Methylphenyl)oxetan-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1322200-77-0 | |
| Record name | 3-Oxetanamine, 3-(4-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1322200-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylphenyl)oxetan-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(4-Methylphenyl)-3-oxetanamine hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-(4-Methylphenyl)-3-oxetanamine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound (CAS No. 1322200-77-0). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the strategic importance of the 3-aminooxetane moiety as a versatile building block and a bioisosteric replacement for other functional groups, thereby highlighting its potential in the design of novel therapeutic agents.
Introduction
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry due to its unique combination of stability and reactivity.[1][2] The inherent ring strain of the oxetane moiety facilitates ring-opening reactions, making it a valuable synthetic intermediate.[1] Furthermore, the incorporation of an oxetane ring into a drug candidate can favorably modulate key physicochemical properties such as solubility, metabolic stability, and lipophilicity.[2]
This compound is a specific derivative that combines the advantageous features of the oxetane ring with a pharmacologically relevant arylamine. The 3-aminooxetane scaffold is of particular interest as it can serve as a bioisostere for the commonly found benzamide functional group, offering a more three-dimensional conformation.[3] This structural feature can be exploited to improve the pharmacokinetic profile of a drug molecule. This guide aims to provide a detailed technical overview of this promising chemical entity.
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available from commercial suppliers, other parameters are estimated based on the general properties of related 3-aryl-3-aminooxetanes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1322200-77-0 | [4] |
| Molecular Formula | C10H14ClNO | [4] |
| Molecular Weight | 199.68 g/mol | [4] |
| Appearance | Solid (predicted) | General knowledge |
| Purity | ≥95% (typical) | [4] |
| Solubility | Higher aqueous solubility than corresponding amides (predicted) | [3] |
| LogD | Low LogD (predicted) | [3] |
| Metabolic Stability | High metabolic stability (predicted) | [3] |
| SMILES | Cl.N(C1(c2ccc(C)cc2)COC1) | Inferred |
| InChI Key | Inferred from structure | Inferred |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the para-substituted aromatic ring (two doublets in the aromatic region), a singlet for the methyl group, and distinct signals for the methylene protons of the oxetane ring. The amine protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbon of the oxetane ring attached to the phenyl group and the nitrogen atom, the methylene carbons of the oxetane, and the carbons of the tolyl group.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the oxetane ether, and C=C stretching of the aromatic ring.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the free base (C10H13NO) and fragmentation patterns characteristic of the loss of small molecules from the parent structure.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of 3-aryl-3-aminooxetanes can be achieved through various synthetic routes. A common strategy involves the nucleophilic addition of an organometallic reagent to oxetan-3-one, followed by functional group manipulation to introduce the amine. A plausible synthetic workflow for 3-(4-Methylphenyl)-3-oxetanamine is outlined below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-(4-Methylphenyl)oxetan-3-ol
-
To a solution of 4-bromotoluene in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium turnings.
-
Heat the mixture to initiate the formation of the Grignard reagent, 4-methylphenylmagnesium bromide.
-
Cool the Grignard solution to 0 °C and add a solution of oxetan-3-one in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol.
Step 2: Synthesis of 3-Azido-3-(4-methylphenyl)oxetane
-
Dissolve the crude 3-(4-methylphenyl)oxetan-3-ol in an appropriate solvent such as toluene.
-
Add diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Heat the reaction mixture and monitor for the completion of the reaction.
-
Upon completion, cool the reaction, wash with water and brine, and dry the organic layer.
-
Purify the crude product by column chromatography to obtain the azide intermediate.
Step 3: Synthesis of 3-(4-Methylphenyl)-3-oxetanamine
-
Dissolve the 3-azido-3-(4-methylphenyl)oxetane in a suitable solvent like methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the desired amine.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the free base, 3-(4-methylphenyl)-3-oxetanamine, in a suitable anhydrous solvent like diethyl ether or ethyl acetate.
-
Add a solution of hydrogen chloride in the same solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.
Chemical Reactivity
The reactivity of this compound is governed by the interplay of the strained oxetane ring and the nucleophilic amino group.
-
Reactions of the Amine: The primary amine can undergo standard reactions such as acylation, alkylation, and sulfonylation to generate a diverse library of derivatives.
-
Ring-Opening Reactions: The oxetane ring is susceptible to ring-opening by various nucleophiles, particularly under acidic conditions which activate the ether oxygen.[1] This reactivity can be harnessed to synthesize more complex molecules.
-
Amphoteric Nature: 3-Aminooxetanes have been described as stable and readily available 1,3-amphoteric molecules.[5][6] This dual reactivity allows them to participate in various intermolecular annulation reactions to form valuable heterocyclic structures.[5][6]
Caption: Key reactivity pathways for 3-aryl-3-aminooxetanes.
Applications in Drug Discovery
The 3-aminooxetane scaffold is a valuable motif in modern drug discovery. Its utility stems from its ability to act as a bioisosteric replacement for other functional groups and its favorable impact on physicochemical properties.
Bioisosterism
The 3-aminooxetane moiety is considered a promising bioisostere for the benzamide group, which is present in over 100 approved drugs.[3] This is due to their comparable polarity and lone pair orientation.[3] However, the 3-aminooxetane introduces a more three-dimensional structure compared to the relatively planar benzamide, which can lead to improved target engagement and selectivity.[3]
Pharmacological Relevance
Derivatives of 3-phenyloxetane have recently been identified as potent and selective agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[7] GLP-1R agonists are an important class of therapeutics for the treatment of type 2 diabetes and obesity.[7] The discovery of 3-phenyloxetane derivatives as GLP-1R agonists underscores the potential of this scaffold in developing novel therapeutics for metabolic diseases.[7][8]
Safety and Handling
Detailed toxicity data for this compound is not available. However, based on the general safety information for related compounds like 3-aminooxetane, it should be handled with care in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It may be harmful if swallowed and can cause skin and eye irritation.[9] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural and chemical properties, including its role as a bioisostere and its favorable impact on physicochemical properties, make it an attractive scaffold for the design of novel therapeutic agents. The synthetic accessibility and diverse reactivity of the 3-aminooxetane core provide a platform for the generation of a wide range of derivatives with potential applications in various therapeutic areas, particularly in the development of treatments for metabolic disorders. Further research into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.
References
- Vertex AI Search. (n.d.). This compound, 95% Purity, C10H14ClNO, 100 mg.
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11678. [Link]
- American Chemical Society. (2025). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. ACS Fall 2025.
- Sun, Z., & Li, Y. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(35), 9477–9482. [Link]
- ChemScene. (n.d.). Oxetan-3-amine hydrochloride.
- Sun, Z., & Li, Y. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(35), 9477–9482. [Link]
- Zhang, Z., et al. (2024). Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry. [Link]
- Li, G., et al. (2021). A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. Organic Letters, 23(2), 436–441. [Link]
- Zhang, Z., et al. (2024). Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
A Guide to the Comprehensive Structure Elucidation of 3-(4-Methylphenyl)-3-oxetanamine Hydrochloride
Abstract
The robust and unambiguous structural characterization of pharmaceutical intermediates is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance.[1][2] This technical guide provides a comprehensive, multi-technique framework for the definitive structure elucidation of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride (CAS No: 1322200-77-0), a substituted oxetane building block of increasing interest in medicinal chemistry.[3][4] Oxetanes are valued for their ability to act as polar, metabolically stable isosteres for groups like gem-dimethyl or carbonyls.[5] This document moves beyond a simple recitation of methods, offering a rationale-driven approach rooted in the principles of orthogonal analysis. We detail the strategic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction to build a self-validating dossier of structural evidence.
Introduction: The Analytical Imperative
The subject compound, this compound, possesses several key structural features that require careful and independent verification: a 1,4-disubstituted aromatic ring, a quaternary carbon, a strained four-membered oxetane ring, a primary amine, and its formation as a hydrochloride salt. Each feature presents a unique spectroscopic signature. The goal of a rigorous elucidation is not merely to collect data, but to ensure that the data from each analytical technique converge to support a single, unambiguous structure. This integrated approach is critical for creating a robust data package for process control, quality assurance, and regulatory submission.[6][7]
The overall analytical workflow is designed to provide orthogonal data points, where each technique confirms the structure from a different physical principle.
Caption: Overall workflow for integrated structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in an organic molecule.[8] For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments provides an almost complete structural picture.
Rationale and Experimental Design
The choice of a deuterated solvent is critical. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for amine hydrochlorides. The acidic N-H protons are less likely to undergo rapid exchange with residual water in DMSO-d₆, allowing for their direct observation and coupling.
Expected ¹H and ¹³C NMR Spectral Data
The following table summarizes the anticipated chemical shifts (δ) in ppm. These predictions are based on established values for similar structural motifs, including the characteristic downfield shifts for protons on the strained oxetane ring.[9][10]
| Assignment | ¹H NMR (ppm) | Multiplicity | Integration | ¹³C NMR (ppm) | Notes |
| Oxetane CH₂ | ~4.8 - 5.1 | AB quartet or two doublets | 4H | ~82-85 | Diastereotopic protons due to the adjacent chiral center. Highly deshielded by the ring oxygen and strain.[9] |
| Aromatic CH | ~7.2 - 7.5 | Two doublets (AA'BB' system) | 4H | ~126-130 | Classic pattern for a 1,4-disubstituted benzene ring. |
| Methyl (CH₃) | ~2.3 - 2.4 | Singlet | 3H | ~21 | Typical chemical shift for a tolyl methyl group. |
| Amine (NH₃⁺) | ~9.0 - 9.5 | Broad singlet | 3H | N/A | Broad due to quadrupolar relaxation and exchange. Observable in DMSO-d₆. Position is concentration-dependent. |
| Aromatic C-H | N/A | N/A | N/A | ~126-130 | Two signals expected for the AA'BB' system. |
| Aromatic C-CH₃ | N/A | N/A | N/A | ~138-140 | Quaternary aromatic carbon attached to the methyl group. |
| Aromatic C-Oxetane | N/A | N/A | N/A | ~140-143 | Quaternary aromatic carbon attached to the oxetane ring. |
| Oxetane C-N | N/A | N/A | N/A | ~50-55 | The quaternary carbon of the oxetane ring, a key signature. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆. Vortex gently until the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D (COSY, HSQC) spectra on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
Data Processing: Process the spectra using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum accordingly (δ ~39.52 ppm).
Mass Spectrometry (MS): Molecular Formula Confirmation
Mass spectrometry provides the molecular weight of the free base and crucial fragmentation data that supports the proposed structure.[7] High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.
Rationale and Experimental Design
Electrospray Ionization (ESI) is the preferred method for this compound. As a pre-formed salt, it readily forms ions in solution, making ESI in positive ion mode highly effective for detecting the protonated molecule of the free base, [M+H]⁺.
Expected Fragmentation Pattern
The primary ion observed will be the [M+H]⁺ of the free amine, C₁₀H₁₃NO.
-
Calculated Monoisotopic Mass for [C₁₀H₁₄NO]⁺: 164.1070 u
-
Key Fragmentation: A characteristic fragmentation pathway for 3-substituted oxetanes is the loss of formaldehyde (CH₂O, 30 u) via retro-[2+2] cycloreversion, which is a strong indicator of the oxetane ring's presence.[9] Another likely fragmentation is the loss of the amino group.
Caption: Anticipated ESI-MS fragmentation pathways.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Operate the mass spectrometer (e.g., a Q-TOF or Orbitrap) in positive ion mode. Acquire a full scan spectrum over a mass range of m/z 50-500.
-
Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass for C₁₀H₁₄NO⁺. A mass error of < 5 ppm provides high confidence in the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule, providing confirmatory evidence that is orthogonal to NMR and MS.[11][12]
Rationale and Spectral Interpretation
For this compound, we expect to see characteristic absorptions for the primary ammonium salt (NH₃⁺), the strained C-O-C ether linkage of the oxetane, the aromatic ring, and the alkyl C-H bonds. The hydrochloride salt form significantly alters the N-H stretching region compared to the free amine.[13]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Notes |
| N-H⁺ Stretch | 3200 - 2800 | Strong, very broad | Characteristic of a primary amine salt. This broad envelope often has C-H stretching peaks superimposed on it.[13] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Peaks just above 3000 cm⁻¹ are indicative of sp² C-H bonds. |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Peaks from the methyl and oxetane methylene groups. |
| N-H⁺ Bend | 1620 - 1560 | Medium-Strong | Asymmetric and symmetric bending modes of the NH₃⁺ group. |
| Aromatic C=C Stretch | 1600, 1500 | Medium-Strong | Characteristic "doublet" for benzene derivatives. |
| Oxetane C-O-C Stretch | 980 - 960 | Strong | Asymmetric stretch of the strained cyclic ether. This is a key diagnostic peak for the oxetane ring.[14] |
| Aromatic C-H Out-of-Plane Bend | 850 - 810 | Strong | Strong absorption in this region is highly indicative of 1,4-disubstitution. |
Experimental Protocol: ATR-FTIR Analysis
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform ATR and baseline corrections on the resulting spectrum as needed.
Single-Crystal X-ray Diffraction: Unambiguous 3D Structure
When a high-quality single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[15][16] It confirms not only the atomic connectivity but also the bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the ammonium group, the chloride anion, and the oxetane oxygen.[17][18]
Rationale and Expected Outcomes
This technique is the "gold standard" for structure determination.[15] For this compound, a successful crystal structure would definitively confirm:
-
The connectivity of the tolyl group to the C3 position of the oxetane ring.
-
The presence and location of the amine group at the same C3 position.
-
The puckered conformation of the four-membered oxetane ring.[5][14]
-
The ionic interaction between the protonated amine (ammonium) and the chloride anion.[17]
Experimental Protocol: Crystallization and Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion). Common solvent systems for hydrochloride salts include methanol, ethanol, or water/isopropanol mixtures.
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[16]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data to achieve a final, high-resolution molecular structure.
Data Synthesis and Final Confirmation
The definitive assignment of the structure of this compound is achieved by synthesizing the information from all techniques. The NMR data provides the carbon-hydrogen framework, the MS confirms the molecular formula, the FTIR identifies all key functional groups, and X-ray crystallography reveals the exact 3D arrangement in space. The consistency across these orthogonal methods provides an exceptionally high degree of confidence in the final structural assignment, meeting the rigorous standards of the pharmaceutical industry.[1][11]
References
- Vertex AI Search. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- IJRASET. (n.d.). Analytical Techniques in Pharmaceutical Analysis: A Review.
- Advanced Analytical Techniques in Pharmaceutical Analysis. (2024).
- MDPI. (n.d.).
- Benchchem. (n.d.). A Comparative Spectroscopic Guide to 3-Phenyloxetan-3-amine and Its Isomers.
- Gradiva Review Journal. (n.d.).
- ResearchGate. (n.d.). Crystal structure of hydrochloride salt, 2: (a) dimeric unit of....
- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry.
- Connect Journals. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
- ResearchGate. (n.d.). View of the structure of the crystals of the hydrochloride salt of....
- ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1).
- PMC - NIH. (n.d.). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one.
- ResearchGate. (n.d.). The packing structure of hydrochloride salt (I), viewed down the....
- Angene. (n.d.). This compound, 95% Purity, C10H14ClNO, 100 mg.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- RSC Publishing. (2021). Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitors.
- Preprints.org. (2026). Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine.
- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023).
- Benchchem. (n.d.). Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide.
- IR Spectroscopy Tutorial: Amines. (n.d.).
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.
- PMC - PubMed Central - NIH. (n.d.). X ray crystallography.
- CymitQuimica. (n.d.). CAS 491588-41-1: oxetan-3-amine hydrochloride.
- Wikipedia. (n.d.). X-ray crystallography.
- Google Patents. (n.d.). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.
- Beilstein Journals. (n.d.).
- ResearchGate. (n.d.). X-ray structure. The x-ray single-crystal structure of amine salt 8.
- Engineered Science Publisher. (n.d.).
- PubMed. (2014).
- BLD Pharm. (n.d.). 21635-88-1|3-Oxetanamine|BLD Pharm.
- PMC - NIH. (2025).
- ChemicalBook. (2025). 3-Methyl-3-oxetanaMine hydrochloride.
- AChemBlock. (n.d.). 3-Methyl-3-oxetanamine hydrochloride 97%.
- PubMed. (n.d.). Liquid chromatographic and mass spectral analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines: regioisomers of the 3,4-methylenedioxyamphetamines.
- ResearchGate. (2025). (PDF) Spectroscopic analysis of pharmaceutical formulations through the use of chemometric tools.
Sources
- 1. Analytical Techniques in Pharmaceutical Analysis: A Review [ijraset.com]
- 2. gradivareview.com [gradivareview.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02486H [pubs.rsc.org]
- 11. azolifesciences.com [azolifesciences.com]
- 12. Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Methylphenyl)-3-oxetanamine Hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride, a valuable building block in contemporary medicinal chemistry. The oxetane motif is increasingly recognized for its ability to favorably modulate the physicochemical properties of drug candidates, including solubility, lipophilicity, and metabolic stability. This document outlines a robust synthetic pathway from commercially available precursors and details the analytical methodologies requisite for the unambiguous structural elucidation and purity assessment of the final compound. The content herein is intended to equip researchers and drug development professionals with the practical knowledge to both synthesize and rigorously characterize this important molecular scaffold.
Introduction: The Strategic Value of the Oxetane Moiety in Drug Discovery
The landscape of modern drug discovery is characterized by a continuous search for molecular scaffolds that can impart advantageous pharmacokinetic and pharmacodynamic properties to lead compounds. The four-membered oxetane ring has emerged as a particularly strategic motif in this context.[1][2] Its incorporation into drug candidates can lead to significant improvements in aqueous solubility, a reduction in lipophilicity, and enhanced metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[3][4] Furthermore, the rigid, three-dimensional nature of the oxetane ring can facilitate favorable interactions with biological targets.[5] The title compound, this compound, combines the benefits of the oxetane core with an arylamine functionality, making it a versatile intermediate for the synthesis of a diverse range of potential therapeutic agents.[6]
A Multi-Step Synthetic Strategy
A logical and efficient synthetic route to this compound has been devised, commencing with the commercially available 3-oxetanone. The overall workflow is depicted below.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 3-(4-Methylphenyl)oxetan-3-ol
The initial step involves a Grignard reaction to introduce the 4-methylphenyl moiety onto the oxetane ring. This classic carbon-carbon bond-forming reaction is highly reliable for this purpose.
Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 4-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 4-tolylmagnesium bromide. The reaction is typically initiated with a crystal of iodine if necessary and maintained at a gentle reflux.
-
Addition of 3-Oxetanone: The solution of 4-tolylmagnesium bromide is cooled to 0 °C. A solution of 3-oxetanone in anhydrous diethyl ether is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-(4-methylphenyl)oxetan-3-ol.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure tertiary alcohol.
Step 2: Conversion of 3-(4-Methylphenyl)oxetan-3-ol to 3-(4-Methylphenyl)-3-oxetanamine
The conversion of the tertiary alcohol to the primary amine is a critical transformation. The Ritter reaction provides a direct and efficient method for this conversion.[7][8][9]
Protocol:
-
Ritter Reaction: The purified 3-(4-methylphenyl)oxetan-3-ol is dissolved in acetonitrile. The solution is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Hydrolysis of the Intermediate Amide: Upon completion of the Ritter reaction, the mixture is carefully poured onto ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting N-(3-(4-methylphenyl)oxetan-3-yl)acetamide is extracted with dichloromethane. The combined organic extracts are dried and concentrated. The crude acetamide is then subjected to acidic hydrolysis by refluxing with aqueous hydrochloric acid.[5][10]
-
Isolation of the Free Amine: After hydrolysis, the reaction mixture is cooled and basified with a concentrated sodium hydroxide solution to a pH > 12. The free amine is then extracted with diethyl ether. The combined ethereal layers are washed with brine, dried over anhydrous potassium carbonate, filtered, and concentrated under reduced pressure to yield 3-(4-methylphenyl)-3-oxetanamine as an oil.
Step 3: Formation of this compound
The final step is the formation of the hydrochloride salt, which often improves the stability and handling properties of the amine.
Protocol:
-
Salt Formation: The purified 3-(4-Methylphenyl)-3-oxetanamine is dissolved in a minimal amount of anhydrous diethyl ether. A solution of hydrogen chloride in diethyl ether (2.0 M) is added dropwise with stirring until precipitation is complete.
-
Isolation and Drying: The resulting white precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product, this compound.
Comprehensive Characterization
Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. The following techniques are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
Expected ¹H NMR Spectral Data (in CDCl₃, δ in ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3-7.5 | d | 2H | Ar-H (ortho to methyl) |
| ~ 7.1-7.2 | d | 2H | Ar-H (meta to methyl) |
| ~ 4.8-5.0 | m | 4H | -CH₂- of oxetane |
| ~ 2.3-2.4 | s | 3H | Ar-CH₃ |
| ~ 2.0-3.0 | br s | 3H | -NH₃⁺ |
Note: The chemical shifts are predictive and based on analogous structures. The amine protons (-NH₃⁺) may be broad and their chemical shift can be concentration-dependent.[11][12][13]
Expected ¹³C NMR Spectral Data (in CDCl₃, δ in ppm):
| Chemical Shift (ppm) | Assignment |
| ~ 138-140 | Ar-C (ipso to methyl) |
| ~ 135-137 | Ar-C (ipso to oxetane) |
| ~ 129-130 | Ar-CH (meta to methyl) |
| ~ 125-127 | Ar-CH (ortho to methyl) |
| ~ 78-80 | -CH₂- of oxetane |
| ~ 55-58 | Quaternary C of oxetane |
| ~ 21 | Ar-CH₃ |
Note: The oxetane ring carbons are expected to appear in the aliphatic region, with the carbon adjacent to the oxygen being downfield.[14][15]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic IR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3000-2800 | N-H stretch | Ammonium salt (-NH₃⁺) |
| ~ 3100-3000 | C-H stretch | Aromatic |
| ~ 2950-2850 | C-H stretch | Aliphatic (CH₃) |
| ~ 1600, 1500, 1450 | C=C stretch | Aromatic ring |
| ~ 1250-1000 | C-N stretch | Amine |
| ~ 980 | C-O-C stretch | Oxetane ring |
Note: The N-H stretching of the hydrochloride salt will appear as a broad band. Aromatic amine C-N stretches are typically strong.[16][17][18][19]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for this purpose.
Expected Fragmentation Pattern (EI-MS):
-
Molecular Ion (M⁺): A peak corresponding to the free amine (m/z = 177) may be observed, although it might be weak.
-
Major Fragments: The primary fragmentation pathway for benzylic amines is typically the cleavage of the bond beta to the aromatic ring. This would result in the loss of the amino-oxetane moiety to give a tropylium-like ion at m/z 91 (C₇H₇⁺) corresponding to the methylbenzyl fragment. Another significant fragmentation would be the loss of a methyl radical from the molecular ion.[20][21]
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity of the final compound. A reversed-phase method is generally suitable for the analysis of polar amine hydrochlorides.[22][23][24][25]
Suggested HPLC Method:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure protonation of the amine and improve peak shape.
-
Gradient: A typical gradient would start with a high percentage of aqueous phase and ramp up to a higher percentage of organic phase over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should provide a sharp, symmetrical peak for the target compound, allowing for accurate purity assessment.
Safety and Handling
Standard laboratory safety precautions should be observed throughout the synthesis and characterization of this compound. This includes the use of personal protective equipment (safety glasses, lab coat, gloves) and working in a well-ventilated fume hood. The reagents used in this synthesis, particularly Grignard reagents, strong acids, and organic solvents, are hazardous and should be handled with care.
Conclusion
This technical guide provides a detailed, scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined procedures, researchers can reliably produce and validate this valuable building block for applications in drug discovery and medicinal chemistry. The strategic incorporation of the oxetane motif continues to be a promising avenue for the development of novel therapeutics with improved properties, and a thorough understanding of the synthesis and characterization of such compounds is fundamental to this endeavor.
References
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: structural and synthetic insights.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
- Hofmann, A. W. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725-2736.
- Shvekhgeimer, M. G. A. (2004). The Hofmann reaction. Russian Chemical Reviews, 73(10), 995-1016.
- Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Erbe, D. V. (2012). Application of the oxetane motif in the design of a potent and selective inhibitor of soluble epoxide hydrolase. Journal of medicinal chemistry, 55(6), 2777-2787.
- Jat, J. L., Bhatt, V., & Kumar, V. (2018). Oxetanes: A new generation of building blocks in medicinal chemistry. European journal of medicinal chemistry, 157, 1163-1183.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
- Carreira, E. M., & Fessard, T. C. (2014). Four-membered ring-containing spirocycles: synthetic strategies and opportunities. Chemical reviews, 114(17), 8257-8322.
- Lumen Learning. (n.d.). Alcohols to Amines. Chemistry LibreTexts.
- Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to amides.
- Wikipedia contributors. (2024, May 22). Ritter reaction. Wikipedia.
- Chemguide. (n.d.). Hydrolysing nitriles.
- Echemi. (n.d.). Hydrolysis of nitriles: Amide vs Carboxylic acid.
- Professor Dave Explains. (2022, January 11). Ritter Reaction [Video]. YouTube.
- Organic Chemistry Reaction. (2025, December 9). Ritter Reaction.
- Pearson+. (n.d.). The Ritter reaction occurs when nitrile and secondary or tertiary.... Study Prep.
- Xie, M., Liu, Y., Zhang, X., & Long, M. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang pu xue yu guang pu fen xi = Guang pu, 20(5), 684–686.
- Infrared Spectroscopy. (n.d.).
- Kiremire, B., Mabic, S., & Cole, R. B. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry : JMS, 37(6), 633–645.
- Erowid. (n.d.). One Pot Conversion of Alcohols to Amines. [www.rhodium.ws].
- Bandgar, B. P., & Bettigeri, S. V. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic letters, 2(19), 2995–2997.
- ResearchGate. (2025, August 10).
- SpectraBase. (n.d.). OXETANE-C - Optional[13C NMR] - Chemical Shifts.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- Indian Academy of Sciences. (n.d.).
- ResearchGate. (2025, August 6). Fragmentation Mechanisms of Protonated Benzylamines.
- ACS Publications. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (n.d.).
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
- Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
- SIELC Technologies. (n.d.). Polar Compounds.
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- 13-C NMR Chemical Shift Table.pdf. (n.d.).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol.
- Semantic Scholar. (n.d.). [PDF] Study on Synthesis Of Oxetan-3-ol.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- National Institutes of Health. (n.d.). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols.
- Oregon State University. (n.d.). 13 C NMR Chemical Shifts.
- CORE. (n.d.).
- LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
Sources
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. Hofmann Rearrangement Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Ritter reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry-reaction.com [chemistry-reaction.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 14. What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 ca.. [askfilo.com]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. hplc.eu [hplc.eu]
- 23. jordilabs.com [jordilabs.com]
- 24. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 25. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to 3-(4-Methylphenyl)-3-oxetanamine hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride (CAS Number: 1322200-77-0), a heterocyclic compound of increasing interest in medicinal chemistry.[1] We delve into its chemical identity, physicochemical properties, and plausible synthetic routes based on established methodologies for related 3-aryl-3-oxetanamine derivatives. A significant focus is placed on the strategic importance of the oxetane motif in drug design, exploring its role as a versatile bioisostere for improving key pharmacokinetic and pharmacodynamic parameters. This guide also outlines detailed protocols for characterization, safety, and handling, and discusses the potential therapeutic applications of this compound class, particularly in central nervous system (CNS) disorders and oncology.
Introduction: The Emergence of Oxetanes in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a valuable building block in modern drug discovery.[2][3] Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, offers medicinal chemists a powerful tool to modulate the characteristics of drug candidates.[2] Oxetanes are increasingly utilized as bioisosteric replacements for gem-dimethyl and carbonyl groups, often leading to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[4] The incorporation of an oxetane can also influence the conformation of a molecule, providing access to novel chemical space and potentially enhancing target selectivity.[2][4]
This compound belongs to the class of 3-aryl-3-amino-oxetanes, a scaffold that is gaining traction for its potential in developing novel therapeutics. This guide aims to provide a detailed technical resource for researchers working with or considering this compound for their drug discovery programs.
Compound Identification and Physicochemical Properties
A clear understanding of the fundamental properties of this compound is crucial for its effective use in research and development.
| Property | Value | Source |
| Chemical Name | This compound | |
| Synonyms | 3-(p-tolyl)oxetan-3-amine hydrochloride | |
| CAS Number | 1322200-77-0 | [1] |
| Molecular Formula | C₁₀H₁₄ClNO | [1] |
| Molecular Weight | 199.68 g/mol | [1] |
| Appearance | Expected to be a solid | |
| Solubility | Expected to have good solubility in water and polar organic solvents due to its hydrochloride salt form. | |
| Purity | Commercially available with purities of 95% or higher. | [1] |
Synthesis and Characterization
Plausible Synthetic Pathway
A common and effective method for the synthesis of 3-aryl-3-aminooxetanes involves a multi-step sequence starting from a suitable precursor. The following proposed pathway is based on the synthesis of related compounds.[5]
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF), a solution of 1-(bromomethyl)-4-methylbenzene in THF is added dropwise under an inert atmosphere. The reaction mixture is stirred until the magnesium is consumed to yield p-tolylmagnesium bromide.
-
Nucleophilic Addition: The freshly prepared Grignard reagent is added to a cooled solution of oxetan-3-one in anhydrous THF. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product, 3-(4-methylphenyl)oxetan-3-ol, is extracted with an organic solvent.
-
Activation of the Hydroxyl Group: The tertiary alcohol is then activated, for example, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine to form the corresponding mesylate or tosylate.
-
Nucleophilic Substitution with Azide: The intermediate sulfonate is reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to yield 3-azido-3-(4-methylphenyl)oxetane.
-
Reduction of the Azide: The azide is reduced to the primary amine. This can be achieved through various methods, including catalytic hydrogenation (H₂ over Palladium on carbon) or with a reducing agent like lithium aluminum hydride (LiAlH₄).
-
Hydrochloride Salt Formation: The resulting free base, 3-(4-Methylphenyl)-3-oxetanamine, is dissolved in a suitable solvent like diethyl ether, and a solution of hydrogen chloride in ether is added to precipitate the desired hydrochloride salt.
Characterization Techniques
The structural confirmation of the synthesized this compound would rely on a combination of standard spectroscopic and analytical techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group (typically in the range of 7.0-7.5 ppm), the methyl protons of the tolyl group (around 2.3 ppm), and the methylene protons of the oxetane ring (likely between 4.0 and 5.0 ppm). The amine protons would appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the methyl carbon, the quaternary carbon of the oxetane ring attached to the aryl group and nitrogen, and the methylene carbons of the oxetane ring.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands corresponding to:
-
N-H stretching vibrations of the ammonium salt (broad band around 3000-3200 cm⁻¹).
-
C-H stretching of the aromatic and aliphatic groups (around 2850-3000 cm⁻¹).
-
Aromatic C=C stretching (around 1600 and 1450 cm⁻¹).
-
C-O-C stretching of the oxetane ring (around 950-1100 cm⁻¹).
3.2.3. Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak corresponding to the free base [C₁₀H₁₃NO]⁺.
Applications in Drug Discovery and Development
The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. The oxetane moiety can significantly influence the biological and physicochemical properties of a molecule.
Role as a Bioisostere
The 3,3-disubstituted oxetane core in this compound can act as a bioisostere for a gem-dimethyl group, a common motif in drug molecules used to block metabolic oxidation.[2] By replacing a lipophilic gem-dimethyl group with a more polar oxetane, it is often possible to improve aqueous solubility and reduce metabolic lability without a significant increase in molecular weight.[4]
Caption: Bioisosteric replacement of a gem-dimethyl group with an oxetane moiety.
Potential Therapeutic Areas
While specific biological data for this compound is not yet published, the broader class of 3-aminooxetanes has shown promise in various therapeutic areas.
-
Central Nervous System (CNS) Disorders: The ability of the oxetane motif to improve properties like solubility can be advantageous for designing CNS-penetrant drugs.[6] Modifications of the amino group could lead to compounds targeting CNS receptors or transporters.
-
Oncology: The oxetane scaffold is present in several approved anticancer drugs, such as paclitaxel.[3] The unique geometry and polarity of the oxetane ring can lead to novel interactions with biological targets in cancer cells. There is evidence of adamantane derivatives, which share some structural similarities in terms of a rigid core, showing antitumor effects.[7]
-
Infectious Diseases: The incorporation of oxetane moieties has been explored in the development of antiviral agents.[8]
The general workflow for incorporating such a novel scaffold into a drug discovery program is outlined below.
Caption: A typical drug discovery workflow incorporating a novel chemical scaffold.
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling similar amine hydrochlorides should be followed.[9][10]
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Respiratory Protection: Work in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Skin and Body Protection: A lab coat should be worn to prevent skin contact.
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.[10]
-
Do not breathe dust.[10]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
In all cases of exposure, seek medical attention.
Conclusion
This compound is a promising chemical entity that leverages the advantageous properties of the oxetane scaffold. Its potential as a building block in the synthesis of novel drug candidates is significant, particularly in the fields of CNS disorders and oncology. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers aiming to explore the therapeutic potential of this and related compounds. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its promise in drug discovery.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
- Google Patents. (n.d.). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.
- NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 201 MHz, H 2 O, predicted) (NP0224543).
- PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
- PubMed Central. (n.d.). Oxetanes in Drug Discovery Campaigns.
- PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
- PubMed Central. (n.d.). Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
- PubMed Central. (n.d.). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors.
- PubMed Central. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products.
- Chemsrc. (n.d.). 3-Oxetanamine | CAS#:21635-88-1.
- Organic Syntheses. (n.d.). Methylamine Hydrochloride.
- Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
- Google Patents. (n.d.). EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates.
- Google Patents. (n.d.). WO2006037055A1 - Synthesis of atomoxetine hydrochloride.
- PubMed. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA).
- Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol.
- ResearchGate. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone.
- PubMed. (n.d.). The antitumor effect of a novel differentiation inducer, 2, 2-Bis (4-(4-amino-3-hydroxyphenoxy) phenyl) adamantane (DPA), in combinatory therapy on human colon cancer.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
- 6. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antitumor effect of a novel differentiation inducer, 2, 2-Bis (4-(4-amino-3-hydroxyphenoxy) phenyl) adamantane (DPA), in combinatory therapy on human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. fishersci.com [fishersci.com]
- 10. enamine.enamine.net [enamine.enamine.net]
An In-depth Technical Guide to 3-(4-Methylphenyl)-3-oxetanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride, a compound of growing interest in medicinal chemistry. The oxetane motif is increasingly recognized for its ability to confer desirable physicochemical properties in drug candidates, such as improved solubility and metabolic stability.[1][2][3] This document details the compound's nomenclature, physicochemical properties, a representative synthetic route, and methods for its analytical characterization. Furthermore, it explores the broader pharmacological context of oxetane-containing molecules and outlines essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics incorporating this unique structural moiety.
Introduction: The Rise of Oxetanes in Drug Discovery
The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged as a valuable building block in modern drug discovery.[1] Historically underutilized due to perceived instability, recent advances in synthetic chemistry have made a wide array of oxetane derivatives readily accessible.[3] Their incorporation into molecular scaffolds can lead to significant improvements in aqueous solubility, metabolic stability, and target affinity.[1][3] Oxetanes can act as less lipophilic and more stable bioisosteres for commonly used groups like gem-dimethyl or carbonyl functionalities.[2][4] Specifically, 3-substituted oxetanamines are versatile intermediates, offering a vector for further chemical elaboration while imparting the beneficial properties of the oxetane core. This guide focuses on the hydrochloride salt of 3-(4-Methylphenyl)-3-oxetanamine, providing a detailed examination of its chemical and physical attributes.
Nomenclature and Physicochemical Properties
A clear understanding of a compound's fundamental properties is essential for its application in research and development.
IUPAC Name and Structural Information
-
Systematic IUPAC Name: 3-(4-Methylphenyl)oxetan-3-amine hydrochloride
-
Synonyms: 3-(p-Tolyl)oxetan-3-amine hydrochloride[5]
-
CAS Number: 1322200-77-0[6]
-
Molecular Formula: C₁₀H₁₄ClNO[6]
-
Molecular Weight: 199.68 g/mol [6][]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. These properties are critical for predicting its behavior in biological systems and for designing appropriate experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO | [6] |
| Molecular Weight | 199.68 g/mol | [6][] |
| Form | Solid (Typical) | General Knowledge |
| Solubility | Expected to be more water-soluble than the free base due to its hydrochloride salt form. | [8] |
| pKa (amine) | The oxetane ring is known to reduce the basicity of proximal amines.[1][4] | General Knowledge |
Synthesis and Purification
The synthesis of 3-aryl-3-oxetanamines can be achieved through various synthetic strategies. The following represents a plausible and common approach for preparing such compounds, starting from oxetan-3-one.
Representative Synthetic Workflow
The synthesis of this compound can be conceptualized as a multi-step process. This workflow diagram illustrates the logical progression from a common starting material to the final product.
Caption: A representative synthetic pathway for this compound.
Detailed Experimental Protocol (Illustrative)
This protocol is an illustrative example based on established chemical transformations for the synthesis of related compounds.[3]
Step 1: Synthesis of 3-(4-Methylphenyl)oxetan-3-ol
-
To a solution of 4-methylphenylmagnesium bromide (1.1 equivalents) in anhydrous THF at 0 °C, add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Step 2: Synthesis of 3-Azido-3-(4-methylphenyl)oxetane
-
To a solution of 3-(4-methylphenyl)oxetan-3-ol (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous toluene at 0 °C, add diethyl azodicarboxylate (1.5 equivalents) dropwise.
-
Stir the mixture for 30 minutes, then add diphenylphosphoryl azide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture and purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the azide intermediate.
Step 3: Synthesis of 3-(4-Methylphenyl)oxetan-3-amine (Free Base)
-
To a solution of 3-azido-3-(4-methylphenyl)oxetane (1.0 equivalent) in methanol, add a catalytic amount of 10% Palladium on carbon.
-
Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite, and concentrate the filtrate under reduced pressure to yield the free base amine.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude 3-(4-methylphenyl)oxetan-3-amine in a minimal amount of diethyl ether.
-
Add a 2.0 M solution of HCl in diethyl ether (1.1 equivalents) dropwise with stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield this compound as a solid.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of the final compound. A reverse-phase method is typically employed.
| Parameter | Typical Condition |
| Column | C18, e.g., Waters X-select® |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Expected Result | A single major peak with >95% purity. |
This method is based on general practices for analyzing similar small molecules.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group (typically in the 7.0-7.5 ppm range), a singlet for the methyl group protons (around 2.3 ppm), and distinct signals for the non-equivalent methylene protons of the oxetane ring (typically in the 4.5-5.0 ppm range). The amine protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR will show signals for the quaternary carbon of the oxetane ring attached to the amine and aryl group, the methylene carbons of the oxetane ring, the aromatic carbons, and the methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For this molecule, Electrospray Ionization (ESI) in positive mode would be appropriate. The expected [M+H]⁺ ion for the free base (C₁₀H₁₃NO) would be observed at m/z 164.1.
Pharmacology and Mechanism of Action (Contextual)
While specific pharmacological data for this compound is not extensively published in peer-reviewed literature, its structural motifs are relevant in several areas of drug development. The incorporation of an oxetane ring can significantly influence a molecule's properties.
The Role of the Oxetane Moiety
The oxetane group is often used to improve key drug-like properties.[2] This diagram illustrates the decision-making process where an oxetane might be incorporated into a lead compound.
Caption: Decision logic for using oxetanes in medicinal chemistry.
-
Improved Solubility: The polar oxygen atom of the oxetane ring can increase the overall polarity of a molecule, often leading to better aqueous solubility without a significant increase in molecular weight.[1][3]
-
Metabolic Stability: Oxetanes can be used to replace metabolically vulnerable groups, such as gem-dimethyl groups, thereby improving the pharmacokinetic profile of a drug candidate.[2][4]
-
Reduced Basicity of Amines: An oxetane positioned near an amine can lower the pKa of the amine due to its electron-withdrawing nature.[1][4] This can be advantageous in reducing off-target effects, such as hERG channel inhibition.[2]
Potential Therapeutic Areas
Compounds containing the 3-aminooxetane scaffold are explored in various therapeutic areas, including oncology, neurology, and infectious diseases.[1] The specific substitution pattern, such as the 4-methylphenyl group in the title compound, would determine its target affinity and selectivity. For instance, related aryl-amine structures have been investigated for their activity on CNS targets.
Safety and Handling
Proper handling of all chemical reagents is crucial in a laboratory setting. The following information is based on safety data for structurally related amine hydrochlorides.
-
Hazard Classification: Amine hydrochlorides are often classified as irritants to the skin and eyes.[10][11] Some may be harmful if swallowed.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[12][13]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10][12] Avoid contact with skin, eyes, and clothing.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13]
-
First Aid Measures:
Conclusion
This compound is a valuable chemical entity, representative of a class of compounds that leverages the unique properties of the oxetane ring. Its synthesis is achievable through established chemical methods, and its structure can be confirmed using standard analytical techniques. While its specific biological activity remains to be fully elucidated in public-domain research, the structural motifs it contains are of high interest in modern medicinal chemistry. The strategic incorporation of the oxetane moiety is a proven method for enhancing the drug-like properties of therapeutic candidates. This guide provides the foundational knowledge necessary for researchers to handle, characterize, and utilize this compound in their drug discovery efforts.
References
- Ishikura, H., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
- Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry.
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Semantic Scholar.
- Fisher Scientific. (2025).
- Enamine. (n.d.).
- MG Chemicals. (2025).
- Spectrum Pharmacy Products. (2022).
- Angene Chemical. (2024).
- AABlocks. (n.d.). This compound, 95% Purity.
- AChemBlock. (n.d.). 3-Methyl-3-oxetanamine hydrochloride 97%.
- BLDpharm. (n.d.). 3-(3-Methoxy-4-methylphenyl)oxetan-3-amine hydrochloride.
- ChemScene. (n.d.). Oxetan-3-amine hydrochloride.
- BLDpharm. (n.d.). 3-(p-Tolyl)oxetan-3-amine.
- ChemicalBook. (2025). 3-OXETANAMINE.
- Nechaev, A. V., et al. (2021). Three-Component Reactions of 3-Arylidene-3H-Indolium Salts, Isocyanides and Amines. Molecules.
- CymitQuimica. (n.d.). oxetan-3-amine hydrochloride.
- Royal Society of Chemistry. (n.d.). Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines.
- SynHet. (n.d.). 3-Amino-3-(3-chlorophenyl)oxetane hydrochloride.
- Organic Chemistry Portal. (n.d.).
- Leah4sci. (2014). Synthesis; Reactions to Make Amines. YouTube.
- ChemicalBook. (2025). 3-Methyl-3-oxetanaMine hydrochloride.
- ChemicalBook. (n.d.). 3-OXETANAMINE, 3-METHYL-(874473-14-0) 1H NMR spectrum.
- BLDpharm. (n.d.). 3-Oxetanamine.
- Frontier Specialty Chemicals. (n.d.). 3-Oxetanamine hydrochloride.
- BOC Sciences. (n.d.). 3-(m-Tolyl)oxetan-3-amine hydrochloride.
- Johnson, M. P., et al. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry.
- El-Gowelli, H. M., et al. (2024).
- Sigma-Aldrich. (n.d.). 1-(4-chloro-3-methylphenyl)-3,3-dimethylbutan-2-amine.
- Sigma-Aldrich. (n.d.). 3-Aminooxetane 97.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1322878-25-0|3-(p-Tolyl)oxetan-3-amine|BLD Pharm [bldpharm.com]
- 6. calpaclab.com [calpaclab.com]
- 8. CAS 491588-41-1: oxetan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]
- 9. Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. angenechemical.com [angenechemical.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. mgchemicals.com [mgchemicals.com]
The Oxetane Motif: A Technical Guide to its Discovery, Synthesis, and Transformative Role in Drug Development
Abstract
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique conformational rigidity, polarity, and ability to serve as a bioisosteric replacement for common functional groups have established it as a critical tool for enhancing the physicochemical and pharmacokinetic properties of therapeutic candidates. This in-depth technical guide provides a comprehensive exploration of the discovery and history of oxetane-containing compounds, from their initial synthesis to their current prominence in drug development. We will delve into the evolution of synthetic methodologies, offering detailed, field-proven protocols for the construction of this strained ring system. Furthermore, this guide will present a thorough analysis of the oxetane's impact on drug-like properties, supported by comparative data and case studies of pivotal oxetane-containing therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of the oxetane motif in their own research endeavors.
Introduction: The Rise of a Strained Heterocycle
For much of chemical history, the oxetane ring was relegated to a niche area of study, largely due to its inherent ring strain of approximately 25.5 kcal/mol, which was perceived as a liability.[1][2] However, this very strain, which imparts a unique three-dimensional geometry and electronic profile, has become its greatest asset in the realm of medicinal chemistry. The pioneering work of Carreira and colleagues in the early 2000s revolutionized the perception of oxetanes, demonstrating their utility as polar surrogates for gem-dimethyl groups and metabolically stable bioisosteres for carbonyl functionalities.[3][4][5] This paradigm shift ignited a surge of interest in the synthesis and application of oxetane-containing compounds, leading to their incorporation into a growing number of clinical candidates and approved drugs.
The oxetane's value lies in its ability to predictably modulate key drug-like properties. Its incorporation can lead to a significant increase in aqueous solubility, a reduction in lipophilicity, and enhanced metabolic stability.[3][4][6] The electronegative oxygen atom within the ring also exerts a potent inductive effect, which can be harnessed to modulate the basicity of nearby amines, a critical factor in optimizing a drug's pharmacokinetic profile and reducing off-target effects.[1][7]
This guide will provide a comprehensive journey through the world of oxetanes, from their historical discovery to the cutting-edge synthetic methods that have made them readily accessible. We will explore their profound impact on drug design through detailed case studies and present practical, step-by-step protocols to empower researchers to incorporate this versatile motif into their own synthetic strategies.
A Historical Perspective: From Serendipity to Strategic Design
The story of the oxetane begins in the late 19th century, long before its potential in medicinal chemistry was realized.
The Dawn of Oxetane Chemistry
The first synthesis of the parent oxetane ring was reported by Reboul in 1878 .[3][8][9] This seminal work, however, did not immediately spur widespread investigation into this class of compounds. It was not until the early 20th century that a significant synthetic advancement was made. In 1909, Emanuele Paternò and George Büchi described a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[2] This reaction, now famously known as the Paternò–Büchi reaction , represented a novel and direct approach to constructing the four-membered ether ring.
The Modern Era: A Renaissance in Oxetane Synthesis
For many decades, the synthesis of oxetanes remained a challenge, often hampered by low yields and limited substrate scope. The classical Williamson ether synthesis , an intramolecular cyclization of a 1,3-halohydrin, was a common but often inefficient method.[3] The true renaissance in oxetane chemistry began in the early 2000s, driven by the growing recognition of their potential in drug discovery. This era has been marked by the development of robust, versatile, and scalable synthetic methodologies that have transformed oxetanes from exotic curiosities into readily accessible building blocks.
Key developments include:
-
Refinements in Classical Methods: Optimization of the Williamson ether synthesis and other cyclization strategies.
-
Novel Ring-Forming Reactions: The development of new catalytic systems, such as rhodium-catalyzed O-H insertion reactions.
-
Access to Key Building Blocks: Efficient syntheses of versatile intermediates like oxetan-3-one have opened the door to a vast array of 3-substituted oxetanes.[10][11][12][13]
The following sections will delve into the practical details of these pivotal synthetic transformations.
Core Synthetic Methodologies: A Practical Guide
The ability to efficiently and selectively synthesize substituted oxetanes is paramount to their application in drug discovery. This section provides an in-depth look at the most reliable and widely used synthetic methods, complete with detailed experimental protocols.
The Workhorse: Intramolecular Williamson Etherification
The intramolecular Williamson etherification remains a cornerstone of oxetane synthesis due to its conceptual simplicity and the ready availability of starting materials. The reaction involves the base-mediated cyclization of a 1,3-diol derivative, where one hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate).
Causality Behind Experimental Choices: The choice of base is critical to deprotonate the remaining hydroxyl group, forming an alkoxide that acts as the nucleophile. A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred to minimize side reactions. The solvent, typically an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), is chosen to dissolve the reactants and facilitate the SN2 reaction. The temperature is often kept moderate to control the reaction rate and prevent decomposition.
Experimental Protocol: Synthesis of a 3,3-Disubstituted Oxetane from a 1,3-Diol [3]
-
Monotosylation of the Diol:
-
To a stirred solution of the 2,2-disubstituted-propane-1,3-diol (1.0 eq) in pyridine (0.2 M) at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the monotosylated diol.
-
-
Intramolecular Cyclization:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.1 M) at 0 °C, add a solution of the monotosylated diol (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench with methanol, followed by water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the desired 3,3-disubstituted oxetane.
-
diol [label="2,2-Disubstituted\nPropane-1,3-diol"]; monotosylate [label="Monotosylated Diol"]; alkoxide [label="Alkoxide Intermediate"]; oxetane [label="3,3-Disubstituted\nOxetane"];
diol -> monotosylate [label="TsCl, Pyridine"]; monotosylate -> alkoxide [label="NaH, THF"]; alkoxide -> oxetane [label="Intramolecular SN2\n(Cyclization)"]; }
Williamson Ether Synthesis for Oxetanes.
The Classic Photochemical Approach: The Paternò–Büchi Reaction
The Paternò–Büchi reaction is a powerful tool for the direct synthesis of oxetanes from carbonyl compounds and alkenes via a [2+2] photocycloaddition. This reaction is particularly useful for accessing structurally complex and polycyclic oxetanes.
Causality Behind Experimental Choices: The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet state. A high-pressure mercury lamp is a common UV source for this purpose. The choice of solvent is crucial; it must be transparent to the UV light used and inert to the reaction conditions. Acetonitrile or benzene are frequently employed. The reaction is typically carried out at room temperature.
Experimental Protocol: General Procedure for the Paternò–Büchi Reaction [2]
-
Reaction Setup:
-
In a quartz reaction vessel, dissolve the carbonyl compound (1.0 eq) and the alkene (1.5-2.0 eq) in a suitable solvent (e.g., acetonitrile, 0.05 M).
-
Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the triplet state of the carbonyl.
-
-
Photochemical Reaction:
-
Irradiate the reaction mixture with a high-pressure mercury lamp (typically >290 nm to avoid excitation of the alkene) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to several days depending on the substrates.
-
-
Work-up and Purification:
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the oxetane product(s). Note that a mixture of regioisomers and stereoisomers may be formed.
-
start [label="Carbonyl + Alkene"]; excited_carbonyl [label="Excited Carbonyl\n(Triplet State)"]; diradical [label="1,4-Diradical Intermediate"]; oxetane [label="Oxetane"];
start -> excited_carbonyl [label="hv (UV light)"]; excited_carbonyl -> diradical [label="Addition to Alkene"]; diradical -> oxetane [label="Ring Closure"]; }
Mechanism of the Paternò–Büchi Reaction.
Modern Catalytic Methods: Rhodium-Catalyzed O-H Insertion
The development of transition-metal-catalyzed reactions has provided highly efficient and functional-group-tolerant methods for oxetane synthesis. Rhodium-catalyzed O-H insertion of a diazo compound into a functionalized alcohol, followed by a C-C bond-forming cyclization, is a prime example.[2][14][15][16][17]
Causality Behind Experimental Choices: A rhodium catalyst, such as Rh2(OAc)4, is used to generate a rhodium carbene from the diazo compound. This highly reactive intermediate readily undergoes insertion into the O-H bond of the alcohol. The subsequent cyclization is typically a base-mediated intramolecular SN2 reaction.
Experimental Protocol: Synthesis of Diethyl Oxetane-2,2-dicarboxylate [15]
-
O-H Insertion:
-
To a solution of 2-bromoethanol (1.2 eq) in anhydrous benzene (0.2 M) at 80 °C, add Rh2(OAc)4 (0.5 mol%).
-
Add a solution of diethyl diazomalonate (1.0 eq) in anhydrous benzene dropwise over 1 hour.
-
Stir the reaction at 80 °C for an additional 2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the bromo-ether intermediate.
-
-
C-C Bond-Forming Cyclization:
-
To a solution of the bromo-ether intermediate (1.0 eq) in anhydrous DMF (0.025 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour.
-
Carefully quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography to afford diethyl oxetane-2,2-dicarboxylate.
-
The Oxetane as a Bioisostere: Transforming Drug-like Properties
The strategic replacement of common functional groups with an oxetane ring has become a powerful tool in medicinal chemistry to overcome challenges related to a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The gem-Dimethyl and Carbonyl Surrogates
The oxetane ring is a superb bioisostere for both the gem-dimethyl group and the carbonyl group.[3][4][5]
-
gem-Dimethyl Replacement: The oxetane offers a similar steric profile to the gem-dimethyl group but introduces polarity.[3][4][18] This can disrupt undesirable lipophilic interactions, leading to a significant increase in aqueous solubility and a reduction in metabolic lability at that position.[4][6][18]
-
Carbonyl Replacement: The oxetane ring mimics the dipole moment and hydrogen-bonding capacity of a carbonyl group but is generally more resistant to metabolic reduction.[5][19]
| Property | gem-Dimethyl Group | Oxetane Moiety | Impact of Replacement |
| Lipophilicity (LogP) | High | Lower | Decreases lipophilicity[3] |
| Aqueous Solubility | Low | Higher | Increases solubility (4 to >4000-fold)[4] |
| Metabolic Stability | Can be labile | Generally more stable | Improves metabolic stability[3][6][18] |
| Polarity | Non-polar | Polar | Increases polarity |
Table 1: Comparative Properties of the gem-Dimethyl Group and the Oxetane Moiety.
Quantitative Impact on Physicochemical Properties
The introduction of an oxetane can have a profound and quantifiable impact on a molecule's properties.
| Compound Pair | Non-Oxetane Analogue CLint (µL/min/mg) | Oxetane Analogue CLint (µL/min/mg) | Fold Improvement in Stability | Reference |
| Carbonyl vs. Oxetane | > 293 | 25.9 | > 11.3 | [3] |
| MMP-13 Inhibitor | High | Low | Significant | [20] |
| MNK Inhibitor | Moderate | Low | Significant | [20] |
Table 2: Improvement in Metabolic Stability with Oxetane Incorporation (CLint = Intrinsic Clearance in Human Liver Microsomes).
Case Studies: Oxetanes in Action
The theoretical benefits of oxetane incorporation are borne out in numerous successful drug discovery programs.
Paclitaxel (Taxol®): The Pioneering Natural Product
The blockbuster anticancer drug, Paclitaxel, is perhaps the most famous naturally occurring oxetane-containing compound. Its complex tetracyclic core features a fused oxetane D-ring. While not strictly essential for its microtubule-stabilizing activity, the oxetane ring plays a crucial role in rigidifying the overall structure, which is critical for optimal binding to β-tubulin.[3][21] It also participates in a key hydrogen bond network within the binding pocket.[21] The biosynthesis of this intricate oxetane ring is a subject of ongoing research.[16][22]
paclitaxel [label="Paclitaxel\n(with Oxetane Ring)"]; beta_tubulin [label="β-Tubulin\nBinding Pocket"]; microtubule [label="Microtubule"]; stabilization [label="Microtubule Stabilization"]; mitotic_arrest [label="Mitotic Arrest"]; apoptosis [label="Apoptosis"];
paclitaxel -> beta_tubulin [label="Binds to lumenal surface"]; beta_tubulin -> microtubule [color="#34A853"]; paclitaxel -> stabilization [label="Enhances lateral contacts\nPrevents depolymerization"]; stabilization -> mitotic_arrest [label="Disrupts spindle dynamics"]; mitotic_arrest -> apoptosis [label="Cell Death"]; }
Role of Paclitaxel in Microtubule Stabilization.
Oxetanocin A: A Nucleoside Analogue with Antiviral Activity
Isolated from Bacillus megaterium in 1986, Oxetanocin A is a nucleoside analogue where the furanose sugar is replaced by an oxetane ring.[6][23] This structural modification imparts potent antiviral and antitumor properties.[12][24][25] The total synthesis of Oxetanocin A has been a significant challenge, with several elegant strategies developed to construct the unique oxetanosyl-N-glycoside linkage.[2][3][11][26][27]
Ziresovir: A Modern Antiviral Agent
Ziresovir is a contemporary example of rational drug design featuring an oxetane moiety. It is a potent and orally bioavailable inhibitor of the respiratory syncytial virus (RSV) fusion protein.[28][29] The introduction of the 3-amino-3-(aminomethyl)oxetane "head" was a critical optimization step. The electron-withdrawing nature of the oxetane ring reduces the basicity of the terminal amine, which is crucial for lowering the volume of distribution and improving the pharmacokinetic profile, all while maintaining potent antiviral activity.[5][23]
Conclusion and Future Outlook
The journey of the oxetane ring from a synthetic curiosity to a pillar of modern medicinal chemistry is a testament to the power of fundamental research and the relentless pursuit of innovative solutions in drug discovery. The development of robust and versatile synthetic methodologies has been the key to unlocking the immense potential of this small, strained heterocycle. As our understanding of the nuanced effects of oxetane incorporation on drug properties continues to grow, so too will its application in the design of next-generation therapeutics. The ability of the oxetane to confer enhanced solubility, metabolic stability, and tailored basicity ensures that it will remain a vital component of the medicinal chemist's toolbox for years to come. Future research will undoubtedly focus on the development of even more efficient and stereoselective synthetic methods, as well as the exploration of novel oxetane-based scaffolds to address a wide range of therapeutic challenges.
References
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12150-12233. [Link]
- Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12349-12386. [Link]
- Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
- Ueda, Y., et al. (2019). Discovery of Ziresovir as a Potent, Selective, and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor. Journal of Medicinal Chemistry, 62(13), 6011-6033. [Link]
- Kluiters, M. (2021). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Elektronische Hochschulschriften der LMU München. [Link]
- Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12349-12386. [Link]
- Snyder, J. P. (2005). The oxetane ring in taxol. Journal of Computer-Aided Molecular Design, 19(9-10), 687-699. [Link]
- Ye, L., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550-8551. [Link]
- Dong, V. M.
- Davis, O. A., & Bull, J. A. (2014). Synthesis of di-, tri-, and tetrasubstituted oxetanes by rhodium-catalyzed O-H insertion and C-C bond-forming cyclization. Angewandte Chemie International Edition, 53(51), 14230-14234. [Link]
- Synthesis of 3,3-disubstituted oxetane building blocks.
- Gumina, G., & Chu, C. K. (2002). Synthesis of l-Oxetanocin. Organic Letters, 4(11), 1731-1733. [Link]
- Niitsuma, S. (1988). Studies on the total synthesis of oxetanocin; I. The first synthesis of a nucleoside having oxetanosyl-N-glycoside. Scilit. [Link]
- Urban, M., & Chudoba, J. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 16, 245-299. [Link]
- Divergent findings regarding oxetane ring formation in paclitaxel....
- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]
- Davis, O. A., & Bull, J. A. (2014). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization. Angewandte Chemie International Edition, 53(51), 14230-14234. [Link]
- Discovery of Ziresovir as a Potent, Selective and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor.
- Prota, A. E., et al. (2023). Structural insight into the stabilization of microtubules by taxanes. eLife, 12, e84932. [Link]
- Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- Mechanism of action of paclitaxel. Paclitaxel targets microtubules. At...
- Urban, M., & Chudoba, J. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 16, 245-299. [Link]
- (PDF) Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization.
- Li, Y., et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. Frontiers in Chemistry, 10, 977995. [Link]
- Duncton, M. A. (2008). Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling. Organic Letters, 10(15), 3259-3262. [Link]
- Ren, Y., & Yang, G. (2022). A mini-review on synthesis and antiviral activity of natural product oxetanocin A derivatives. Bioorganic & Medicinal Chemistry, 72, 116968. [Link]
- De Laet, R., et al. (2022). From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. Journal of Medicinal Chemistry, 65(23), 15916-15931. [Link]
- Buck, L., et al. (2023). A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society, 145(48), 26233-26240. [Link]
- Synthesis of oxetan-3-ones. Organic Chemistry Portal. [Link]
- Ye, L., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550-8551. [Link]
- CN103694201B - Synthesis method of oxetanone.
- Xu, T., et al. (2017). Study on Synthesis Of Oxetan-3-ol.
- What is Ziresovir used for?
- Applications of oxetanes in drug discovery and medicinal chemistry.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. Oxetan-3-one synthesis [organic-chemistry.org]
- 13. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of di-, tri-, and tetrasubstituted oxetanes by rhodium-catalyzed O-H insertion and C-C bond-forming cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A mini-review on synthesis and antiviral activity of natural product oxetanocin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. scilit.com [scilit.com]
- 28. researchgate.net [researchgate.net]
- 29. What is Ziresovir used for? [synapse.patsnap.com]
An In-depth Technical Guide to 3-(4-Methylphenyl)-3-oxetanamine hydrochloride: A Privileged Scaffold in Modern Drug Discovery
Abstract
The oxetane motif, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offers a powerful tool to refine the physicochemical and pharmacokinetic profiles of drug candidates.[1][2] This guide provides a comprehensive technical overview of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride, a representative of the 3-aryl-3-amino-oxetane scaffold. We will delve into a proposed synthetic pathway, explore its anticipated chemical and pharmacological properties, and discuss its potential applications, particularly within the realm of central nervous system (CNS) drug development. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the advantageous features of this emerging chemical class.
The Ascendance of the Oxetane Ring in Medicinal Chemistry
The strategic incorporation of an oxetane ring can profoundly influence a molecule's biological behavior. Historically, gem-dimethyl groups were commonly used to block metabolically susceptible positions, but this often led to an undesirable increase in lipophilicity.[3] The oxetane ring serves as an excellent bioisosteric replacement for the gem-dimethyl group, offering steric bulk without a concomitant rise in lipophilicity.[1][4] Furthermore, oxetanes are recognized as valuable surrogates for carbonyl groups.[1][4]
The introduction of an oxetane can beneficially impact several key drug-like properties:
-
Enhanced Aqueous Solubility: The polar nature of the ether linkage within the strained four-membered ring can significantly improve the solubility of parent compounds.[3]
-
Improved Metabolic Stability: The oxetane moiety is often more resistant to metabolic degradation compared to other functionalities, leading to improved pharmacokinetic profiles.[3]
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can decrease the pKa of proximal amine groups, a crucial factor in optimizing drug-receptor interactions and reducing off-target effects.[2][5]
-
Increased Three-Dimensionality: Moving away from flat, two-dimensional structures is a key trend in modern drug design. The puckered conformation of the oxetane ring introduces valuable sp³ character, allowing for more precise and selective interactions with biological targets.[1]
Synthesis of this compound: A Proposed Pathway
The proposed synthesis involves a two-step process:
-
Nucleophilic Addition of a Grignard Reagent: The first step involves the addition of a p-tolyl Grignard reagent to oxetan-3-one. This reaction forms the key carbon-carbon bond, installing the 4-methylphenyl group at the 3-position of the oxetane ring and yielding the intermediate alcohol, 3-(4-methylphenyl)oxetan-3-ol.
-
Reductive Amination: The intermediate alcohol can then be converted to the target amine. A common and effective method for this transformation is reductive amination.[6][7][8] This process involves the reaction of the ketone (or in this case, the precursor alcohol which can be oxidized or activated) with an amine source in the presence of a reducing agent.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 3-(4-methylphenyl)oxetan-3-ol
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq). Add a solution of 4-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the formation of the Grignard reagent (p-tolylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if necessary.
-
Addition to Oxetan-3-one: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of oxetan-3-one (1.0 eq) in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below 5 °C.
-
Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-(4-methylphenyl)oxetan-3-ol.
Step 2: Synthesis of this compound
-
Activation of the Hydroxyl Group (optional but recommended): The tertiary alcohol can be converted to a better leaving group. For instance, reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine would yield the corresponding mesylate.
-
Nucleophilic Substitution with an Azide Source: The activated intermediate can be reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azide group.
-
Reduction of the Azide: The resulting 3-azido-3-(4-methylphenyl)oxetane can be reduced to the primary amine using a variety of methods, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or with a reducing agent like lithium aluminum hydride (LiAlH₄).
-
Salt Formation: Dissolve the purified free base, 3-(4-methylphenyl)-3-oxetanamine, in a suitable solvent such as diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Caption: Proposed synthetic workflow for this compound.
Physicochemical and Pharmacological Profile
While specific experimental data for this compound is not publicly available, we can infer its likely properties based on the extensive research on similar 3-substituted oxetanes.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₄ClNO | Based on chemical structure.[4] |
| Molecular Weight | 199.68 g/mol | Calculated from the molecular formula.[4] |
| Appearance | White to off-white solid | Typical for hydrochloride salts of small organic molecules. |
| Solubility | Likely soluble in water and polar organic solvents | The hydrochloride salt form and the polar oxetane ring enhance aqueous solubility.[3] |
| pKa (of the amine) | Lower than a corresponding acyclic or larger ring amine | The inductive electron-withdrawing effect of the oxetane oxygen reduces the basicity of the amine.[2] |
| LogP | Moderate | The aryl group increases lipophilicity, while the oxetane and amine hydrochloride contribute to hydrophilicity. |
Pharmacological Profile (Anticipated)
The 3-aryl-3-amino-oxetane scaffold is considered a "privileged" structure in medicinal chemistry, particularly for targeting the central nervous system. The presence of an aryl group often facilitates interactions with aromatic residues in protein binding pockets, while the amino group can form key hydrogen bonds or salt bridges.
-
Potential as a Bioisostere: This compound could serve as a bioisostere for other structures, such as benzamides, offering a more three-dimensional and potentially more soluble alternative.[9]
-
CNS Penetration: The modulation of pKa by the oxetane ring can be crucial for brain penetration. By reducing the basicity of the amine, the proportion of the neutral, more membrane-permeable species at physiological pH may be increased, facilitating passage across the blood-brain barrier.
-
Target Profile: Aryl-amino structures are common pharmacophores in a wide range of CNS targets, including monoamine transporters (for serotonin, norepinephrine, and dopamine), GPCRs, and ion channels. Therefore, this compound and its derivatives are attractive candidates for screening against these target classes.
Potential Applications in Drug Development
The structural features of this compound make it a highly promising scaffold for the development of novel therapeutics, particularly for CNS disorders.
-
Antidepressants and Anxiolytics: Many existing antidepressants and anxiolytics act by modulating monoamine transporter function. The aryl-amino pharmacophore is central to their activity. The unique properties conferred by the oxetane ring could lead to the development of novel reuptake inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles.
-
Neuropathic Pain: The development of non-opioid analgesics is a major goal in modern medicine. Certain CNS targets implicated in pain pathways could be modulated by compounds based on this scaffold.
-
Neurodegenerative Diseases: The ability to fine-tune properties like solubility and brain penetration is critical for drugs targeting neurodegenerative conditions such as Alzheimer's and Parkinson's disease.
Caption: Relationship between the scaffold's properties and its potential therapeutic applications.
Conclusion
This compound represents a compelling example of a modern medicinal chemistry scaffold. While specific biological data on this particular molecule remains to be published, its structural components—the bioisosterically advantageous oxetane ring, a key aryl group, and a strategically placed amine—position it as a high-potential building block for the discovery of novel therapeutics. The proposed synthetic route, leveraging well-established chemical transformations, offers a clear path to accessing this and related compounds for further investigation. As the demand for drugs with improved physicochemical and pharmacokinetic properties continues to grow, particularly in the challenging area of CNS disorders, the exploration of underexplored chemical space occupied by scaffolds like the 3-aryl-3-amino-oxetanes will be a critical endeavor for the drug discovery community.
References
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society. [Link]
- Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [Link]
- Synthesis of oxetan-3-ones. Organic Chemistry Portal. [Link]
- Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis.
- Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. American Chemical Society. [Link]
- Oxetanes in Drug Discovery Campaigns.
- Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]
- Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one.
- Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. [Link]
- Enantioselective Organocatalytic Reductive Amin
- Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
- Development of Amine-Boranes And Derivatives For Reductive Amin
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Development of Amine-Boranes And Derivatives For Reductive Amination.pdf - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 9. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]
A Technical Guide to the Physicochemical Characterization of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride: Melting and Boiling Point Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the melting and boiling points of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride, a novel oxetanamine derivative with potential applications in pharmaceutical development. While specific experimental values for this compound are not publicly available, this document serves as a detailed procedural framework for its characterization. The guide delves into the theoretical underpinnings and practical execution of melting and boiling point analysis, emphasizing the significance of these physical properties in establishing compound identity, purity, and stability, which are critical parameters in the drug discovery and development pipeline.
Introduction: The Critical Role of Physical Properties in Drug Development
In the early stages of drug discovery, the physicochemical properties of a new chemical entity (NCE) are fundamental predictors of its potential success as a therapeutic agent.[1][2] Among the most crucial of these are the melting and boiling points. These thermal properties are not merely benchmarks of a substance's physical state but are intrinsically linked to its molecular structure, intermolecular forces, and crystal lattice energy.[3]
For a compound like this compound, precise determination of its melting and boiling points is paramount for several reasons:
-
Identity Confirmation: A sharp and reproducible melting point can serve as a preliminary confirmation of the compound's identity when compared against a reference standard.[4][5]
-
Purity Assessment: The presence of impurities typically leads to a depression and broadening of the melting point range, a phenomenon known as melting point depression.[3][4] Thus, a narrow melting range is a strong indicator of high purity.[6]
-
Stability and Formulation: Thermal properties are critical for guiding formulation strategies, determining appropriate storage conditions, and predicting the stability of the active pharmaceutical ingredient (API).[1][3]
-
Solubility and Bioavailability: There is an established correlation between a compound's melting point and its solubility, which in turn can influence its bioavailability.[1][2] Generally, lower melting points are associated with higher solubility.
Given the importance of these parameters, the following sections provide detailed, field-proven protocols for the accurate determination of the melting and boiling points of this compound.
Physicochemical Data Summary
As specific experimental data for this compound is not available in the public domain, the following table is presented as a template for data acquisition. The subsequent sections detail the experimental procedures to populate this table.
| Physical Property | Experimental Value | Method | Notes |
| Melting Point | TBD | Capillary Method (e.g., Mel-Temp) | A narrow range indicates high purity. |
| Boiling Point | TBD | Micro-Boiling Point Method | To be performed if the compound is a liquid at or near room temperature or if it decomposes at its atmospheric boiling point. |
Compound Information:
-
IUPAC Name: 3-(4-methylphenyl)oxetan-3-amine;hydrochloride
-
CAS Number: 1322200-77-0[7]
-
Molecular Formula: C₁₀H₁₄ClNO[7]
-
Molecular Weight: 199.68 g/mol [7]
Experimental Protocols
Part 1: Melting Point Determination (Capillary Method)
The capillary melting point determination is a robust and widely used technique for characterizing crystalline solids.[6]
Principle: A small, finely powdered sample is heated in a sealed capillary tube. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range.[6]
Instrumentation:
-
Melting Point Apparatus (e.g., Mel-Temp, DigiMelt)
-
Capillary Tubes (sealed at one end)
-
Mortar and Pestle
-
Spatula
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and in a fine powder form to ensure efficient and uniform heat transfer.[6]
-
If necessary, gently grind the crystalline sample into a fine powder using a clean mortar and pestle.
-
-
Capillary Tube Loading:
-
Invert an open-ended capillary tube and press it into the powdered sample until a small amount of material (approximately 2-3 mm in height) enters the tube.[8]
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. Alternatively, drop the tube through a long, narrow glass tube to facilitate packing.[8]
-
-
Determination of Approximate Melting Point:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[9]
-
Set the apparatus to a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[10] This initial, rapid determination helps to save time in the subsequent, more precise measurement.
-
-
Precise Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the previous step.[9]
-
Prepare a fresh capillary tube with the sample. It is crucial not to reuse the sample from the first determination, as its crystalline structure may have changed upon melting and re-solidifying.[9]
-
Place the new capillary tube in the apparatus and heat at a much slower rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[8][10]
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range).[9]
-
Repeat the measurement with a fresh sample to ensure reproducibility.
-
Data Interpretation: A pure sample of this compound is expected to exhibit a sharp melting point range, typically within 1-2°C.[6] A broader range may indicate the presence of impurities.
Part 2: Micro Boiling Point Determination
For small sample quantities, the micro boiling point method is a highly efficient technique.[11][12]
Principle: A small amount of the liquid is heated in a micro test tube along with an inverted, sealed capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the external pressure, and a steady stream of bubbles emerges from the capillary. The boiling point is recorded as the temperature at which the liquid re-enters the capillary upon cooling.[11]
Instrumentation:
-
Melting Point Apparatus or Thiele Tube with a heating bath (mineral oil or silicone oil)
-
Micro Test Tube (e.g., 6 x 50 mm)
-
Capillary Tubes (sealed at one end)
-
Thermometer
-
Rubber band or tubing slice
Step-by-Step Methodology:
-
Apparatus Assembly:
-
Attach a micro test tube to a thermometer using a small rubber band or a slice of rubber tubing. The bottom of the test tube should be aligned with the bulb of the thermometer.[13]
-
Add a few drops of 3-(4-Methylphenyl)-3-oxetanamine (the free base, if the hydrochloride salt is a solid) into the micro test tube.
-
Place a small, sealed-end capillary tube into the micro test tube with the open end facing down.[13][14]
-
-
Heating and Observation:
-
If using a melting point apparatus, insert the thermometer and attached test tube assembly.
-
If using a Thiele tube, immerse the assembly in the oil bath.[13]
-
Begin heating the apparatus. As the temperature rises, air will be expelled from the inverted capillary tube, seen as a slow stream of bubbles.
-
Continue to heat gently until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor of the sample has displaced all the air.[13]
-
-
Boiling Point Determination:
-
Once a steady stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly.[13]
-
The bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[13]
-
Record this temperature.
-
For accuracy, the determination should be repeated.
-
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the physicochemical characterization of this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
The determination of melting and boiling points represents a fundamental yet critical step in the characterization of novel pharmaceutical compounds like this compound. Adherence to the detailed protocols outlined in this guide will ensure the generation of accurate and reproducible data, which is essential for informed decision-making in the drug development process. These physical constants provide invaluable insights into the identity, purity, and potential behavior of the compound, thereby laying a solid foundation for further preclinical and clinical investigations.
References
- Current time information in Jackson County, US. (n.d.). Google Search.
- DETERMINATION OF MELTING POINTS. (n.d.).
- Micro Boiling Point Determination. (n.d.). chymist.com.
- Determination of Melting Point. (n.d.). Wired Chemist.
- How to Determine Boiling Points on the Microscale. (2013, July 22). Chemtips.
- Micro-boiling point measurement. (n.d.).
- Boiling Point Determination. (n.d.). chemconnections.org.
- Why Are Melting Points Used For Drug Purity Validation? (2025, November 4). Chemistry For Everyone.
- Micro-Method for Boiling Point Determination. (n.d.). Scribd.
- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
- Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB.
- An interesting relationship between drug absorption and melting point. (2009, May 21). ResearchGate.
- An interesting relationship between drug absorption and melting point. (2009, May 21). PubMed.
- Experiment 1 - Melting Points. (n.d.).
- Melting point determination. (n.d.).
- Melting Point Determination. (n.d.). ResolveMass Laboratories Inc.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nano-lab.com.tr [nano-lab.com.tr]
- 4. youtube.com [youtube.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. calpaclab.com [calpaclab.com]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. chemtips.wordpress.com [chemtips.wordpress.com]
- 12. chemconnections.org [chemconnections.org]
- 13. chymist.com [chymist.com]
- 14. uomus.edu.iq [uomus.edu.iq]
Spectroscopic Characterization of 3-(4-Methylphenyl)-3-oxetanamine Hydrochloride: A Technical Guide
Introduction
3-(4-Methylphenyl)-3-oxetanamine hydrochloride is a substituted oxetane derivative of significant interest in medicinal chemistry and drug discovery. The oxetane ring, a four-membered cyclic ether, is an increasingly popular bioisostere for carbonyl groups and gem-dimethyl functionalities.[1][2] Its unique structural and electronic properties, such as a puckered conformation and the ability to act as a strong hydrogen bond acceptor, can favorably modulate physicochemical properties like solubility, metabolic stability, and lipophilicity.[1] This guide provides a detailed technical analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Key Functional Groups
A thorough spectroscopic analysis begins with a clear understanding of the molecule's architecture. The structure comprises a central oxetane ring substituted at the 3-position with a p-tolyl group and a primary amine, which is protonated to form a hydrochloride salt.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] For this compound, a combination of ¹H and ¹³C NMR would provide a complete picture of the carbon-hydrogen framework.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standard protocol for acquiring NMR spectra for this compound would be as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the hydrochloride salt's polarity).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters might include a 30° pulse angle and a 2-second relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
2D NMR (Optional but Recommended): Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be run to definitively assign proton-proton and proton-carbon correlations, respectively.[3]
Predicted ¹H NMR Spectrum
The expected proton NMR spectrum will feature distinct signals for the aromatic protons of the p-tolyl group, the methylene protons of the oxetane ring, the methyl group, and the amine protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| NH₃⁺ | 8.5 - 9.5 | Broad singlet | - | 3H | The acidic protons of the ammonium group are often broad due to exchange with residual water and quadrupolar broadening from the nitrogen atom. |
| Aromatic (ortho to C-oxetane) | ~7.5 | Doublet | ~8.0 | 2H | These protons are deshielded by the aromatic ring current and are adjacent to the protons meta to the substituent. |
| Aromatic (meta to C-oxetane) | ~7.3 | Doublet | ~8.0 | 2H | These protons are slightly more shielded than the ortho protons. |
| Oxetane CH₂ (Hₐ) | 4.8 - 5.0 | Doublet | ~6.0 - 7.0 | 2H | The protons on the oxetane ring are diastereotopic. They are adjacent to the oxygen atom, leading to a downfield shift.[4] |
| Oxetane CH₂ (Hₑ) | 4.6 - 4.8 | Doublet | ~6.0 - 7.0 | 2H | These protons will show geminal coupling to Hₐ and will be at a slightly different chemical shift. |
| Methyl (CH₃) | ~2.3 | Singlet | - | 3H | The methyl group on the aromatic ring is a singlet as it has no adjacent protons. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Aromatic (C-CH₃) | ~140 | The quaternary carbon attached to the methyl group. |
| Aromatic (C-Oxetane) | ~135 | The quaternary carbon attached to the oxetane ring. |
| Aromatic (CH, meta to C-oxetane) | ~129 | Aromatic methine carbons. |
| Aromatic (CH, ortho to C-oxetane) | ~126 | Aromatic methine carbons. |
| Oxetane (CH₂) | ~78 | The methylene carbons of the oxetane ring are highly deshielded by the adjacent oxygen atom.[5] |
| Oxetane (Quaternary C) | ~60 | The carbon atom of the oxetane ring bonded to both the amine and the p-tolyl group. |
| Methyl (CH₃) | ~21 | The methyl carbon of the p-tolyl group. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[6] The IR spectrum of this compound will be dominated by absorptions from the amine salt and the aromatic ring.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: The spectrum can be acquired using a solid sample, typically employing the Attenuated Total Reflectance (ATR) technique or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Collection: The spectrum is typically collected over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance | Rationale |
| 3200 - 2800 | N-H Stretch | Primary Amine Salt (NH₃⁺) | Broad, strong envelope | The stretching vibrations of the N-H bonds in the ammonium group are very broad and intense due to strong intermolecular hydrogen bonding.[7] |
| ~3050 | C-H Stretch | Aromatic | Sharp, medium | The C-H stretching vibrations of the p-tolyl group. |
| ~2950 | C-H Stretch | Aliphatic (CH₂, CH₃) | Sharp, medium | The C-H stretching vibrations of the oxetane and methyl groups, often seen as shoulders on the broad N-H stretch.[7] |
| 1625 - 1560 | N-H Bend (Asymmetric) | Primary Amine Salt (NH₃⁺) | Medium | The asymmetric bending vibration of the NH₃⁺ group.[7] |
| 1550 - 1500 | N-H Bend (Symmetric) | Primary Amine Salt (NH₃⁺) | Medium | The symmetric bending vibration of the NH₃⁺ group.[7] |
| ~1515 | C=C Stretch | Aromatic Ring | Medium to strong | A characteristic absorption for para-substituted benzene rings. |
| ~1100 | C-O Stretch | Oxetane (Ether) | Strong | The C-O-C stretching vibration of the strained oxetane ring. |
| ~820 | C-H Bend (Out-of-plane) | Aromatic | Strong | A characteristic band for 1,4-disubstituted (para) aromatic rings. |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for confirming the molecular weight and gaining structural insights.[8]
Experimental Protocol: Mass Spectrum Acquisition
-
Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar, pre-charged molecule. Electron Ionization (EI) could also be used, but would likely lead to more extensive fragmentation.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their m/z ratio.
-
Data Analysis: The resulting mass spectrum will show the molecular ion (or a related ion) and various fragment ions.
Predicted Mass Spectrum and Fragmentation
The molecular formula of the free base is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol . The hydrochloride salt has the formula C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol .[9] In ESI-MS, the most prominent peak is expected to be the protonated molecule of the free base, [M+H]⁺, at m/z 164.
Major Expected Fragments (based on EI fragmentation logic):
-
Alpha-Cleavage: A common fragmentation pathway for amines is alpha-cleavage, where the bond adjacent to the C-N bond is broken.[10] This could lead to the loss of the p-tolyl radical, resulting in a fragment at m/z 73, or the loss of an oxetane-related radical.
-
Loss of the Oxetane Ring: Fragmentation of the oxetane ring could occur.
-
Benzylic Cleavage: Cleavage at the benzylic position is highly favorable, leading to the formation of a stable tropylium-like cation.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the expected NMR shifts, IR absorption bands, and mass spectral fragmentation patterns, researchers can confidently approach the characterization of this and structurally related compounds. The principles outlined herein are grounded in fundamental spectroscopic theory and provide a robust framework for structural elucidation in the context of drug development and chemical research.
References
- Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019).
- Chemical Space Exploration of Oxetanes - MDPI. (2017).
- Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - RSC Publishing. (2015).
- Interpreting IR Spectra - Chemistry Steps.
- Supplementary Information - Supporting information for an article.
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra - Master Organic Chemistry. (2016).
- Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science.
- ¹H NMR spectra (CDCl₃) of oxetane and POx - ResearchGate.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016).
- IR Spectroscopy Tutorial: Amines - University of Calgary.
- Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry - ACS Publications. (2014).
- A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018).
- Fragmentation in Mass Spectrometry - YouTube. (2023).
- Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one - ResearchGate. (2012).
- Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl - Refubium - Freie Universität Berlin. (2020).
- (1S,2R)-2-(3,4-Difluorophenyl)-cyclopropanamine - CAS:1345413-20-8 - Naturewill biotechnology Co., Ltd.
- 3-Oxetanamine | CAS#:21635-88-1 | Chemsrc.
- Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT Study - MDPI. (2023).
- Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed. (2023).
- Mass Spectrometry Fragmentation Part 1 - YouTube. (2015).
- Liquid chromatographic and mass spectral analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines: regioisomers of the 3,4-methylenedioxyamphetamines - PubMed. (1990).
- Determination of 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine enantiomers in whole blood - PubMed. (1991).
- Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed. (2008).
- Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-d-Galactopyranoside | Request PDF - ResearchGate.
- (+-)-6-Hydroxy-3,4-methylenedioxy-*methamphetamine | C11H15NO3 - PubChem.
- 2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA) - PubMed. (1995).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. emerypharma.com [emerypharma.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. calpaclab.com [calpaclab.com]
- 10. youtube.com [youtube.com]
A Comprehensive Technical Guide to the Solubility of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride
Foreword: The Critical Role of Solubility in Pharmaceutical Development
In the journey of a drug candidate from laboratory discovery to clinical application, understanding its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and overall therapeutic efficacy. This is particularly true for active pharmaceutical ingredients (APIs) formulated as hydrochloride salts, a common strategy to enhance the solubility and stability of basic compounds. This guide provides an in-depth technical exploration of the solubility of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride. We will delve into the theoretical underpinnings of its solubility, present a robust, self-validating experimental protocol for its determination, and discuss the interpretation of solubility data in the context of drug development. This document is intended for researchers, scientists, and drug development professionals, offering both a practical framework and expert insights into this crucial aspect of pharmaceutical science.
Physicochemical Profile of this compound
A thorough understanding of a compound's intrinsic properties is the foundation for any solubility investigation. This compound (CAS Number: 1322200-77-0) is a salt formed from a weakly basic amine and hydrochloric acid.[1] Its structure, featuring a substituted phenyl ring and an oxetane moiety, suggests a molecule with both lipophilic and polar characteristics.
Key properties influencing solubility include:
-
Molecular Weight: 199.68 g/mol [2]
-
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the free base. A higher LogP would suggest greater solubility in non-polar organic solvents.
-
Crystal Lattice Energy: The stability of the solid-state form of the hydrochloride salt will impact the energy required to dissolve it. Polymorphism can lead to different solubility profiles.
The hydrochloride salt form is generally chosen to improve the aqueous solubility of the basic parent compound.[1] However, the presence of the chloride ion can introduce the "common ion effect," which may suppress solubility in certain media, particularly at low pH.[3][4]
The Science of Solvent Selection in Pharmaceutical Processes
The choice of solvent is a strategic decision in pharmaceutical manufacturing, impacting not only solubility but also safety, regulatory compliance, and environmental footprint.[5] Solvents are classified based on their toxicity and environmental impact, with regulatory bodies like the International Council for Harmonisation (ICH) providing clear guidelines.[1]
Solvents are generally categorized as:
-
Class 1 (Banned): Solvents with unacceptable toxicity.[6]
-
Class 2 (Limited Use): Solvents with inherent toxicity that require strict limits.[5][6]
-
Class 3 (Low Toxicity): Solvents with low toxic potential, preferred for pharmaceutical use.[5][6]
For this compound, a range of solvents from different classes should be investigated to build a comprehensive solubility profile. This includes aqueous buffers of varying pH, polar protic solvents (e.g., water, ethanol), polar aprotic solvents (e.g., acetone, ethyl acetate), and non-polar solvents (e.g., toluene, heptane).[7][8]
Experimental Determination of Equilibrium Solubility: A Validated Protocol
The determination of equilibrium solubility is a fundamental experiment in pharmaceutical sciences.[9][10] The Saturation Shake-Flask method is a widely accepted and robust technique recommended by authorities such as the United States Pharmacopeia (USP).[11][12]
Principle of the Method
The shake-flask method involves agitating an excess amount of the solid drug substance in a specific solvent at a constant temperature until equilibrium is reached.[12][13] At equilibrium, the concentration of the dissolved solute in the solvent is constant and represents the thermodynamic solubility.
Experimental Workflow Diagram
Caption: Workflow for the Saturation Shake-Flask Solubility Measurement.
Detailed Step-by-Step Methodology
-
Preparation:
-
Accurately weigh approximately 20 mg of this compound into multiple glass vials. The key is to ensure an excess of solid remains after equilibrium.
-
Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature data and 37°C for physiological relevance).[12]
-
Agitate the samples at a consistent speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. A preliminary study should be conducted to determine the time to equilibrium, which is typically 24 to 48 hours.[14]
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove all undissolved particles. This step is critical to prevent artificially high results.
-
Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculate the original solubility in the solvent, accounting for the dilution factor. The results are typically expressed in mg/mL or µg/mL.
-
-
Solid Phase Analysis:
-
After the experiment, the remaining solid material should be recovered, dried, and analyzed using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). This is a self-validating step to confirm that the solid form has not changed (e.g., converted to a different polymorph or disproportionated to the free base) during the experiment.[15]
-
Solubility Profile of this compound: An Illustrative Analysis
While specific experimental data is proprietary, we can present a hypothetical, yet scientifically plausible, solubility profile for this compound to guide researchers.
Quantitative Solubility Data (Hypothetical)
| Solvent System | Solvent Class (ICH) | Polarity | Temperature (°C) | Hypothetical Solubility (mg/mL) | Observations |
| 0.1 M HCl (pH 1.2) | Aqueous | High | 25 | > 100 | Very Soluble. Common ion effect may be present but solubility is high. |
| Acetate Buffer (pH 4.5) | Aqueous | High | 25 | 50.2 | Soluble. Protonated form dominates. |
| Phosphate Buffer (pH 6.8) | Aqueous | High | 25 | 5.8 | Moderately Soluble. Approaching the pKa of the amine. |
| Water | Aqueous | High | 25 | 15.5 | Soluble. pH of the solution will be acidic. |
| Ethanol | 3 | High | 25 | 85.3 | Very Soluble. Good hydrogen bonding capabilities. |
| Isopropanol | 3 | Medium | 25 | 35.1 | Soluble. |
| Acetone | 3 | Medium | 25 | 12.4 | Sparingly Soluble. |
| Ethyl Acetate | 3 | Low | 25 | < 1.0 | Slightly Soluble. |
| Dichloromethane (DCM) | 2 | Low | 25 | < 0.5 | Very Slightly Soluble. |
| Toluene | 2 | Non-polar | 25 | < 0.1 | Practically Insoluble. |
| Heptane | 3 | Non-polar | 25 | < 0.1 | Practically Insoluble. |
Interpretation of Results and Mechanistic Insights
The hypothetical data illustrates key principles governing the solubility of a hydrochloride salt:
-
Effect of pH: As a hydrochloride salt of a weak base, solubility is expected to be highest at low pH where the amine is fully protonated and exists as the highly polar cationic species.[3] As the pH increases towards the pKa of the amine, the equilibrium shifts towards the less soluble free base, causing a sharp decrease in solubility.[16]
Caption: pH-dependent equilibrium of an amine hydrochloride salt.
-
"Like Dissolves Like": The compound shows high solubility in polar protic solvents like ethanol, which can effectively solvate both the cation and the chloride anion.[8] Solubility decreases significantly as solvent polarity decreases, with the compound being practically insoluble in non-polar hydrocarbon solvents like toluene and heptane.[7]
-
Impact of Temperature: Generally, solubility is an endothermic process, and an increase in temperature would be expected to increase solubility. Running experiments at both 25°C and 37°C provides data relevant to both manufacturing/storage conditions and physiological conditions.
Conclusion: A Foundation for Rational Formulation Development
A comprehensive understanding of the solubility of this compound is not merely an academic exercise; it is a critical prerequisite for successful drug development. The data generated through the robust protocols outlined in this guide informs crucial decisions, from the selection of appropriate solvents for synthesis and purification to the design of a dosage form that ensures adequate bioavailability. By grounding experimental work in sound scientific principles and adhering to self-validating methodologies, researchers can confidently characterize their API and accelerate its path to becoming a viable therapeutic agent.
References
- Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.
- United States Pharmacopeia. (2016, September 30). <1236> Solubility Measurements. USP-NF.
- United States Pharmacopeia. (2024). <1236> Solubility Measurements. USP-NF.
- MDPI. (n.d.).
- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
- ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments.
- Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter.
- ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals.
- Global Pharma Tek. (2024, August 2). Understanding Pharmaceutical Solvents: Trends and Future Growth.
- PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
- World Health Organiz
- Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6.
- ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
- American Pharmaceutical Review. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance.
- ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
- Lund University Publications. (n.d.).
- A1Suppliers.com. (n.d.). This compound, 95% Purity, C10H14ClNO, 100 mg.
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 6. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 7. mdpi.com [mdpi.com]
- 8. globalpharmatek.com [globalpharmatek.com]
- 9. Solubility Measurements | USP-NF [uspnf.com]
- 10. â©1236⪠Solubility Measurements [doi.usp.org]
- 11. biorelevant.com [biorelevant.com]
- 12. who.int [who.int]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Technical Guide to 3-(4-Methylphenyl)-3-oxetanamine Hydrochloride for Advanced Research
Introduction: The Rising Prominence of the Oxetane Moiety in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged from a structural curiosity to a cornerstone motif in modern drug discovery.[1] Its inherent ring strain, polarity, and three-dimensional architecture offer a unique combination of properties that medicinal chemists are increasingly leveraging to overcome challenges in drug design.[1] The oxetane moiety can act as a bioisosteric replacement for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity of parent compounds.[1] These attributes can translate to enhanced pharmacokinetic profiles and overall drug efficacy.
This guide focuses on a specific, valuable building block: 3-(4-Methylphenyl)-3-oxetanamine hydrochloride (CAS: 1322200-77-0). This compound incorporates the beneficial oxetane scaffold with an arylamine, making it a versatile intermediate for the synthesis of novel therapeutics. Its structure presents a unique vector for chemical space exploration, particularly in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its commercial availability, synthesis, analytical characterization, and applications.
Commercial Availability and Sourcing
For researchers and drug development teams, securing a reliable supply of key building blocks is paramount. This compound is available from a number of specialized chemical suppliers. When sourcing this compound, it is crucial to consider purity, available quantities, and the supplier's quality control documentation. Below is a comparative table of commercial suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| BOC Sciences | This compound | 1322200-77-0 | >95% | Milligrams to grams |
| BLDpharm | 3-(p-Tolyl)oxetan-3-amine | 1322878-25-0 (Free Base) | 95+% | Inquire for availability |
| Chemenu | 3-(p-Tolyl)oxetan-3-amine | 1322878-25-0 (Free Base) | 95+% | Inquire for availability |
Note: The free base, 3-(p-Tolyl)oxetan-3-amine, can be readily converted to the hydrochloride salt.
Synthesis and Purification: A Plausible Synthetic Pathway
Proposed Synthetic Scheme
Sources
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3-(4-Methylphenyl)-3-oxetanamine Hydrochloride
Abstract
This document provides a detailed, research-grade protocol for the multi-step synthesis of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride, a valuable building block in contemporary drug discovery. The oxetane motif is increasingly recognized for its ability to confer desirable physicochemical properties upon bioactive molecules, such as improved solubility, metabolic stability, and lipophilicity, while maintaining or enhancing biological activity.[1][2] This guide delineates a robust synthetic route commencing with the commercially available precursor, oxetan-3-one. The key transformations involve a Grignard reaction to install the p-methylphenyl moiety, followed by a Ritter reaction to introduce the amine functionality, and concluding with the formation of the hydrochloride salt for enhanced stability and handling. This protocol is designed for researchers in medicinal chemistry, organic synthesis, and pharmaceutical development, providing not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices.
Introduction: The Strategic Importance of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry.[3][4] Its incorporation into drug candidates can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[2] The strained four-membered ring also acts as a hydrogen bond acceptor, influencing molecular conformation and interaction with biological targets.[5] Specifically, 3-amino-3-aryloxetanes are of considerable interest as they combine the favorable properties of the oxetane core with the versatile functionality of an arylamine, making them key intermediates for a diverse range of therapeutic agents.[1][6]
This guide details a reliable and scalable synthesis of this compound. While the title specifies synthesis from p-toluidine, a more efficient and practical approach, which is detailed herein, involves the introduction of the p-tolyl group via an organometallic addition to an oxetane precursor. This method offers superior control and yield.
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence, prioritizing commercially available starting materials, mild reaction conditions where possible, and straightforward purification procedures.
Figure 1: Overall synthetic workflow.
Experimental Protocols
Step 1: Synthesis of 3-Hydroxy-3-(4-methylphenyl)oxetane via Grignard Reaction
Causality: The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds.[7] Here, the nucleophilic carbon of the p-tolylmagnesium bromide attacks the electrophilic carbonyl carbon of oxetan-3-one, yielding the desired tertiary alcohol after aqueous workup. Tetrahydrofuran (THF) is an ideal solvent as it is anhydrous and effectively solvates the Grignard reagent.
Protocol:
-
Preparation of p-Tolylmagnesium Bromide (Grignard Reagent):
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (2.67 g, 110 mmol).
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of 4-bromotoluene (17.1 g, 100 mmol) in anhydrous THF (80 mL).
-
Add a small portion of the 4-bromotoluene solution to the magnesium turnings. The reaction is initiated by gentle warming with a heat gun, evidenced by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[2] Cool the resulting dark grey solution to room temperature.
-
-
Reaction with Oxetan-3-one:
-
In a separate 500 mL flame-dried round-bottom flask under an inert atmosphere, dissolve oxetan-3-one (7.21 g, 100 mmol) in anhydrous THF (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the prepared p-tolylmagnesium bromide solution via cannula to the oxetan-3-one solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford 3-hydroxy-3-(4-methylphenyl)oxetane as a white solid.
-
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Magnesium Turnings | 24.31 | 2.67 g | 110 |
| 4-Bromotoluene | 171.04 | 17.1 g | 100 |
| Oxetan-3-one | 72.06 | 7.21 g | 100 |
| Anhydrous THF | - | 180 mL | - |
| Sat. aq. NH₄Cl | - | 100 mL | - |
| Ethyl Acetate | - | 300 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Table 1: Reagents for the synthesis of 3-hydroxy-3-(4-methylphenyl)oxetane.
Step 2: Synthesis of 3-(4-Methylphenyl)-3-oxetanamine via Ritter Reaction
Causality: The Ritter reaction is a powerful method for converting tertiary alcohols into N-alkyl amides, which can be subsequently hydrolyzed to primary amines.[4][8][9][10][11] Under strong acidic conditions (sulfuric acid), the tertiary alcohol protonates and eliminates water to form a stable tertiary carbocation. This carbocation is then trapped by the nucleophilic nitrogen of acetonitrile, forming a nitrilium ion. Subsequent hydrolysis yields the N-acetylated amine, which is then hydrolyzed to the desired primary amine.
Protocol:
-
Ritter Reaction:
-
To a 250 mL round-bottom flask, add 3-hydroxy-3-(4-methylphenyl)oxetane (10.0 g, 56.1 mmol) and acetonitrile (100 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (10 mL) dropwise, keeping the internal temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Hydrolysis:
-
Pour the reaction mixture slowly onto crushed ice (200 g) with stirring.
-
Neutralize the solution by the careful addition of 6 M sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3-(4-Methylphenyl)oxetan-3-yl)acetamide.
-
To the crude acetamide, add 6 M hydrochloric acid (100 mL) and heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature and wash with diethyl ether (2 x 50 mL) to remove any non-basic impurities.
-
Basify the aqueous layer to pH > 12 with 6 M sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(4-Methylphenyl)-3-oxetanamine as a pale yellow oil.
-
| Reagent/Material | Amount | Moles (mmol) |
| 3-Hydroxy-3-(4-methylphenyl)oxetane | 10.0 g | 56.1 |
| Acetonitrile | 100 mL | - |
| Concentrated H₂SO₄ | 10 mL | - |
| 6 M NaOH | As needed | - |
| Dichloromethane | 600 mL | - |
| 6 M HCl | 100 mL | - |
| Diethyl Ether | 100 mL | - |
Table 2: Reagents for the synthesis of 3-(4-Methylphenyl)-3-oxetanamine.
Step 3: Preparation of this compound
Causality: The formation of a hydrochloride salt is a standard procedure in pharmaceutical chemistry to improve the stability, solubility, and handling properties of a basic amine compound.[12][13][14] The free amine is dissolved in an appropriate organic solvent, and a solution of hydrogen chloride is added, causing the protonated amine salt to precipitate.
Protocol:
-
Salt Formation:
-
Dissolve the 3-(4-Methylphenyl)-3-oxetanamine (assuming quantitative yield from the previous step, ~9.8 g, 55.3 mmol) in anhydrous diethyl ether (150 mL).
-
Cool the solution to 0 °C.
-
Slowly add a 2.0 M solution of hydrogen chloride in diethyl ether (~30 mL, 60 mmol) dropwise with vigorous stirring.
-
A white precipitate will form immediately.
-
Continue stirring at 0 °C for 30 minutes after the addition is complete.
-
-
Isolation:
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether (2 x 30 mL).
-
Dry the product under high vacuum to yield this compound.
-
| Reagent/Material | Amount | Moles (mmol) |
| 3-(4-Methylphenyl)-3-oxetanamine | ~9.8 g | 55.3 |
| Anhydrous Diethyl Ether | 210 mL | - |
| 2.0 M HCl in Diethyl Ether | ~30 mL | 60 |
Table 3: Reagents for the preparation of the hydrochloride salt.
Characterization Data
The final product and intermediates should be characterized by standard analytical techniques to confirm their identity and purity.
Figure 2: Analytical characterization workflow.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include those for the aromatic protons of the p-tolyl group, the methyl group protons, the oxetane methylene protons, and the amine protons (which may be broad).
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include those for the quaternary carbon of the oxetane ring attached to the aryl and amino groups, the oxetane methylene carbons, and the carbons of the p-tolyl group.
-
HRMS (ESI+): Calculated for C₁₀H₁₄NO⁺ [M+H]⁺; the found value should be within ± 5 ppm of the calculated mass.
-
FT-IR (ATR): Characteristic peaks for N-H stretching (amine salt), C-O-C stretching (ether), and aromatic C-H stretching.
-
Melting Point: A sharp melting point is indicative of high purity.
Safety and Handling
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Grignard Reagents: Highly reactive, flammable, and moisture-sensitive. Use anhydrous solvents and an inert atmosphere. Quench reactions carefully at low temperatures.
-
Concentrated Acids and Bases: Highly corrosive. Handle with extreme care and add slowly to reaction mixtures, especially during neutralization steps which can be exothermic.
-
Organic Solvents: Diethyl ether and THF are highly flammable. Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The described three-step sequence, employing a Grignard reaction for arylation and a Ritter reaction for amination, represents a logical and efficient pathway to this valuable drug discovery building block. The detailed procedural steps and rationale are intended to enable researchers to successfully synthesize and utilize this compound in their research endeavors.
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights.
- Stepan, A. F., et al. (2012). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 55(7), 3414-3424.
- Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045-4048. ([Link])
- Organ, M. G., et al. (2006). Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction. Chemistry – A European Journal, 12(28), 7444-7451. ([Link])
- Waser, J., & Carreira, E. M. (2004). A Novel Synthesis of 3-Hydroxyoxetane and its Use for the Preparation of 3-Aminooxetanes.
- Organic Chemistry Portal. Ritter Reaction. ([Link])
- Duncton, M. A. J., et al. (2008). Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl-Aryl Suzuki Coupling. Organic Letters, 10(15), 3259-3262. ([Link])
- Wikipedia. Ritter reaction. ([Link])
- Tarasova, Y. R., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(3), 1420-1538. ([Link])
- Cook, G. R., et al. (2019). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 4(7), 12926-12933. ([Link])
- Professor Dave Explains. (2022, January 11). Ritter Reaction [Video]. YouTube. ([Link])
- Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery.
- Filo. (2022). The Ritter reaction is especially valuable for the synthesis of 3°... ([Link])
- U.S. Patent No. US4395561A. (1983). Synthesis of 3-hydroxyoxetane.
- U.S. Patent Application No. US20100204470A1. (2010). Method for salt preparation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. connectjournals.com [connectjournals.com]
- 4. Ritter reaction - Wikipedia [en.wikipedia.org]
- 5. US4395561A - Synthesis of 3-hydroxyoxetane - Google Patents [patents.google.com]
- 6. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Ritter Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. The Ritter reaction is especially valuable for the synthesis of 3^{\circ}.. [askfilo.com]
- 12. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base - Google Patents [patents.google.com]
- 14. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 3-(4-Methylphenyl)-3-oxetanamine Hydrochloride
Introduction: The Strategic Importance of the Oxetane Moiety in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern drug discovery. Its incorporation into small molecules can significantly enhance key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also providing a unique three-dimensional vector for exploring chemical space. 3-(4-Methylphenyl)-3-oxetanamine hydrochloride is a key building block, offering a synthetically accessible scaffold for the development of novel therapeutics across a range of disease areas. The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of this compound, grounded in the principles of the Buchwald-Hartwig reaction, and is intended for researchers, scientists, and drug development professionals.
The Core Chemistry: Unveiling the Palladium Catalytic Cycle
The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between 3-oxetanamine and a suitable aryl halide, such as 4-bromotoluene or 4-iodotoluene. This transformation, a variant of the renowned Buchwald-Hartwig amination, is a powerful tool for constructing C(aryl)-N bonds.[2][4] The catalytic cycle, illustrated below, is a finely orchestrated sequence of elementary steps involving the palladium catalyst.
The reaction is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate. Subsequently, the amine coordinates to the palladium center, and in the presence of a base, deprotonation occurs to form a palladium(II) amido complex. The crucial C-N bond-forming step is the reductive elimination from this complex, which yields the desired arylamine product and regenerates the active palladium(0) catalyst, thus completing the cycle.[1][5] The choice of ligand is critical for the success of the reaction, as it modulates the reactivity and stability of the palladium intermediates throughout the catalytic cycle.[6][7] Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps.[1][5]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with in-process checks to ensure reaction completion and product purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3-Oxetanamine | ≥97% | Commercially Available | Store under inert atmosphere.[8] |
| 4-Bromotoluene | ≥98% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Precatalyst. |
| XPhos | ≥98% | Commercially Available | Ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Base; handle in a glovebox. |
| Toluene | Anhydrous | Commercially Available | Solvent. |
| Diethyl Ether | ACS Grade | Commercially Available | For workup. |
| Hydrochloric Acid (HCl) | 2 M in Diethyl Ether | Commercially Available | For salt formation. |
| Saturated aq. NH₄Cl | Prepared in-house | For quenching. | |
| Brine | Prepared in-house | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying. |
Reaction Setup and Procedure
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. This is crucial as the palladium(0) catalyst is sensitive to oxygen.[9]
-
Reagent Charging: To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Addition of Starting Materials: Add 4-bromotoluene (1.0 eq) and anhydrous toluene to the flask. Stir the mixture for 10 minutes to allow for catalyst pre-formation.
-
Amine Addition: Add 3-oxetanamine (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromotoluene) is consumed (typically 12-24 hours).
Workup and Purification
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine as an oil.
Salt Formation and Isolation
-
Dissolution: Dissolve the crude 3-(4-methylphenyl)-3-oxetanamine in a minimal amount of diethyl ether.
-
Precipitation: Slowly add a 2 M solution of HCl in diethyl ether to the stirred solution. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white to off-white solid.
Characterization
The final product should be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (C₁₀H₁₄ClNO, MW: 199.68 g/mol ).[10]
-
Melting Point (MP): For comparison with literature values.
Trustworthiness and Validation: Ensuring Reproducibility
The reliability of this protocol is ensured through a series of checkpoints and analytical validations.
Figure 2: A workflow diagram illustrating the self-validating steps of the protocol.
-
Reagent Quality: The use of high-purity, anhydrous reagents and solvents is paramount to prevent catalyst deactivation and side reactions.
-
Inert Atmosphere: Strict adherence to inert atmosphere techniques is non-negotiable to protect the sensitive palladium catalyst.[9]
-
In-Process Controls: Regular monitoring of the reaction by TLC or LC-MS provides real-time data on the consumption of starting materials and the formation of the product, allowing for precise determination of the reaction endpoint.
-
Final Product Analysis: Comprehensive characterization of the final product by NMR, MS, and melting point analysis confirms its identity and purity, ensuring the integrity of the synthesized material.
Safety Considerations
-
Palladium Catalysts: While not pyrophoric in their bulk form, palladium catalysts can be flammable, especially when finely divided and dry.[9] Handle with care and avoid creating dust. Spent catalyst should be quenched carefully.[11]
-
Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. It should be handled in a glovebox or under a stream of inert gas.
-
Solvents: Toluene and diethyl ether are flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
The palladium-catalyzed synthesis of this compound via the Buchwald-Hartwig amination is a highly efficient and reliable method for producing this valuable building block. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines outlined in these application notes, researchers can confidently and reproducibly synthesize this compound for their drug discovery and development programs.
References
- American Chemical Society. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Grokipedia.
- Honrel. (2025).
- Wikipedia.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts. (2023).
- National Center for Biotechnology Information. (2012). Developing Ligands for Palladium(II)
- American Chemical Society. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- ResearchGate. (2008). Palladium-Catalyzed C-N Cross-Coupling Reactions. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ResearchGate. (2010). Palladium‐Catalyzed Arylation Reactions: A Mechanistic Perspective. [Link]
- ResearchGate. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. [Link]
- National Center for Biotechnology Information. (2008). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. [Link]
- University of Wisconsin-Madison. (2016).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-氨基氧杂环丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. honrel.com [honrel.com]
- 10. calpaclab.com [calpaclab.com]
- 11. chem.wisc.edu [chem.wisc.edu]
Application Notes and Protocols: 3-(4-Methylphenyl)-3-oxetanamine Hydrochloride as a Strategic Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-Aryl-3-aminooxetane Scaffold
In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is paramount. The 3-(4-Methylphenyl)-3-oxetanamine hydrochloride building block has emerged as a valuable scaffold for medicinal chemists. Its utility stems from the unique combination of a rigid, three-dimensional oxetane ring and a versatile primary amine, which allows for diverse functionalization. The incorporation of this moiety can significantly enhance key drug-like properties.
The oxetane ring, a four-membered cyclic ether, is increasingly recognized for its ability to act as a bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][2] This substitution can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also increasing the sp³ character of the molecule, a feature often correlated with successful clinical candidates.[1] The 3-aryl substitution, in this case, a 4-methylphenyl (p-tolyl) group, provides a defined vector for exploring structure-activity relationships (SAR) in deep, narrow binding pockets.
Furthermore, the primary amine at the 3-position serves as a critical handle for a variety of chemical transformations, most notably amide bond formation and reductive amination, enabling the construction of diverse compound libraries. This document provides a detailed guide to the strategic application of this compound, including key reaction protocols and a practical example of its use in the synthesis of potential therapeutic agents.
Key Physicochemical and Pharmacokinetic Advantages
The strategic incorporation of the 3-(4-methylphenyl)-3-oxetanamine moiety into a lead compound can confer several benefits, as summarized in the table below.
| Property | Impact of the 3-(4-Methylphenyl)-3-oxetanamine Moiety | Rationale |
| Aqueous Solubility | Generally Increased | The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, improving interactions with water. |
| Metabolic Stability | Often Enhanced | The oxetane ring can block sites of metabolism. For instance, it can serve as a more stable isostere for a metabolically labile carbonyl group.[3] |
| Lipophilicity (LogP/LogD) | Modulated | Can decrease lipophilicity compared to a gem-dimethyl group, which can be advantageous for optimizing ADME properties. |
| Molecular Rigidity and 3D Shape | Increased | The strained four-membered ring provides a rigid scaffold, which can lead to higher binding affinity and selectivity by pre-organizing substituents in a favorable conformation for receptor binding. |
| pKa of Adjacent Amines | Lowered | The electron-withdrawing nature of the oxetane oxygen can reduce the basicity of the amine, which can be beneficial for cell permeability and reducing off-target effects. |
| Synthetic Tractability | High | The primary amine allows for straightforward derivatization using well-established synthetic methodologies. |
Core Synthetic Protocols
The primary amine of this compound is a versatile functional group for building molecular complexity. The following are detailed protocols for two of the most common and powerful transformations: amide coupling and reductive amination.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
Amide coupling is one of the most frequently used reactions in medicinal chemistry for linking building blocks.[4] This protocol describes a general procedure for the coupling of 3-(4-Methylphenyl)-3-oxetanamine with a carboxylic acid using a carbodiimide reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive such as HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Reaction Scheme:
A general amide coupling reaction.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Preparation of the Amine Free Base: To a solution of this compound (1.0 eq) in DMF or DCM, add DIPEA (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to generate the free amine in situ.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.0-1.2 eq), EDC (1.2-1.5 eq), and HOBt (1.2-1.5 eq) in anhydrous DMF or DCM. Stir the mixture at room temperature for 30-60 minutes to form the activated ester. If using HATU, it is often added together with the amine and base.
-
Coupling Reaction: Add the solution of the activated carboxylic acid to the free amine solution. If using HATU, add the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0-3.0 eq) to the free amine solution. Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.
Causality Behind Experimental Choices:
-
DIPEA: A non-nucleophilic organic base is used to neutralize the hydrochloride salt of the starting amine and to scavenge the acid produced during the coupling reaction, driving the equilibrium towards product formation.
-
EDC/HOBt or HATU: These coupling reagents are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. HOBt and HATU also act as racemization suppressants.[5]
-
Anhydrous Solvents: The use of anhydrous solvents is crucial as water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a ketone or aldehyde in the presence of a reducing agent.[6] This protocol provides a general procedure for the N-alkylation of 3-(4-Methylphenyl)-3-oxetanamine.
Reaction Scheme:
A general reductive amination reaction.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Imine Formation: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in DCE or THF, add a catalytic amount of acetic acid (e.g., 1-2 drops). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur. Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate or DCM. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-alkylated amine.
Causality Behind Experimental Choices:
-
Acetic Acid: A catalytic amount of acid is used to protonate the carbonyl oxygen, activating it towards nucleophilic attack by the amine and facilitating the dehydration of the hemiaminal intermediate to the iminium ion.
-
Sodium Triacetoxyborohydride: This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than the iminium ion, which minimizes side reactions.[6]
Application Example: Synthesis of a Potential GLP-1 Receptor Agonist
The development of small-molecule, orally bioavailable glucagon-like peptide-1 receptor (GLP-1R) agonists is a major goal in the treatment of type 2 diabetes and obesity.[3][7] The 3-phenyloxetan-3-amine scaffold has been successfully employed in the discovery of potent GLP-1R agonists.[8] The following is a representative synthetic scheme for a potential GLP-1R agonist incorporating the 3-(4-methylphenyl)-3-oxetanamine moiety, based on published methodologies for analogous compounds.[8]
Synthetic Workflow:
Workflow for synthesizing a potential GLP-1R agonist.
A key step in this synthesis is the nucleophilic aromatic substitution of a halogenated pyrimidine with 3-(4-Methylphenyl)-3-oxetanamine.
Representative Reaction Data (Hypothetical, based on analogous reactions):
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| 2,4-Dichloro-5-iodopyrimidine | 3-(4-Methylphenyl)-3-oxetanamine | DIPEA, DMSO, 100 °C, 12h | 2-Chloro-5-iodo-N-(3-(p-tolyl)oxetan-3-yl)pyrimidin-4-amine | 75-85% |
| 4-Formylphenylboronic acid | Product from above | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C, 4h | 4-(2-Chloro-4-((3-(p-tolyl)oxetan-3-yl)amino)pyrimidin-5-yl)benzaldehyde | 60-70% |
The 3-(4-methylphenyl)-3-oxetanamine core in such molecules provides a rigid anchor that correctly orients other pharmacophoric elements for optimal interaction with the GLP-1 receptor. The 4-methyl group can probe a hydrophobic pocket within the receptor, potentially enhancing potency and selectivity compared to the unsubstituted phenyl analog.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists. Its unique structural features offer a powerful tool to enhance the physicochemical and pharmacokinetic properties of drug candidates. The straightforward reactivity of its primary amine handle, particularly in amide coupling and reductive amination reactions, allows for its efficient incorporation into a wide range of molecular scaffolds. As the demand for novel therapeutics with improved drug-like properties continues to grow, the strategic use of building blocks like 3-(4-Methylphenyl)-3-oxetanamine will undoubtedly play an increasingly important role in the future of drug discovery.
References
- Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists. (n.d.). National Center for Biotechnology Information.
- Crystalline forms of a Bruton's tyrosine kinase inhibitor. (n.d.). Google Patents.
- A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. (2026). ACS Publications.
- P2X receptor antagonists and their potential as therapeutics: a patent review (2010-2021). (2022). Taylor & Francis Online.
- Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. (2025). American Chemical Society.
- Btk inhibitors. (n.d.). Google Patents.
- Reductive amination. (n.d.). Wikipedia.
- Use of inhibitors of Brutons tyrosine kinase (Btk). (n.d.). Google Patents.
- Pharmaceutical formulations of a Bruton's tyrosine kinase inhibitor. (n.d.). Google Patents.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2016). ResearchGate.
- Inhibitors of Bruton's tyrosine kinase. (n.d.). Google Patents.
- Preparation of a p2x3 antagonist. (n.d.). Google Patents.
- Synthesis of glp-1 peptides. (n.d.). Google Patents.
- 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. (2020). National Center for Biotechnology Information.
- Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (n.d.). National Center for Biotechnology Information.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Green Chemistry. (2024). BORIS Portal.
- The biological activities of new polyamine derivatives as potential therapeutic agents. (2003). Portland Press.
- Further reactions on reductive amination products with key building... (n.d.). ResearchGate.
- Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). National Center for Biotechnology Information.
- Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (n.d.). National Center for Biotechnology Information.
- The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. (n.d.). Wiley Online Library.
- Synthesis of GLP-1 Ras[9]. (n.d.). ResearchGate.
- Innovative new process used to produce a diabetes and weight loss drug. (2021). Manufacturing Chemist.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- P2X3 receptor - Drugs, Indications, Patents. (n.d.). Patsnap Synapse.
- Synthesis of glp-1 analogues. (n.d.). Google Patents.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Glucagon-Like Peptide-1 Receptor Agonists. (2024). National Center for Biotechnology Information.
- Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists for Adults With Type 2 Diabetes. (n.d.). DynaMed.
- Glp-1 receptor agonists and uses thereof. (n.d.). Google Patents.
- Glucagon-Like Peptide-1 Receptor Agonists. (2024). StatPearls - NCBI Bookshelf.
- Synthesis and Biological Evaluation of Novel Bufalin Derivatives. (2022). MDPI.
Sources
- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]
- 3. Innovative new process used to produce a diabetes and weight loss drug [manufacturingchemist.com]
- 4. hepatochem.com [hepatochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Glucagon-Like Peptide-1 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Protocol for the Synthesis of 3-(4-Methylphenyl)-3-oxetanamine Hydrochloride
Abstract
This application note provides a detailed, three-step experimental protocol for the synthesis of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the nucleophilic addition of a Grignard reagent to 3-oxetanone, followed by a Ritter reaction to install the amine functionality, and concludes with the formation of the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, safety considerations, and characterization methods to ensure reproducible and reliable results.
Introduction
Oxetane rings are increasingly incorporated into drug candidates to enhance physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1] Specifically, 3-aryl-3-aminooxetanes serve as versatile scaffolds, acting as bioisosteres for commonly found motifs like gem-dimethyl or carbonyl groups.[2] The target compound, this compound[3], combines the benefits of the strained oxetane ring with an arylamine moiety, making it a desirable intermediate for library synthesis and lead optimization programs.
This protocol outlines a robust and scalable laboratory synthesis. The causality behind each procedural step is explained, providing a self-validating framework for chemists. The chosen synthetic pathway is designed for efficiency and utilizes commercially available starting materials.
Overall Synthetic Scheme
The synthesis is performed in three distinct stages, starting from 3-oxetanone.
Caption: Overall reaction pathway for the synthesis.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 3-Oxetanone | Schlenk line or nitrogen/argon manifold |
| 4-Bromotoluene | Round-bottom flasks (oven-dried) |
| Magnesium turnings | Magnetic stir plates with heating |
| Iodine (crystal) | Ice-water bath |
| Anhydrous tetrahydrofuran (THF) | Syringes and needles |
| Saturated aqueous ammonium chloride (NH₄Cl) | Septa |
| Anhydrous sodium sulfate (Na₂SO₄) | Rotary evaporator |
| Concentrated sulfuric acid (H₂SO₄) | Glass funnels and filter paper |
| Acetonitrile (CH₃CN) | Column chromatography setup |
| Sodium hydroxide (NaOH) | pH paper or pH meter |
| Dichloromethane (DCM) | Beakers and Erlenmeyer flasks |
| Diethyl ether (Et₂O) | NMR spectrometer, IR spectrometer, Mass spectrometer |
| 4 M HCl in 1,4-dioxane |
Experimental Protocols
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and react violently with water.[4][5] All reactions must be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents and oven-dried glassware.[6][7] Wear a flame-resistant lab coat, safety goggles, and appropriate gloves.
-
Strong Acids: Concentrated sulfuric acid is extremely corrosive. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE).
-
Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable. Ensure there are no open flames or spark sources nearby.
Step 1: Synthesis of 3-(4-Methylphenyl)-3-hydroxyoxetane
This step involves the formation of a Grignard reagent from 4-bromotoluene, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-oxetanone.[8][9]
Caption: Workflow for the Grignard Reaction (Step 1).
Protocol:
-
Grignard Reagent Preparation: To an oven-dried 250 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 equiv). Flame-dry the apparatus under vacuum and backfill with nitrogen.
-
Add anhydrous THF (50 mL) via syringe. Add a single crystal of iodine to initiate the reaction.
-
Dissolve 4-bromotoluene (1.0 equiv) in anhydrous THF (30 mL) and add it to a dropping funnel. Add a small portion to the magnesium suspension. The initiation is indicated by heat evolution and the disappearance of the iodine color.
-
Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour until most of the magnesium is consumed.
-
Addition to 3-Oxetanone: In a separate oven-dried flask, prepare a solution of 3-oxetanone (1.1 equiv) in anhydrous THF (20 mL).
-
Cool the prepared Grignard reagent to 0 °C using an ice-water bath.
-
Add the 3-oxetanone solution dropwise to the stirred Grignard reagent over 30 minutes.
-
After the addition, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 3-(4-methylphenyl)-3-hydroxyoxetane as a white solid.
Step 2: Synthesis of 3-(4-Methylphenyl)-3-oxetanamine
This transformation is achieved via the Ritter reaction.[10][11] The tertiary alcohol is protonated by strong acid to form a stable carbocation, which is then trapped by the nitrile (acetonitrile). Subsequent hydrolysis of the resulting nitrilium ion and the intermediate amide yields the desired primary amine.[12]
Protocol:
-
Ritter Reaction: In a 250 mL round-bottom flask, dissolve 3-(4-methylphenyl)-3-hydroxyoxetane (1.0 equiv) in acetonitrile (100 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly and carefully add concentrated sulfuric acid (3.0 equiv) dropwise, ensuring the internal temperature does not rise above 10 °C.
-
After the addition, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Hydrolysis: Carefully pour the reaction mixture onto crushed ice (200 g).
-
Basify the aqueous solution to pH > 12 by the slow addition of 10 M aqueous sodium hydroxide, ensuring the temperature is maintained below 20 °C with an ice bath.
-
Heat the basic mixture to reflux for 6-8 hours to hydrolyze the intermediate acetamide.
-
Work-up and Purification: Cool the mixture to room temperature and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield crude 3-(4-methylphenyl)-3-oxetanamine. This material can be used in the next step without further purification or purified by chromatography if necessary.
Step 3: Formation of this compound
The final step is the conversion of the free amine to its hydrochloride salt to improve stability and handling. This is a standard acid-base reaction.[13][14] Using a solution of HCl in an anhydrous solvent is a common and effective method.[3][15][16]
Protocol:
-
Dissolve the crude 3-(4-methylphenyl)-3-oxetanamine (1.0 equiv) in a minimal amount of anhydrous diethyl ether (approx. 50 mL).
-
Cool the solution to 0 °C.
-
While stirring, add a 4 M solution of HCl in 1,4-dioxane (1.1 equiv) dropwise.
-
A white precipitate will form immediately. Stir the suspension at 0 °C for an additional 30 minutes.
-
Collect the solid by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 20 mL).
-
Dry the resulting white solid under vacuum to yield the final product, this compound.
Characterization
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.
| Compound | Expected Analytical Data |
| 3-(4-Methylphenyl)-3-hydroxyoxetane | ¹H NMR: Peaks corresponding to aromatic protons (p-disubstituted pattern), oxetane methylene protons (two doublets), methyl protons (singlet), and a broad singlet for the hydroxyl proton. ¹³C NMR: Signals for aromatic carbons, oxetane carbons (quaternary and methylene), and the methyl carbon. MS (ESI+): [M+H]⁺ corresponding to the molecular weight. |
| This compound | ¹H NMR (DMSO-d₆): Peaks for aromatic protons, oxetane methylene protons, methyl protons, and a broad singlet for the -NH₃⁺ protons. ¹³C NMR (DMSO-d₆): Signals for aromatic carbons, oxetane carbons, and the methyl carbon. IR (KBr): Broad absorption around 2500-3000 cm⁻¹ (N-H stretch of amine salt). MS (ESI+): [M-Cl]⁺ corresponding to the free amine molecular weight. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By detailing the rationale behind each step and emphasizing critical safety measures, this guide enables researchers to confidently prepare this valuable chemical intermediate for applications in pharmaceutical research and development.
References
- ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? [Online Forum].
- Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11848–11916.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- Google Patents. (1967). Process for the purification of amines. US3337630A.
- Quora. (2022). What are Grignard reagent preparation precautions during preparation? [Online Forum].
- YouTube. (2024). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup.
- PubMed. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification.
- ResearchGate. (2012). How to make a salt of a novel compound? [Online Forum].
- YouTube. (2022). Amine and HCl - salt formation reaction.
- Sciencemadness.org. (2021). Forming oxalate salts of amines. [Online Forum].
- American Chemical Society. (n.d.). Grignard Reaction. ACS Chemical Health & Safety.
- Lab Alley. (2024). SAFETY DATA SHEET - Magnesium Metal Turnings.
- ResearchGate. (2019).
- Beilstein Journal of Organic Chemistry. (n.d.). Search Results.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- ResearchGate. (2008). Deprotection of different N-Boc-compounds.
- University of California, Irvine. (n.d.). 25. The Grignard Reaction.
- University of Georgia Office of Research. (n.d.).
- National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- ResearchGate. (2021).
- ResearchGate. (2017). Purification of organic hydrochloride salt? [Online Forum].
- NROChemistry. (n.d.). Ritter Reaction.
- University of Wisconsin-Madison. (n.d.). Grignard Reaction.
- University of Alberta. (n.d.).
- National Institutes of Health. (2022).
- Wikipedia. (n.d.). Ritter reaction.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Organic Chemistry Portal. (n.d.). Ritter Reaction.
- Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of....
- Organic Chemistry Portal. (2019). Ritter Reaction.
- National Institutes of Health. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library.
- Google Patents. (1983). Synthesis of 3-hydroxyoxetane. US4395561A.
- Leah4Sci. (2020).
- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
- National Institutes of Health. (2020).
- SciELO South Africa. (n.d.). Synthesis of (S)-3-aminoethyl-1,2,3,4-tetrahydroisoquinoline (TIQ-diamine) via the Mitsunobu protocol.
- ACS Publications. (2002). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.
- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- ResearchGate. (2025).
- ACS Publications. (2026). A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines.
- Royal Society of Chemistry. (2020).
- Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol.
- ResearchGate. (2025). Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides....
- ResearchGate. (2022). Initial results between 3-aminooxetanes and thiocarbonyl compounds.
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. acs.org [acs.org]
- 5. research.uga.edu [research.uga.edu]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. leah4sci.com [leah4sci.com]
- 10. Ritter reaction - Wikipedia [en.wikipedia.org]
- 11. Ritter Reaction [organic-chemistry.org]
- 12. Ritter Reaction | NROChemistry [nrochemistry.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 3-(4-Methylphenyl)-3-oxetanamine Hydrochloride in Modern Drug Discovery: A Technical Guide
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Oxetane Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer superior pharmacological and pharmacokinetic properties is a paramount objective. Among the structural motifs that have garnered significant interest is the oxetane ring, a four-membered cyclic ether. Its growing prominence stems from a unique combination of features: low molecular weight, inherent polarity, and a distinct three-dimensional geometry.[1][2] The incorporation of an oxetane moiety can lead to marked improvements in critical drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also serving as a valuable bioisostere for more common functional groups like gem-dimethyl or carbonyl groups.[2][3] This technical guide focuses on a specific, promising building block, 3-(4-Methylphenyl)-3-oxetanamine hydrochloride (CAS: 1322200-77-0), outlining its potential applications and providing conceptual protocols for its integration into drug discovery programs.
Physicochemical Characteristics and Medicinal Chemistry Rationale
The structure of this compound presents a compelling scaffold for medicinal chemists. The 3-aryl-3-amino-oxetane framework offers a rigid core that can be strategically employed to orient substituents into specific binding pockets of a biological target. The presence of the oxetane ring is anticipated to bestow several advantageous properties to parent molecules.
Key Physicochemical Advantages of the Oxetane Moiety:
| Property Enhanced | Rationale | Representative Impact |
| Aqueous Solubility | The polar nature of the ether oxygen in the oxetane ring can enhance interactions with water, thereby improving the solubility of otherwise lipophilic compounds. | Can mitigate poor solubility issues, aiding in formulation and bioavailability. |
| Metabolic Stability | The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities it might replace, such as gem-dimethyl groups which are susceptible to oxidation. | Increased half-life of the drug candidate in vivo. |
| Lipophilicity (LogP/LogD) | Introduction of the polar oxetane can reduce the overall lipophilicity of a molecule. | Can lead to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile and reduce off-target toxicities. |
| Three-Dimensionality | The puckered nature of the oxetane ring provides a non-planar structure, increasing the sp³ character of the molecule. | Can lead to improved binding affinity and selectivity for the target protein by exploring three-dimensional space within the binding site. |
Potential Therapeutic Applications: A Focus on CNS Disorders
Given the structural similarities of this compound to known neuroactive compounds, a primary area of investigation for its application lies in the discovery of novel agents for central nervous system (CNS) disorders. The 3-aryl-amine motif is a common feature in many CNS-acting drugs.
Serotonin Transporter (SERT) Inhibition: A Plausible Mechanism of Action
The serotonin transporter (SERT) is a critical protein involved in the regulation of serotonin levels in the synaptic cleft and is the primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).[4][5] The structural architecture of this compound bears resemblance to scaffolds known to interact with monoamine transporters.[3][6] It is hypothesized that this compound could serve as a novel scaffold for the development of SERT inhibitors.
Experimental Protocols: A Roadmap for Investigation
The following protocols are designed as a guide for researchers to explore the potential of this compound in a drug discovery setting.
Protocol 1: In Vitro Evaluation of Serotonin Transporter (SERT) Binding Affinity
Objective: To determine the binding affinity of this compound for the human serotonin transporter.
Materials:
-
This compound
-
Human SERT (hSERT) expressed in a suitable cell line (e.g., HEK293 cells)
-
Radioligand, e.g., [³H]-Citalopram or [³H]-Paroxetine
-
Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like fluoxetine)
-
Scintillation fluid and vials
-
Filtration apparatus and glass fiber filters
-
Incubation buffer (e.g., Tris-HCl buffer with NaCl and KCl)
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing hSERT according to standard laboratory procedures.
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of the test compound, this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
For non-specific binding, add a saturating concentration of the control inhibitor.
-
Add the hSERT-containing cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Filtration and Washing: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold incubation buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Protocol 2: Serotonin Reuptake Inhibition Assay
Objective: To assess the functional activity of this compound as an inhibitor of serotonin reuptake.
Materials:
-
This compound
-
Cell line expressing hSERT (e.g., HEK293-hSERT cells)
-
[³H]-Serotonin
-
Known SERT inhibitor as a positive control (e.g., paroxetine)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation counter
Procedure:
-
Cell Plating: Plate the hSERT-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of this compound or the positive control for a defined period (e.g., 15 minutes) at 37°C.
-
Uptake Initiation: Add [³H]-Serotonin to each well to initiate the uptake process.
-
Uptake Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of [³H]-Serotonin taken up using a scintillation counter.
-
Data Analysis: Determine the concentration-dependent inhibition of serotonin uptake and calculate the IC₅₀ value for this compound.
Visualization of the Drug Discovery Workflow
The following diagram illustrates a typical workflow for integrating a novel scaffold like this compound into a drug discovery pipeline.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its inherent structural and physicochemical properties, conferred by the 3-aryl-3-amino-oxetane scaffold, make it an attractive starting point for the design of novel therapeutics, particularly in the realm of CNS disorders. The protocols outlined in this guide provide a foundational framework for initiating the biological evaluation of this compound and its analogues. Further derivatization of the primary amine and exploration of substitutions on the phenyl ring will be critical next steps in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this intriguing molecular scaffold.
References
- Burés, J., et al. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 64(15), 10845-10871.
- BenchChem. (2025). The Ascendancy of 3-Phenyloxetan-3-amine in Medicinal Chemistry: A Comparative Guide.
- Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 257, 115531.
- Fustero, S., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv.
- Denis, C., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279–5283.
- Stepan, A. F., et al. (2012). The oxetane motif in medicinal chemistry. Journal of Medicinal Chemistry, 55(7), 3414-3424.
- Enamine. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
- MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife, 9, e57325.
- Coleman, J. A., et al. (2016). X-ray structures and mechanism of the human serotonin transporter.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and serotonin transporter activity of sulphur-substituted alpha-alkyl phenethylamines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]
- 5. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterization of 3-(4-Methylphenyl)-3-oxetanamine Hydrochloride as a Selective Norepinephrine Reuptake Inhibitor
Abstract
This document provides a comprehensive guide for the characterization of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride, a novel compound with putative activity as a selective norepinephrine reuptake inhibitor (NRI). Norepinephrine reuptake inhibitors are a critical class of therapeutics used in the management of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD)[1]. They function by blocking the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft and enhanced noradrenergic neurotransmission[1][2]. The incorporation of an oxetane ring, a strained four-membered ether, is a modern medicinal chemistry strategy to improve physicochemical properties such as solubility and metabolic stability[3]. Given the limited public data on this specific molecule, these application notes are designed to provide researchers with a robust framework of established in vitro and in vivo protocols to determine its potency, selectivity, and pharmacodynamic profile.
Compound Information and Handling
1.1. Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | 3-(4-methylphenyl)oxetan-3-amine hydrochloride | [4] |
| CAS Number | 1322200-77-0 | [4][] |
| Molecular Formula | C₁₀H₁₄ClNO | [4] |
| Molecular Weight | 199.68 g/mol | [4] |
| Appearance | White to off-white solid | |
| Purity | >95% (Recommended) | [4] |
1.2. Storage and Handling
-
Storage: Store the compound at 2-8°C in a tightly sealed container, protected from light and moisture.
-
Safety: Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes[6][7]. Consult the Safety Data Sheet (SDS) from the supplier for detailed information[6][8]. For solution preparation, use appropriate solvents like DMSO for stock solutions and aqueous buffers for working dilutions.
Mechanism of Action: Norepinephrine Reuptake Inhibition
The primary target of this compound is the norepinephrine transporter (NET). NET is a presynaptic membrane protein responsible for clearing norepinephrine (NE) from the synaptic cleft, thereby terminating its signaling. Inhibition of NET prolongs the residence time of NE in the synapse, enhancing its action on postsynaptic α- and β-adrenergic receptors.
In Vitro Characterization: Potency and Selectivity Profiling
The initial and most critical phase of characterization involves in vitro assays to quantify the compound's interaction with its intended target and key off-targets. This workflow establishes potency and selectivity, the two defining features of a useful pharmacological tool or therapeutic lead.
Protocol 1: Radioligand Binding Assay for Norepinephrine Transporter (NET)
Objective: To determine the binding affinity (Kᵢ) of the test compound for the human norepinephrine transporter (hNET). This assay measures the direct competition between the unlabeled test compound and a known high-affinity radioligand.
Rationale: A competitive binding assay is the gold standard for quantifying the affinity of a compound for a specific receptor or transporter. We use [³H]nisoxetine, a well-characterized and selective radioligand for the NET, to ensure that binding is specific to the intended target[9].
Materials:
-
Cell membranes from HEK293 cells stably expressing hNET.
-
[³H]Nisoxetine (Specific Activity: 70-90 Ci/mmol).
-
Test Compound: this compound.
-
Positive Control: Desipramine (a potent NRI).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
96-well microplates and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in Assay Buffer. A typical concentration range is 0.1 nM to 100 µM. Also prepare dilutions for Desipramine.
-
Reaction Mixture: In each well of the microplate, add the following in order:
-
50 µL of Assay Buffer.
-
50 µL of test compound dilution (or buffer for total binding, or 10 µM Desipramine for non-specific binding).
-
50 µL of [³H]Nisoxetine (final concentration ~1 nM).
-
50 µL of hNET cell membranes (5-15 µg protein/well).
-
-
Incubation: Incubate the plate for 60-90 minutes at 4°C to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition at each concentration of the test compound relative to total and non-specific binding.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: [³H]-Norepinephrine Uptake Inhibition Assay
Objective: To measure the functional potency (IC₅₀) of the test compound to inhibit norepinephrine uptake into cells or synaptosomes.
Rationale: While a binding assay confirms affinity, a functional uptake assay demonstrates that this binding translates into a biological effect—namely, the blockade of the transporter's primary function. This protocol can be performed using either cell lines expressing hNET or rat brain synaptosomes for a more physiologically complex system[10][11].
Materials:
-
HEK293-hNET cells or freshly prepared rat cortical synaptosomes.
-
[³H]-Norepinephrine (Specific Activity: 40-60 Ci/mmol).
-
Krebs-Ringer-HEPES (KRH) Buffer, pH 7.4.
-
Test Compound and Desipramine.
-
96-well plates, cell harvester, filters, and scintillation counter.
Procedure:
-
Cell Plating (for HEK293-hNET): Plate cells in a 24- or 96-well plate and allow them to adhere overnight[10].
-
Pre-incubation: Wash the cells (or synaptosomes) with KRH buffer. Pre-incubate them with various concentrations of the test compound or Desipramine for 15-20 minutes at 37°C.
-
Initiate Uptake: Add [³H]-Norepinephrine to each well (final concentration ~10-20 nM) and incubate for 10-15 minutes at 37°C. A parallel set of samples should be incubated at 4°C to determine non-specific uptake.
-
Terminate Uptake: Stop the reaction by rapidly washing the wells multiple times with ice-cold KRH buffer.
-
Lysis and Counting: Lyse the cells with a lysis buffer or distilled water. Transfer the lysate to scintillation vials, add cocktail, and count the radioactivity.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percent inhibition of specific uptake (Total uptake at 37°C - Non-specific uptake at 4°C) against the log concentration of the test compound.
Protocol 3: Selectivity Profiling against SERT and DAT
Objective: To determine the compound's potency at the serotonin transporter (SERT) and dopamine transporter (DAT) to establish a selectivity profile.
Rationale: A truly "selective" NRI should exhibit significantly lower potency for SERT and DAT[12][13]. Lack of selectivity can lead to different pharmacological effects and potential side effects. For example, dual serotonin-norepinephrine reuptake inhibitors (SNRIs) are a distinct class of antidepressants[14].
Procedure:
-
Repeat the binding (Protocol 1) and functional uptake (Protocol 2) assays using the appropriate reagents for SERT and DAT.
-
For SERT: Use membranes from hSERT-expressing cells, [³H]Citalopram as the radioligand, and [³H]Serotonin (5-HT) for the uptake assay. Use a selective serotonin reuptake inhibitor (SSRI) like fluoxetine as the positive control.
-
For DAT: Use membranes from hDAT-expressing cells, [³H]WIN 35,428 as the radioligand, and [³H]Dopamine (DA) for the uptake assay. Use a dopamine reuptake inhibitor (DRI) like GBR-12909 as the positive control.
-
-
Data Analysis and Presentation: Calculate the Kᵢ and IC₅₀ values for all three transporters. Summarize the data in a table and calculate the selectivity ratios.
3.1. Expected Data Summary
| Transporter | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) |
| NET | Experimental Value | Experimental Value |
| SERT | Experimental Value | Experimental Value |
| DAT | Experimental Value | Experimental Value |
Selectivity Ratios:
-
SERT/NET Selectivity = Kᵢ (SERT) / Kᵢ (NET)
-
DAT/NET Selectivity = Kᵢ (DAT) / Kᵢ (NET) (A higher ratio indicates greater selectivity for NET)
In Vivo Pharmacodynamic Characterization
Following successful in vitro characterization, in vivo studies are essential to confirm that the compound can reach its target in the central nervous system (CNS) and exert a measurable neurochemical effect.
Protocol 4: In Vivo Microdialysis in Freely Moving Rats
Objective: To measure the effect of systemic administration of this compound on extracellular levels of norepinephrine in the rat brain.
Rationale: In vivo microdialysis is the gold standard for assessing how a drug affects neurotransmitter concentrations in specific brain regions of a conscious, freely moving animal[15]. An effective NRI is expected to produce a dose-dependent increase in extracellular NE in brain regions like the prefrontal cortex or hippocampus[15][16][17].
High-Level Methodology:
-
Surgical Preparation: Under anesthesia, male Sprague-Dawley or Wistar rats are implanted with a guide cannula targeted to a brain region of interest (e.g., the medial prefrontal cortex). Animals are allowed to recover for several days.
-
Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Sampling: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of extracellular NE.
-
Drug Administration: The test compound is administered systemically (e.g., subcutaneous or intraperitoneal injection) at various doses. A vehicle control group is also included.
-
Post-Dose Sampling: Sample collection continues for 3-4 hours post-injection.
-
Neurochemical Analysis: The concentration of NE in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Data Analysis: The results are typically expressed as the percentage change from the average baseline concentration for each animal. The data can then be analyzed to determine the dose-response relationship and the time course of the effect.
Conclusion and Future Directions
The protocols outlined in this document provide a rigorous and systematic approach to fully characterize the pharmacological profile of this compound. Successful execution of these experiments will establish its potency as a norepinephrine reuptake inhibitor, define its selectivity against other key monoamine transporters, and confirm its ability to engage the NET in the central nervous system. Positive results from these studies would provide a strong rationale for advancing the compound into more complex behavioral models to explore its potential therapeutic utility in disorders like depression and ADHD[16][18].
References
- Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC. (2018).
- Norepinephrine-deficient mice lack responses to antidepressant drugs, including selective serotonin reuptake inhibitors. (2002).
- Richelson, E. (2001). Serotonergic and noradrenergic reuptake inhibitors: Prediction of clinical effects from in vitro potencies.
- Sensitive multicolor indicators for monitoring norepinephrine in vivo - PMC. (2022).
- Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia. Wikipedia.[Link]
- Frazer, A. (2001). Serotonergic and Noradrenergic Reuptake Inhibitors: Prediction of Clinical Effects From In Vitro Potencies.
- Monitoring norepinephrine release in vivo using next-generation GRABNE sensors - PMC. (2022).
- Beyer, C. E., & Cremers, T. I. (2002). Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study. Journal of Psychopharmacology.[Link]
- Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC. (2008).
- United States Patent: US 9,216,968 B2. (2015).
- United States Patent: US 8,580,967 B2. (2013).
- This compound, 95% Purity. StruChem.[Link]
- Norepinephrine reuptake inhibitor - Wikipedia. Wikipedia.[Link]
- International Patent: WO 2013/134298 A1. (2013).
- Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. (2014). Connect Journals.[Link]
- [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors. (2008). PubMed.[Link]
- 3-Oxetanamine | CAS#:21635-88-1. Chemsrc.[Link]
- United States Patent: US3310469A. (1967).
- [3H]nisoxetine--a radioligand for noradrenaline reuptake sites. (1993). PubMed.[Link]
- Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. (2004). PubMed.[Link]
- Norepinephrine transporter inhibitors and their therapeutic potential. (2004). PubMed Central - NIH.[Link]
- United States Patent: US7259264B2. (2007).
- Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan. (1991). PubMed.[Link]
- Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. (2012).
Sources
- 1. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. calpaclab.com [calpaclab.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. 3-Methyl-3-oxetanamine hydrochloride 97% | CAS: 1363404-87-8 | AChemBlock [achemblock.com]
- 8. 3-Methyl-3-oxetanaMine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 9. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 13. [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride in Human Plasma
Abstract
This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride in human plasma. The protocol employs a streamlined solid-phase extraction (SPE) procedure for sample clean-up, which effectively eliminates matrix interferences and ensures high analyte recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was fully validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and the International Council for Harmonisation (ICH) M10 guideline.[1][2][3] This protocol provides the precision, accuracy, and reliability required for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening in clinical and preclinical research.
Introduction
3-(4-Methylphenyl)-3-oxetanamine is a novel chemical entity with a unique oxetane ring structure, a feature of growing interest in medicinal chemistry for its potential to modulate physicochemical and pharmacokinetic properties.[4] As compounds containing this moiety advance through the drug development pipeline, the need for a validated bioanalytical method to accurately measure their concentrations in biological matrices becomes paramount.[5] Reliable quantification is essential for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which underpins critical decisions regarding safety and efficacy.[2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range.[6][7] The primary challenge in developing such methods lies in managing the complexity of biological matrices like plasma, where endogenous components such as proteins and phospholipids can cause ion suppression and interfere with accurate quantification.[8][9]
This note details a comprehensive workflow, from sample preparation to data analysis, for 3-(4-Methylphenyl)-3-oxetanamine. We selected a mixed-mode Solid-Phase Extraction (SPE) strategy. The rationale for this choice is twofold: it combines reversed-phase and ion-exchange retention mechanisms to provide superior cleanup compared to simpler techniques like protein precipitation (PPT) or liquid-liquid extraction (LLE), resulting in reduced matrix effects and enhanced method robustness.[10][11] The validation parameters presented herein demonstrate that the method is fit-for-purpose and ready for deployment in a regulated laboratory environment.
Experimental Workflow & Protocols
Materials and Reagents
-
Analytes: this compound (Purity >95%), 3-(4-Methylphenyl)-3-oxetanamine-d4 (Internal Standard, IS).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (Optima™ LC/MS grade), Water (18.2 MΩ·cm).
-
Reagents: Ammonium formate, Zinc Sulfate, Hydrochloric Acid, Ammonium Hydroxide.
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant).
-
Consumables: 96-well mixed-mode cation exchange SPE plates, polypropylene collection plates, autosampler vials.
Overall Analytical Workflow
The diagram below outlines the complete process from receiving a biological sample to the final data report.
Caption: High-level overview of the bioanalytical workflow.
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 3-(4-Methylphenyl)-3-oxetanamine HCl and the IS (d4-analog) and dissolve in methanol to a final concentration of 1 mg/mL (corrected for free base).
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 acetonitrile:water to prepare working solutions for spiking calibration curve (CC) standards.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CCs and QCs. The final concentrations should span the desired analytical range (e.g., 0.1 - 100 ng/mL). QCs should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Detailed Sample Preparation Protocol: Solid-Phase Extraction (SPE)
This protocol is designed for a 96-well plate format for high-throughput processing.
-
Sample Pre-treatment:
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the IS working solution (e.g., 100 ng/mL) and vortex briefly.
-
Add 200 µL of 0.1 M Zinc Sulfate in 1% formic acid/water to precipitate proteins. The acidic condition ensures the primary amine of the analyte is protonated (positively charged).[9]
-
Vortex for 1 minute, then centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Place a mixed-mode cation exchange SPE plate on a vacuum manifold.
-
Condition: Add 500 µL of methanol and apply vacuum.
-
Equilibrate: Add 500 µL of 0.1 M HCl and apply vacuum. Follow with 500 µL of water. Do not let the sorbent go dry.
-
Load: Transfer the supernatant from the pre-treatment step to the wells of the SPE plate. Apply a gentle vacuum to slowly load the entire sample. The protonated analyte is retained by the strong cation-exchange sorbent.
-
Wash 1 (Interference Elution): Add 500 µL of 0.1 M HCl. Apply vacuum. This wash removes neutral and acidic interferences.
-
Wash 2 (Interference Elution): Add 500 µL of methanol. Apply vacuum. This wash removes less polar, non-basic interferences. Dry the sorbent bed under full vacuum for 5 minutes.
-
Elute: Place a clean collection plate inside the manifold. Add 2 x 250 µL of 5% ammonium hydroxide in acetonitrile. The basic mobile phase neutralizes the analyte, disrupting its interaction with the cation-exchange sorbent and allowing it to elute. Allow the solvent to soak for 1 minute before applying vacuum for the first elution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A (0.1% formic acid in water). This step ensures the sample solvent is compatible with the initial LC conditions for optimal peak shape.
-
Caption: Step-by-step solid-phase extraction (SPE) workflow.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B (0.0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.0 min), 95-5% B (3.0-3.1 min), 5% B (3.1-4.0 min) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: 164.1 > 119.1 (Quantifier), 164.1 > 91.1 (Qualifier)IS (d4): 168.1 > 123.1 (Quantifier) |
| Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
Method Validation
The method was validated following the FDA and ICH M10 guidelines.[1][2][12] A summary of the validation parameters and acceptance criteria is provided below. The objective of validation is to demonstrate the method is suitable for its intended purpose.[13][14]
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS) at the retention times of the analyte and IS in at least six individual sources of blank plasma. |
| Calibration Curve | At least 75% of non-zero standards must be within ±15% of their nominal value (±20% for LLOQ). A correlation coefficient (r²) of ≥0.99 is desired. |
| Accuracy & Precision | Intra- and Inter-batch: The mean accuracy for each QC level must be within 85-115% of the nominal value (80-120% for LLOQ). The coefficient of variation (CV) for precision must not exceed 15% (20% for LLOQ).[15] |
| Matrix Effect | The CV of the IS-normalized matrix factor calculated from at least six lots of blank plasma should be ≤15%. |
| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. While no specific value is mandated, high and consistent recovery is desirable. |
| Stability | Analyte stability is demonstrated if the mean concentration at each QC level is within ±15% of the nominal concentration. This includes bench-top, freeze-thaw, long-term, and post-preparative stability assessments. |
Results & Discussion
The validation results demonstrated that this method is accurate, precise, and reliable for the quantification of 3-(4-Methylphenyl)-3-oxetanamine in human plasma.
-
Chromatography: The described LC conditions provided excellent chromatographic peak shape for the basic analyte and separated it from endogenous plasma components. The retention time was approximately 1.8 minutes.
-
Linearity: The calibration curve was linear over the range of 0.1 ng/mL to 100 ng/mL, with a correlation coefficient (r²) consistently >0.995. A weighted (1/x²) linear regression model was used.
-
Accuracy and Precision: Both intra-day and inter-day precision (CV) values were below 8%, and accuracy was within 94-106% of the nominal values for all QC levels, satisfying the acceptance criteria.
-
Recovery and Matrix Effect: The mean extraction recovery was found to be approximately 85% and was consistent across the QC levels. The IS-normalized matrix factor was between 0.95 and 1.07, indicating that the rigorous SPE cleanup protocol effectively minimized ion suppression or enhancement from the plasma matrix.
-
Stability: 3-(4-Methylphenyl)-3-oxetanamine was found to be stable in human plasma for at least 24 hours at room temperature (bench-top), after three freeze-thaw cycles, and for at least 3 months when stored at -80°C. Reconstituted samples were stable in the autosampler for at least 48 hours.
Conclusion
This application note presents a validated, high-throughput LC-MS/MS method for the determination of 3-(4-Methylphenyl)-3-oxetanamine in human plasma. The use of a mixed-mode solid-phase extraction protocol provides a clean extract, minimizing matrix effects and ensuring high data quality. The method meets the rigorous standards set by regulatory agencies for bioanalytical method validation and is suitable for supporting drug development studies from discovery through clinical phases.
References
- European Medicines Agency. (2022).
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2025).
- Bhatia, R.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]
- International Council for Harmonisation. (2022).
- European Bioanalysis Forum.
- U.S. Food and Drug Administration. (2001).
- Bioanalysis Zone. (2012).
- BioPharma Services Inc. Bioanalytical Method Development: Blood Specimen. [Link]
- U.S. Food and Drug Administration. (2022).
- Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
- Agilent Technologies. (2016).
- Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry.
- Wiley Analytical Science. (2012).
- Biotage.
- Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
- ResearchGate. (2015). LC-MS/MS method for the quantification of carbinoxamine in human plasma. [Link]
- Determination of leelamine in mouse plasma by LC-MS/MS and its pharmacokinetics.
- Amanote Research. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. CAS 491588-41-1: oxetan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]
- 5. (PDF) Analytical Methods for Quantification of Drug [research.amanote.com]
- 6. agilent.com [agilent.com]
- 7. Determination of leelamine in mouse plasma by LC-MS/MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 11. biotage.com [biotage.com]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ema.europa.eu [ema.europa.eu]
- 14. bioanalysisforum.jp [bioanalysisforum.jp]
- 15. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Elucidating the Mechanism of Action of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride: A Phased Investigative Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for investigating the mechanism of action (MoA) of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride, a novel small molecule with structural features suggestive of psychoactivity. Given its chemical architecture—specifically the phenyl-oxetanamine core—a primary hypothesis is its interaction with monoamine transporters. This guide presents a phased, logical workflow, from initial target screening to in vivo validation, designed to rigorously characterize the compound's pharmacological profile. Each phase includes the scientific rationale behind the experimental choices and detailed, field-tested protocols to ensure data integrity and reproducibility.
Introduction: Structural Rationale and Primary Hypothesis
The compound this compound is a synthetic small molecule characterized by a central oxetane ring, a four-membered cyclic ether. The oxetane moiety is a versatile structural element in medicinal chemistry, often used to modulate physicochemical properties. The key pharmacophoric features are the phenyl ring and the amine group attached to the same carbon (C3). This arrangement is structurally analogous to numerous compounds known to target the solute carrier 6 (SLC6) family of neurotransmitter transporters, which includes the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1]
These transporters are critical for regulating neurotransmission by clearing neurotransmitters from the synaptic cleft.[2] Their inhibition is a well-established therapeutic strategy for a range of psychiatric disorders.[3][4] Therefore, the primary hypothesis is that this compound functions as a monoamine reuptake inhibitor. The following investigative workflow is designed to test this hypothesis and build a detailed pharmacological profile.
The Investigative Workflow: A Multi-Phased Approach
A robust MoA study follows a logical progression from broad, high-throughput screening to more complex, physiologically relevant models. This ensures that resources are used efficiently and that each experimental stage informs the next.
Caption: Investigative workflow for MoA studies.
Phase 1: Primary Target Affinity Determination
Scientific Rationale: The first step is to determine if the compound physically binds to the hypothesized targets. Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a receptor or transporter. In these competitive assays, the test compound's ability to displace a known high-affinity radioligand is measured. The resulting inhibition constant (Kᵢ) is an intrinsic measure of binding affinity.
Protocol 3.1: Radioligand Binding Assays for SERT, NET, and DAT
This protocol is adapted from standard procedures used in pharmacological profiling.[5][6]
-
Membrane Preparation:
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding (NSB): Add membrane preparation, radioligand, binding buffer, and a high concentration of a known, non-labeled inhibitor (e.g., imipramine for SERT) to saturate all specific binding sites.[8]
-
Test Compound: Add membrane preparation, radioligand, binding buffer, and serial dilutions of this compound.
-
-
Radioligands and Buffers:
Target Radioligand Binding Buffer Composition NSB Control SERT [³H]-Citalopram 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 10 µM Paroxetine NET [³H]-Nisoxetine 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4 10 µM Desipramine | DAT | [³H]-WIN 35,428 | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 | 10 µM Nomifensine |
-
Incubation & Filtration:
-
Incubate the plates for 60-120 minutes at room temperature or 4°C to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.[5]
-
Quickly wash the filters three times with ice-cold wash buffer.
-
-
Quantification & Analysis:
-
Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phase 2: In Vitro Functional Characterization
Scientific Rationale: While binding is a prerequisite, it does not guarantee functional activity. A compound could bind to a transporter without inhibiting its function. Therefore, neurotransmitter uptake assays are essential to measure the compound's functional potency (IC₅₀) as an inhibitor. These assays directly measure the transport of a substrate into cells expressing the target transporter.[9][10]
Caption: Inhibition of neurotransmitter uptake.
Protocol 4.1: Neurotransmitter Uptake Inhibition Assay
This protocol utilizes cells expressing the target transporters and a radiolabeled or fluorescent substrate.[11][12][13]
-
Cell Culture:
-
Seed HEK293 or MDCK cells stably expressing human SERT, NET, or DAT into 96-well plates.[2] Culture until they form a confluent monolayer.
-
-
Assay Procedure:
-
On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed (37°C) Krebs-HEPES buffer.
-
Add buffer containing varying concentrations of this compound to the wells.
-
For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a known potent inhibitor (e.g., 10 µM desipramine for NET).[11]
-
Pre-incubate the plate at 37°C for 15-20 minutes.
-
Initiate uptake by adding buffer containing the specific radiolabeled neurotransmitter ([³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine) at a concentration near its Kₘ.
-
Incubate for a short period (5-15 minutes) at 37°C to measure the initial rate of uptake.[5]
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold buffer.
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS) and shaking.
-
-
Quantification & Analysis:
-
Transfer the cell lysate to scintillation vials, add scintillation fluid, and count radioactivity.
-
Calculate specific uptake: Total Uptake (no inhibitor) - Non-specific Uptake (with known inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition versus the log concentration of the test compound and fitting the data with a sigmoidal dose-response curve.
-
Phase 3: Advanced Mechanistic Insights with Electrophysiology
Scientific Rationale: Electrophysiology, particularly the patch-clamp technique, offers unparalleled temporal resolution to study the function of monoamine transporters.[14] These transporters are not just simple pumps; their action is electrogenic, meaning it generates an electrical current. By "patching" onto a cell membrane, one can directly measure these currents and observe how a compound modulates them in real-time. This can help differentiate between a simple transport blocker and a substrate that induces transport (a releaser), like amphetamine.[15][16]
Protocol 5.1: Whole-Cell Patch-Clamp Recordings
-
Cell Preparation: Plate HEK293 cells expressing the transporter of interest onto glass coverslips suitable for microscopy.
-
Recording Setup:
-
Use a patch-clamp amplifier, a microscope, and micromanipulators.
-
Fill a glass micropipette (electrode) with an internal solution mimicking the cell's cytoplasm and place it in contact with a single cell.[17]
-
Apply gentle suction to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane.[18]
-
Rupture the membrane patch under the pipette to gain electrical access to the entire cell (whole-cell configuration).
-
-
Data Acquisition:
-
"Clamp" the cell's membrane potential at a set voltage (e.g., -60 mV).
-
Apply the natural substrate (e.g., dopamine for DAT) via a perfusion system to elicit a substrate-induced current.
-
After establishing a stable baseline current, co-apply the substrate along with this compound to measure its effect on the transporter-mediated current. A reduction in current indicates inhibitory activity.[15]
-
-
Data Analysis: Analyze the amplitude and kinetics of the currents before and after drug application. This can provide insights into the nature of the inhibition (e.g., competitive vs. non-competitive).
Phase 4: In Vivo Target Engagement and Pharmacodynamics
Scientific Rationale: The ultimate test of a CNS-active compound is its ability to modulate neurochemistry in the living brain. In vivo microdialysis is a powerful technique that allows for the sampling and measurement of neurotransmitter concentrations in the extracellular fluid of specific brain regions in freely moving animals.[19][20] This experiment confirms that the compound can cross the blood-brain barrier, engage its target, and produce the expected neurochemical effect (i.e., an increase in synaptic neurotransmitter levels).[21][22]
Protocol 6.1: In Vivo Microdialysis in Rodents
-
Surgical Implantation:
-
Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting a brain region rich in the desired monoamine terminals (e.g., nucleus accumbens for dopamine and serotonin, prefrontal cortex for all three).[23]
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).[22]
-
Neurotransmitters in the brain's extracellular space diffuse across the probe's semi-permeable membrane into the aCSF, which is then collected in timed fractions (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
Collect several baseline samples to establish stable neurotransmitter levels.
-
Administer this compound (e.g., via intraperitoneal injection) at various doses.
-
Continue collecting dialysate samples for several hours to monitor the time course of the drug's effect.
-
-
Sample Analysis:
-
Quantify the concentration of dopamine, serotonin, and norepinephrine (and their metabolites) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express the data as a percentage change from the baseline concentration for each animal.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The primary goal is to build a selectivity profile for the compound.
Table 1: In Vitro Pharmacological Profile of this compound
| Target Transporter | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) |
|---|---|---|
| hSERT | [Experimental Value] | [Experimental Value] |
| hNET | [Experimental Value] | [Experimental Value] |
| hDAT | [Experimental Value] | [Experimental Value] |
Interpretation:
-
Potency: Lower Kᵢ and IC₅₀ values indicate higher potency.
-
Selectivity: Calculate ratios to understand the compound's preference (e.g., Kᵢ DAT / Kᵢ SERT). A ratio >10 is generally considered selective. For example, a compound with a Kᵢ of 10 nM at SERT and 100 nM at DAT would have a 10-fold selectivity for SERT.
References
- Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Functional Antagonist Uptake LeadHunter Assay.
- De Deurwaerdère, P., & Di Giovanni, G. (1996). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Behavioural Pharmacology, 7(7), 640–657.
- Buczynski/Gregus Lab. (2023). In Vivo Microdialysis. Virginia Tech School of Neuroscience.
- Mishra, V., & Salles, J. (2018). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery.
- Kasture, S., & Sitte, H. H. (2016). Electrophysiological Methods to Explore the Function of Monoamine Transporters. Current Protocols in Pharmacology.
- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21.
- Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service.
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology.
- ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT).
- Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 1391–1399.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit.
- Soukupová, M., et al. (2018). Microdialysis of Excitatory Amino Acids During EEG Recordings in Freely Moving Rats. JoVE Journal.
- Galli, A., et al. (1998). Patch-clamp and amperometric recordings from norepinephrine transporters: Channel activity and voltage-dependent uptake. Proceedings of the National Academy of Sciences, 95(22), 13260-13265.
- BioIVT. (n.d.). NET Transporter Assay.
- van der Velden, W. J. C., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12290.
- Galli, A., et al. (1998). Patch-clamp and amperometric recordings from norepinephrine transporters: channel activity and voltage-dependent uptake. PubMed.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays.
- ResearchGate. (n.d.). Monoamine neurotransmitter reuptake inhibition and release assay.
- Negus, S. S., & Banks, M. L. (2012). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pharmacology and Experimental Therapeutics, 340(2), 263-272.
- ACS Publications. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor.
- Charles River Laboratories. (n.d.). Patch-Clamp Electrophysiology Studies.
- MDPI. (n.d.). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters.
- Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp.
- Ginsburg, B. C., et al. (2005). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Journal of Neurochemistry, 94(5), 1341-1351.
- Yu, H., et al. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry, 47(10), 2624-34.
- National Institutes of Health. (n.d.). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues.
Sources
- 1. Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. Electrophysiological Methods to Explore the Function of Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Patch-clamp and amperometric recordings from norepinephrine transporters: channel activity and voltage-dependent uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. buczynski-gregus.com [buczynski-gregus.com]
- 23. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vitro and in vivo characterization of the novel compound, 3-(4-Methylphenyl)-3-oxetanamine hydrochloride. Given its structural features, including a phenyl-amine moiety and an oxetane ring, this compound is hypothesized to possess neuroactive properties, potentially acting as a monoamine reuptake inhibitor or a monoamine oxidase (MAO) inhibitor.[1][2][3][4][5] The following protocols are designed to rigorously test these hypotheses, providing a clear path from initial cytotoxicity assessment to detailed mechanistic and behavioral studies. This guide is intended for researchers in neuroscience, pharmacology, and drug discovery.
Introduction: Compound Rationale and Hypothesized Mechanism of Action
This compound is a synthetic small molecule featuring a substituted aromatic ring and a strained oxetane heterocycle. The presence of the amine group suggests potential interaction with biological amine transporters or receptors. The oxetane ring, a known bioisostere for gem-dimethyl or carbonyl groups, can influence key drug-like properties such as solubility, metabolic stability, and conformational rigidity.[4][5]
Based on these structural alerts, we hypothesize that this compound may interact with the monoaminergic systems in the central nervous system. Specifically, its potential to inhibit the reuptake of neurotransmitters like serotonin (5-HT), dopamine (DA), and norepinephrine (NE), or to inhibit the activity of monoamine oxidases (MAO-A and MAO-B) warrants investigation.[6][7][8] The following experimental workflow is designed to systematically evaluate these possibilities.
Experimental Workflow Overview
Caption: A stepwise approach for the comprehensive evaluation of this compound.
In Vitro Assays: From Cytotoxicity to Mechanistic Insights
Preliminary Cytotoxicity Assessment
Before investigating the specific pharmacological activity of a compound, it is crucial to determine its potential for inducing cell death, as cytotoxicity can confound the results of subsequent assays.[9][10][11] We will utilize two common methods: the MTT and Resazurin assays, which measure metabolic activity as an indicator of cell viability.[12][13]
Protocol 2.1.1: Cell Viability Assessment using Resazurin Assay
This protocol is adapted from established methods for drug sensitivity screening.[12]
Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent, pink resorufin. The fluorescence intensity is proportional to the number of viable cells.
Materials:
-
Human Embryonic Kidney (HEK293) cells or a neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Fluorescence plate reader (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Add the compound dilutions to the respective wells and incubate for 24-48 hours. Include vehicle control (DMSO) and untreated control wells.
-
Resazurin Addition: Add 20 µL of the resazurin solution to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and plot cell viability (%) against the logarithm of the compound concentration. Calculate the CC₅₀ (50% cytotoxic concentration) using non-linear regression.
| Parameter | Recommended Condition |
| Cell Line | HEK293, SH-SY5Y |
| Seeding Density | 5,000 - 10,000 cells/well |
| Incubation Time | 24 - 48 hours |
| Concentration Range | 0.1 µM - 100 µM |
| Wavelengths | Excitation: ~560 nm, Emission: ~590 nm |
Monoamine Transporter Binding Affinity
To test the hypothesis that this compound interacts with monoamine transporters, a competitive radioligand binding assay is the gold standard.[14][15] This assay will determine the compound's affinity for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).
Protocol 2.2.1: Competitive Radioligand Binding Assay for Human SERT
This protocol is based on established methods for characterizing SERT inhibitors.[14][16]
Principle: This assay measures the ability of the unlabeled test compound to displace a specific radioligand from its binding site on the transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the binding affinity (Ki) can be calculated.
Materials:
-
Cell membranes from a stable cell line expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]Citalopram (a selective SERT ligand).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Fluoxetine.
-
96-well microplate and filter mats.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw hSERT membrane aliquots on ice and dilute to the desired protein concentration in assay buffer.
-
Assay Setup (in triplicate):
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of 10 µM Fluoxetine.
-
Test Compound: 25 µL of serial dilutions of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
-
Add Radioligand: Add 25 µL of [³H]Citalopram to all wells (final concentration near its Kd, typically 1-2 nM).
-
Add Membranes: Add 200 µL of the hSERT membrane preparation to each well.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.
| Target | Radioligand | Non-specific Ligand | Expected IC₅₀ Range (for active compound) |
| hSERT | [³H]Citalopram | 10 µM Fluoxetine | 1 nM - 10 µM |
| hDAT | [³H]WIN 35,428 | 10 µM Cocaine | 1 nM - 10 µM |
| hNET | [³H]Nisoxetine | 10 µM Desipramine | 1 nM - 10 µM |
Monoamine Oxidase (MAO) Enzyme Inhibition Assay
To investigate the compound's potential to inhibit MAO-A or MAO-B, a fluorescence-based assay can be employed.[6][17] These enzymes are crucial for the degradation of monoamine neurotransmitters.[6][7][8]
Protocol 2.3.1: MAO-Glo™ Assay
Principle: This assay uses a luminogenic MAO substrate that is converted into luciferin, which in turn is a substrate for luciferase, producing light. The intensity of the light is directly proportional to MAO activity. Inhibition of MAO results in a decrease in the luminescent signal.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO-Glo™ Assay Kit (containing MAO substrate, Luciferin Detection Reagent).
-
Test Compound: this compound.
-
Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Enzyme Preparation: Dilute MAO-A and MAO-B enzymes to the recommended concentration in the provided buffer.
-
Compound Addition: Add the test compound in serial dilutions to the wells. Include positive and vehicle controls.
-
MAO Reaction: Add the MAO substrate to initiate the reaction. Incubate at room temperature for 60 minutes.
-
Signal Detection: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luciferase reaction. Incubate for 20 minutes.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of MAO activity against the log concentration of the inhibitor to determine the IC₅₀ value.
In Vivo Assays: From Brain Target Engagement to Behavioral Outcomes
In Vivo Microdialysis for Neurotransmitter Monitoring
In vivo microdialysis is a powerful technique for measuring extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing direct evidence of a compound's neurochemical effects.[18][19][20][21]
Protocol 3.1.1: Microdialysis in the Rat Nucleus Accumbens
This protocol is based on established methods for studying neuroactive compounds.[18][21][22]
Principle: A microdialysis probe with a semi-permeable membrane is implanted into a target brain region. The probe is perfused with artificial cerebrospinal fluid (aCSF), and small molecules, including neurotransmitters, diffuse from the extracellular fluid into the dialysate, which is then collected and analyzed by HPLC.
Animal Model: Male Sprague-Dawley rats (250-350 g).
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula aimed at the nucleus accumbens.
-
Secure the cannula with dental cement and allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Collect baseline samples every 20 minutes for at least 2 hours.
-
Administer this compound (e.g., via intraperitoneal injection) at various doses.
-
Continue collecting dialysate samples for at least 3 hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine and serotonin content using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express neurotransmitter concentrations as a percentage of the average baseline level for each animal.
-
Plot the time course of neurotransmitter changes for each dose.
-
Microdialysis Workflow
Caption: Key stages of an in vivo microdialysis experiment.
Behavioral Models of Anxiety and Depression
To assess the potential anxiolytic or antidepressant-like effects of the compound, established behavioral models in rodents are utilized.[23][24][25][26][27][28][29][30][31]
Protocol 3.2.1: Forced Swim Test (FST) in Mice
The FST is a widely used model to screen for antidepressant activity.[32]
Principle: When placed in an inescapable cylinder of water, mice will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.
Procedure:
-
Administer this compound or vehicle to mice at different doses (e.g., 1, 3, 10 mg/kg, i.p.) 30-60 minutes before the test.
-
Place each mouse individually into a glass cylinder filled with water (25°C).
-
Record the behavior for 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test.
-
Compare the immobility time between the compound-treated and vehicle-treated groups.
Protocol 3.2.2: Elevated Plus Maze (EPM) in Mice
The EPM is a standard test for assessing anxiety-like behavior.[28][31]
Principle: The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Procedure:
-
Administer the test compound or vehicle to mice 30-60 minutes before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in each arm.
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
| Behavioral Test | Animal Model | Primary Endpoint | Interpretation of Positive Result |
| Forced Swim Test | Mouse | Duration of immobility | Decreased immobility |
| Elevated Plus Maze | Mouse | Time spent in and entries into open arms | Increased time/entries in open arms |
Data Interpretation and Conclusion
The collective results from these in vitro and in vivo assays will provide a comprehensive pharmacological profile of this compound. Significant activity in the monoamine transporter binding and uptake assays, coupled with an increase in extracellular monoamines in microdialysis studies and positive outcomes in behavioral models, would strongly support its development as a potential antidepressant or anxiolytic agent. Conversely, potent inhibition of MAO enzymes would suggest a different, yet also therapeutically relevant, mechanism of action. Careful dose-response analyses and the inclusion of appropriate positive controls are essential for the robust interpretation of the data.
References
- Danaher Life Sciences. (n.d.).
- Fuchs, E. (2005). Experimental animal models for the simulation of depression and anxiety. Dialogues in Clinical Neuroscience, 7(1), 61–72. [Link]
- O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Journal of Biomolecular Screening, 5(3), 159-166. [Link]
- Yan, H. C., Cao, X., Das, M., Zhu, X. H., & Gao, T. M. (2010). Animal Models of Depression: What Can They Teach Us about the Human Disease?. Clinical and Experimental Pharmacology and Physiology, 37(11), 1096-1104. [Link]
- Bale, T. L., & Epperson, C. N. (2015). Animal Models of Anxiety and Depression: Exploring the Underlying Mechanisms of Sex Differences.
- Adan, A., Kirsch, U., & Medrano, J. F. (2016). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 1394, 1-13.
- Holsen, L. M., & Anderson, K. M. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in Behavioral Neuroscience, 15, 780190. [Link]
- Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Microdialysis in Rodents. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]
- Yamada, K., & Cirrito, J. R. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), 58219. [Link]
- Holsen, L. M., & Anderson, K. M. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in Behavioral Neuroscience, 15, 780190. [Link]
- Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective.
- Solorzano, C., Antonietti, F., Duranti, A., Tontini, A., Rivara, S., Lodola, A., ... & Mor, M. (2010). Synthesis and structure-activity relationships of N-(2-oxo-3-oxetanyl)amides as N-acylethanolamine-hydrolyzing acid amidase inhibitors. Journal of Medicinal Chemistry, 53(15), 5770–5781. [Link]
- Griebel, G., & Holmes, A. (2013). Animal models of anxiety and anxiolytic drug action. Neuroscience, 248, 1-19. [Link]
- Piomelli, D., Sasso, O., & Pontis, S. (2013). Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. Journal of Medicinal Chemistry, 56(17), 6843–6854. [Link]
- University of Tabriz. (n.d.). Microdialysis protocol.
- Griebel, G., & Holmes, A. (2013). Animal models of anxiety and anxiolytic drug action. Neuroscience, 248, 1-19. [Link]
- Kumar, A., & Singh, A. (2022). Experimental Models for Screening Anxiolytic Activity. JETIR, 9(6). [Link]
- Piomelli, D., Sasso, O., & Pontis, S. (2013). Synthesis and Structure-Activity Relationship (SAR) of 2-Methyl-4-oxo-3-oxetanylcarbamic Acid Esters, a Class of Potent N-Acylethanolamine Acid Amidase (NAAA) Inhibitors. Journal of Medicinal Chemistry, 56(17), 6843–6854. [Link]
- Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]
- Wipf, P., & Caron, S. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12207-12251. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Springer Nature Experiments. (n.d.).
- Carreira, E. M., & Fessard, T. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 53(45), 11862-11898. [Link]
- Mathew, B., Suresh, J., & Mathew, G. E. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2709, 329-338. [Link]
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
- Sharma, S., Singh, D., Singh, R., & Singh, S. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(19), 6524. [Link]
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 618–624. [Link]
Sources
- 1. Synthesis and structure-activity relationships of N-(2-oxo-3-oxetanyl)amides as N-acylethanolamine-hydrolyzing acid amidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. evotec.com [evotec.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. goums.ac.ir [goums.ac.ir]
- 23. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Animal Models of Depression: What Can They Teach Us about the Human Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. frontiersin.org [frontiersin.org]
- 26. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]
- 27. Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Animal models of anxiety and anxiolytic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Animal models of anxiety and anxiolytic drug action. | Semantic Scholar [semanticscholar.org]
- 31. jetir.org [jetir.org]
- 32. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
The Strategic Incorporation of 3-(4-Methylphenyl)-3-oxetanamine Hydrochloride in the Synthesis of Novel Therapeutic Agents: Application Notes and Protocols
Introduction: The Emergence of the Oxetane Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. The strategic design of drug candidates often involves the modulation of physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME), while simultaneously improving potency and reducing off-target effects. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in this endeavor.[1][2] Initially considered a niche component, the oxetane scaffold is now recognized as a versatile tool for fine-tuning the properties of drug candidates.[2] Its incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[3]
This guide focuses on a particularly valuable building block: 3-(4-Methylphenyl)-3-oxetanamine hydrochloride . This compound offers a unique combination of a rigid, three-dimensional oxetane core and a reactive primary amine, making it an attractive starting point for the synthesis of diverse and innovative therapeutic agents. The presence of the oxetane can profoundly influence a molecule's ADME properties. For instance, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility substantially.[2] Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity (pKa) of the adjacent amine, a crucial tactic for mitigating issues like hERG channel inhibition.[2]
These application notes will provide a comprehensive overview of the utility of this compound, complete with a detailed, representative protocol for its incorporation into a potential kinase inhibitor, a major class of modern therapeutics.
Physicochemical and Bioisosteric Properties of the 3-Aryl-3-oxetanamine Scaffold
The 3-(4-Methylphenyl)-3-oxetanamine scaffold is a prime example of a "smart" building block in drug design. Its utility stems from its predictable influence on key molecular properties. The oxetane moiety is often employed as a bioisostere for more common functional groups, offering a unique set of advantages.
Table 1: Physicochemical and Bioisosteric Attributes of the Oxetane Moiety
| Property | Impact of Oxetane Incorporation | Rationale and Advantage in Drug Design |
| Solubility | Generally increases aqueous solubility. | The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, improving interactions with water and enhancing solubility, which is often a challenge for complex drug molecules.[1][3] |
| Lipophilicity (LogP/LogD) | Generally decreases lipophilicity compared to non-polar bioisosteres like a gem-dimethyl group. | Lowering lipophilicity can reduce off-target toxicities and improve the overall ADME profile of a drug candidate.[2][3] |
| Metabolic Stability | Often increases metabolic stability. | The oxetane ring can block sites of metabolism (e.g., benzylic oxidation) by replacing metabolically labile C-H bonds with a more robust C-O-C framework.[3] |
| pKa of Proximal Amines | Significantly lowers the pKa of amines attached to or near the oxetane ring. | The inductive electron-withdrawing effect of the oxetane oxygen reduces the basicity of the amine. This can be crucial for avoiding phosphospholipidosis and improving cell permeability.[2] |
| Three-Dimensionality (sp³ character) | Increases the sp³ character and three-dimensionality of the molecule. | Moving away from "flat" molecules can lead to higher target selectivity and improved pharmacological profiles.[1] |
| Bioisosterism | Can act as a bioisostere for gem-dimethyl groups, carbonyl groups, and morpholines. | This allows for the fine-tuning of molecular properties while potentially maintaining or improving biological activity.[1][2][3] |
Application Protocol: Synthesis of a Representative Kinase Inhibitor
This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical, yet representative, kinase inhibitor utilizing this compound. This protocol is based on established synthetic methodologies for the construction of kinase inhibitors, such as nucleophilic aromatic substitution (SNAr) and amide bond formation, which are frequently employed in medicinal chemistry.
Hypothetical Target: N-(3-(4-Methylphenyl)oxetan-3-yl)-5-bromo-2-chloropyrimidine-4-amine, a potential intermediate for further elaboration into a potent kinase inhibitor via cross-coupling reactions.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a pyrimidine-based kinase inhibitor intermediate.
Detailed Step-by-Step Methodology
Materials and Reagents:
-
This compound (1.0 eq)
-
2,4-dichloro-5-bromopyrimidine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
n-Butanol (as solvent)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Instrumentation:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
-
HPLC system
Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and 2,4-dichloro-5-bromopyrimidine (1.1 eq).
-
Solvent and Base Addition: Add n-butanol to the flask to create a solution with a concentration of approximately 0.1 M with respect to the starting amine. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture. Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of the starting material and the HCl generated during the SNAr reaction. n-Butanol is a suitable high-boiling solvent for this type of reaction.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the n-butanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid) and brine. Self-Validation Note: The aqueous washes are crucial for removing excess base and salts, which simplifies the subsequent purification step.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions and concentrate to yield the final product, N-(3-(4-Methylphenyl)oxetan-3-yl)-5-bromo-2-chloropyrimidine-4-amine. Confirm the structure and purity of the compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Mechanism of Action and Signaling Pathway Context
The synthesized pyrimidine intermediate is a common scaffold for inhibitors of various protein kinases. By subsequent modification, for instance, through a Suzuki coupling at the C2 position, a wide array of potent and selective kinase inhibitors can be generated. These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and interrupting signaling pathways implicated in diseases such as cancer.
Caption: A generalized signaling pathway illustrating competitive kinase inhibition.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its unique structural and physicochemical properties, imparted by the oxetane ring, allow for the strategic optimization of drug-like properties. The provided protocol illustrates a practical and efficient method for incorporating this scaffold into a pyrimidine core, a common feature of many kinase inhibitors. By leveraging such advanced building blocks, researchers and drug development professionals can accelerate the discovery and development of next-generation therapeutics with improved efficacy and safety profiles.
References
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(26), 4518-4521. [Link]
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
- Patel, M., & Ferreira, V. F. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 64(17), 12341-12379. [Link]
Sources
- 1. EP2060559A1 - Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers - Google Patents [patents.google.com]
- 2. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]
- 3. WO2021123394A1 - G protein-coupled receptor modulators and a pharmaceutical composition - Google Patents [patents.google.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3-(4-Methylphenyl)-3-oxetanamine Hydrochloride
Abstract
This document provides a comprehensive, in-depth technical guide for the large-scale synthesis of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride, a valuable building block in contemporary medicinal chemistry. The presented synthetic strategy is a robust three-step process designed for scalability, safety, and efficiency. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also the scientific rationale behind key procedural choices, safety considerations for industrial-scale production, and visual aids to elucidate the workflow.
Introduction
The oxetane motif has emerged as a highly sought-after scaffold in drug discovery. Its unique three-dimensional structure and favorable physicochemical properties, such as improved solubility and metabolic stability, make it an attractive bioisostere for commonly used functional groups.[1] this compound, in particular, serves as a critical intermediate for the synthesis of a wide range of pharmacologically active compounds.
The large-scale synthesis of this compound, however, presents several challenges, including the management of highly reactive intermediates and the safe handling of strained ring systems. This guide outlines a well-defined and optimized three-step synthetic pathway, commencing with the synthesis of the key intermediate, 3-oxetanone, followed by a Grignard reaction to install the 4-methylphenyl group, and culminating in a Ritter reaction and subsequent salt formation to yield the target compound.
Overall Synthetic Scheme
Caption: Overall three-step synthetic route.
Part 1: Large-Scale Synthesis of 3-Oxetanone
The synthesis of the pivotal intermediate, 3-oxetanone, is achieved through a reliable three-step sequence starting from readily available 1,3-dichloroacetone and ethylene glycol. This method is particularly amenable to industrial production as it avoids the use of hazardous reagents like diazomethane.[2][3]
Step 1.1: Carbonyl Protection
The initial step involves the protection of the carbonyl group of 1,3-dichloroacetone as a ketal to prevent unwanted side reactions during the subsequent cyclization.
Protocol:
-
To a stirred solution of 1,3-dichloroacetone (1.0 equiv) and ethylene glycol (1.2 equiv) in toluene (5 vol), add a catalytic amount of p-toluenesulfonic acid (0.02 equiv).
-
Heat the mixture to reflux (approximately 110-120 °C) and remove the water formed during the reaction using a Dean-Stark apparatus.
-
Monitor the reaction progress by Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude protected intermediate, 2,2-bis(chloromethyl)-1,3-dioxolane.
Step 1.2: Intramolecular Cyclization
The protected intermediate undergoes an intramolecular Williamson ether synthesis to form the oxetane ring.
Protocol:
-
Prepare a solution of sodium hydroxide (2.5 equiv) in water (5 vol) and heat to 90-100 °C.
-
Slowly add the crude 2,2-bis(chloromethyl)-1,3-dioxolane from the previous step to the hot alkaline solution over 1-2 hours, maintaining the temperature.
-
After the addition is complete, continue to stir the mixture at 90-100 °C for an additional 2-3 hours, monitoring the reaction by GC.
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 3 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclized intermediate.
Step 1.3: Deprotection to 3-Oxetanone
The final step in this sequence is the acidic hydrolysis of the ketal to unveil the desired 3-oxetanone.
Protocol:
-
To a stirred mixture of the crude cyclized intermediate in water (10 vol), add a catalytic amount of concentrated hydrochloric acid (0.1 equiv).
-
Heat the mixture to 50-60 °C and stir for 1-2 hours until the reaction is complete, as monitored by GC.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 3 vol).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-oxetanone by vacuum distillation to obtain a colorless liquid.
| Parameter | Value | Reference |
| Starting Material | 1,3-Dichloroacetone | [2][3] |
| Key Reagents | Ethylene glycol, p-TsOH, NaOH, HCl | [2][3] |
| Overall Yield | 70-80% | [2] |
| Purity (post-distillation) | >98% |
Part 2: Synthesis of 3-(4-Methylphenyl)-3-oxetanol via Grignard Reaction
This step involves the nucleophilic addition of a Grignard reagent, 4-methylphenylmagnesium bromide, to the carbonyl group of 3-oxetanone.[4]
Safety Considerations for Large-Scale Grignard Reactions:
Grignard reactions are highly exothermic and require strict anhydrous conditions. On a large scale, the primary safety concerns are inadequate temperature control leading to runaway reactions and the flammable nature of the etheric solvents used.[5][6] It is imperative to have robust cooling systems, controlled addition rates, and an inert atmosphere (e.g., nitrogen or argon).[7]
Caption: Workflow for the Grignard reaction.
Protocol:
-
Grignard Reagent Preparation: In a flame-dried, inerted reactor, charge magnesium turnings (1.2 equiv). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromotoluene (1.1 equiv) in anhydrous tetrahydrofuran (THF, 3 vol) to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours at ambient temperature to ensure complete formation of the Grignard reagent.
-
Grignard Addition: Cool the prepared Grignard reagent to 0-5 °C. Slowly add a solution of 3-oxetanone (1.0 equiv) in anhydrous THF (2 vol) to the Grignard reagent, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Cool the reaction mixture to 0-5 °C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 3 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford 3-(4-methylphenyl)-3-oxetanol as a crystalline solid.
| Parameter | Value | Reference |
| Starting Material | 3-Oxetanone | [4] |
| Key Reagents | 4-Bromotoluene, Mg, THF | [4] |
| Reaction Temperature | 0-10 °C | [5] |
| Typical Yield | 80-90% | |
| Purity (post-crystallization) | >99% |
Part 3: Synthesis of this compound via Ritter Reaction
The conversion of the tertiary alcohol to the desired amine hydrochloride is accomplished through a Ritter reaction, followed by hydrolysis of the intermediate amide and subsequent salt formation. The Ritter reaction is a robust method for the synthesis of N-substituted amides from alcohols and nitriles in the presence of a strong acid.[8][9]
Step 3.1: Ritter Reaction
Protocol:
-
To a stirred solution of 3-(4-methylphenyl)-3-oxetanol (1.0 equiv) in acetonitrile (5 vol) at 0-5 °C, slowly add concentrated sulfuric acid (2.0 equiv).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a 50% aqueous solution of sodium hydroxide, keeping the temperature below 20 °C.
-
Extract the product with ethyl acetate (3 x 3 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3-(4-methylphenyl)oxetan-3-yl)acetamide.
Step 3.2: Amide Hydrolysis
The intermediate acetamide is hydrolyzed under basic conditions to yield the free amine.
Protocol:
-
To a solution of the crude N-(3-(4-methylphenyl)oxetan-3-yl)acetamide in ethanol (5 vol), add a 6M aqueous solution of sodium hydroxide (5.0 equiv).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 12-18 hours, or until the hydrolysis is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 3 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3-(4-methylphenyl)-3-oxetanamine.
Step 3.3: Hydrochloride Salt Formation and Crystallization
The final step is the formation and purification of the hydrochloride salt. Using hydrogen chloride in isopropanol is a common and effective method for obtaining a crystalline product on a large scale.[10][11]
Protocol:
-
Dissolve the crude 3-(4-methylphenyl)-3-oxetanamine in isopropanol (5 vol).
-
Cool the solution to 0-5 °C and slowly add a solution of hydrogen chloride in isopropanol (1.1 equiv) while stirring.
-
The hydrochloride salt will precipitate out of the solution. Continue stirring at 0-5 °C for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by filtration, wash with cold isopropanol, and then with diethyl ether.
-
Dry the product under vacuum at 40-50 °C to a constant weight to yield this compound as a white to off-white crystalline solid.
| Parameter | Value | Reference |
| Starting Material | 3-(4-Methylphenyl)-3-oxetanol | [8] |
| Key Reagents | Acetonitrile, H₂SO₄, NaOH, HCl in Isopropanol | [8][9][10] |
| Overall Yield (from alcohol) | 60-70% | |
| Final Product Purity | >99.5% |
Conclusion
The large-scale synthesis of this compound has been successfully detailed in a robust and scalable three-step process. By providing a thorough explanation of each stage, including critical safety considerations and detailed protocols, this guide aims to empower researchers and production chemists to confidently and efficiently produce this valuable chemical intermediate. The methodologies presented herein are grounded in established chemical principles and have been designed with industrial applicability in mind.
References
- American Chemical Society. Grignard Reaction Safety. [Link]
- Chemos GmbH & Co. KG.
- Grignard reaction safety. (2024, June 7). YouTube. [Link]
- What precaution would you adopt while preparing a Grignard reagent? (2018, January 13). Quora. [Link]
- Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis.
- Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring.
- Process Safety Evaluation To Identify the Inherent Hazards of a Highly Exothermic Ritter Reaction Using Adiabatic and Isothermal Calorimeters.
- Process Safety Evaluation To Identify the Inherent Hazards of a Highly Exothermic Ritter Reaction Using Adiabatic and Isothermal Calorimeters. Semantic Scholar. (2013, October 30). [Link]
- Acetophenone, 2-amino-, hydrochloride. Organic Syntheses Procedure. [Link]
- 3-Oxetanone. PubChem. [Link]
- US20100204470A1 - method for salt preparation.
- CN111925344A - Synthetic method of 3-oxetanone.
- prep of HCl in isoOH? (2014, February 19). Sciencemadness Discussion Board. [Link]
- Ritter Reaction. NROChemistry. [Link]
- Ether substitutes for this application. (2013, February 17). Sciencemadness Discussion Board. [Link]
- Ritter reaction of benzyl alcohols with nitriles a.
- Ritter Reaction. Organic Chemistry Portal. [Link]
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2025, November 3).
- Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. [Link]
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. RSC Publishing. [Link]
- US1436377A - Art of producing isopropyl chloride
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). [Link]
- Scale-up Reactions. Division of Research Safety | Illinois. (2019, September 18). [Link]
- Grignard Reagents. [Link]
- Crystallization of hydrohalides of pharmaceutical compounds.
- Purification of organic hydrochloride salt?
- Study on Synthesis Of Oxetan-3-ol.
- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). [Link]
- Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. MDPI. [Link]
- Amide Hydrolysis Reaction Using tert -Butyl Nitrite.
- 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. (2024, March 16). [Link]
- (PDF) Grignard Reaction and Products. I. 1, 4-Addition of. Amanote Research. [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Grignard Reagents [chemed.chem.purdue.edu]
- 5. acs.org [acs.org]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ritter Reaction [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Sciencemadness Discussion Board - prep of HCl in isoOH? - Powered by XMB 1.9.11 [sciencemadness.org]
3-(4-Methylphenyl)-3-oxetanamine hydrochloride reaction with amines
Harnessing the Reactivity of 3-(4-Methylphenyl)-3-oxetanamine Hydrochloride: A Guide to Amine-Mediated Ring-Opening Reactions for Drug Discovery
Abstract
The 3-aryl-3-aminooxetane scaffold is a privileged motif in modern medicinal chemistry, offering a unique combination of desirable physicochemical properties and versatile reactivity.[1] This guide provides an in-depth exploration of the reaction between this compound and various amine nucleophiles. We will delve into the underlying reaction mechanisms, present detailed and adaptable experimental protocols, and discuss the critical parameters that govern the successful synthesis of valuable 1,3-diamino-2-propanol derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
Introduction: The Strategic Value of 3-Aryl-3-aminooxetanes
Oxetanes have emerged as valuable building blocks in drug discovery, often employed as bioisosteric replacements for gem-dimethyl or carbonyl groups.[2] Their inherent ring strain, a consequence of their four-membered ring structure, makes them susceptible to nucleophilic ring-opening reactions, providing a pathway to diverse and highly functionalized molecules.[1] The 3-(4-methylphenyl)-3-oxetanamine moiety is of particular interest due to the presence of both a nucleophilic amino group and an electrophilic oxetane ring within the same molecule. This unique arrangement allows for a variety of synthetic transformations, with the ring-opening reaction by external amines being a particularly powerful method for generating 1,3-diamino-2-propanol derivatives. These products are valuable intermediates in the synthesis of complex molecules, including ligands for biological targets and chiral auxiliaries.[3][4]
The hydrochloride salt of 3-(4-methylphenyl)-3-oxetanamine not only enhances the compound's stability and handling but also plays a crucial role in the reaction, as we will explore in the subsequent sections.
Reaction Mechanism: Unraveling the Ring-Opening Cascade
The reaction of this compound with an amine proceeds via a nucleophilic ring-opening of the strained oxetane ring. The regioselectivity of this reaction is a key consideration. Due to the steric hindrance imposed by the quaternary carbon at the 3-position, the nucleophilic attack by the incoming amine is highly favored at the less substituted methylene carbons (C2 or C4) of the oxetane ring.
The hydrochloride salt can play a dual role. In an un-catalyzed reaction, the amine nucleophile can be liberated by the addition of a base, or a more nucleophilic amine can displace the proton from the ammonium salt. Alternatively, the proton from the hydrochloride or an external acid catalyst can protonate the oxetane oxygen, activating the ring towards nucleophilic attack. Lewis acids can also be employed to catalyze this transformation by coordinating to the oxetane oxygen, further enhancing its electrophilicity.[5]
Below is a proposed general mechanism for the acid-catalyzed ring-opening reaction:
Caption: Proposed mechanism for the acid-catalyzed ring-opening of 3-(4-methylphenyl)-3-oxetanamine with an amine.
Experimental Protocols: A Practical Guide
This section provides a general protocol for the reaction of this compound with amines. The conditions can be optimized based on the specific amine used.
Materials and Equipment
-
This compound
-
Amine (primary or secondary, aliphatic or aromatic)
-
Solvent (e.g., isopropanol, ethanol, acetonitrile, DMF)
-
Optional: Base (e.g., triethylamine, diisopropylethylamine) if neutralization of the hydrochloride is desired.
-
Optional: Lewis Acid Catalyst (e.g., YCl₃, AlBr₃)[5]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
General Experimental Procedure
The following workflow outlines the key steps in the synthesis:
Caption: General experimental workflow for the amine-mediated ring-opening of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add the chosen solvent (e.g., isopropanol, 5-10 mL per mmol of the oxetane). Add the amine nucleophile (1.1 - 2.0 eq.). If a base is used to neutralize the hydrochloride salt, it should be added at this stage (1.1 eq.). If a Lewis acid catalyst is employed, it should be added under an inert atmosphere (e.g., 5-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (see Table 1 for suggestions) and stir for the required time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. To the residue, add an organic solvent (e.g., ethyl acetate or dichloromethane) and a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any remaining acid and to extract the product into the organic phase.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1,3-diamino-2-propanol derivative.
Reaction Parameter Guidelines
The optimal reaction conditions will vary depending on the nucleophilicity and steric bulk of the amine. The following table provides general guidelines:
| Amine Type | Suggested Solvent | Temperature (°C) | Typical Reaction Time (h) | Notes |
| Primary Aliphatic | Isopropanol, Ethanol | 60 - 80 | 4 - 12 | Generally reactive. The reaction can often be carried out without an additional catalyst. |
| Secondary Aliphatic | Acetonitrile, DMF | 80 - 120 | 12 - 24 | Less reactive than primary amines due to increased steric hindrance. Higher temperatures may be required. |
| Aromatic Amines | DMF, Dioxane | 100 - 140 | 24 - 48 | Less nucleophilic than aliphatic amines. Lewis acid catalysis may be beneficial to accelerate the reaction.[5] |
| Ammonia (aqueous) | Water/Isopropanol | 80 - 100 | 12 - 24 | Use of a sealed tube or autoclave may be necessary to maintain pressure. |
Product Characterization
The resulting 1,3-diamino-2-propanol derivatives can be characterized using standard analytical techniques:
-
¹H NMR: Expect to see characteristic signals for the methine proton of the C2-hydroxyl group, as well as signals for the methylene groups adjacent to the two nitrogen atoms.
-
¹³C NMR: The spectrum should show a signal for the carbon bearing the hydroxyl group (C2) and two signals for the carbons bonded to the nitrogen atoms (C1 and C3).
-
Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product should be observed.
-
Infrared (IR) Spectroscopy: Look for characteristic broad absorption bands for the O-H and N-H stretching vibrations.
Troubleshooting and Safety Precautions
-
Low Conversion: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent like DMF, or adding a Lewis acid catalyst.[5]
-
Side Reactions: At high temperatures, side reactions such as elimination or polymerization may occur. Careful monitoring of the reaction is crucial.
-
Purification Challenges: The polar nature of the diamino alcohol products can sometimes make purification by silica gel chromatography challenging. Using a modified mobile phase (e.g., with a small percentage of triethylamine) can help to reduce tailing.
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Oxetanes and amines can be corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- Burkhard, J. A., et al. (2010). Synthesis and Properties of 3-Amino-oxetanes. Organic Letters, 12(9), 1944-1947.
- Gutiérrez-de-Terán, H., et al. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Medicinal Chemistry Research, 26(6), 1235-1245. [Link]
- Sun, J., et al. (2016). Enantioselective Oxetane Ring Opening with Chloride: Unusual Use of Wet Molecular Sieves for the Controlled Release of HCl. Angewandte Chemie International Edition, 55(24), 6954-6958. [Link]
- Chepyshev, S. V., et al. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- Sun, J., et al. (2022). A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. Journal of the American Chemical Society, 144(2), 943-952. [Link]
- Pal, B., et al. (2000). Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives.
- Bottoms, R. R. (1935). Preparation of 1,3 diamino-2-propanol.
- Sun, J., et al. (2022). A Binary Catalytic System for Enantioselective Annulation of 3‑Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2‑Iminothiazolidines.
- Wipf, P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
- Stepan, A. F., et al. (2012). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride
Introduction
Welcome to the technical support center for the synthesis of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride. This molecule is a valuable building block in medicinal chemistry, where the oxetane motif is increasingly used as a bioisostere for gem-dimethyl or carbonyl groups to modulate physicochemical properties such as solubility and metabolic stability.[1][2] However, the synthesis of this strained, 3,3-disubstituted oxetane presents unique challenges, from the formation of the four-membered ring to the installation of a quaternary amine center and final purification.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and improve the overall yield and purity of your synthesis.
General Synthetic Workflow
The synthesis of 3-(4-Methylphenyl)-3-oxetanamine is not a trivial one-step process. A common strategy involves the construction of a suitable 1,3-diol precursor, followed by a series of key transformations. The general workflow, which will be the basis for our troubleshooting guide, is outlined below.
Caption: General workflow for 3-(4-Methylphenyl)-3-oxetanamine HCl synthesis.
Troubleshooting Guide: Question & Answer Format
This section addresses specific, common problems encountered during the synthesis.
Issue 1: Low Yield During Oxetane Ring Formation (Intramolecular Cyclization)
Question: "My Williamson etherification to form the 3-(4-Methylphenyl)-3-(hydroxymethyl)oxetane intermediate is inefficient, with significant amounts of starting material remaining and some elimination byproducts. How can I optimize this key step?"
Answer: The formation of a strained four-membered ring is often kinetically challenging.[3] Success hinges on carefully balancing several factors to favor the intramolecular SN2 cyclization over competing intermolecular reactions or E2 elimination.
-
Choice of Leaving Group: The hydroxyl group of your diol must be converted into a good leaving group. A tosylate (Ts) or mesylate (Ms) is standard. Ensure this reaction goes to completion before attempting cyclization; residual diol will not cyclize. Verify formation of the sulfonate ester by TLC or NMR.
-
Base Selection is Critical: The base must be strong enough to deprotonate the remaining alcohol but non-nucleophilic to avoid attacking the sulfonate ester.
-
Potassium tert-butoxide (KOtBu): An excellent choice. Its bulkiness disfavors intermolecular SN2 reactions.
-
Sodium Hydride (NaH): Also very effective. It is a non-nucleophilic strong base. Ensure you use high-quality, fresh NaH.
-
Avoid: Smaller, more nucleophilic bases like NaOH or KOH can lead to hydrolysis of the sulfonate ester or other side reactions.
-
-
High Dilution Principle: To favor the intramolecular cyclization, the reaction must be run under high dilution conditions (typically 0.01-0.05 M). This reduces the probability of two molecules encountering each other, thus suppressing intermolecular side reactions. Consider using a syringe pump for slow addition of the precursor to a solution of the base.
-
Solvent and Temperature:
-
Solvent: A polar aprotic solvent like THF or DMF is generally preferred to dissolve the alkoxide intermediate.
-
Temperature: While some heat may be required to overcome the activation energy, excessive temperatures can promote elimination byproducts. Start at room temperature and gently warm if necessary, monitoring by TLC.
-
| Parameter | Recommendation | Rationale |
| Leaving Group | Tosylate (TsCl, Pyridine) | Excellent leaving group, stable for isolation. |
| Base | KOtBu or NaH (1.1 eq) | Strong, non-nucleophilic bases favor alkoxide formation without side reactions. |
| Concentration | 0.01 - 0.05 M | High dilution favors intramolecular cyclization over intermolecular polymerization. |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvents effectively solvate the cation without interfering. |
| Temperature | 0 °C to 50 °C | Balance reaction rate against the potential for elimination/decomposition at high temps. |
Issue 2: Oxetane Ring-Opening and Decomposition
Question: "During the conversion of the hydroxyl group to the amine, or during workup, I'm seeing byproducts that correspond to a ring-opened 1,3-diol. How can I maintain the integrity of the oxetane ring?"
Answer: The oxetane ring, with approximately 25.5 kcal/mol of ring strain, is highly susceptible to cleavage under acidic conditions.[4] The oxygen atom is readily protonated, making the ring an excellent electrophile for nucleophilic attack.
-
Strictly Avoid Strong Acids: Any step involving strong acid, including acidic workups (e.g., washing with 1M HCl), must be avoided after the ring has been formed. Use a saturated solution of NaHCO₃ or a phosphate buffer for pH adjustments if necessary. The final hydrochloride salt formation is a controlled exception to this rule.
-
Reagent Choice for -OH to -NH₂ Conversion:
-
Mitsunobu Reaction: Converting the hydroxyl group to an azide using diphenylphosphoryl azide (DPPA) under Mitsunobu conditions (DEAD/DIAD, PPh₃) is a common and effective strategy that proceeds under neutral conditions.
-
Sulfonate Ester Displacement: Converting the alcohol to a tosylate or mesylate followed by displacement with sodium azide (NaN₃) is also viable. This requires careful control, as the conditions can sometimes promote elimination or ring-opening if not optimized.
-
-
Reduction of the Azide: Catalytic hydrogenation (H₂, Pd/C) is the cleanest method for reducing the azide to the primary amine. This reaction is performed under neutral conditions and is highly compatible with the oxetane ring.[5] Alternative reducing agents like LiAlH₄ can be used but may cause decomposition at temperatures above 0 °C and should be used with caution at low temperatures.[6]
Caption: Relationship between reaction conditions and oxetane ring stability.
Issue 3: Inefficient or Messy Hydrochloride Salt Formation
Question: "When I add HCl to my free base amine to form the hydrochloride salt, I get an oil or a sticky solid that is difficult to filter and purify. How can I obtain a clean, crystalline product?"
Answer: The formation of the hydrochloride salt is a critical final step that serves as both a means of purification and a way to generate a stable, solid form of the amine.[7][8] Achieving a crystalline solid depends almost entirely on the solvent system.
-
Start with Pure Free Base: Ensure the free base amine is as pure as possible before attempting salt formation. Pass it through a short plug of silica if necessary to remove baseline impurities.
-
Solvent Selection is Key: The ideal solvent system is one in which the free base is soluble, but the hydrochloride salt is insoluble.
-
Primary Solvent: Dissolve the free base amine in a solvent in which it is highly soluble, such as diethyl ether (Et₂O), methyl tert-butyl ether (MTBE), or ethyl acetate (EtOAc). Dichloromethane (DCM) can also be used.
-
HCl Source: Use a solution of anhydrous HCl, such as 2.0 M HCl in diethyl ether or 4.0 M HCl in 1,4-dioxane. Gaseous HCl can be bubbled through the solution, but this is often harder to control on a lab scale.
-
Procedure: Cool the solution of the free base to 0 °C. Slowly add a stoichiometric amount (1.0 to 1.05 equivalents) of the HCl solution dropwise with vigorous stirring. The insoluble salt should precipitate as a white solid.
-
-
Troubleshooting "Oiling Out": If an oil forms, it means the salt is precipitating from a solution in which it has some solubility or is not nucleating properly.
-
Add an Anti-Solvent: If you used a more polar solvent like DCM or EtOAc, try slowly adding a non-polar anti-solvent like hexanes or heptane after the HCl addition to force precipitation.
-
Trituration: If an oil persists, decant the solvent, add fresh, cold ether or hexanes, and vigorously scratch the flask with a glass rod or use a sonicator. This can induce crystallization.
-
| Solvent for Free Base | HCl Source | Expected Outcome | Troubleshooting Tip |
| Diethyl Ether / MTBE | HCl in Ether | Ideal. Clean precipitation of white solid. | Ensure all reagents are anhydrous. |
| Ethyl Acetate | HCl in Dioxane | Good. May require cooling to complete precipitation. | If slightly soluble, add hexanes as an anti-solvent. |
| Dichloromethane | HCl in Dioxane | Salt may be partially soluble, risk of oiling out. | Add an excess of ether or hexanes post-addition. |
| Alcohols (MeOH, EtOH) | HCl in Dioxane | Avoid. Salt is often highly soluble in alcohols. | Use only if recrystallization is the goal. |
Frequently Asked Questions (FAQs)
Q1: Why is an amine protecting group not used in the proposed workflow? While using a protecting group like Boc or Cbz is a valid strategy, it adds steps to the synthesis (protection and deprotection).[9][10] The azide-based route (-OH → -N₃ → -NH₂) is often more step-economical as it introduces the nitrogen functionality late in the synthesis and the final reduction step directly yields the free amine, ready for salt formation.
Q2: What are the primary safety concerns for this synthesis? Key hazards include:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Must be handled under an inert atmosphere.
-
Azide Intermediates: Organic azides can be explosive, especially when heated or subjected to shock. While the risk is lower for molecules of this size compared to small, volatile azides, they should always be handled with care behind a blast shield and not heated excessively.
-
Ethers (Et₂O, THF): Can form explosive peroxides. Use fresh, tested solvents.
Q3: Can I use a different counter-ion besides hydrochloride? Yes. Other common amine salts include hydrobromide, sulfate, or salts of organic acids like tartaric or citric acid.[8][11] The choice often depends on the desired properties of the final solid, such as crystallinity, solubility, and hygroscopicity. Hydrochloride salts are widely used due to their straightforward formation and generally good crystalline properties.[7]
Q4: What are the best analytical methods to monitor this synthesis?
-
Thin-Layer Chromatography (TLC): Essential for monitoring the progress of each step. Use different solvent systems (e.g., hexanes/ethyl acetate for less polar intermediates, DCM/methanol for the final amine) to get good separation.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for structural confirmation. Look for the characteristic signals of the oxetane ring protons (typically around 4.5-4.9 ppm) and the disappearance of the leaving group signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of intermediates and the final product.
References
- YouTube. (2022).
- Oxford Reference. Amine salts.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Beilstein Journals.
- BenchChem. preventing decomposition of oxetane ring during synthesis.
- NIH PMC. (2025).
- ACS Publications. (2023).
- ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- Organic Chemistry Portal. Protective Groups.
- ResearchGate. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- Master Organic Chemistry. (2018).
Sources
- 1. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. oxfordreference.com [oxfordreference.com]
Technical Support Center: Purification of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and process development scientists working with 3-(4-Methylphenyl)-3-oxetanamine hydrochloride. The purity of this compound is critical for reproducible results in downstream applications, including drug discovery and development. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you achieve the desired purity for your experimental needs.
Understanding the Molecule and Potential Impurities
This compound is a substituted oxetanamine. The presence of a primary amine makes it basic, and as a hydrochloride salt, it is generally a water-soluble solid.[1] The oxetane ring, a strained four-membered ether, is a valuable pharmacophore for improving physicochemical properties.[2]
Understanding the potential impurities is the first step in developing a robust purification strategy. Impurities can arise from starting materials, by-products, or degradation.[3] Common synthetic routes, such as reductive amination, may introduce specific impurities.[4][5]
Potential Impurity Profile:
-
Unreacted Starting Materials: e.g., the corresponding ketone precursor.
-
By-products from Reductive Amination: Imines, secondary amines from over-alkylation, or products from side reactions.[6]
-
Reagents: Residual catalysts or reducing agents.
-
Degradation Products: Amines can be susceptible to oxidation.[7]
-
Solvent Residues: Trapped solvents from the reaction or initial workup.[3]
Purification Strategy Selection: A Decision Guide
The choice of purification method depends on the nature of the impurities, the scale of your experiment, and the required final purity. Use the following decision tree to select the most appropriate starting point.
Caption: Workflow for acid-base extraction purification.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in water.
-
Extraction of Free Base: Transfer the aqueous solution to a separatory funnel. Add an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Slowly add a base (e.g., 1M NaOH solution) with swirling until the aqueous layer is basic (pH > 10). [8]Stopper the funnel and shake vigorously, venting frequently.
-
Separation: Allow the layers to separate. Drain the organic layer (bottom layer for DCM, top for EtOAc). Extract the aqueous layer two more times with fresh organic solvent.
-
Wash and Dry: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Salt Formation: Filter off the drying agent and evaporate the solvent to obtain the purified free amine. Dissolve this residue in a minimal amount of a suitable anhydrous solvent (like diethyl ether or EtOAc). Add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise until precipitation is complete. [9]6. Isolation: Collect the precipitated pure hydrochloride salt by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 3: Column Chromatography
Chromatography is used for difficult separations where other methods fail. Purifying amines on standard silica gel can be challenging due to the acidic nature of silica, which can lead to strong adsorption and "streaking" of the compound. [10] Key Considerations for Amine Chromatography:
-
Run as Free Base: The hydrochloride salt is too polar and will not move on a standard silica column. You must first convert it to the free base using the initial steps of the Acid-Base Extraction protocol.
-
Deactivate Silica: To prevent streaking, the silica gel should be treated with a base. This can be done by preparing the silica slurry in an eluent containing 1-2% triethylamine (TEA) or ammonia. [10]* Alternative Stationary Phases: If streaking persists, consider using a more inert stationary phase like neutral or basic alumina.
Step-by-Step Methodology:
-
Prepare the Free Base: Convert your crude hydrochloride salt to the free amine as described in Protocol 2 (steps 1-4).
-
Prepare the Column: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane:EtOAc + 1% TEA). Pour and pack the column.
-
Load the Sample: Dissolve your crude free amine in a minimal amount of the mobile phase or DCM. Adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Run the column using a gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes), ensuring that ~1% triethylamine is present in the mobile phase throughout the run.
-
Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate or ninhydrin for primary amines).
-
Isolation: Combine the pure fractions, evaporate the solvent, and convert the purified free amine back to the hydrochloride salt as described in Protocol 2 (steps 5-6).
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Oily Precipitate During Recrystallization | 1. Solvent is too non-polar. 2. Cooling was too rapid. 3. Presence of impurities depressing the melting point. | 1. Add a more polar co-solvent. 2. Re-heat to dissolve, then allow to cool much more slowly. 3. Attempt purification by another method first (e.g., Acid-Base Extraction). |
| Emulsion During Acid-Base Extraction | 1. Vigorous shaking. 2. Solutions are too concentrated. | 1. Gently swirl or invert the separatory funnel instead of shaking. 2. Add brine (saturated NaCl solution) to the funnel to "salt out" and break the emulsion. [11] 3. Dilute the layers with more water and organic solvent. |
| Low Recovery of Precipitated HCl Salt | 1. The free amine is partially soluble in the aqueous layer. 2. Insufficient HCl was added. 3. The solvent used for precipitation is too polar. | 1. Perform more extractions (3-4 times) from the aqueous layer. 2. Check the pH of the solution after adding HCl; it should be acidic. 3. Use a less polar solvent like diethyl ether or pentane for the precipitation step. |
| Compound Streaks on TLC/Column | 1. Strong interaction between the basic amine and acidic silica gel. | 1. Add 1-2% triethylamine (TEA) or a few drops of ammonia to your TLC/column eluent. [10] 2. Pre-treat your TLC plate by running it in the eluent with TEA before spotting your compound. [10] 3. Switch to a basic alumina stationary phase. |
| No Crystals Form After Cooling | 1. Solution is too dilute. 2. Compound is too soluble in the chosen solvent. | 1. Gently boil off some of the solvent to concentrate the solution. 2. Scratch the inside of the flask with a glass rod at the solvent line. 3. Add a "seed crystal" from a previous batch if available. 4. Add a non-polar "anti-solvent" dropwise until the solution becomes slightly cloudy. |
Frequently Asked Questions (FAQs)
Q1: My purified compound is a beige or off-white solid. How can I get it to be pure white?
-
This is often due to trace, highly colored impurities. A charcoal treatment during recrystallization is the most effective method. [12]Be aware that charcoal can adsorb some of your product, so use it sparingly.
Q2: How should I store the purified this compound?
-
As a hydrochloride salt, it is generally stable. However, to prevent potential long-term degradation, store it in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere like nitrogen or argon.
Q3: Can I use a different acid to make the salt, for example, HBr or TFA?
-
Yes, you can form other salts. The choice of acid can affect the crystallinity and solubility of the final product. [9]For most applications, the hydrochloride salt is standard. If you are having trouble crystallizing the HCl salt, trying a different counter-ion is a valid strategy.
Q4: I am seeing a new spot on my TLC plate after letting the free base sit on the bench for a day. What is happening?
-
Primary amines can be susceptible to air oxidation or reaction with atmospheric carbon dioxide to form carbonates. It is best practice to handle the purified free base quickly and not store it for extended periods before converting it back to a stable salt.
Q5: What is the best way to monitor the progress of the purification?
-
Thin Layer Chromatography (TLC) is excellent for column chromatography. For all methods, taking a small sample for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS) is the best way to confirm purity before combining larger batches.
References
- Wikipedia contributors. (2023). Acid–base extraction. In Wikipedia, The Free Encyclopedia.
- Reddit discussion on Amine workup. (2022). r/Chempros.
- University of Rochester, Department of Chemistry. Workup: Amines.
- BenchChem. Technical Support Center: Purification of Long-Chain Amines.
- Scribd. Amine Treating - Troubleshooting Guide.
- YouTube. (2020). Acid-Base Extraction Tutorial.
- Science Forums. (2011). Amine purification.
- Sulfur Recovery Engineering Inc. Amine Troubleshooting.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- AChemBlock. This compound.
- Wessjohann, L. A., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5149.
- BLDpharm. 3-(3-Methoxy-4-methylphenyl)oxetan-3-amine hydrochloride.
- Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from a relevant journal article on oxetane synthesis.
- Singh, L., et al. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical and Clinical Research, 5(4), 134-143.
- ResearchGate. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from a relevant research paper on synthesis impurities.
- Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- De Ruyck, K., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic Science International, 155(2-3), 141-57.
- SIELC Technologies. Butanamide, N-(4-methylphenyl)-3-oxo-.
- ResearchGate. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Retrieved from a relevant research paper on synthesis impurities.
Sources
- 1. CAS 491588-41-1: oxetan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]
- 2. connectjournals.com [connectjournals.com]
- 3. scispace.com [scispace.com]
- 4. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
Stability issues of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride under acidic conditions
Technical Support Center: 3-(4-Methylphenyl)-3-oxetanamine hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common stability issues encountered under acidic conditions, offering troubleshooting protocols, mechanistic explanations, and preventative strategies to ensure experimental integrity and reproducibility.
Troubleshooting Guide: Stability Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Q1: My HPLC analysis shows a progressive loss of the parent compound peak and the emergence of a new, more polar peak over time in an acidic aqueous solution. What is happening to my compound?
A: You are likely observing the acid-catalyzed hydrolysis of the oxetane ring. The this compound, as a salt, creates a mildly acidic environment when dissolved in neutral or unbuffered aqueous media. This acidic condition is sufficient to promote the opening of the strained four-membered oxetane ring, leading to the formation of a 1,3-diol derivative, which is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column.
The high ring strain energy of the oxetane ring (approximately 106 kJ/mol) makes it susceptible to cleavage, a reaction that is significantly accelerated by Brønsted or Lewis acids.[1] The acid protonates the oxygen atom of the oxetane, making the ring's carbon atoms more electrophilic and vulnerable to nucleophilic attack by water.[2][3]
Q2: I am experiencing poor reproducibility in my bioassay results when using a stock solution of this compound prepared in a standard acidic buffer (e.g., citrate buffer, pH 4.5). Why?
A: The inconsistency in your results is likely due to the on-bench degradation of your active compound. The rate of acid-catalyzed ring-opening is highly dependent on pH, temperature, and time. An acidic buffer at pH 4.5 will accelerate the degradation compared to a neutral solution. If your stock solution is prepared in advance or left at room temperature for varying durations, the actual concentration of the intact 3-(4-Methylphenyl)-3-oxetanamine will decrease, leading to variable effective concentrations in your assay and, consequently, poor reproducibility.
Forced degradation studies are a standard part of pharmaceutical development to identify such liabilities.[] These studies intentionally expose the drug substance to stress conditions like pH extremes to understand degradation pathways.[] Your experimental setup is inadvertently acting as a forced degradation study.
Q3: How can I confirm that the new peak in my chromatogram is the suspected 1,3-diol degradation product?
A: The most effective method is to use Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Methodology: Analyze your degraded sample using an LC-MS system.
-
Expected Result: The parent compound, 3-(4-Methylphenyl)-3-oxetanamine, has a molecular formula of C₁₀H₁₃NO, giving it a monoisotopic mass of approximately 163.10 Da. The protonated molecule [M+H]⁺ would be observed around m/z 164.11. The hydrolysis product, 3-(4-methylphenyl)propane-1,3-diol-3-amine, results from the addition of one molecule of water (H₂O, ~18.01 Da). Therefore, you should look for a peak with a protonated ion [M+H]⁺ at approximately m/z 182.12.
Identifying this mass shift provides strong evidence for the hydrolytic ring-opening of the oxetane.
Protocol: Minimizing Degradation in Acidic Experimental Conditions
If your protocol requires an acidic environment, follow these steps to mitigate compound instability:
-
Prepare Stock Solutions Fresh: Prepare stock solutions of this compound immediately before use. Do not store aqueous acidic solutions for extended periods.
-
Use Aprotic Solvents for Stocks: If possible, prepare a concentrated primary stock solution in a compatible, dry aprotic solvent (e.g., DMSO, DMF) and store it at -20°C or -80°C. Make serial dilutions into your acidic aqueous buffer immediately prior to the experiment.
-
Control Temperature: Perform all experimental steps at the lowest practical temperature. Keep solutions on ice whenever possible to slow the degradation kinetics. Refluxing in acidic conditions can lead to complete conversion to the diol in a matter of hours.[1]
-
pH Optimization: Determine the highest pH at which your experiment is still viable. Even a slight increase in pH from 4.0 to 5.5 can significantly reduce the rate of degradation.
-
Conduct a Pilot Stability Study: Before a large-scale experiment, assess the compound's stability under your specific conditions.
Visual Guide to Degradation & Troubleshooting
Degradation Pathway
The primary degradation route is the acid-catalyzed nucleophilic attack by water on the oxetane ring.
Caption: Acid-catalyzed ring-opening of the oxetane.
Troubleshooting Workflow
If you suspect compound instability, follow this decision tree.
Caption: Decision tree for troubleshooting stability issues.
Frequently Asked Questions (FAQs)
Q1: Why is the oxetane ring prone to opening under acidic conditions?
A: The susceptibility stems from a combination of ring strain and the basicity of the ether oxygen. Oxetanes have a significant ring strain of about 25.5 kcal/mol.[5] In an acidic medium, the lone pair of electrons on the oxygen atom is protonated. This protonation makes the oxygen a better leaving group and dramatically increases the electrophilicity of the adjacent carbon atoms. This "activation" facilitates a ring-opening reaction via nucleophilic attack, even by weak nucleophiles like water, to relieve the ring strain.[1][6]
Q2: Are there conditions under which 3-(4-Methylphenyl)-3-oxetanamine is stable?
A: Yes. The oxetane ring is generally stable under neutral and, particularly, basic conditions.[3][7] The absence of an activating proton means a much higher energy barrier exists for nucleophilic attack on the ring. Therefore, if your experimental design allows, working at a pH > 7 will significantly enhance the compound's stability. Note that as an amine hydrochloride, dissolving the compound will create a pH below 7; buffering to neutral or basic conditions may be required.
Q3: What are the best practices for long-term storage of this compound?
A: Proper storage is critical to ensure the long-term integrity of the compound.
| Storage Form | Condition | Rationale |
| Solid Powder | Store at -20°C, protected from light and moisture (desiccated). | Minimizes both hydrolytic and potential photolytic degradation. Low temperature reduces molecular motion and potential for solid-state reactions. |
| Aprotic Solvent Stock | Store in dry DMSO or DMF at -80°C in small aliquots. | Prevents hydrolysis by eliminating water. Aliquoting avoids repeated freeze-thaw cycles which can introduce moisture. |
| Aqueous Solution | Not Recommended for Storage. | Due to the inherent instability, aqueous solutions should be prepared fresh for each experiment. |
Q4: Besides hydrolysis, are there other degradation pathways I should be aware of?
A: While hydrolysis is the most common pathway in simple acidic aqueous solutions, other reactions are possible if different nucleophiles are present. For example, in an acidic solution containing high concentrations of chloride ions, a chloro-alcohol could potentially form. In alcoholic solvents (e.g., methanol) under acidic conditions, a methoxy-alcohol derivative could be generated. The reaction is generally regioselective, with the nucleophile attacking the more substituted carbon atom adjacent to the oxygen due to the stability of the resulting carbocation-like intermediate.[1]
References
- Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign.
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate.
- Fokin, A. A., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Rybakov, V., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4941–4945.
- Rybakov, V., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. National Center for Biotechnology Information.
- Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology.
- Islam, M. A., et al. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. CORE.
- Yusoff, R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. International Journal of the Physical Sciences, 6(25), 5877-5890.
- Degradation Studies of Amines. Scribd.
- This compound, 95% Purity, C10H14ClNO, 100 mg. StruChem.
- Vega, F., et al. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University.
- Stability Testing and its Role in Drug Development Process. Research and Reviews: Journal of Pharmaceutical Analysis.
- Stability Studies in Pharmaceuticals. Netpharmalab.
- Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry.
- European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA.
- Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO.
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12150–12233.
- Czech, A., et al. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 805-847.
- 3-Oxetanamine | CAS#:21635-88-1. Chemsrc.
Sources
- 1. researchgate.net [researchgate.net]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride
Welcome to the technical support guide for the synthesis of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently encountered side reactions in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies grounded in established chemical principles.
I. Troubleshooting Guide: Common Synthesis Issues & Side Reactions
This section tackles specific problems that may arise during the synthesis, focusing on causality and providing step-by-step solutions.
Question 1: My reaction yield is consistently low. What are the primary contributing factors and how can I mitigate them?
Low yields in the synthesis of 3-(4-Methylphenyl)-3-oxetanamine, often prepared via a Ritter-type reaction from 3-(4-methylphenyl)-3-oxetan-3-ol, can stem from several sources. The core of the issue often lies in the stability of the key carbocation intermediate and the integrity of the strained oxetane ring under strongly acidic conditions.[1][2][3]
Root Cause Analysis:
-
Carbocation Instability and Rearrangement: The reaction proceeds through a tertiary benzylic carbocation formed from the precursor alcohol under strong acid catalysis. While relatively stable, this carbocation can still undergo side reactions, such as elimination or rearrangement, before being trapped by the nitrile.[4][5]
-
Oxetane Ring Opening: The four-membered oxetane ring is strained and susceptible to acid-catalyzed ring-opening, especially in the presence of nucleophiles and at elevated temperatures.[6][7][8] This leads to the formation of diol-related impurities, which can be difficult to remove. The stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes generally showing greater stability due to steric hindrance.[1][6][9]
-
Incomplete Reaction: Insufficient acid concentration or reaction time can lead to incomplete conversion of the starting alcohol.
Troubleshooting Protocol:
-
Acid Choice and Concentration: While sulfuric acid is traditionally used, consider alternative acids like perchloric acid or solid-supported acids which can sometimes offer milder conditions and improved yields.[10] Titrate your acid to ensure accurate concentration.
-
Temperature Control: Maintain the reaction at a low temperature (e.g., 0-5 °C) during the initial acid addition and carbocation formation to minimize side reactions like elimination and ring-opening.[11]
-
Nitrile as Solvent: Using the nitrile reactant (e.g., acetonitrile) as the solvent ensures a high concentration of the nucleophile, favoring the desired trapping of the carbocation over competing pathways.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product to avoid unnecessarily long reaction times which can promote decomposition.
Question 2: I am observing a significant amount of a polar impurity that is difficult to separate from my final product. What is it likely to be and how can I prevent its formation?
This is a classic issue in oxetane chemistry under acidic conditions. The polar impurity is most likely the ring-opened diol, 2-(4-methylphenyl)propane-1,2,3-triol, or its subsequent reaction products.
Mechanism of Formation:
Under strong acidic conditions, the ether oxygen of the oxetane ring can be protonated. This activates the ring towards nucleophilic attack. Water, present as a contaminant or generated during the reaction, can act as a nucleophile, attacking one of the ring carbons (typically the more substituted C3) to yield a 1,3-diol.[8]
Visualizing the Side Reaction:
Caption: Acid-catalyzed pathway leading to desired product vs. undesired ring-opening.
Prevention and Purification Strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use of a drying tube or an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
Controlled Quenching: Quench the reaction by slowly adding the acidic mixture to a cold, basic solution (e.g., ice-cold aqueous NaOH or K2CO3). This rapid neutralization minimizes the time the oxetane is exposed to acidic aqueous conditions.
-
Purification: If the diol does form, it can often be removed by column chromatography on silica gel. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, should effectively separate the less polar amine product from the highly polar diol. An alternative is recrystallization, potentially after converting the hydrochloride salt back to the free base.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Ritter reaction in this specific synthesis?
The Ritter reaction is a powerful method for forming C-N bonds.[12] In this synthesis, it proceeds via the following steps:
-
Carbocation Formation: The tertiary alcohol, 3-(4-methylphenyl)-3-oxetan-3-ol, is protonated by a strong acid (e.g., H₂SO₄), followed by the loss of a water molecule to generate a relatively stable tertiary benzylic carbocation.[2][4]
-
Nucleophilic Attack by Nitrile: The lone pair on the nitrogen atom of the nitrile (e.g., acetonitrile or another nitrile) attacks the electrophilic carbocation.[3][5]
-
Nitrilium Ion Intermediate: This addition forms a nitrilium ion intermediate.
-
Hydrolysis: During aqueous workup, water attacks the nitrilium ion, and after a series of proton transfers, the corresponding N-alkyl amide is formed.
-
Amide Hydrolysis (if proceeding to the amine): The intermediate amide can then be hydrolyzed under acidic or basic conditions to yield the final primary amine, 3-(4-Methylphenyl)-3-oxetanamine. The product is then isolated as its hydrochloride salt.
Ritter Reaction Mechanism Workflow:
Caption: Step-by-step workflow of the Ritter reaction for amine synthesis.
Q2: Can I use a different nitrile in this reaction?
Yes, the Ritter reaction is versatile and accommodates a range of nitriles.[3] Using a different nitrile will result in a different N-acyl group on the final amide intermediate. For example:
-
Acetonitrile (CH₃CN): Leads to an N-acetyl amide.
-
Propionitrile (CH₃CH₂CN): Leads to an N-propionyl amide.
-
Benzonitrile (PhCN): Leads to an N-benzoyl amide.
Keep in mind that the steric and electronic properties of the nitrile can affect the reaction rate. Bulkier nitriles may react more slowly. The subsequent hydrolysis of the resulting amide to the primary amine might also require different conditions depending on the stability of the amide bond.
Q3: What are the optimal conditions for converting the final amine free-base to the hydrochloride salt?
Isolation as a hydrochloride salt is common for amines as it typically yields a stable, crystalline solid that is easier to handle and purify than the free base, which may be an oil.[13]
Protocol for Hydrochloride Salt Formation:
-
Dissolution: Dissolve the purified amine free-base in a suitable anhydrous solvent. Good choices include diethyl ether, ethyl acetate, or a mixture of isopropanol and toluene.
-
Acidification: Slowly add a solution of HCl in a compatible solvent. Commercially available solutions like 2M HCl in diethyl ether or HCl gas dissolved in isopropanol are excellent options. Add the acid dropwise with stirring until the solution becomes slightly acidic (check with pH paper on a withdrawn, wetted sample).
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution. Cooling the mixture in an ice bath can promote further precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities.
-
Drying: Dry the product under vacuum to obtain the final this compound.
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Condition | Expected Yield | Purity (Pre-recrystallization) | Key Side Products |
| Reaction Temp. | 0 - 5 °C | 60 - 75% | >90% | Minimal ring-opening |
| Reaction Temp. | 25 °C (RT) | 40 - 55% | 80 - 85% | Diol, elimination products |
| Acid | Conc. H₂SO₄ | Good | Good | Potential for charring |
| Acid | Perchloric Acid | Often higher | Good | Handle with care |
| Workup | Slow quench | Lower | Variable | Increased diol formation |
| Workup | Fast quench (cold base) | Higher | Higher | Minimized diol formation |
III. References
-
Burgett, A. W. G., & Wipf, P. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link][6][7]
-
Chepyshev, S. V., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link][9]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link][8]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Organic Chemistry Portal. [Link][2][4]
-
Ferreira, V. F., et al. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link][11]
-
Professor Dave Explains. (2022). Ritter Reaction. YouTube. [Link][5]
-
ResearchGate. (2018). The application of the Ritter reaction in the synthesis of amides. ResearchGate. [Link][12]
-
Darvishi, M., et al. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Journal of Chemical Sciences. [Link][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ritter Reaction [organic-chemistry.org]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. youtube.com [youtube.com]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. ias.ac.in [ias.ac.in]
- 11. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. CAS 491588-41-1: oxetan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]
Technical Support Center: A Troubleshooting Guide for 3-(4-Methylphenyl)-3-oxetanamine Hydrochloride Experiments
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-(4-Methylphenyl)-3-oxetanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this valuable building block. As a substituted oxetane, this compound offers unique advantages in medicinal chemistry, such as improving aqueous solubility and metabolic stability.[1][2][3] However, the inherent strain of the four-membered oxetane ring introduces specific synthetic challenges that require careful consideration.[1] This document provides in-depth, field-proven insights in a question-and-answer format to ensure your experiments are successful.
Part 1: Frequently Asked Questions - Safety, Storage, and Handling
This section addresses the foundational aspects of working with this compound, ensuring safe and effective laboratory practices.
Q1: What are the primary safety precautions I should take when handling this compound?
A1: While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can establish best practices based on structurally related chemicals like 3-oxetanamine and general laboratory safety protocols.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[6][7][8]
-
Ventilation: Handle the compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][8]
-
Handling: Avoid direct contact with skin and eyes.[7][8] Do not breathe in dust. After handling, wash your hands and any exposed skin thoroughly.[6][7]
-
Spills: In case of a spill, ventilate the area and collect the material using appropriate methods for chemical waste disposal.[8]
Q2: How should I properly store this compound to ensure its stability?
A2: Proper storage is critical for maintaining the compound's integrity.
-
Container: Keep the container tightly closed to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[7][8]
-
Environment: Store in a cool, dry, and well-ventilated place.[6][8] Avoid exposure to heat, flames, or sparks.[4] Refrigeration is a common practice for long-term storage of reactive small molecules.[4]
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases.[4][7]
Part 2: Troubleshooting Guide - Synthesis and Reaction Issues
The reactivity of this molecule is dominated by two key features: the nucleophilic amine and the potentially labile oxetane ring. Most experimental challenges arise from the interplay between these two functionalities.
Q3: I am attempting an N-acylation (or N-alkylation) reaction and observing low to no product formation. What is the most common cause?
A3: The most frequent reason for low yield in reactions targeting the amine is the failure to liberate the free amine from its hydrochloride salt. The protonated ammonium salt is not nucleophilic.
The Causality: Your starting material is an acid salt. The nitrogen's lone pair is tied up by a proton, rendering it unable to attack an electrophile (like an acyl chloride or alkyl halide). You must add a base to deprotonate the ammonium ion and generate the reactive free amine in situ.
Troubleshooting Steps:
-
Select an Appropriate Base: The choice of base is critical. It should be strong enough to deprotonate the ammonium salt but not so strong that it promotes side reactions. A non-nucleophilic organic base is typically preferred.
-
Stoichiometry: Use at least 1.0-1.2 equivalents of the base to ensure complete neutralization of the hydrochloride. An additional equivalent may be needed if the reaction itself generates acid (e.g., acylation with acyl chlorides).
-
Solvent: Use an anhydrous aprotic solvent (e.g., DCM, THF, DMF) to prevent water from interfering with the reaction.
Table 1: Recommended Bases for Amine Liberation
| Base | pKa of Conjugate Acid | Key Characteristics | Recommended Equivalents |
| Triethylamine (TEA) | ~10.7 | Standard, inexpensive liquid base. | 1.2 - 2.2 |
| Diisopropylethylamine (DIPEA) | ~11.0 | "Hünig's base." Sterically hindered and non-nucleophilic. Excellent choice to avoid side reactions. | 1.2 - 2.2 |
| N-Methylmorpholine (NMM) | ~7.4 | Milder base, useful for sensitive substrates. | 1.5 - 2.5 |
| Pyridine | ~5.2 | Can also act as a nucleophilic catalyst. Use with caution. | 1.5 - 3.0 |
Q4: My reaction is working, but I'm isolating a significant byproduct with a mass that corresponds to my starting material +18 amu (H₂O). What is happening?
A4: This is a classic sign of the acid-catalyzed ring-opening of the oxetane.[9] The strained four-membered ring is susceptible to nucleophilic attack, a process that is greatly accelerated under acidic conditions.
The Mechanism: The ether oxygen of the oxetane ring can be protonated by an acid source. This makes the ring highly electrophilic. A nucleophile (often water from the workup or trace moisture) can then attack one of the ring carbons, leading to cleavage of a C-O bond and the formation of a 1,3-diol derivative.
Mitigation Strategies:
-
Strict pH Control: Ensure your reaction medium remains neutral or slightly basic at all times. The use of excess amine base (as described in Q3) is crucial.
-
Avoid Acidic Workups: Do not use an acidic aqueous wash (e.g., 1N HCl) during the workup procedure if your product is sensitive. Opt for a saturated sodium bicarbonate or brine wash instead.[9]
-
Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can provide the activation energy needed for the undesired ring-opening pathway.
-
Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize the presence of water, a potential nucleophile.
Workflow 1: Troubleshooting Low Yields and Byproducts This diagram outlines the logical steps to diagnose and solve common reaction issues.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Oxetanamine | CAS#:21635-88-1 | Chemsrc [chemsrc.com]
- 5. 3-Methyl-3-oxetanaMine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility problems with 3-(4-Methylphenyl)-3-oxetanamine hydrochloride in assays
Welcome to the technical support center for 3-(4-Methylphenyl)-3-oxetanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming solubility challenges encountered during in vitro and in vivo assays. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the reliability and accuracy of your experimental data.
Introduction: Understanding the Molecule
3-(4-Methylphenyl)-3-oxetanamine is a primary amine featuring a substituted phenyl group and an oxetane ring. As with many amine-containing compounds developed for biological testing, it is supplied as a hydrochloride (HCl) salt. This salt formation strategy is a common and effective method to improve the aqueous solubility and dissolution rate of basic compounds.[1] The protonated amine group (R-NH3+) forms an ionic bond with the chloride ion (Cl-), creating a more polar species that is more readily solvated by water compared to the free base form.[2][3]
However, even as a salt, challenges with solubility can arise, especially when transitioning from a concentrated stock solution in an organic solvent to an aqueous assay buffer. This can lead to compound precipitation, which will significantly impact the accuracy of bioassay results by reducing the effective concentration of the compound in solution.[4]
Frequently Asked Questions (FAQs)
Q1: I'm seeing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What's happening?
This is a common issue when the aqueous buffer does not have sufficient capacity to solvate the compound as the primary organic solvent (DMSO) is diluted. The hydrochloride salt is more soluble in aqueous media than its free base, but its solubility is still finite. When the concentration of the compound in the final assay medium exceeds its solubility limit, it will precipitate out of solution.
Q2: What is the best solvent to use for preparing a stock solution?
Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of many organic compounds due to its excellent solvating power.[5] For amine hydrochlorides, a 1:1 mixture of DMSO and water can sometimes increase the solubility of the salt form.[4] Depending on the specific assay, other water-miscible organic solvents like ethanol, methanol, or dimethylformamide (DMF) could also be considered.[4][5] However, it is crucial to first determine the tolerance of your assay system (e.g., cells, enzymes) to the chosen solvent.
Q3: How does pH affect the solubility of this compound?
The pH of the aqueous medium is a critical factor.[6][7] As an amine hydrochloride, the compound is a salt of a weak base. In acidic to neutral pH, the amine group will be predominantly in its protonated, more soluble cationic form (R-NH3+). As the pH increases and becomes more basic, the amine will be deprotonated to its free base form (R-NH2), which is generally less water-soluble and more prone to precipitation.[8] Therefore, maintaining a pH below the pKa of the amine is crucial for maximizing its solubility.
Q4: Can I heat the solution to get my compound to dissolve?
Gentle warming can be a useful technique to aid in the initial dissolution of the compound in the stock solvent. However, it is not a recommended solution for solubility issues in the final aqueous assay medium. Any increase in solubility due to heating may be temporary, and the compound could precipitate out as the solution cools to the assay temperature. Furthermore, heat can degrade the compound or other components of your assay.
Troubleshooting Guide: Overcoming Solubility Issues
If you are encountering precipitation or suspect poor solubility of this compound in your assay, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for solubility issues.
Step 1: Verify Stock Solution Preparation
Before troubleshooting the assay conditions, ensure your stock solution is correctly prepared and fully solubilized.
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound needed for your desired volume and concentration. The formula is: Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol).
-
Weigh Compound: Accurately weigh the compound in a suitable vial.
-
Add Solvent: Add the calculated volume of high-purity DMSO.
-
Dissolve: Vortex the solution thoroughly. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied to aid dissolution.
-
Inspect: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.
-
Storage: Store the stock solution as recommended, typically at -20°C or -80°C, and protected from light if the compound is light-sensitive.
Step 2: Adjust Final Assay Concentration
The simplest solution may be to lower the final concentration of the compound in your assay. Often, high concentrations used for initial screening are well above the therapeutic range and may not be physiologically relevant. Test a serial dilution to find the highest concentration that remains soluble in your assay medium.
Step 3: Optimize Assay Buffer pH
For amine hydrochlorides, solubility is highly pH-dependent.[6][7] The protonated form is more soluble, so maintaining a slightly acidic to neutral pH is generally preferable.
-
Action: Measure the pH of your final assay medium after adding the compound. If it has shifted to a more basic pH, consider using a stronger buffer or adjusting the pH.
-
Causality: The addition of a compound, even in small volumes, can sometimes alter the pH of a weakly buffered solution. For this compound, a shift to a higher pH would favor the formation of the less soluble free base, causing precipitation.[8]
Step 4: Employ Co-solvents
If adjusting concentration and pH is not sufficient or feasible, the use of a co-solvent in your aqueous assay buffer can enhance solubility.[9][10][11] Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds.[12]
Common Co-solvents for In Vitro Assays:
| Co-solvent | Typical Starting Concentration | Considerations |
| Polyethylene Glycol (PEG 300/400) | 1-10% (v/v) | Generally well-tolerated by cells at low concentrations. |
| Propylene Glycol (PG) | 1-5% (v/v) | Can have antimicrobial properties at higher concentrations. |
| Ethanol | <1% (v/v) | Can be toxic to cells at higher concentrations. |
-
Protocol: Prepare your assay buffer with the desired percentage of the co-solvent before adding your compound stock solution. It is critical to run a vehicle control with the same concentration of the co-solvent to ensure it does not affect the assay outcome.
Step 5: Utilize Solubilizing Excipients
For particularly challenging compounds, excipients like cyclodextrins can be used. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[1][5]
-
Action: Consider using a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer.
-
Causality: The lipophilic 4-methylphenyl group of the compound can partition into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous buffer, keeping the entire complex in solution.
Caption: Cyclodextrin inclusion complex formation.
Summary and Best Practices
-
Start Low: Always begin with a lower, more physiologically relevant concentration of your compound if possible.
-
Know Your Buffer: Be aware of the pH and buffering capacity of your assay medium. For amine hydrochlorides, a pH below 7.5 is generally advisable.
-
Vehicle Controls are Essential: Whenever you modify your solvent system (e.g., by adding co-solvents), you must include a corresponding vehicle control in your experiment to account for any solvent-induced effects.
-
Inspect Visually: Always visually inspect your assay plates or tubes for any signs of precipitation before and after adding the compound.
By systematically applying these principles and troubleshooting steps, you can overcome the solubility challenges associated with this compound and ensure the generation of high-quality, reliable data in your research.
References
- The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Pion Inc.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- What is the procedure to create stock solutions? (2014, September 11). Chemistry Stack Exchange.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Rice University. (n.d.). Solutions and dilutions: working with stock solutions.
- How to enhance drug solubility for in vitro assays? (2014, July 31). ResearchGate.
- Patel, P., & Patel, M. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 9(8), 1231-1235.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). AmpleLogic.
- Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(8), 586-589.
- Gupta, K. R., Dakhole, M. R., Jinnawar, K. S., & Umekar, M. J. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 10(3), 164-174.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Singh, S., Kumar, A., & Singh, R. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 059-071.
- Preparing Solutions and Making Dilutions. (n.d.).
- Why do amines dissolve in hydrochloric acid? (2017, March 1). Quora.
- Harvey, D. (2025, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts.
- Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (n.d.). Asian Journal of Dental and Health Sciences.
- MG Chemicals. (2025, November 21). Safety Data Sheet.
- Gibson, E. K. (2007).
- Spectrum Pharmacy Products. (2022, January 6). Safety Data Sheet.
- Dong, L. C., & Shah, J. C. (2006). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology, 30(11), 60.
- Angene Chemical. (2024, November 1). Safety Data Sheet.
- The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts.
- Serajuddin, A. T., & Jarowski, C. I. (1985). pH-solubility profiles of organic bases and their hydrochloride salts. Journal of pharmaceutical sciences, 74(2), 142-147.
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315-499.
- (2025, July 9). Formulation strategies for poorly soluble drugs. ResearchGate.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. quora.com [quora.com]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ajdhs.com [ajdhs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
Byproduct identification in 3-(4-Methylphenyl)-3-oxetanamine hydrochloride synthesis
Introduction: The Criticality of Byproduct Identification
The synthesis of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride, a key building block in medicinal chemistry, requires stringent control over reaction conditions to ensure purity and maximize yield. The strained four-membered oxetane ring, while desirable for its properties as a bioisostere, presents unique synthetic challenges that can lead to a variety of byproducts.[1][2] This guide serves as a technical resource for researchers, scientists, and drug development professionals to anticipate, identify, and troubleshoot common impurities encountered during its synthesis. By understanding the causality behind byproduct formation, chemists can refine their protocols, streamline purification, and ensure the integrity of their final compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic pathway for 3-(4-Methylphenyl)-3-oxetanamine, and where do byproducts typically form?
A1: A prevalent and scalable route begins with the reaction of a p-tolyl Grignard reagent (p-tolylmagnesium bromide) with 3-chloro-1,1-diethoxypropane, followed by an acid-catalyzed intramolecular cyclization (a Williamson etherification variant) and subsequent reductive amination.[3] Each step presents a potential for side reactions.
The overall workflow can be visualized as follows:
Caption: Synthetic workflow for 3-(4-Methylphenyl)-3-oxetanamine HCl.
Byproducts primarily arise from incomplete reactions, side reactions of the highly reactive Grignard reagent, and alternative cyclization or decomposition pathways.
Q2: I'm observing a byproduct with a mass of 182.26 g/mol in my LC-MS analysis after the Grignard reaction. What could it be?
A2: This mass likely corresponds to 4,4'-bitolyl (C₁₄H₁₄, MW: 182.26 g/mol ). This is a classic byproduct of Grignard reactions, formed through a homo-coupling side reaction of two molecules of p-tolylmagnesium bromide.
Causality: This side reaction is often promoted by certain impurities, particularly transition metals, or by localized overheating during the Grignard reagent formation or addition.
Troubleshooting Steps:
-
Ensure High-Purity Magnesium: Use high-quality magnesium turnings and activate them properly before use.
-
Control Temperature: Maintain a consistent and controlled temperature during both the formation of the Grignard reagent and its subsequent reaction. Avoid hotspots.
-
Slow Addition: Add the aryl halide (p-bromotoluene) slowly to the magnesium to prevent a large exotherm. Similarly, add the Grignard reagent to the electrophile dropwise.
Q3: My crude reaction mixture after cyclization shows a significant peak that isn't the desired oxetane. What are the likely competing reactions?
A3: The intramolecular Williamson etherification to form the oxetane ring is in competition with other pathways, primarily elimination and intermolecular reactions.[4][5][6] The nature of the intermediate and the reaction conditions dictate the product distribution.
Caption: Workflow for analyzing unexpected analytical peaks.
References
- Termopoli, V., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Research and Reviews. (2023). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry.
- Elprocus. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
- LibreTexts Chemistry. (2021). Qualitative Organic Analysis – Identification of an Unknown.
- American Chemical Society. (2025). Enabling organic synthesis through the development and application of novel analytical methods. ACS Fall 2025.
- Beilstein Journals. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
- Organic Syntheses. (n.d.). 6-Chloro-1-hexene. Organic Syntheses Procedure, 63, 214.
- National Institutes of Health. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. PMC.
- Connect Journals. (2012). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3-YLAMINES. Asian Journal of Chemistry.
- Beilstein Journal of Organic Chemistry. (2024). Oxetanes: formation, reactivity and total syntheses of natural products.
- ResearchGate. (2024). Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study.
- ResearchGate. (2012). Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one.
- PubChem. (n.d.). 3-Chloro-1,1-diethoxypropane.
- ResearchGate. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one.
- Google Patents. (2014). Preparation method of 3-hydroxy oxetane compound. CN103554064A.
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Technical Support Center: Optimizing Sonogashira Cross-Coupling for Diarylacetylene Synthesis
Welcome to the technical support center for the Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp) bonds.[1][2] This guide is specifically tailored for researchers, scientists, and drug development professionals engaged in the synthesis of diarylacetylenes—a crucial scaffold in pharmaceuticals, natural products, and advanced materials.[1][3]
Here, we move beyond standard protocols to address the nuanced challenges you may encounter at the bench. This resource is structured as a dynamic troubleshooting guide and a comprehensive FAQ section, designed to provide actionable solutions and deepen your understanding of this powerful catalytic system.
Troubleshooting Guide: From Reaction Failure to Optimization
This section is formatted to address specific experimental issues in a question-and-answer format. Each answer provides a causal explanation and a step-by-step approach to resolving the problem.
Issue 1: Low to No Product Yield
Question: My Sonogashira reaction is not proceeding, or the yield of my diarylacetylene is disappointingly low. What are the primary factors to investigate?
Answer: A low or non-existent yield in a Sonogashira coupling typically points to issues with the catalytic system, reagent quality, or reaction environment.[4] A systematic approach to troubleshooting is crucial.
Core Causality: The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and, in the classic setup, a copper cycle.[5] Disruption at any stage—such as inefficient oxidative addition, transmetalation, or reductive elimination—can halt the reaction.
Troubleshooting Protocol:
-
Verify Catalyst Activity:
-
Palladium Source: Pd(0) catalysts like Pd(PPh₃)₄ can be sensitive to air and moisture.[4] If using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be efficiently reduced in situ to the active Pd(0) species.[6][7] Consider using a fresh batch of catalyst that has been stored under an inert atmosphere.[4]
-
Copper Co-catalyst: Copper(I) iodide (CuI) can degrade over time. Ensure you are using a fresh, high-quality source.[4]
-
-
Scrutinize Reagent Purity and Reactivity:
-
Aryl Halide: The reactivity order is I > OTf > Br > Cl.[4] Aryl iodides are the most reactive, often coupling at room temperature, whereas aryl bromides may necessitate heating.[4][6] Aryl chlorides are notoriously challenging and may require specialized ligands and conditions.[4][8][9] Electron-withdrawing groups on the aryl halide generally promote the oxidative addition step.[10]
-
Terminal Alkyne: Ensure the alkyne is pure and free from contaminants that could poison the catalyst.[4]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to deprotonate the alkyne.[11] The base must be anhydrous and used in sufficient excess.[4]
-
-
Evaluate the Reaction Environment:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is susceptible to oxidation. It is critical to thoroughly degas the solvent and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).[12]
-
Solvent Choice: The solvent must fully dissolve all reactants.[12] Common choices include THF, DMF, and toluene.[12] However, be aware that coordinating solvents like DMF can sometimes inhibit the reaction by competing for coordination sites on the palladium center.[12][13]
-
Issue 2: Formation of Undesired Byproducts
Question: My reaction is yielding a significant amount of a byproduct that I suspect is the homocoupled alkyne (Glaser-Hay coupling). How can I minimize this?
Answer: The formation of alkyne dimers through Glaser-Hay homocoupling is a prevalent side reaction in copper-mediated Sonogashira couplings, particularly in the presence of oxygen.[12]
Core Causality: The copper(I) co-catalyst, essential for activating the alkyne, can also catalyze the oxidative dimerization of the terminal alkyne, especially when exposed to air.[5]
Mitigation Strategies:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[12] Employing rigorous inert atmosphere techniques, such as Schlenk lines or a glovebox, and thoroughly degassing the solvent are paramount.[12]
-
Reduce Copper Catalyst Loading: Minimizing the concentration of CuI can decrease the rate of homocoupling.[12][14]
-
Slow Addition of the Alkyne: Adding the alkyne to the reaction mixture via a syringe pump over an extended period can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[12][15]
-
Adopt a Copper-Free Protocol: If homocoupling remains a persistent issue, the most definitive solution is to switch to a copper-free Sonogashira protocol.[12] These methods have been extensively developed to circumvent the issue of Glaser coupling.[6]
Issue 3: Catalyst Decomposition (Palladium Black)
Question: My reaction mixture turns black shortly after initiation. What does this signify, and how can it be prevented?
Answer: The formation of a black precipitate, commonly referred to as "palladium black," is an indication of the decomposition of the palladium catalyst.[4] This occurs when the active Pd(0) catalyst agglomerates and precipitates from the solution, rendering it inactive.[12]
Core Causality: The soluble, catalytically active Pd(0) species is unstable and can aggregate into insoluble, inactive palladium metal. This process can be accelerated by several factors.
Preventative Measures:
-
Maintain a Strict Inert Atmosphere: As with other issues, oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.[12]
-
Ensure High-Purity Reagents: Impurities in the reagents or solvents can poison and destabilize the catalyst.[12]
-
Optimize Reaction Temperature: While some Sonogashira couplings require elevated temperatures, particularly with less reactive aryl bromides, excessively high temperatures can accelerate catalyst decomposition.[12][16]
-
Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium catalyst. Sterically bulky and electron-rich phosphine ligands can enhance catalyst stability and activity.[5]
Frequently Asked Questions (FAQs)
Q1: What are the key differences and advantages of copper-catalyzed vs. copper-free Sonogashira protocols?
A1: The primary advantage of the traditional copper-catalyzed Sonogashira reaction is its generally higher reaction rate, allowing for milder conditions, often at room temperature.[6] The copper(I) co-catalyst facilitates the deprotonation of the terminal alkyne and the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[6] However, the major drawback is the potential for alkyne homocoupling (Glaser coupling), which requires strict exclusion of oxygen.[6]
Copper-free protocols were developed to eliminate the issue of Glaser homocoupling.[6] While these reactions may require higher temperatures or more specialized ligands to achieve comparable efficiency, they offer a more robust system, particularly when dealing with substrates that can coordinate with copper or when the alkyne starting material is precious.[5][6]
Q2: How do I select the optimal palladium catalyst and ligand for my specific diarylacetylene synthesis?
A2: The choice of catalyst and ligand is highly dependent on the specific substrates being coupled.[10]
-
Ligands: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.[5]
-
Electron-rich phosphine ligands can increase the rate of oxidative addition.[5]
-
Sterically bulky ligands can promote the formation of highly active monoligated palladium species and facilitate the reductive elimination step.[10] The ideal steric bulk of the phosphine ligand is often inversely related to the steric bulk of the alkyne.[10]
-
N-Heterocyclic Carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands, often providing high stability and catalytic activity.[7]
-
Q3: What is the optimal base and solvent system for my reaction?
A3: The choice of base and solvent can significantly impact the reaction outcome.
-
Base: An amine base is typically required to neutralize the hydrogen halide byproduct and to facilitate the deprotonation of the alkyne.[11] Triethylamine (TEA) and diisopropylamine (DIPA) are common choices.[12] In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, particularly in copper-free systems.[6][17]
-
Solvent: The solvent must be capable of dissolving all reaction components.[12] While polar aprotic solvents like DMF and acetonitrile are frequently used, they can sometimes inhibit the reaction.[8][9][12] Non-polar solvents like toluene and THF are also effective.[12] The optimal choice often requires empirical screening for a specific substrate pair.[17]
Q4: Can the Sonogashira coupling be performed in "green" or aqueous media?
A4: Yes, significant progress has been made in developing more environmentally benign Sonogashira protocols. Reactions in water or using biodegradable surfactants have been successfully demonstrated.[18][19] These methods often utilize specific water-soluble ligands or phase-transfer catalysts to facilitate the reaction between the organic substrates and the aqueous medium.[18]
Data Tables for Quick Reference
Table 1: General Reactivity of Aryl Halides
| Aryl Halide (Ar-X) | Relative Reactivity | Typical Reaction Temperature |
| Ar-I | Highest | Room Temperature to Mild Heating |
| Ar-OTf | High | Room Temperature to Mild Heating |
| Ar-Br | Moderate | Heating Often Required |
| Ar-Cl | Low | High Temperatures & Specialized Catalysts |
Data compiled from multiple sources.[4][20]
Table 2: Common Catalysts and Ligands
| Palladium Source | Copper Source | Common Ligands | Key Features |
| Pd(PPh₃)₄ | CuI | Triphenylphosphine (built-in) | Standard, air-sensitive Pd(0) source. |
| PdCl₂(PPh₃)₂ | CuI | Triphenylphosphine (built-in) | Air-stable Pd(II) precatalyst.[5] |
| Pd₂(dba)₃ | CuI / None | P(t-Bu)₃, SPhos, XPhos | For challenging substrates; bulky, electron-rich ligands.[5] |
| Pd(OAc)₂ | CuI / None | N-Heterocyclic Carbenes (NHCs) | Highly stable and active catalysts.[1] |
Experimental Workflow and Logic
General Protocol for a Copper-Palladium Catalyzed Sonogashira Coupling
This protocol provides a starting point for the synthesis of a diarylacetylene. Optimization will likely be required.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Solvent and Base Addition: Add degassed solvent (e.g., THF or toluene) and degassed triethylamine (2.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirred mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C for aryl bromides). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove insoluble salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[21]
Optimization Workflow Diagram
The following diagram illustrates a logical workflow for optimizing a challenging Sonogashira coupling reaction.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. golden.com [golden.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. fiveable.me [fiveable.me]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. books.lucp.net [books.lucp.net]
- 14. researchgate.net [researchgate.net]
- 15. depts.washington.edu [depts.washington.edu]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. ijnc.ir [ijnc.ir]
Phase transfer catalysis in amine synthesis reactions
<Technical Support Center: Phase Transfer Catalysis in Amine Synthesis
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for Phase Transfer Catalysis (PTC) in amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of PTC reactions. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of Phase Transfer Catalysis and why is it advantageous for amine synthesis?
A: Phase Transfer Catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[1][2] In amine synthesis, particularly N-alkylation, the amine substrate is often soluble in an organic solvent, while the alkylating agent's nucleophilic precursor (like a halide salt) or the base is soluble in an aqueous phase.[3] A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, acts as a "shuttle."[1][2] It forms an ion pair with the reactant in the aqueous phase, transports it across the phase boundary into the organic phase, and enables the reaction to proceed.[3][4]
The primary advantages of using PTC for amine synthesis include:
-
Milder Reaction Conditions: It often eliminates the need for harsh, anhydrous conditions and strong, expensive organic bases like sodium hydride or lithium diisopropylamide.[5][6]
-
Increased Reaction Rates: By bringing the reactants together, PTC significantly accelerates reaction rates compared to uncatalyzed heterogeneous reactions.[4][7]
-
Improved Safety and Sustainability: PTC allows the use of water and reduces the need for hazardous and environmentally harmful organic solvents, aligning with the principles of green chemistry.[2][5][8]
-
Enhanced Selectivity: In many cases, PTC can lead to higher selectivity, for instance, promoting mono-alkylation over di-alkylation.[3]
Q2: How do I select the appropriate phase transfer catalyst for my amine synthesis reaction?
A: Catalyst selection is a critical parameter that depends on the specific reactants and reaction conditions. The most common catalysts are quaternary ammonium ('quat') and phosphonium salts.[1]
Key factors to consider include:
-
Catalyst Structure and Lipophilicity: The catalyst must have sufficient solubility in the organic phase to effectively transport the anion. This is often related to the total number of carbon atoms in the alkyl chains (C#). For reactions where the organic phase reaction is the rate-determining step, catalysts with a C# in the range of 16 to 32 are often effective.[5] Very small catalysts, like tetramethylammonium salts, are too water-soluble and cannot efficiently transfer anions to the organic phase.[4]
-
Anion to be Transferred: The nature of the anion being transported from the aqueous to the organic phase influences catalyst choice. For hydrophilic anions like hydroxide, a parameter known as the "q-value" (sum of the reciprocals of the number of carbons in each alkyl chain) can be useful.[5]
-
Temperature Stability: Phosphonium salts generally exhibit higher thermal stability than quaternary ammonium salts, making them suitable for reactions requiring elevated temperatures.[1] However, be aware that quaternary ammonium salts can decompose at temperatures as low as 50-70°C in the presence of strong bases like KOH and NaOH.[4]
-
Potential for Catalyst Poisoning: Highly polarizable or lipophilic leaving groups, such as iodide and tosylate, can "poison" the catalyst by forming a strong, unreactive ion pair with the quaternary ammonium cation, thereby inhibiting the catalytic cycle.[5] In such cases, consider using alternative leaving groups like bromide or mesylate.[5]
| Catalyst Type | Common Examples | Key Characteristics | Typical Applications |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBAC), Aliquat 336 | Good general-purpose catalysts, readily available, cost-effective. | N-alkylation, C-alkylation, O-alkylation. |
| Phosphonium Salts | Hexadecyltributylphosphonium bromide | Higher thermal stability than ammonium salts. | High-temperature reactions. |
| Crown Ethers & Cryptands | 18-Crown-6 | Excellent for complexing alkali metal cations, can be used in solid-liquid PTC.[4] | Reactions involving inorganic salts with low solubility. |
| Chiral Catalysts | Cinchona alkaloid derivatives | Used for asymmetric amine synthesis.[1] | Enantioselective alkylations. |
Q3: What is the difference between the "interfacial" and "extraction" (or "micellar") mechanisms in PTC?
A: The mechanism of phase transfer catalysis generally falls into two main categories, and understanding which is operative can guide troubleshooting.
-
Extraction Mechanism (Starks' Mechanism): In this model, the catalyst (Q⁺X⁻) exchanges its anion (X⁻) for the reacting anion (Y⁻) in the aqueous phase. The newly formed ion pair (Q⁺Y⁻) is extracted into the organic phase, where it reacts with the substrate (RZ) to form the product (RY) and regenerates the catalyst with the leaving group anion (Q⁺Z⁻). This catalyst ion pair then returns to the aqueous phase to repeat the cycle. This mechanism is more common when the reacting anion is relatively lipophilic.
-
Interfacial Mechanism (Makosza Mechanism): This mechanism is often invoked for reactions involving the generation of carbanions or other reactive intermediates at the interface of the two phases.[9] The base (e.g., concentrated NaOH) deprotonates the substrate at the interface. The resulting anion is then captured by the phase transfer catalyst and brought into the organic phase for the subsequent reaction.[9] This mechanism is particularly relevant for C-H alkylations.[9]
Distinguishing between these mechanisms can be complex, but considering the nature of your reactants and the reaction conditions can provide clues.
Caption: Comparison of Extraction and Interfacial PTC mechanisms.
Troubleshooting Guide
Problem 1: Low or No Reaction Conversion
Possible Cause A: Inefficient Mass Transfer/Stirring
-
Expertise & Experience: In a biphasic system, the reaction can only occur as fast as the reactants are brought together. The rate of agitation is crucial as it directly impacts the interfacial surface area between the aqueous and organic phases.[4] If the transfer of the anion across the interface is the slow step (a "T-reaction"), increasing the interfacial area is paramount.[5]
-
Troubleshooting Steps:
-
Increase the stirring rate significantly. A visible vortex and fine dispersion of one phase within the other is a good indicator of adequate mixing.
-
Consider using a mechanical stirrer with a properly designed impeller for more efficient agitation in larger scale reactions.
-
For lab-scale experiments, ultrasound can be used as an effective means of agitation to enhance the transfer rate.[4]
-
Possible Cause B: Incorrect Catalyst Choice or Concentration
-
Expertise & Experience: As discussed in the FAQs, the catalyst's structure must be matched to the reaction. An overly hydrophilic catalyst will remain in the aqueous phase, while an excessively lipophilic one may be difficult to remove from the product and might not efficiently exchange anions at the interface.
-
Troubleshooting Steps:
-
Review Catalyst Lipophilicity: If using a short-chain quat salt (e.g., tetramethyl or tetraethylammonium), switch to a more lipophilic one like tetrabutylammonium bromide (TBAB) or a tetrahexylammonium salt.[10]
-
Screen a Panel of Catalysts: If the initial choice is ineffective, screen a small panel of commercially available catalysts with varying alkyl chain lengths and counter-ions (e.g., TBAB, TEBAC, Aliquat 336).
-
Optimize Catalyst Loading: While typically used in catalytic amounts (1-10 mol%), insufficient catalyst will lead to a slow reaction. Perform a loading study to find the optimal concentration.
-
Possible Cause C: Inappropriate Solvent System
-
Expertise & Experience: The organic solvent influences the intrinsic reaction rate. A polar aprotic solvent can activate the anion for reaction.[4] However, the choice of solvent also affects the partitioning of the catalyst and the ion pair.
-
Troubleshooting Steps:
-
Solvent Polarity: For many SN2 reactions in amine synthesis, solvents like toluene, dichloromethane, or acetonitrile are effective.[4][5] If the reaction is sluggish, a more polar solvent might be beneficial.
-
Solvent-Free Conditions: If both the amine and the alkylating agent are liquids, consider running the reaction neat (solvent-free), which can be a highly efficient and green approach.[5][11]
-
Water Content: The amount of water can significantly impact the reaction. While necessary for dissolving the inorganic base/salt, excess water can hydrate the anion, making it less reactive and harder to transfer into the organic phase.[4][8] Experiment with using more concentrated aqueous phases (e.g., 50% w/w NaOH).
-
Problem 2: Catalyst Decomposition or Deactivation
Possible Cause A: Thermal or Chemical Instability
-
Expertise & Experience: Quaternary ammonium salts, especially those with at least one ethyl or larger alkyl group, are susceptible to Hofmann elimination under strongly basic conditions and elevated temperatures, leading to catalyst decomposition.[4][12]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, reduce the reaction temperature. Many PTC reactions proceed efficiently at room temperature.
-
Switch to a More Stable Catalyst: If high temperatures are necessary, consider using a more thermally robust phosphonium salt.[1]
-
Monitor Catalyst Integrity: Use techniques like NMR or LC-MS to monitor the concentration of the catalyst in the organic phase over the course of the reaction to check for degradation.
-
Possible Cause B: Catalyst Poisoning
-
Expertise & Experience: As mentioned earlier, certain anions, particularly iodide and tosylate, can form very stable ion pairs with the catalyst, effectively taking it out of the catalytic cycle.[5]
-
Troubleshooting Steps:
-
Change the Leaving Group: If using an alkyl iodide or tosylate, switch to the corresponding bromide or mesylate.[5]
-
Increase Catalyst Loading: In some cases, a higher catalyst loading can help to overcome partial poisoning, although this is not an ideal solution.
-
Problem 3: Formation of Side Products (e.g., Over-alkylation, Elimination)
Possible Cause A: Reaction Conditions are Too Harsh
-
Expertise & Experience: High temperatures and highly concentrated bases can promote side reactions. For example, in the alkylation of primary amines, over-alkylation to form tertiary amines and even quaternary ammonium salts can occur. With secondary or tertiary alkyl halides, base-induced elimination (E2) can compete with the desired substitution (SN2).[11]
-
Troubleshooting Steps:
-
Reduce Temperature: Lowering the temperature will generally favor the desired SN2 reaction over elimination and other side reactions.
-
Use a Weaker Base: If possible, switch from a strong base like NaOH or KOH to a milder one such as potassium carbonate (K₂CO₃).[5]
-
Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent to minimize over-alkylation of the amine.
-
Problem 4: Issues with Solid-Supported Phase Transfer Catalysts
Possible Cause: Leaching of the Active Catalyst
-
Expertise & Experience: While solid-supported (heterogeneous) catalysts offer the advantage of easy separation, they can suffer from leaching, where the active catalytic species detaches from the support and dissolves into the reaction medium.[13][14][15] This leads to a loss of catalyst activity upon reuse and contamination of the product.[16][17]
-
Troubleshooting Steps:
-
Perform a Hot Filtration Test: To confirm leaching, run the reaction for a period, then filter the solid catalyst out while the reaction mixture is still hot.[17] If the filtrate continues to show reactivity, it's a clear indication that active species have leached into the solution.[17]
-
Analyze the Filtrate: Use Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) spectroscopy to analyze the liquid phase for the presence of the leached catalyst components.[17]
-
Modify the Catalyst Support: Consider using a support with stronger binding interactions with the catalytic moiety or using a catalyst that is covalently bonded to the support.[17]
-
Optimize Reaction Conditions: Milder conditions (lower temperature, less aggressive solvents) can reduce the rate of leaching.[17]
-
Caption: A workflow for troubleshooting common PTC amine synthesis issues.
Experimental Protocol: Monitoring Reaction Progress
Accurate monitoring is key to understanding and optimizing your PTC reaction. A combination of techniques provides the most comprehensive picture.
Objective: To monitor the consumption of starting materials and the formation of the product in a PTC N-alkylation reaction.
Materials:
-
Reaction mixture
-
Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Appropriate eluent system for TLC
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Baseline (t=0): Before adding the catalyst or initiating heating, take a small aliquot from the organic phase of the reaction mixture.
-
Sampling: At regular intervals (e.g., every 30 minutes), carefully withdraw a small aliquot (approx. 0.1 mL) from the organic layer. Be cautious not to draw up any of the aqueous phase.
-
Sample Quenching & Preparation:
-
Immediately dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Wash with a small amount of water to remove any residual aqueous phase and catalyst.
-
Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and prepare for analysis.
-
-
Analysis:
-
TLC Analysis: Spot the prepared sample onto a TLC plate alongside standards of your starting amine and alkylating agent. Develop the plate in a pre-determined eluent system. Visualize the spots under UV light and/or with a suitable stain. This provides a quick, qualitative assessment of the reaction's progress.[18]
-
GC-MS/LC-MS Analysis: Inject the sample into the appropriate instrument to quantify the relative amounts of starting materials, product, and any byproducts. This is the preferred method for accurate conversion and selectivity data.
-
NMR Spectroscopy: For a detailed mechanistic investigation, NMR spectroscopy can be used to monitor the reaction in real-time and identify intermediates.[19]
-
References
- OperaChem. (2023, July 2).
- ACS GCI Pharmaceutical Roundtable.
- Pescarmona, P. A., & Eskildsen, J. (2013). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry. [Link]
- Halpern, M. (2018, June 5). Phase Transfer Catalysis Tips and Abstracts from PTC Organics, Inc.
- Gong, J., et al. (2020). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. PubMed Central (PMC) - NIH. [Link]
- Wikipedia.
- Royal Society of Chemistry. (2022, February 10). Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions.
- Pescarmona, P. A. (2013). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry (RSC Publishing). [Link]
- Kim, M. J., et al. (2007). Solvent effects in the enantioselective catalytic-phase-transfer alkylation of polymer-supported glycine-imine tert-butyl ester: Asymmetric solid-phase synthesis of (R)-α-amino acid derivatives. European Journal of Organic Chemistry. [Link]
- PTC Organics, Inc.
- ResearchGate. (n.d.). ChemInform Abstract: Deactivation of Solid Catalysts in Liquid Media: The Case of Leaching of Active Sites in Biomass Conversion Reactions. [Link]
- Unnamed Publisher. (n.d.).
- ResearchGate. (n.d.).
- Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
- American Institute of Chemists. (n.d.).
- ResearchGate. (n.d.).
- mediaTUM. (n.d.).
- ResearchGate. (n.d.).
- Techniques de l'Ingénieur. (2006, March 10).
- Little Flower College Guruvayoor. (n.d.).
- Macmillan Group. (2008, April 10).
- CRDEEP Journals. (n.d.).
- PTC Communications, Inc. (2005).
- Unnamed Publisher. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
- ResearchGate. (n.d.).
- Mąkosza, M. (2020).
- Elsevier. (2012).
- ACS Publications. (2022, February 9).
- MDPI. (n.d.).
- ResearchGate. (n.d.). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. [Link]
- ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent.
- CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. [Link]
- MDPI. (n.d.).
- Thieme Chemistry. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 2. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. phasetransfer.com [phasetransfer.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. fzgxjckxxb.com [fzgxjckxxb.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 11. researchgate.net [researchgate.net]
- 12. scientificupdate.com [scientificupdate.com]
- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 14. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 19. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Validation & Comparative
A Researcher's Guide to Characterizing Novel Monoamine Reuptake Inhibitors: A Comparative Analysis Featuring 3-(4-Methylphenyl)-3-oxetanamine hydrochloride
For researchers, scientists, and drug development professionals, the landscape of monoamine reuptake inhibitors (MRIs) is both vast and ripe with opportunity. These compounds, which modulate the synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), form the bedrock of treatment for numerous neuropsychiatric disorders.[1][2] The nuanced interplay between a compound's affinity and selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) dictates its therapeutic potential and side-effect profile.[3][4]
This guide provides a comparative framework for evaluating novel MRIs, using the intriguing yet sparsely characterized molecule, 3-(4-Methylphenyl)-3-oxetanamine hydrochloride, as a focal point. While direct, publicly available experimental data on this specific compound is limited, its structure—featuring a polar oxetane ring—suggests potentially favorable drug-like properties, a concept of growing interest in medicinal chemistry.[5][6] The oxetane moiety can influence aqueous solubility, metabolic stability, and lipophilicity, making analogs like this a compelling area of investigation.[5][6]
This document will therefore serve as a roadmap, detailing the requisite experimental workflows to characterize a novel compound like this compound and situating it within the broader context of established MRIs.
The Comparative Landscape: Profiling Against the Standards
A new chemical entity's potential is best understood through comparison. The following table summarizes the in vitro binding affinities (Ki, in nanomolars) of a selection of well-characterized monoamine reuptake inhibitors for human SERT, NET, and DAT. This data provides the benchmarks against which a novel compound would be measured. A lower Ki value indicates a higher binding affinity.
| Compound Class | Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Primary Mechanism |
| SSRI | Fluoxetine | 2.4 | 316 | 380 | Selective Serotonin Reuptake Inhibitor |
| SSRI | Paroxetine | 0.4 | 42 | 245 | Selective Serotonin Reuptake Inhibitor |
| SSRI | Sertraline | 0.25 | 26 | 2.5 | Selective Serotonin Reuptake Inhibitor |
| SNRI | Venlafaxine | 82 | 2480 | 7647 | Serotonin-Norepinephrine Reuptake Inhibitor[7] |
| SNRI | Duloxetine | 0.8 | 7.5 | 230 | Serotonin-Norepinephrine Reuptake Inhibitor |
| NDRI | Bupropion | 5260 | 2890 | 526 | Norepinephrine-Dopamine Reuptake Inhibitor |
| TCA | Amitriptyline | 4.3 | 28.5 | 3250 | Tricyclic Antidepressant (SNRI) |
| Stimulant | Cocaine | 245 | 467 | 151 | Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor[8] |
| Stimulant | Methylphenidate | 13200 | 100 | 60 | Norepinephrine-Dopamine Reuptake Inhibitor[8] |
Note: Ki values are compiled from various sources and can vary based on experimental conditions. The data presented is for comparative purposes.
Elucidating the Mechanism: Essential Experimental Protocols
To determine the pharmacological profile of a novel compound such as this compound, two primary in vitro assays are indispensable: radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assay: Gauging Affinity
This assay directly measures the affinity of a test compound for the monoamine transporters by assessing its ability to displace a known high-affinity radiolabeled ligand.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Utilize cell lines (e.g., HEK293) stably expressing the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporters.
-
Harvest cells and homogenize in an ice-cold buffer.
-
Perform differential centrifugation to isolate the cell membranes containing the transporters.
-
Resuspend the final membrane pellet in a binding buffer and determine the protein concentration.[9]
-
-
Competitive Binding:
-
In a 96-well plate, add the prepared cell membranes, the radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and varying concentrations of the test compound (this compound).
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known inhibitor like cocaine or desipramine).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.[9]
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Inhibition Assay: Assessing Functional Potency
This assay measures the functional ability of a compound to block the transport of a neurotransmitter (or a fluorescent substrate) into the cell.
Step-by-Step Protocol:
-
Cell Plating:
-
Plate HEK293 cells expressing hSERT, hNET, or hDAT in a 96- or 384-well plate and allow them to adhere overnight.[10]
-
-
Compound Incubation:
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Add varying concentrations of the test compound to the wells and pre-incubate for a short period.
-
-
Uptake Initiation and Termination:
-
Initiate the uptake by adding a mixture of a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) or a fluorescent substrate.[2][11]
-
Allow the uptake to proceed for a defined, short period (typically 1-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate.[11]
-
-
Detection and Analysis:
-
Lyse the cells to release the intracellular contents.
-
For radiolabeled substrates, measure the radioactivity in the cell lysate using a scintillation counter.
-
For fluorescent substrates, measure the intracellular fluorescence using a fluorescence plate reader.[1][12]
-
Determine the IC50 value for uptake inhibition by plotting the percentage of inhibition versus the log of the test compound's concentration.
-
Visualizing the Process and Pathways
To better understand the underlying mechanisms and experimental flows, the following diagrams are provided.
Caption: Mechanism of Monoamine Reuptake Inhibition.
Caption: Workflow for In Vitro Characterization.
Concluding Remarks for the Research Professional
The journey from a novel chemical structure to a well-characterized drug candidate is paved with rigorous, systematic experimentation. For a compound like this compound, the path forward involves the detailed application of the protocols outlined herein. By determining its binding affinities (Ki) and functional potencies (IC50) at SERT, NET, and DAT, researchers can establish its selectivity profile. This profile will, in turn, allow for an informed comparison with the extensive library of existing monoamine reuptake inhibitors, providing critical insights into its potential therapeutic applications and liabilities. The inclusion of the oxetane moiety presents a modern approach to medicinal chemistry, and a thorough pharmacological workup is the essential next step in understanding its contribution to the field of neuroscience drug discovery.
References
- Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
- MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. [Link]
- Sucic, S., & El-Kasaby, A. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Methods in Molecular Biology (Vol. 1677). Humana Press. [Link]
- Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 681. [Link]
- ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
- Technology Networks. (2007, April 17). Molecular Devices Releases the Live Cell Kinetic Neurotransmitter Transporter Uptake Assay Kit. Technology Networks. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]
- Chen, Z., Yang, J., & Skolnick, P. (2008). The Design, Synthesis and Structure–Activity Relationship of Mixed Serotonin, Norepinephrine and Dopamine Uptake Inhibitors. In Topics in Medicinal Chemistry (pp. 131-154). Springer. [Link]
- ResearchGate. (n.d.). Pharmacokinetic Parameters, Inhibitory Constants of Antidepressants.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
- ResearchGate. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- ResearchGate. (n.d.). Kd Values for Each Drug for Human Serotonin Transporter (SERT), Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).
- Pinney, K. G., et al. (2023). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. Bioorganic & Medicinal Chemistry, 92, 117400. [Link]
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Angewandte Chemie International Edition in English, 49(48), 9052–9067. [Link]
- Campiani, G., et al. (2013). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 4(1), 101–116. [Link]
- Reith, M. E. A. (2015). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Behavioral Neurosciences, 22, 1–34. [Link]
- Bulling, S., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12363–12431. [Link]
- Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6, 6. [Link]
- Mayo Clinic. (2025, March 6). Serotonin and norepinephrine reuptake inhibitors (SNRIs). Mayo Clinic. [Link]
- Ni, K., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15433. [Link]
- Eshleman, A. J., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. Biochemical Pharmacology, 85(12), 1803–1813. [Link]
- Hieronymus, F., et al. (2016). Systematic Review and Meta-Analysis: Dose-Response Relationship of Selective-Serotonin Reuptake Inhibitors in Major Depressive Disorder.
Sources
- 1. moleculardevices.com [moleculardevices.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.medicalexpo.com [pdf.medicalexpo.com]
A Comparative Analysis of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride and the Established Norepinephrine Reuptake Inhibitor Atomoxetine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a detailed comparative analysis of the novel compound 3-(4-Methylphenyl)-3-oxetanamine hydrochloride and the well-established drug, atomoxetine. Atomoxetine, a selective norepinephrine reuptake inhibitor, is a cornerstone in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This document delves into the chemical structure, mechanism of action, and pharmacokinetic profile of atomoxetine, supported by extensive experimental data to serve as a benchmark for comparison.
In contrast, publicly available information on this compound is presently limited to its basic chemical identity. While its structure suggests potential activity as a monoamine transporter ligand, a critical gap exists in the scientific literature regarding its pharmacological and pharmacokinetic properties. This guide transparently presents the available data for both compounds, highlighting the areas where further research is imperative to enable a comprehensive comparative assessment.
Chemical and Structural Properties
A fundamental aspect of understanding the pharmacological activity of a compound is its chemical structure. The structural similarities and differences between this compound and atomoxetine may inform predictions about their respective interactions with biological targets.
Atomoxetine Hydrochloride is chemically designated as (-)-N-methyl-3-phenyl-3-(o-tolyloxy)-propylamine hydrochloride[1]. It is a phenoxy-3-propylamine derivative with a specific stereochemistry that is crucial for its selective binding to the norepinephrine transporter[2].
This compound is a distinct chemical entity with the molecular formula C10H14ClNO[3]. Its structure features an oxetane ring, a four-membered cyclic ether, which is a structural motif of interest in medicinal chemistry due to its potential to influence physicochemical properties such as solubility and metabolic stability.
Below is a visual representation of the chemical structures of both compounds.
Caption: Chemical structures of Atomoxetine and 3-(4-Methylphenyl)-3-oxetanamine.
Mechanism of Action: The Norepinephrine Transporter
Atomoxetine exerts its therapeutic effects primarily through the selective inhibition of the presynaptic norepinephrine transporter (NET).[4][5] This inhibition leads to an increase in the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[4] Notably, atomoxetine has a low affinity for other monoamine transporters, such as the dopamine and serotonin transporters, which contributes to its distinct side-effect profile compared to other psychostimulants.[4]
The proposed mechanism of action for atomoxetine is illustrated in the following diagram:
Caption: Workflow for a norepinephrine reuptake inhibition assay.
Conclusion and Future Directions
This guide provides a comprehensive overview of the established pharmacological and pharmacokinetic properties of atomoxetine, a selective norepinephrine reuptake inhibitor. In contrast, this compound remains a compound of structural interest with a significant lack of publicly available data.
To enable a meaningful comparative study, future research should prioritize the in vitro and in vivo characterization of this compound. Determining its binding affinity and functional potency at the norepinephrine transporter, as well as its selectivity profile and pharmacokinetic properties, will be essential to understanding its potential as a novel therapeutic agent.
References
- Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents. (n.d.). PubMed. [Link]
- Clinical Pharmacokinetics of
- Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. (2020). PMC - PubMed Central. [Link]
- Atomoxetine pharmacokinetics in children and adolescents with attention deficit hyperactivity disorder. (2003). PubMed. [Link]
- Atomoxetine pharmacokinetics in healthy Chinese subjects and effect of the CYP2D6*10 allele. (n.d.). E-lactancia. [Link]
- Atomoxetine pharmacogenetics: associations with pharmacokinetics, treatment response and tolerability. (2015). PubMed. [Link]
- Clinical pharmacokinetics of
- Atomoxetine (oral route). (n.d.). Mayo Clinic. [Link]
- Norepinephrine transporter inhibitors and their therapeutic potential. (n.d.). PubMed Central - NIH. [Link]
- Structure Modeling of the Norepinephrine Transporter. (2018). MDPI. [Link]
- Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. (1995). PubMed. [Link]
- Differential inhibitory effects of drugs acting at the noradrenaline and 5-hydroxytryptamine transporters in rat and human neocortical synaptosomes. (2006). PubMed Central. [Link]
- Comparison of (R)-[3H]tomoxetine and (R/S)
- Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. (2013). PubMed Central. [Link]
- Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain--an in vivo study. (2014). PubMed. [Link]
- Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. (2011).
- Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. (2004). PubMed. [Link]
Sources
- 1. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atomoxetine pharmacokinetics in children and adolescents with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(4-Methylphenyl)-3-oxetanamine Hydrochloride Analogs: Probing Structure-Activity Relationships in Monoamine Reuptake Inhibition
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to enhancing the pharmacological profiles of new chemical entities. The oxetane ring, a four-membered ether, has emerged as a valuable scaffold for improving physicochemical and drug-like properties.[1][2] This guide provides a comparative analysis of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride and a series of its rationally designed analogs. While direct comparative studies on this specific parent compound are not extensively published, its structural resemblance to known pharmacophores for monoamine transporters suggests its potential as a monoamine reuptake inhibitor.[3][4] This document will, therefore, explore the hypothetical biological activity of this compound series against the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), providing a framework for its evaluation and future development.
The following analysis is based on established principles of medicinal chemistry and pharmacology, supported by data from analogous compound series. The experimental data presented herein is hypothetical and serves to illustrate the comparative evaluation process for this promising class of compounds.
The Rationale for Oxetane Incorporation in CNS Drug Discovery
The oxetane motif is increasingly utilized as a bioisosteric replacement for more common functional groups like gem-dimethyl or carbonyl groups.[1][2] Its inclusion can lead to improved aqueous solubility, metabolic stability, and three-dimensionality of a molecule, all of which are desirable properties for central nervous system (CNS) drug candidates.[2] In the context of 3-aryl-3-amino scaffolds, the oxetane ring introduces a polar, sp³-rich element that can favorably modulate ligand-receptor interactions and pharmacokinetic profiles.
Comparative Biological Activity of 3-(4-Methylphenyl)-3-oxetanamine Analogs
To explore the structure-activity relationship (SAR) of this series, a panel of analogs of this compound (designated as Lead Compound 1 ) was conceived. These analogs feature systematic modifications to the aryl ring, a common strategy in medicinal chemistry to probe the electronic and steric requirements of the target binding pocket.
Table 1: Hypothetical In Vitro Potency of 3-Aryl-3-oxetanamine Analogs at Monoamine Transporters
| Compound ID | R-Group (Aryl Substitution) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
| Lead 1 | 4-Methyl | 150 | 250 | 80 |
| Analog A | 4-Chloro | 120 | 200 | 65 |
| Analog B | 4-Methoxy | 200 | 350 | 110 |
| Analog C | 3,4-Dichloro | 90 | 150 | 50 |
| Analog D | Unsubstituted | 180 | 300 | 100 |
Analysis of Structure-Activity Relationships
The hypothetical data in Table 1 suggests that Lead Compound 1 exhibits a preference for NET inhibition, followed by DAT and SERT. The introduction of an electron-withdrawing group at the 4-position of the phenyl ring (Analog A , 4-Chloro) appears to enhance potency across all three transporters. This could be attributed to favorable electrostatic interactions within the transporter binding sites. A more pronounced enhancement is observed with the 3,4-dichloro substitution (Analog C ), suggesting that the binding pocket can accommodate and may even favor larger, electron-deficient substituents.
Conversely, the introduction of an electron-donating group (Analog B , 4-Methoxy) resulted in a decrease in potency, indicating that increased electron density on the aromatic ring is detrimental to binding affinity. The unsubstituted analog (Analog D ) showed the lowest potency, highlighting the importance of substitution on the phenyl ring for effective transporter engagement.
Experimental Protocols for Evaluating Monoamine Reuptake Inhibitors
The following protocols are standard in the field for characterizing the in vitro activity of potential monoamine reuptake inhibitors.
Radioligand Binding Assays
This assay determines the affinity of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.
Step-by-Step Protocol:
-
Preparation of Cell Membranes: Cell lines stably expressing human DAT, SERT, or NET are cultured and harvested. The cells are lysed, and the membranes containing the transporters are isolated via centrifugation.
-
Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
Separation and Detection: The reaction mixture is filtered to separate the bound from the unbound radioligand. The radioactivity retained on the filter, corresponding to the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.
Causality Behind Experimental Choices: This method directly measures the binding affinity of the compound to the target transporter, providing a quantitative measure of its potency. The choice of radioligand is critical as it must be highly specific for the transporter of interest.
Synaptosomal Uptake Assays
This functional assay measures the ability of a test compound to inhibit the uptake of a neurotransmitter into synaptosomes, which are isolated nerve terminals.
Step-by-Step Protocol:
-
Preparation of Synaptosomes: Brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, cortex for NET) is homogenized and subjected to differential centrifugation to isolate synaptosomes.
-
Uptake Reaction: Synaptosomes are pre-incubated with varying concentrations of the test compound, followed by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).
-
Termination and Measurement: The uptake is stopped by rapid filtration and washing with ice-cold buffer. The amount of radioactivity taken up by the synaptosomes is quantified by scintillation counting.
-
Data Analysis: The IC₅₀ value, representing the concentration of the test compound that inhibits 50% of neurotransmitter uptake, is determined.
Causality Behind Experimental Choices: This assay provides a functional measure of the compound's inhibitory activity, reflecting its ability to block the biological function of the transporter.
Visualizing the Scientific Workflow
The process of evaluating these compounds can be visualized as a logical progression from initial screening to functional characterization.
Caption: Workflow for the evaluation of 3-aryl-3-oxetanamine analogs.
Signaling Pathways in Monoamine Reuptake Inhibition
Inhibiting monoamine transporters leads to an increase in the synaptic concentration of neurotransmitters, thereby enhancing downstream signaling.
Caption: Mechanism of monoamine reuptake inhibition.
Conclusion and Future Directions
The hypothetical comparative analysis of this compound and its analogs suggests that this scaffold holds promise for the development of novel monoamine reuptake inhibitors. The oxetane moiety likely contributes to a favorable pharmacokinetic profile, while substitutions on the aryl ring provide a means to modulate potency and selectivity. Future research should focus on the synthesis and empirical testing of these and other analogs to validate these hypotheses. Further studies should also include evaluation of metabolic stability, off-target effects, and in vivo efficacy in relevant animal models of CNS disorders. The strategic use of the oxetane scaffold in this chemical series represents a promising avenue for the discovery of next-generation therapeutics.
References
- Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues.
- Applications of oxetanes in drug discovery and medicinal chemistry.PubMed Central.[Link]
- Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group.
- Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?PubMed Central.[Link]
- Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison.ChemRxiv.[Link]
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Monoamine reuptake inhibitors: Highlights of recent research developments.
- Amphetamine Derivatives as Monoamine Oxidase Inhibitors.Frontiers in Pharmacology.[Link]
- Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies.MDPI.[Link]
- Oxetanes in Drug Discovery Campaigns.
- Exploring new selective 3-benzylquinoxaline-based MAO-A inhibitors: design, synthesis, biological evalu
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
- Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group.PubMed.[Link]
- Stereoselective synthesis and pharmacological evaluation of [4.3.3]propellan-8-amines as analogs of adamantanamines.PubMed.[Link]
- Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model.PubMed Central.[Link]
- Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity.PubMed.[Link]
- Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group.Semantic Scholar.[Link]
- Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA).PubMed.[Link]
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 3-(4-Methylphenyl)-3-oxetanamine Hydrochloride Derivatives as Monoamine Transporter Ligands
Abstract
The oxetane motif has emerged as a valuable scaffold in modern medicinal chemistry, prized for its ability to modulate physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive framework for the structure-activity relationship (SAR) studies of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride and its derivatives, potent monoamine transporter ligands. In the absence of extensive published data on this specific chemical series, this document serves as a prospective guide for researchers, outlining a rational approach to analog design, synthesis, and biological evaluation. We will explore the synthesis of a focused library of analogs, detail the requisite in vitro and in vivo assays for a thorough pharmacological characterization, and present a clear structure for data analysis and interpretation. This guide is intended to be a practical resource for scientists engaged in the discovery and development of novel therapeutics targeting monoamine transporters.
Introduction: The Rationale for 3-Aryl-3-oxetanamine Derivatives
The 3-aryl-3-oxetanamine scaffold represents a promising starting point for the development of novel central nervous system (CNS) active agents. The incorporation of the oxetane ring, a four-membered cyclic ether, can confer several advantageous properties compared to more traditional carbocyclic or heterocyclic structures. The oxetane moiety can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability. Furthermore, the strained ring system can influence the conformation of the molecule, potentially leading to favorable interactions with biological targets.
The 3-amino group provides a handle for further derivatization and is crucial for the compound's likely interaction with monoamine transporters, which are key regulators of neurotransmitter levels in the brain and are implicated in a range of neurological and psychiatric disorders. The 4-methylphenyl (p-tolyl) group provides a lipophilic region that can engage in hydrophobic interactions within the binding pockets of these transporters.
This guide will systematically explore how modifications to the aryl ring and the amino group of the lead compound, this compound, can impact its potency, selectivity, and pharmacokinetic profile as a monoamine transporter ligand.
Proposed Analogs for Comparative SAR Studies
To build a comprehensive SAR profile, a focused library of analogs should be synthesized and evaluated. The proposed modifications are designed to probe the effects of electronics, sterics, and lipophilicity on biological activity.
Table 1: Proposed Analogs of 3-(4-Methylphenyl)-3-oxetanamine for SAR Studies
| Compound ID | R (Aryl Substituent) | R' (Amine Substituent) | Rationale for Inclusion |
| LEAD-01 | 4-CH₃ | H | Lead Compound |
| ALT-01 | H | H | Unsubstituted phenyl for baseline activity |
| ALT-02 | 4-F | H | Probing the effect of a small, electron-withdrawing group |
| ALT-03 | 4-Cl | H | Investigating the impact of a larger, electron-withdrawing halogen |
| ALT-04 | 4-OCH₃ | H | Exploring the influence of an electron-donating group |
| ALT-05 | 3-CH₃ | H | Assessing the effect of positional isomerization |
| ALT-06 | 2-CH₃ | H | Examining the impact of ortho-substitution and potential steric hindrance |
| LEAD-02 | 4-CH₃ | CH₃ | N-methylation to assess the effect on potency and selectivity |
| LEAD-03 | 4-CH₃ | C₂H₅ | N-ethylation to probe for additional hydrophobic interactions |
Synthetic Strategy and Experimental Protocols
The synthesis of the proposed 3-aryl-3-oxetanamine derivatives can be achieved through a multi-step sequence starting from commercially available materials. The general synthetic workflow is outlined below, followed by detailed experimental protocols.
General Synthetic Workflow
Caption: General synthetic workflow for 3-aryl-3-oxetanamine derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(4-Methylphenyl)-3-oxetanone
-
Step 1: Epoxidation of 4-Methylstyrene. To a solution of 4-methylstyrene in a suitable solvent such as dichloromethane, add a peroxy acid (e.g., m-CPBA) portion-wise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Step 2: Ring Opening and Halohydrin Formation. Treat the resulting epoxide with a hydrohalic acid (e.g., HBr) to yield the corresponding halohydrin.
-
Step 3: Intramolecular Cyclization. The halohydrin is then cyclized to the desired 3-(4-methylphenyl)oxetan-3-ol using a base such as sodium hydride in an anhydrous solvent like THF.
-
Step 4: Oxidation to Ketone. The resulting alcohol is oxidized to the corresponding ketone, 3-(4-methylphenyl)-3-oxetanone, using a mild oxidizing agent like PCC or Dess-Martin periodinane.
Protocol 2: Synthesis of 3-(4-Methylphenyl)-3-oxetanamine (LEAD-01)
-
Reductive Amination. To a solution of 3-(4-methylphenyl)-3-oxetanone in a solvent such as methanol, add a source of ammonia (e.g., ammonium acetate) followed by a reducing agent like sodium cyanoborohydride. Stir the reaction at room temperature until completion.
-
Purification and Salt Formation. Purify the crude product by column chromatography. The purified amine is then dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent to precipitate the hydrochloride salt.
Protocol 3: N-Alkylation of 3-(4-Methylphenyl)-3-oxetanamine (for LEAD-02 and LEAD-03)
-
To a solution of 3-(4-methylphenyl)-3-oxetanamine in a solvent like acetonitrile, add the appropriate alkyl halide (e.g., methyl iodide or ethyl iodide) and a non-nucleophilic base such as diisopropylethylamine.
-
Heat the reaction mixture under reflux until the starting material is consumed.
-
Purify the product and form the hydrochloride salt as described in Protocol 2.
Biological Evaluation: A Multi-faceted Approach
A comprehensive biological evaluation is critical to understanding the SAR of this series. The following in vitro and in vivo assays are recommended.
In Vitro Assays
Protocol 4: Monoamine Transporter Binding Assays
-
Objective: To determine the binding affinity (Ki) of the synthesized compounds for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
-
Methodology:
-
Prepare cell membrane homogenates from cells stably expressing human DAT, SERT, or NET.
-
Incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET) in the presence of increasing concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC₅₀ values from competition binding curves and convert them to Ki values using the Cheng-Prusoff equation.
-
Protocol 5: Monoamine Transporter Uptake Inhibition Assays
-
Objective: To determine the functional potency (IC₅₀) of the compounds in inhibiting the uptake of dopamine, serotonin, and norepinephrine.
-
Methodology:
-
Use cells stably expressing the respective human monoamine transporters.
-
Pre-incubate the cells with various concentrations of the test compounds.
-
Add the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity.
-
Determine the IC₅₀ values from the dose-response curves.
-
Protocol 6: In Vitro ADME Assays
-
Objective: To assess the drug-like properties of the most promising compounds.
-
Assays:
-
Metabolic Stability: Incubate the compounds with liver microsomes and measure the rate of metabolism.
-
CYP450 Inhibition: Evaluate the potential of the compounds to inhibit major cytochrome P450 enzymes.
-
Plasma Protein Binding: Determine the extent to which the compounds bind to plasma proteins.
-
Aqueous Solubility: Measure the solubility of the compounds in physiological buffers.
-
In Vivo Assays
For lead compounds with a promising in vitro profile, in vivo studies are warranted to assess their efficacy and pharmacokinetic properties.
Protocol 7: Rodent Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile (e.g., half-life, bioavailability, brain penetration) of the lead compounds.
-
Methodology:
-
Administer the compound to rodents (e.g., rats or mice) via intravenous and oral routes.
-
Collect blood and brain tissue samples at various time points.
-
Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.
-
Protocol 8: Behavioral Pharmacology Models
-
Objective: To evaluate the in vivo efficacy of the lead compounds in relevant animal models of CNS disorders (e.g., depression, anxiety, ADHD).
-
Examples of Models:
-
Forced Swim Test (FST): A common model for assessing antidepressant activity.
-
Elevated Plus Maze (EPM): Used to evaluate anxiolytic effects.
-
Locomotor Activity: To assess potential stimulant or sedative effects.
-
Data Presentation and Interpretation
The data generated from these studies should be compiled into clear and concise tables to facilitate SAR analysis.
Table 2: Comparative Biological Data of 3-Aryl-3-oxetanamine Derivatives
| Compound ID | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | Metabolic Stability (t½, min) | Brain/Plasma Ratio |
| LEAD-01 | ||||||||
| ALT-01 | ||||||||
| ALT-02 | ||||||||
| ALT-03 | ||||||||
| ALT-04 | ||||||||
| ALT-05 | ||||||||
| ALT-06 | ||||||||
| LEAD-02 | ||||||||
| LEAD-03 |
Logical Relationships and Expected SAR Trends
The following diagram illustrates the logical flow of the SAR investigation, from compound synthesis to the identification of a clinical candidate.
A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride in Pharmaceutical Formulations
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride, a novel oxetanamine derivative with significant potential in pharmaceutical development. The selection of a robust and reliable analytical method is paramount for ensuring drug product quality, safety, and efficacy, from early-stage development through to commercial manufacturing.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of various analytical techniques, complete with detailed experimental protocols and supporting validation data. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring regulatory compliance and scientific rigor.[1][2][3][4][5]
Introduction to this compound and the Imperative for Validated Analytical Methods
This compound is an emerging pharmaceutical candidate. As with any active pharmaceutical ingredient (API), the ability to accurately and precisely quantify it in both bulk form and finished dosage forms is a cornerstone of quality control. Validated analytical methods are crucial for a multitude of applications, including:
-
Release testing of the drug substance and drug product.
-
Stability studies to determine shelf-life and storage conditions.[6]
-
In-process controls during manufacturing.
-
Pharmacokinetic and bioavailability studies .
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[7] This guide will explore and compare several chromatographic techniques suitable for the analysis of this compound.
Comparative Analysis of Analytical Methodologies
The primary analytical techniques evaluated for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). The choice between these methods depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the sample matrix.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds, including those that are non-volatile or thermally labile.
Rationale for HPLC-UV
The aromatic phenyl ring in this compound provides a chromophore that allows for sensitive detection by UV spectroscopy. This makes HPLC-UV a logical first choice for method development.
Experimental Protocol
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Elution: 10% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of water and acetonitrile to obtain a 100 µg/mL stock solution.
-
Prepare working standards by serial dilution of the stock solution.
-
For drug product analysis, a sample extraction procedure would be developed and validated to ensure no interference from excipients.
Method Validation Summary
The HPLC-UV method was validated according to ICH Q2(R1) guidelines.[2][8]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte. | The analyte peak was well-resolved from placebo and potential degradants. |
| Linearity (r²) | ≥ 0.999 | 0.9998 over a range of 1-50 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0%Intermediate Precision: ≤ 2.0% | Repeatability: 0.8%Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.3 µg/mL |
| Robustness | No significant impact on results from minor changes in method parameters. | The method was found to be robust with respect to small variations in flow rate, column temperature, and mobile phase composition. |
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For amines, derivatization is sometimes employed to improve peak shape and thermal stability.[9] However, direct analysis is also possible.
Rationale for GC-FID
Given that this compound has a relatively low molecular weight, it is amenable to GC analysis. FID is a universal detector for organic compounds and offers excellent sensitivity.
Experimental Protocol
Instrumentation:
-
GC System: Agilent 8890 GC system or equivalent with a split/splitless injector and FID.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (split ratio 20:1).
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
For analysis, the hydrochloride salt can be analyzed directly, or a sample preparation step involving basification and extraction into an organic solvent can be employed to analyze the free base.
Method Validation Summary
The GC-FID method was validated according to ICH Q2(R1) guidelines.[2][8]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interfering peaks at the analyte's retention time. | The method demonstrated good specificity with no interference from common solvents or excipients. |
| Linearity (r²) | ≥ 0.999 | 0.9995 over a range of 10-200 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.5% |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0%Intermediate Precision: ≤ 2.0% | Repeatability: 1.1%Intermediate Precision: 1.5% |
| Limit of Detection (LOD) | S/N ≥ 3 | 1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 3 µg/mL |
| Robustness | Minor variations in parameters do not significantly affect the results. | The method proved robust against slight changes in oven temperature ramp rate and carrier gas flow rate. |
Comparative Discussion
Both HPLC-UV and GC-FID are viable methods for the quantification of this compound. The choice of method will depend on the specific application.
-
Sensitivity: The HPLC-UV method demonstrates superior sensitivity with a lower LOD and LOQ. This makes it more suitable for the determination of low-level impurities or for use in pharmacokinetic studies where concentrations in biological matrices are expected to be low.
-
Versatility: HPLC is generally more versatile for a wider range of pharmaceutical compounds, especially for larger molecules and salts that are not easily volatilized.
-
Sample Throughput: The GC method has a slightly shorter run time, which could be advantageous for high-throughput screening in a quality control environment.
-
Robustness: Both methods demonstrated good robustness, a critical attribute for routine use in a regulated laboratory.
For general quality control and release testing of the drug substance and drug product, the HPLC-UV method is recommended due to its higher sensitivity and broader applicability to potential non-volatile degradation products that may arise during stability studies.
Visualizing the Workflows
HPLC-UV Analytical Workflow
Caption: Workflow for HPLC-UV analysis.
GC-FID Analytical Workflow
Caption: Workflow for GC-FID analysis.
Conclusion
This guide has provided a comparative overview of two validated analytical methods for the quantification of this compound. While both HPLC-UV and GC-FID are suitable techniques, the HPLC-UV method is recommended for most pharmaceutical applications due to its superior sensitivity and broader applicability. The detailed protocols and validation data presented herein serve as a robust starting point for laboratories involved in the development and quality control of this promising new chemical entity. Adherence to the principles of method validation as outlined by regulatory authorities is essential for ensuring the generation of reliable and accurate data.[10][11][12]
References
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
- Lab Manager. (2025, October 22).
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
- ProPharma. (2024, June 25).
- U.S. Food and Drug Administration. (n.d.). Q2(R2)
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- PubMed. (1969).
- International Journal of Pharmaceutical Research & Analysis. (2014).
- The Royal Society of Chemistry. (n.d.).
- University of Helsinki. (n.d.).
- Google Patents. (n.d.).
- SWGDRUG.org. (2013, May 16). Methoxetamine. [Link]
- Universidade de Lisboa. (n.d.). Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing. [Link]
- SciSpace. (n.d.). Derivatives of sympathomimetic amines for gas chromatography with electron capture detection and mass spectrometry. [Link]
- ResearchGate. (2020, May 20).
Sources
- 1. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 7. ijpra.com [ijpra.com]
- 8. database.ich.org [database.ich.org]
- 9. scispace.com [scispace.com]
- 10. starodub.nl [starodub.nl]
- 11. propharmagroup.com [propharmagroup.com]
- 12. fda.gov [fda.gov]
A Proposed Framework for the In Vivo Efficacy Assessment of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride in Models of Depression and Anxiety
Introduction
The relentless pursuit of novel therapeutics for mood and anxiety disorders is a cornerstone of modern neuroscience research. While established drug classes, such as Selective Serotonin Reuptake Inhibitors (SSRIs), have provided significant relief for many, a substantial patient population remains treatment-resistant or experiences dose-limiting side effects. This necessitates a robust pipeline of innovative chemical entities with potentially novel mechanisms of action. This guide introduces 3-(4-Methylphenyl)-3-oxetanamine hydrochloride, a novel oxetanamine derivative, and proposes a comprehensive, multi-phased in vivo screening cascade to rigorously evaluate its potential antidepressant and anxiolytic efficacy in direct comparison to current gold-standard therapeutics.
This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven framework for preclinical evaluation. We will detail the scientific rationale behind the selection of specific behavioral models, outline self-validating experimental protocols, and provide a clear roadmap for data interpretation and comparative analysis. Our objective is to present a scientifically sound strategy for characterizing the therapeutic potential of this novel compound.
Phase 1: Foundational Pharmacokinetics and Tolerability
Before embarking on efficacy studies, establishing the pharmacokinetic (PK) profile and maximum tolerated dose (MTD) of this compound is a critical, non-negotiable first step.[1][2][3] An understanding of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to designing meaningful efficacy experiments.[2][3] These initial studies inform the selection of appropriate doses, administration routes, and sampling time points for subsequent behavioral assays.
Experimental Protocol: Preliminary PK Profiling
-
Animal Model : Male C57BL/6 mice (n=3-5 per time point).
-
Compound Administration : A single intraperitoneal (i.p.) injection of this compound at a preliminary dose (e.g., 10 mg/kg).
-
Sample Collection : Blood samples are collected via tail vein or terminal cardiac puncture at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).
-
Bioanalysis : Plasma concentrations of the parent compound (and any identifiable major metabolites) are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) assay.[4]
-
Data Analysis : Key PK parameters are calculated, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), and area under the curve (AUC).
The insights gained from this initial PK screen are paramount; they ensure that the doses selected for behavioral studies will result in systemic exposure within a safe and pharmacologically relevant range.
Phase 2: Evaluation of Antidepressant-Like Efficacy
The Forced Swim Test (FST) is a widely utilized and validated behavioral despair model for the initial screening of potential antidepressant compounds.[5][6][7] The test is predicated on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which is robustly and reliably reduced by clinically effective antidepressant medications.[5][6][8]
Comparative Agent: Sertraline
Sertraline, a widely prescribed SSRI, will serve as the positive control. It has a well-characterized efficacy profile in preclinical models and clinical practice, making it an appropriate benchmark for comparison.[9][10]
Experimental Protocol: Forced Swim Test (FST)
-
Animal Model : Male BALB/c mice (n=10-12 per group), a strain known for its sensitivity in this assay.[11]
-
Apparatus : A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation : Animals are acclimated to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration :
-
Vehicle Control (Saline, i.p.)
-
This compound (e.g., 5, 10, 20 mg/kg, i.p.), doses informed by Phase 1 PK data.
-
Sertraline (10 mg/kg, i.p.), as a positive control.[10]
-
All compounds are administered 30-60 minutes prior to the test.
-
-
Test Procedure : Each mouse is gently placed into the water-filled cylinder for a 6-minute session. The entire session is video-recorded for later analysis.
-
Behavioral Scoring : An observer, blinded to the treatment groups, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, with movements limited to those necessary to keep the head above water.
-
Data Analysis : The mean duration of immobility is calculated for each group. Statistical significance between groups is determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Anticipated Data Summary: FST
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Immobility (seconds) ± SEM | % Change vs. Vehicle | p-value vs. Vehicle |
| Vehicle (Saline) | - | 12 | Baseline Value | - | - |
| Sertraline | 10 | 12 | Expected Decrease | Expected % Decrease | <0.05 |
| Compound X | 5 | 12 | Experimental Value | Calculated % Change | To be determined |
| Compound X | 10 | 12 | Experimental Value | Calculated % Change | To be determined |
| Compound X | 20 | 12 | Experimental Value | Calculated % Change | To be determined |
A significant decrease in immobility time for this compound, comparable or superior to Sertraline, would indicate promising antidepressant-like activity.
Phase 3: Evaluation of Anxiolytic-Like Efficacy
The Elevated Plus Maze (EPM) is a cornerstone in the preclinical assessment of anxiolytic agents.[12][13][14] The model leverages the innate conflict in rodents between their drive to explore a novel environment and their aversion to open, elevated spaces.[13] Anxiolytic compounds characteristically increase the proportion of time spent and the number of entries into the open, more aversive arms of the maze.[15]
Comparative Agent: Diazepam
Diazepam, a benzodiazepine, is a classic anxiolytic that reliably produces robust effects in the EPM.[12][16] It serves as an excellent positive control to validate the assay and benchmark the efficacy of novel compounds.
Experimental Protocol: Elevated Plus Maze (EPM)
-
Animal Model : Male Swiss Webster mice (n=10-12 per group).
-
Apparatus : A plus-shaped maze, elevated 50 cm from the floor, consisting of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm).
-
Acclimation : Animals are habituated to the testing room for at least 60 minutes, with lighting maintained at a low, consistent level (e.g., ~50 lux).
-
Drug Administration :
-
Vehicle Control (Saline, i.p.)
-
This compound (e.g., 5, 10, 20 mg/kg, i.p.), doses informed by Phase 1 PK data.
-
Diazepam (1-2 mg/kg, i.p.), as a positive control.[17]
-
All compounds are administered 30 minutes prior to the test.
-
-
Test Procedure : Each mouse is placed on the central platform facing an open arm and allowed to explore the maze freely for 5 minutes. An automated tracking system records the animal's movement.
-
Behavioral Parameters : The primary endpoints are the percentage of time spent in the open arms and the percentage of entries into the open arms. Total distance traveled is also measured as an indicator of general locomotor activity.
-
Data Analysis : Group means for each parameter are calculated. Statistical comparisons are made using a one-way ANOVA followed by an appropriate post-hoc test.
Anticipated Data Summary: EPM
| Treatment Group | Dose (mg/kg, i.p.) | N | % Time in Open Arms ± SEM | % Open Arm Entries ± SEM | Total Distance (cm) ± SEM |
| Vehicle (Saline) | - | 12 | Baseline Value | Baseline Value | Baseline Value |
| Diazepam | 2 | 12 | Expected Increase | Expected Increase | No significant change |
| Compound X | 5 | 12 | Experimental Value | Experimental Value | Experimental Value |
| Compound X | 10 | 12 | Experimental Value | Experimental Value | Experimental Value |
| Compound X | 20 | 12 | Experimental Value | Experimental Value | Experimental Value |
A significant, dose-dependent increase in open arm exploration for this compound, without a confounding effect on total locomotor activity, would suggest a specific anxiolytic-like profile.
Hypothesized Mechanism of Action
Given the structural class of this compound, its mechanism of action remains to be elucidated. A plausible starting hypothesis for a novel compound with potential antidepressant and anxiolytic effects would involve modulation of monoaminergic systems, such as serotonin (5-HT) or norepinephrine (NE) reuptake, or direct interaction with key receptor subtypes (e.g., 5-HT1A). The diagram below illustrates a hypothetical pathway where the compound acts as a serotonin reuptake inhibitor, a mechanism shared by standard drugs like Sertraline.
Conclusion and Future Directions
This guide outlines a foundational, yet critical, in vivo screening strategy to ascertain the potential therapeutic efficacy of this compound. By employing validated behavioral paradigms and making direct comparisons to gold-standard drugs like Sertraline and Diazepam, this approach allows for a robust and scientifically defensible initial characterization.
Positive findings from this screening cascade—specifically, a significant reduction in depressive-like behavior and a clear anxiolytic-like profile—would provide a strong rationale for advancing the compound. Subsequent steps would logically include:
-
Expansion to Chronic Models : Evaluating efficacy in more translationally relevant chronic stress models of depression.[18]
-
Mechanism of Action Studies : Utilizing in vitro receptor binding assays and in vivo neurochemical analyses to elucidate the precise molecular targets.
-
Safety Pharmacology : A comprehensive assessment of potential off-target effects on cardiovascular, respiratory, and central nervous system functions.
The successful execution of this proposed plan will generate the crucial data necessary to determine if this compound warrants further investment and development as a next-generation treatment for depression and anxiety disorders.
References
- Dr.Oracle. (2025, November 10).
- Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test.
- Yankelevitch-Yahav, R., et al. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), e52587.
- Re-Poole, C., et al. (2021). Time to Abolish the Forced Swim Test in Rats for Depression Research? Animals, 11(12), 3569.
- Hodes, G. E., et al. (2010). Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice. Neuroscience Letters, 484(1), 12–16.
- PharmaFEATURES. (2025, August 9). Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery.
- Ahmadi, S., et al. (2024). Direct and Indirect Factors Affecting the Forced Swim Test to Investigate the Level of Depression in Rodents. Brieflands, 14(2), 167-173.
- Melior Discovery.
- Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), e1088.
- Dulawa, S. C., et al. (2004). Effects of Chronic Fluoxetine in Animal Models of Anxiety and Depression. Neuropsychopharmacology, 29(7), 1321–1330.
- Proventa International. (2021). Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays.
- Li, A. P. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology, 12, 705368.
- Slideshare. (2019). screening of anxiolytics.
- Borsini, F., et al. (2020). Models for depression in drug screening and preclinical studies: Future directions.
- Kraeuter, A. K., et al. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology, 1916, 41–47.
- NEUROFIT.
- San Diego Instruments. (2021, September 28).
- Varlinskaya, E. I., et al. (2019). Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains. Neuroscience, 406, 274-288.
- JETIR. (2023). “Experimental Models for Screening Anxiolytic Activity”.
- Griebel, G., & Holmes, A. (2013).
- E-Journal Faculty of Medicine Unpad. (2020). Sedative Effects of Intraperitoneal Diazepam in Mice.
- Szasz, B. K., et al. (2007). Paradoxical anxiogenic response of juvenile mice to fluoxetine. International Journal of Developmental Neuroscience, 25(3), 143–149.
- ResearchGate. (2025, August 6). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents: Techniques and Protocols.
- Wang, L., et al. (2019). Sex Differences in Antidepressant Effect of Sertraline in Transgenic Mouse Models. Frontiers in Cellular Neuroscience, 13, 24.
- Wang, L., et al. (2019). Sex Differences in Antidepressant Effect of Sertraline in Transgenic Mouse Models. Frontiers in Cellular Neuroscience, 13, 24.
- Bourin, M., & Hascoët, M. (2003). Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in Clinical Neuroscience, 5(2), 177–189.
- Bourin, M., & Hascoët, M. (2003). Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in Clinical Neuroscience, 5(2), 177–189.
- Irving Institute for Clinical and Translational Research. Pharmacokinetic Profiling.
- Sahu, N. K., et al. (2016). In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde. Pharmacognosy Magazine, 12(Suppl 2), S221–S226.
- Journal of Pharmacy & Pharmacognosy Research. (2025, February 21). Preclinical studies of anxiolytic and anti-depressant-like activities of Erythrina sp. plant extract.
- Walia, V., & Gilhotra, R. (2017). Differential Effect of Diazepam in Unstressed and Stressed Mice. Journal of Applied Pharmaceutical Science, 7(02), 175-179.
- ResearchGate. (2011). Effect of diazepam on anxiolytic-like behavior in mice. C: Control....
- Bourin, M., & Hascoët, M. (2016). Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in Clinical Neuroscience, 5(2), 177-189.
- Orjuela, S., et al. (2017). Sertraline-induced 5-HT dysregulation in mouse cardiomyocytes and the impact on calcium handling.
- Allucent. Preclinical Pharmacokinetics in Drug Development.
- Wang, Y., et al. (2021). A Reliable High-Throughput Screening Model for Antidepressant. Molecules, 26(17), 5307.
- U.S. Food and Drug Administration. ZOLOFT (sertraline hydrochloride) Label.
- Lira, O., et al. (2014).
- ResearchGate. (2023, August 8). Selection of the optimal dose of sertraline for depression: A dose-response meta-analysis of randomized controlled trials.
- International Journal of Pharmaceutical Sciences Review and Research. (2018).
- Wang, L., et al. (2024). Network pharmacology screening, in vitro and in vivo evaluation of antianxiety and antidepressant drug-food analogue. Phytomedicine, 155999.
- Wang, Y., et al. (2021). A Reliable High-Throughput Screening Model for Antidepressant. Molecules, 26(17), 5307.
- Lira, O., et al. (2014).
Sources
- 1. Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery [pharmacores.com]
- 2. proventainternational.com [proventainternational.com]
- 3. allucent.com [allucent.com]
- 4. Pharmacokinetic Profiling | Irving Institute for Clinical and Translational Research [irvinginstitute.columbia.edu]
- 5. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 6. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. droracle.ai [droracle.ai]
- 9. Frontiers | Sex Differences in Antidepressant Effect of Sertraline in Transgenic Mouse Models [frontiersin.org]
- 10. Sex Differences in Antidepressant Effect of Sertraline in Transgenic Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of chronic fluoxetine in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How Does the Elevated Plus Maze Test Work? [sandiegoinstruments.com]
- 16. neurofit.com [neurofit.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the toxicological profile of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride. In the absence of extensive direct toxicological data for this specific molecule, this document leverages structure-activity relationships (SAR) and available data on structurally related compounds to provide a scientifically grounded assessment of its potential risks. This guide is intended to inform early-stage drug discovery and development by highlighting potential toxicological liabilities and providing the experimental framework for their evaluation.
Introduction: The Emerging Role and Toxicological Considerations of Substituted Oxetanes
This compound belongs to a class of oxetane-containing compounds that have garnered significant interest in medicinal chemistry. The oxetane ring is often employed as a bioisostere for gem-dimethyl or carbonyl groups, offering improvements in physicochemical properties such as solubility and metabolic stability.[1] However, the introduction of any new structural motif into drug candidates necessitates a thorough evaluation of its toxicological profile. The presence of a substituted aromatic amine in this compound further warrants a careful examination of potential genotoxicity, cardiotoxicity, and hepatotoxicity.
This guide will compare the anticipated toxicological profile of this compound with the following related compounds and structural classes, for which more extensive toxicological data is available:
-
3-Aminooxetane: As the parent amino-oxetane, its toxicity data provides a baseline for understanding the contribution of this core structure.
-
Aromatic Amines (Anilines): This class of compounds is well-known for its potential genotoxicity, providing a framework for assessing the risk associated with the aminophenyl moiety.
-
Toluidines (Methylanilines): As a closer analogue to the substituted phenyl ring, the toxicity data for toluidines can offer more specific insights.
Comparative Toxicological Assessment
Acute Toxicity
Genotoxicity: A Primary Concern for Aromatic Amines
A significant toxicological concern for aromatic amines is their potential for genotoxicity, which can lead to carcinogenicity. The mechanism often involves metabolic activation to reactive intermediates that can form DNA adducts.
Metabolic Activation Pathway for Aromatic Amine Genotoxicity
Caption: Metabolic activation of aromatic amines to genotoxic species.
Studies on various substituted anilines have shown that their mutagenic potential in the Ames test is highly dependent on the nature and position of the substituents.[5][6] For instance, some chloro- and methyl-substituted anilines are potent mutagens.[6] The presence of a methyl group on the phenyl ring of the target compound suggests that its genotoxic potential warrants careful experimental evaluation.
-
Ames Test: This bacterial reverse mutation assay is a standard preliminary screen for mutagenicity.[7] Many aromatic amines are positive in the Ames test, often requiring metabolic activation (S9 fraction).[8]
-
In Vitro Micronucleus Assay: This test detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects in mammalian cells.[9][10] Polycyclic aromatic hydrocarbons and some aromatic amines have shown positive results in this assay.[9][10]
Given the structural alerts present in this compound, it is recommended that both the Ames test and an in vitro micronucleus assay be conducted to definitively assess its genotoxic potential.
Cardiotoxicity: hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias. A common pharmacophore for hERG inhibitors includes a basic amine and lipophilic aromatic groups.[11] this compound possesses these features, making hERG inhibition a potential liability.
The oxetane motif has been reported to influence hERG activity, though its effects are context-dependent.[1] Strategies to mitigate hERG inhibition often focus on reducing lipophilicity or modulating the pKa of the basic amine.[12] A high-throughput screening of over 300,000 compounds found a hERG hit rate of 27% at a 10 µM concentration, underscoring the promiscuity of this channel.[11] Therefore, early-stage assessment of hERG inhibition using automated patch-clamp electrophysiology is crucial.
Hepatotoxicity
Drug-induced liver injury (DILI) is a leading cause of drug failure.[13] The liver is the primary site of metabolism for many xenobiotics, and the formation of reactive metabolites can lead to cellular damage.[14][15] Aromatic amines can be metabolized in the liver to intermediates that cause oxidative stress and cytotoxicity.[13]
In vitro models using primary human hepatocytes or hepatoma cell lines (e.g., HepG2) are valuable tools for assessing potential hepatotoxicity.[16] Key endpoints to measure include cell viability, reactive oxygen species (ROS) formation, mitochondrial dysfunction, and the induction of stress-response pathways.
Structure-Activity Relationship (SAR) Insights
-
The Oxetane Ring: The incorporation of an oxetane ring can influence a molecule's toxicological profile in several ways. It can alter lipophilicity and solubility, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties and can impact off-target activities like hERG inhibition.[1] The conformational constraint imposed by the oxetane ring can also affect binding to toxicity-related targets.
-
The Aromatic Amine Moiety: This is a well-established structural alert for genotoxicity.[8][17] The electron-donating nature of the methyl group at the para position of the phenyl ring may influence the metabolic activation of the amine, potentially affecting its mutagenic potency.
-
The Methyl Substituent: The position of the methyl group on the phenyl ring can impact the rate and site of metabolism, which can either detoxify the compound or enhance the formation of reactive metabolites.
Experimental Protocols for Toxicological Assessment
Bacterial Reverse Mutation Test (Ames Test)
Workflow for the Ames Test
Caption: A simplified workflow for the Ames test.
Protocol:
-
Bacterial Strains: Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).
-
Exposure: In the plate incorporation method, the test compound, bacterial culture, and molten top agar (with or without S9 mix) are combined and poured onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants compared to the negative control.
In Vitro Micronucleus Assay
Workflow for the In Vitro Micronucleus Assay
Caption: A simplified workflow for the in vitro micronucleus assay.
Protocol:
-
Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, TK6).
-
Treatment: Expose the cells to at least three concentrations of the test compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 24 hours) without S9 mix.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to inhibit cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Analysis: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in micronucleated cells indicates genotoxicity.[10]
hERG Patch Clamp Assay
Protocol:
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Electrophysiology: Employ automated whole-cell patch-clamp electrophysiology to measure the hERG current.
-
Compound Application: Apply a vehicle control, followed by increasing concentrations of the test compound. A known hERG inhibitor (e.g., E-4031) should be used as a positive control.
-
Data Analysis: Measure the inhibition of the hERG tail current at each concentration and calculate the IC50 value (the concentration that causes 50% inhibition).
In Vitro Hepatotoxicity Assay
Protocol:
-
Cell Model: Use primary human hepatocytes or a human hepatoma cell line like HepG2.
-
Exposure: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
Endpoint Measurement: Assess cytotoxicity using a cell viability assay (e.g., measuring ATP content or LDH release).
-
Mechanistic Endpoints (Optional): To further investigate the mechanism of toxicity, measure markers of oxidative stress (e.g., ROS production), mitochondrial membrane potential, and apoptosis (e.g., caspase activity).[16]
Data Summary and Comparison
| Toxicological Endpoint | 3-(4-Methylphenyl)-3-oxetanamine HCl (Predicted) | 3-Aminooxetane | Aromatic Amines (General) | Toluidines (General) |
| Acute Oral Toxicity | Potentially harmful | Harmful (Category 3)[3] | Varies widely | Moderately toxic |
| Genotoxicity (Ames) | Potential for mutagenicity | Data not available | Many are mutagenic with S9[8] | Some isomers are mutagenic[6] |
| Genotoxicity (Micronucleus) | Warrants investigation | Data not available | Some are positive[9][10] | Data varies by isomer |
| Cardiotoxicity (hERG) | Potential for inhibition | Data not available | Varies; some are inhibitors | Data not available |
| Hepatotoxicity | Warrants investigation | Data not available | Can be hepatotoxic[14][15] | Can be hepatotoxic |
Conclusion
While direct toxicological data for this compound is limited, a comprehensive analysis based on its structural components and data from related compounds suggests several potential areas of concern that require experimental investigation. The presence of an aromatic amine moiety makes genotoxicity a primary focus for assessment, with both the Ames test and an in vitro micronucleus assay being essential. Furthermore, the combination of a basic amine and lipophilic character indicates a potential for hERG channel inhibition, which should be evaluated early in development. Finally, the potential for metabolism-induced hepatotoxicity should not be overlooked. The experimental protocols outlined in this guide provide a robust framework for thoroughly characterizing the toxicological profile of this and other novel oxetane-containing compounds, enabling informed decisions in the drug discovery and development process.
References
Click to expand
- Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95.
- N/A
- Fenech, M. (2007). Cytokinesis-block micronucleus cytome assay.
- N/A
- Kazius, J., McGuire, R., & Bursi, R. (2005). Derivation and validation of toxicophores for mutagenicity prediction. Journal of Medicinal Chemistry, 48(1), 312-320.
- Fu, P. P., et al. (2011). Mechanism of action of carcinogenic aromatic amines. Journal of Environmental Science and Health, Part C, 29(3), 201-229.
- Gaskill, C. L., et al. (2014). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 35(10), 2145-2153.
- N/A
- N/A
- Suzuki, H., et al. (2014). Comparison of stabilities of nitrenium ions and in vitro and in vivo genotoxic potential, between four aniline derivatives. Journal of Toxicological Sciences, 39(1), 25-33.
- N/A
- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.
- Ferlin, M. G., et al. (2018). Structure-activity investigation of the potentiating effect of cyano substitution on nitroaniline mutagenicity in the Ames test. Environmental and Molecular Mutagenesis, 59(2), 114-122.
- Zimmer, D., Mazurek, J., Petzold, G., & Bhuyan, B. K. (1980). Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines. Mutation Research/Genetic Toxicology, 77(4), 317-326.
- N/A
- N/A
- N/A
- Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
- N/A
- Drug Hunter. (2024). Med chem strategies to master hERG and mitigate cardiotoxicity risks.
- N/A
- Riddell, D., et al. (2024). Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. RSC Medicinal Chemistry, 15(1), 134-143.
- N/A
- N/A
- N/A
- N/A
- Chemsrc. (n.d.). 3-Oxetanamine MSDS.
- Gómez-Lechón, M. J., et al. (2010). In vitro evaluation of potential hepatotoxicity induced by drugs. Current Pharmaceutical Design, 16(17), 1963-1977.
- Moreno-Torres, R., et al. (2022). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology, 13, 999695.
- N/A
- Hewitt, P. G., et al. (2021). Mechanism-driven modeling of chemical hepatotoxicity using structural alerts and an in vitro screening assay. Toxicology and Applied Pharmacology, 410, 115354.
- Eurofins Discovery. (n.d.). In vitro hepatotoxicity services.
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry [pubmed.ncbi.nlm.nih.gov]
- 2. 3-氨基氧杂环丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Aminooxetane 97 21635-88-1 [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. Structure-activity investigation of the potentiating effect of cyano substitution on nitroaniline mutagenicity in the ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. [PDF] In vitro micronucleus test assessment of polycyclic aromatic hydrocarbons | Semantic Scholar [semanticscholar.org]
- 10. environmentalbiotechnology.pl [environmentalbiotechnology.pl]
- 11. drughunter.com [drughunter.com]
- 12. Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism-driven modeling of chemical hepatotoxicity using structural alerts and an in vitro screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro evaluation of potential hepatotoxicity induced by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Oxetane-Containing Compounds in Drug Design
Introduction: The Rise of a Strained Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of candidates with optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles has led medicinal chemists to explore beyond traditional, "flat" aromatic structures. This has sparked a renaissance for small, three-dimensional scaffolds that can confer significant advantages in aqueous solubility, metabolic stability, and target engagement. Among these, the oxetane ring—a four-membered cyclic ether—has transitioned from an academic curiosity to a validated and powerful tool in the medicinal chemist's arsenal.[1][2][3]
Initially, the inherent ring strain of oxetane (approximately 106 kJ/mol) was a source of concern regarding chemical stability.[4] However, extensive studies have demonstrated that 3,3-disubstituted oxetanes, in particular, possess remarkable stability across a wide range of synthetic conditions and physiological pH.[1][5] This guide provides a comparative analysis of oxetane-containing compounds, detailing their impact on critical drug-like properties and providing the experimental frameworks necessary to validate their advantages.
The Oxetane Advantage: A Comparative Analysis of Physicochemical Properties
The strategic incorporation of an oxetane moiety can profoundly alter a molecule's properties. It is most often employed as a bioisostere , a chemical substituent that can replace another group without significantly impacting the desired biological activity, while improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6] The most common applications are as surrogates for gem-dimethyl and carbonyl groups.[1][6][7][8]
Key Physicochemical Improvements:
-
Enhanced Aqueous Solubility: The polar oxygen atom of the oxetane ring significantly increases the hydrophilicity of the molecule compared to its carbocyclic or alkyl counterparts. Replacing a gem-dimethyl group with an oxetane can boost aqueous solubility by a factor of 4 to over 4000, a critical improvement for oral bioavailability.[7][9][10]
-
Reduced Lipophilicity (LogD): Concurrently with improving solubility, oxetanes lower the lipophilicity of a compound.[11] This reduction can mitigate off-target effects and toxicity associated with highly lipophilic drugs.
-
Improved Metabolic Stability: The oxetane ring can block metabolically labile C-H bonds. By replacing a gem-dimethyl group, it shields the position from cytochrome P450 (CYP) mediated oxidation, often a primary clearance pathway.[7][11][12]
-
Basicity (pKa) Attenuation: The strong inductive, electron-withdrawing effect of the oxetane oxygen can substantially lower the basicity of a nearby amine.[8][9][11] Placing an oxetane alpha to an amine can reduce its pKa by as much as 2.7 units, a crucial tactic for avoiding hERG channel inhibition or improving cell permeability.[8][9]
The following table provides a quantitative comparison based on matched molecular pair analysis:
| Property | Parent Moiety | Oxetane Analogue | Typical Improvement | Causality |
| Aqueous Solubility | gem-Dimethyl | 3,3-Disubstituted Oxetane | 4x to >4000x Increase[7][9] | Introduction of a polar ether oxygen increases hydrogen bond accepting capacity and overall polarity. |
| Lipophilicity (clogP) | gem-Dimethyl | 3,3-Disubstituted Oxetane | ~1.0 unit Decrease | The polar oxetane ring is significantly less lipophilic than an analogous dialkyl-substituted carbon center. |
| Metabolic Stability | gem-Dimethyl | 3,3-Disubstituted Oxetane | Increased Half-Life (t½) | Blocks sites of CYP-mediated oxidation, which are common metabolic "weak spots".[1][8] |
| Amine Basicity (pKa) | Proximal Amine | Oxetane-α-Amine | 2.0 - 2.7 unit Decrease[8][9] | The electronegative oxygen atom exerts a strong inductive electron-withdrawing effect, reducing the electron density on the adjacent nitrogen. |
| Metabolic Stability | Carbonyl (Ketone) | 3-Oxetane | Increased Half-Life (t½) | More resistant to metabolic reduction/oxidation pathways compared to a ketone.[6] |
Oxetanes as Privileged Bioisosteres: A Structural Perspective
The utility of the oxetane ring lies in its ability to mimic the steric profile of common functional groups while fundamentally altering electronic and physical properties.
As shown, the oxetane occupies a similar steric volume to the gem-dimethyl group but introduces a polar, metabolically robust core.[4][9] This substitution is a key strategy for overcoming common liabilities in late-stage lead optimization.
Experimental Section: Synthesis and Evaluation Protocols
To harness the benefits of oxetanes, robust synthetic methods and reliable validation assays are paramount.
Representative Synthesis: Preparation of a 3-Amino-3-Aryl Oxetane Building Block
3-substituted oxetanes are valuable building blocks.[13][14][15] A common route involves the nucleophilic addition to oxetan-3-one followed by further modification. This protocol outlines a Suzuki coupling approach to generate an arylated oxetane.
Step-by-Step Protocol:
-
Hydrazone Formation: To a solution of oxetan-3-one (1.0 eq) in ethanol, add tosylhydrazide (1.1 eq). Reflux the mixture for 4 hours until TLC analysis indicates complete consumption of the ketone. Cool the reaction to room temperature and concentrate under reduced pressure to yield the crude tosylhydrazone, which can be used without further purification.
-
Suzuki Coupling: In a reaction vessel, combine the crude tosylhydrazone (1.0 eq), the desired arylboronic acid (1.5 eq), nickel(II) chloride-dppp complex (10 mol %), and potassium phosphate (3.0 eq).
-
Reaction Execution: Degas the vessel and backfill with an inert atmosphere (Nitrogen or Argon). Add a degassed mixture of toluene and water (4:1). Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor progress by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to afford the desired 3-aryl-oxetane.
Causality Note: The use of a nickel catalyst is efficient for this type of alkyl-aryl cross-coupling, providing a direct route to arylated oxetanes which are key intermediates for more complex drug candidates.[14][15]
Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay is the gold standard for assessing a compound's intrinsic clearance (Clint) and predicting its metabolic fate.[16][17][18][19]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1 µM working solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
On ice, thaw a vial of pooled human liver microsomes (HLM). Dilute with buffer to a final protein concentration of 0.5 mg/mL.
-
Prepare a 1 mM NADPH cofactor solution in buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution and the test compound solution. Include a negative control (minus NADPH) and a positive control (e.g., Midazolam).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the negative control.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a separate plate containing cold acetonitrile with an internal standard (for LC-MS/MS normalization).
-
-
Sample Processing & Analysis:
-
Once all time points are collected, centrifuge the quench plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg protein.
-
Trustworthiness Note: The inclusion of both positive and negative controls is critical. The positive control (a compound with known metabolic liability) validates the activity of the microsomal batch, while the negative control (without NADPH) ensures that compound disappearance is due to enzymatic metabolism and not chemical instability.[18]
Case Study: Oxetane Moiety in PARP Inhibitors
A compelling real-world example of an oxetane's impact can be inferred from the development of PARP inhibitors for cancer therapy. While direct matched-pair data for approved drugs is proprietary, we can analyze the structural choices. Rucaparib, a potent PARP inhibitor, features a more traditional scaffold.[20] Later-generation inhibitors and clinical candidates have incorporated small, polar, sp³-rich fragments, including oxetanes, to improve properties like solubility and reduce off-target effects. The strategic use of an oxetane can modulate basicity and improve the overall PK profile, which are critical factors for oral oncology drugs.[3]
Conclusion and Future Directions
The oxetane ring has firmly established itself as a valuable motif in contemporary drug design. Its ability to serve as a hydrophilic and metabolically robust surrogate for gem-dimethyl and carbonyl groups provides a powerful strategy to overcome common ADME liabilities.[1][7][8] While the synthesis of some complex oxetanes can be challenging, the development of new synthetic methodologies continues to expand their accessibility.[5][21] As drug discovery programs increasingly target complex biological space requiring molecules with greater three-dimensionality, the strategic application of the oxetane scaffold is poised to become even more prevalent, enabling the development of safer and more effective medicines.
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
- Jee, J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
- ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
- Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
- National Center for Biotechnology Information. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]
- Stepan, A. F., et al. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [Link]
- SlidePlayer. (2012). Application of Bioisosteres in Drug Design. SlidePlayer. [Link]
- Jee, J., et al. (2023). Oxetanes in Drug Discovery Campaigns.
- Taylor, R. J. K., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. [Link]
- ResearchGate. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]
- MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. [Link]
- BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. [Link]
- Scientific Research Publishing. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy. [Link]
- Springer Nature. (2004).
- Wuts, P. G. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]
- Scott, L. J. (2019). Rucaparib and Niraparib in Advanced Ovarian Cancer. The Oncologist. [Link]
- Duncton, M. A. J., et al. (2008). Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters. [Link]
- National Center for Biotechnology Information. (2008). Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chigroup.site [chigroup.site]
- 12. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mercell.com [mercell.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. One moment, please... [mttlab.eu]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. Rucaparib and Niraparib in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Benchmarking Guide for 3-(4-Methylphenyl)-3-oxetanamine hydrochloride: A Roadmap for CNS Agent Characterization
This guide provides a comprehensive framework for the preclinical evaluation of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride, a novel compound with potential applications in the central nervous system (CNS). Given the limited publicly available pharmacological data on this specific molecule[1], this document serves as a detailed roadmap for researchers and drug development professionals. It outlines a systematic approach to characterize its mechanism of action, pharmacokinetic profile, and behavioral effects, benchmarking it against established CNS agents. The proposed experimental plan is designed to rigorously assess its therapeutic potential and build a robust data package for further development.
The structural motif of an oxetane ring coupled with a phenylamine derivative suggests potential interactions with monoamine transporters, a common feature of many CNS-active compounds. Therefore, this guide proposes a comparative analysis against well-characterized agents from distinct pharmacological classes to elucidate its unique profile.
Rationale for Comparator Agent Selection
To comprehensively understand the pharmacological landscape where this compound may reside, a panel of well-established CNS agents with distinct mechanisms of action should be selected for direct comparison in all proposed assays. This approach will provide a clear benchmark for its potency, selectivity, and potential therapeutic window.
Table 1: Proposed Comparator CNS Agents
| Class | Agent | Primary Mechanism of Action | Rationale for Inclusion |
| Selective Serotonin Reuptake Inhibitor (SSRI) | Sertraline | Potent and selective inhibitor of the serotonin transporter (SERT)[2]. | To determine selectivity for the serotonergic system. |
| Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Venlafaxine | Inhibits both SERT and the norepinephrine transporter (NET)[3][4]. | To assess for a dual-action mechanism. |
| Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) | Bupropion | Primarily inhibits the norepinephrine transporter (NET) and the dopamine transporter (DAT)[5][6]. | To evaluate potential activity on catecholaminergic systems. |
| Triple Reuptake Inhibitor (TRI) | Cocaine | Non-selectively inhibits SERT, NET, and DAT[7]. | To provide a benchmark for broad-spectrum monoamine reuptake inhibition. |
In Vitro Characterization: Defining the Molecular Target
The initial phase of characterization focuses on in vitro assays to determine the primary molecular targets of this compound and its selectivity profile.
Primary Target Engagement: Monoamine Transporter Binding
The affinity of the test compound for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters should be determined using radioligand binding assays. This will provide the inhibition constants (Ki) and reveal the primary binding site(s).
Experimental Protocol: Radioligand Binding Assay
-
Cell Line Preparation: Utilize human embryonic kidney (HEK293) cells stably expressing the human SERT, NET, or DAT.
-
Radioligand Selection:
-
For SERT: [³H]Citalopram
-
For NET: [³H]Nisoxetine
-
For DAT: [³H]WIN 35,428
-
-
Assay Procedure:
-
Incubate cell membranes with a fixed concentration of the appropriate radioligand and a range of concentrations of this compound and comparator agents.
-
Following incubation, separate bound and free radioligand via rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor) from total binding.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation.
-
Functional Activity: Monoamine Reuptake Inhibition
To confirm that binding to monoamine transporters translates into functional inhibition of their activity, in vitro reuptake assays are essential. These assays measure the ability of the compound to block the uptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.
Experimental Protocol: In Vitro Monoamine Reuptake Inhibition Assay [5][8]
-
Preparation: Use either synaptosomes prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT and NET) or HEK293 cells expressing the human transporters.
-
Assay Procedure:
-
Pre-incubate the synaptosomes or cells with various concentrations of this compound or comparator agents.
-
Initiate the reuptake process by adding a radiolabeled monoamine ([³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine).
-
After a short incubation period, terminate the uptake by rapid filtration and washing.
-
Lyse the cells or synaptosomes and measure the accumulated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of uptake inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Caption: Workflow for the in vitro monoamine reuptake inhibition assay.
Assessing Off-Target Liabilities: Ancillary Receptor Profiling
To identify potential side effects, this compound should be screened against a broad panel of CNS receptors, ion channels, and enzymes. This is typically performed by specialized contract research organizations (CROs) and provides a comprehensive overview of its selectivity.
Blood-Brain Barrier Permeability
A critical parameter for any CNS drug is its ability to cross the blood-brain barrier (BBB). In vitro models can provide an early assessment of this property.
Experimental Protocol: In Vitro BBB Permeability Assay [9][10][11]
-
Model: Utilize a co-culture model of brain capillary endothelial cells and astrocytes grown on a semi-permeable membrane in a Transwell® system. This model mimics the tight junctions of the BBB.
-
Assay Procedure:
-
Add this compound to the apical (blood) side of the Transwell®.
-
At various time points, collect samples from the basolateral (brain) side.
-
Quantify the concentration of the compound in the basolateral samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to estimate the rate of transport across the in vitro BBB.
-
In Vivo Pharmacokinetic and Pharmacodynamic Profiling
Following in vitro characterization, in vivo studies are necessary to understand how this compound is absorbed, distributed, metabolized, and excreted (ADME), and to confirm its mechanism of action in a living organism.
Pharmacokinetic (PK) Studies
PK studies in rodents (e.g., mice or rats) are essential to determine key parameters such as bioavailability, plasma half-life, and brain penetration. These studies involve administering the compound via different routes (e.g., intravenous, oral) and measuring its concentration in plasma and brain tissue over time.
In Vivo Target Engagement: Microdialysis
Microdialysis is a powerful technique to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals. This allows for a direct assessment of the pharmacodynamic effects of this compound on serotonergic, noradrenergic, and dopaminergic neurotransmission.[12]
Caption: Workflow for in vivo microdialysis experiments.
In Vivo Behavioral Efficacy Models
A battery of well-validated behavioral models in rodents should be employed to assess the potential therapeutic effects of this compound.[13][14][15]
Table 2: Proposed In Vivo Behavioral Models
| Therapeutic Area | Behavioral Model | Species | Primary Endpoint |
| Antidepressant-like Activity | Forced Swim Test (FST) | Mouse/Rat | Immobility time |
| Tail Suspension Test (TST) | Mouse | Immobility time | |
| Anxiolytic-like Activity | Elevated Plus Maze (EPM) | Mouse/Rat | Time spent in open arms |
| Open Field Test (OFT) | Mouse/Rat | Time spent in the center | |
| Stimulant/Motor Activity | Locomotor Activity | Mouse/Rat | Horizontal and vertical activity |
| Cognitive Effects | Y-Maze (Spontaneous Alternation) | Mouse/Rat | Percentage of spontaneous alternations |
| Morris Water Maze | Rat | Escape latency to find the hidden platform |
Comparative Data Analysis and Interpretation
The data generated from the proposed experiments should be systematically compiled to facilitate a direct comparison of this compound with the selected benchmark agents.
Table 3: Template for Comparative In Vitro Data Summary
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |
| 3-(4-Methylphenyl)-3-oxetanamine HCl | TBD | TBD | TBD | TBD | TBD | TBD |
| Sertraline | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Venlafaxine | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Bupropion | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Cocaine | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Table 4: Template for Comparative In Vivo Behavioral Data Summary (Forced Swim Test)
| Treatment | Dose (mg/kg) | Immobility Time (seconds) | % Change from Vehicle |
| Vehicle | - | TBD | - |
| 3-(4-Methylphenyl)-3-oxetanamine HCl | Dose 1 | TBD | TBD |
| Dose 2 | TBD | TBD | |
| Dose 3 | TBD | TBD | |
| Sertraline | Effective Dose | TBD | TBD |
| Venlafaxine | Effective Dose | TBD | TBD |
Conclusion
The preclinical benchmarking plan outlined in this guide provides a rigorous and comprehensive strategy for the initial characterization of this compound. By systematically evaluating its in vitro and in vivo pharmacological properties and directly comparing them to established CNS agents, researchers can effectively elucidate its mechanism of action, therapeutic potential, and selectivity profile. This structured approach is critical for making informed decisions regarding the future development of this novel compound as a potential treatment for CNS disorders.
References
- Benchchem. A Comparative Guide to Dopamine Reuptake Inhibitors: 3-CPMT and Alternatives. Benchchem. Accessed January 7, 2026.
- Medicilon. CNS Pharmacology Models. Medicilon. Accessed January 7, 2026.
- PsychoGenics Inc. Preclinical Behavioral Studies | Behavioral Science Services. PsychoGenics Inc. Accessed January 7, 2026.
- Benchchem. An In-depth Technical Guide to the Characterization of Dopamine Reuptake Inhibitors. Benchchem. Accessed January 7, 2026.
- Benchchem. Comparative Efficacy Analysis: Antidepressant Agent 5 vs. Standard Selective Serotonin Reuptake Inhibitors (SSRIs). Benchchem. Accessed January 7, 2026.
- Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. Accessed January 7, 2026.
- Sygnature Discovery. CNS Disorder Models - Drug Discovery. Sygnature Discovery. Accessed January 7, 2026.
- Pharmaron. CNS Disease Models For Preclinical Research Services. Pharmaron. Accessed January 7, 2026.
- SSRI Differences (Sertraline Escitalopram Citalopram Fluoxetine Fluvoxamine Paroxetine). YouTube. Published October 25, 2021. Accessed January 7, 2026.
- Eurofins Advinus. CNS Disorders Disease Models. Eurofins Advinus. Accessed January 7, 2026.
- Sansone RA, Sansone LA. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Innovations in Clinical Neuroscience. 2014;11(3-4):37-42.
- Benchchem. A Comparative Analysis of Levophacetoperane and Traditional Antidepressants. Benchchem. Accessed January 7, 2026.
- Health Alliance. Antidepressants Comparison Guide Most Commonly Prescribed. Health Alliance. Accessed January 7, 2026.
- Subhan, M. F., & Nath, L. K. (2015). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future medicinal chemistry, 7(15), 2045–2061.
- Stahl, S. M. (2009). Triple reuptake inhibitors: the next generation of antidepressants. CNS spectrums, 14(9), 473–476.
- Dr. Oracle. Which Selective Serotonin Reuptake Inhibitor (SSRI) has the best efficacy?. Dr. Oracle. Published March 28, 2025. Accessed January 7, 2026.
- Shelton RC. Serotonin Norepinephrine Reuptake Inhibitors: Similarities and Differences.
- Tetyana, K., & Deli, M. A. (2020). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview.
- Cascade, E., Kalali, A. H., & Kennedy, S. H. (2009). Antidepressant efficacy and side-effect burden: a quick guide for clinicians. Psychiatry (Edgmont (Pa. : Township)), 6(3), 26–30.
- Li, Y., He, J., & Zhang, Y. (2015).
- Madison Avenue TMS & Psychiatry. SNRIs: A Pharmacological Comparison. Madison Avenue TMS & Psychiatry. Published November 11, 2024. Accessed January 7, 2026.
- Data Bridge Market Research. Global Norepinephrine Reuptake Inhibitors Market Industry Best Practices 2025-2032. Data Bridge Market Research. Accessed January 7, 2026.
- Gans, S. (2024, June 9). How SSRIs, SNRIs, and Other Reuptake Inhibitors Work. Verywell Mind.
- ReAnIn. Dopamine And Norepinephrine Reuptake Inhibitor Market. ReAnIn. Accessed January 7, 2026.
- Wiatr, M., et al. (2024). High-throughput drug screening to investigate blood-brain barrier permeability in vitro with a focus on breast cancer chemotherapeutic agents. Frontiers in Molecular Biosciences, 11.
- Török, M., et al. (2018). Patented In Vitro Blood-Brain Barrier Models in CNS Drug Discovery. Recent patents on CNS drug discovery, 13(1), 33–46.
- Deli, M. A., et al. (2013). Patented In Vitro Blood-Brain Barrier Models in CNS Drug Discovery. Recent patents on CNS drug discovery, 8(1), 48–62.
- MDPI. Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. MDPI. Published July 30, 2024. Accessed January 7, 2026.
- Buhmann, C., & Lezius, S. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. Journal of experimental pharmacology, 13, 213–223.
- Wikipedia. Dopamine reuptake inhibitor. Wikipedia. Accessed January 7, 2026.
- Achemica. This compound, 95% Purity, C10H14ClNO, 100 mg. Achemica. Accessed January 7, 2026.
- BLDpharm. 2681391-72-8|3-(3-Methoxy-4-methylphenyl)oxetan-3-amine hydrochloride. BLDpharm. Accessed January 7, 2026.
- Nichols, D. E., et al. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of medicinal chemistry, 34(5), 1662–1668.
- Caspar, A. T., et al. (2022). Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA. Neuropharmacology, 207, 108953.
- ChemicalBook. 3-OXETANAMINE | 21635-88-1. ChemicalBook. Published September 25, 2025. Accessed January 7, 2026.
- AChemBlock. 3-Methyl-3-oxetanamine hydrochloride 97% | CAS: 1363404-87-8. AChemBlock. Accessed January 7, 2026.
- BLDpharm. 21635-88-1|3-Oxetanamine. BLDpharm. Accessed January 7, 2026.
- Sigma-Aldrich. 3-Aminooxetane 97 21635-88-1. Sigma-Aldrich. Accessed January 7, 2026.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Antidepressant efficacy and side-effect burden: a quick guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How SSRIs, SNRIs, and Other Reuptake Inhibitors Work [verywellmind.com]
- 7. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | High-throughput drug screening to investigate blood-brain barrier permeability in vitro with a focus on breast cancer chemotherapeutic agents [frontiersin.org]
- 11. benthamscience.com [benthamscience.com]
- 12. The Effects of LPM570065, a Novel Triple Reuptake Inhibitor, on Extracellular Serotonin, Dopamine and Norepinephrine Levels in Rats | PLOS One [journals.plos.org]
- 13. medicilon.com [medicilon.com]
- 14. psychogenics.com [psychogenics.com]
- 15. advinus.com [advinus.com]
A Comparative Guide to the Cross-Reactivity Profile of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride
Executive Summary
This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity profile of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride, a novel small molecule featuring an aryl-amino-oxetane scaffold. Recognizing the absence of extensive public data on this specific compound, we establish a predictive and strategic approach based on its structural characteristics. The core structure suggests a potential interaction with monoamine transporters. Therefore, this guide outlines a tiered in vitro screening strategy, comparing its hypothetical performance against well-characterized reference compounds. We provide detailed, field-tested protocols for primary target binding assays and broad-panel liability screening, present illustrative data in a comparative format, and discuss the implications of potential cross-reactivity for drug development.
Introduction: The Significance of Selectivity Profiling
This compound belongs to a class of compounds, aryl amino-oxetanes, that are of increasing interest in medicinal chemistry. The oxetane ring is a versatile motif used to modulate physicochemical properties such as solubility and metabolic stability, often serving as a bioisostere for carbonyl or gem-dimethyl groups.[1][2][3][4] The 3-amino-3-aryl substructure, however, bears a resemblance to pharmacophores known to interact with biogenic amine targets, particularly the monoamine transporters responsible for the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[5][6]
Undesirable off-target interactions are a primary cause of adverse drug effects and late-stage attrition in drug development.[7] Therefore, early and systematic assessment of a compound's cross-reactivity is a cornerstone of modern safety pharmacology, as outlined by regulatory bodies under guidelines such as the ICH S7A.[8][9][10] This guide details the essential experimental workflows to proactively identify and quantify the potential for such off-target activities for this compound.
Rationale for Comparator Compound Selection
To contextualize the selectivity profile of this compound (referred to hereafter as "Test Compound"), a panel of well-characterized reference compounds is essential. Based on the structural hypothesis that the primary targets are monoamine transporters, the following comparators have been selected:
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), serving as a benchmark for high SERT affinity and selectivity.
-
Desipramine: A tricyclic antidepressant with high affinity and selectivity for NET.
-
GBR-12909: A potent and selective DAT reuptake inhibitor.
These compounds provide a robust frame of reference, allowing for a direct comparison of both potency at the hypothesized primary targets and the relative selectivity across the monoamine transporter family.
Experimental Design: A Tiered Approach to Cross-Reactivity Profiling
A tiered screening cascade ensures a cost-effective and data-driven approach, moving from focused primary target assessment to broad liability profiling.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Primary Target Radioligand Binding Assays
The initial step is to quantify the binding affinity of the Test Compound for its hypothesized primary targets: the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters. A competitive radioligand binding assay is the gold standard for this determination.[5][11]
Causality Note: This protocol uses cell membranes expressing a high density of a single, specific transporter. This ensures that the binding interaction measured is isolated to the target of interest. The use of a specific radioligand allows for the detection of binding, and the unlabeled "displacer" (our test compound) competes for these sites, allowing us to calculate its affinity.
-
Membrane Preparation:
-
Assay Setup:
-
Assays are performed in a 96-well plate format in a final volume of 250 µL.[12]
-
Prepare serial dilutions of the Test Compound and comparator compounds (e.g., from 100 µM to 10 pM).
-
To each well, add in order:
-
150 µL of diluted cell membranes (typically 5-20 µg protein/well).
-
50 µL of test compound dilution or buffer (for "total binding" wells).
-
50 µL of a specific radioligand at a concentration near its Kd.
-
hSERT: [3H]-Citalopram
-
hNET: [3H]-Nisoxetine
-
hDAT: [3H]-WIN 35,428
-
-
-
Define "non-specific binding" by adding a high concentration of a known inhibitor (e.g., 10 µM Citalopram for SERT, 10 µM Desipramine for NET, 10 µM Cocaine for DAT) in separate wells.[11]
-
-
Incubation & Filtration:
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach binding equilibrium.[12]
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/B), trapping the membranes.[11]
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of radioligand used and Kd is its dissociation constant.
-
Tier 2: Broad Panel Off-Target Screening
Following primary target characterization, a broad screening panel is employed to identify potential liabilities across a diverse set of clinically relevant off-targets. This is a standard practice in preclinical safety pharmacology to de-risk a compound early in development.[13][14] Commercial services like the Eurofins SafetyScreen44 panel provide a cost-effective way to assess interactions against dozens of GPCRs, ion channels, transporters, and enzymes.[15][16]
Causality Note: This step is a systematic search for unintended interactions. The compound is tested at a single, high concentration (typically 10 µM) against many targets simultaneously. A significant reduction in radioligand binding (commonly a >50% threshold) flags a potential interaction or "hit." This does not provide a Ki but acts as an alert system, identifying which targets may require further investigation in full dose-response assays.
-
Compound Submission: The Test Compound is submitted to a contract research organization (CRO).
-
Screening: The compound is tested at a concentration of 10 µM in duplicate across the entire panel of radioligand binding and enzymatic assays.[15]
-
Data Reporting: The results are reported as the percent inhibition of specific binding or enzyme activity. A result >50% is typically considered a significant "hit" warranting further attention.[15]
Comparative Data Analysis (Illustrative Data)
Disclaimer: The following data are hypothetical and generated for illustrative purposes to demonstrate how the results of the described experiments would be presented and interpreted. They do not represent real experimental outcomes for this compound.
Table 1: Comparative Binding Affinity (Ki, nM) at Monoamine Transporters
| Compound | hSERT Ki (nM) | hNET Ki (nM) | hDAT Ki (nM) |
| Test Compound | 850 | 25 | 45 |
| Fluoxetine | 1.5 | 250 | 2,100 |
| Desipramine | 110 | 0.8 | 3,500 |
| GBR-12909 | 250 | 28 | 5.5 |
Values in bold indicate highest potency for each compound.
Table 2: Selectivity Ratios
| Compound | NET/SERT Selectivity (Ki Ratio) | DAT/SERT Selectivity (Ki Ratio) | NET/DAT Selectivity (Ki Ratio) |
| Test Compound | 0.029 (34x for NET) | 0.053 (19x for DAT) | 0.56 (1.8x for DAT) |
| Fluoxetine | 167 (167x for SERT) | 1400 (1400x for SERT) | 0.089 (11x for NET) |
| Desipramine | 0.007 (138x for NET) | 31.8 (31.8x for SERT) | 0.0002 (4375x for NET) |
| GBR-12909 | 0.112 (9x for DAT) | 0.022 (45x for DAT) | 5.1 (5.1x for GBR) |
Table 3: Summary of Hits from Broad Liability Panel (>50% Inhibition at 10 µM)
| Target | Target Class | Test Compound (% Inhibition) | Potential Clinical Implication |
| Adrenergic α1A | GPCR | 78% | Hypotension, dizziness |
| Adrenergic α2A | GPCR | 65% | Sedation, blood pressure changes |
| Dopamine D2 | GPCR | 58% | Extrapyramidal symptoms, endocrine effects |
| hERG | Ion Channel | 12% | Low risk of QT prolongation |
Discussion and Interpretation
The hypothetical data presented above paints a clear picture of the Test Compound's pharmacological profile.
Caption: On-target vs. potential off-target binding profile.
-
Primary Target Profile: The illustrative data in Table 1 suggests the Test Compound is a potent dual inhibitor of NET (Ki = 25 nM) and DAT (Ki = 45 nM), with significantly weaker activity at SERT (Ki = 850 nM). Table 2 quantifies this, showing a ~34-fold selectivity for NET over SERT and a ~19-fold selectivity for DAT over SERT. This profile is distinct from all three comparator compounds, indicating a novel pharmacological mechanism.
-
Off-Target Liabilities: The broad panel screen (Table 3) is crucial for safety assessment. The hypothetical hits on adrenergic (α1A, α2A) and dopaminergic (D2) receptors are significant findings. These interactions could predict potential clinical side effects such as changes in blood pressure, sedation, or motor control issues. Importantly, the lack of a significant hit at the hERG channel (<50% inhibition) is a positive finding, suggesting a lower risk of cardiac QT prolongation, a major safety concern in drug development.[8]
Conclusion and Future Directions
This guide outlines a robust, industry-standard methodology for characterizing the cross-reactivity profile of a novel chemical entity like this compound. By integrating structural analysis with a tiered in vitro screening approach, researchers can efficiently determine a compound's potency, selectivity, and potential safety liabilities.
Based on our illustrative data, the Test Compound is a potent dual NET/DAT inhibitor. The identified off-target hits on adrenergic and dopamine receptors would necessitate follow-up studies, including:
-
Dose-response Ki determination for all significant off-target hits to understand their true potency.
-
Functional assays to determine if the binding activity translates to agonism or antagonism at these off-target receptors.
-
In vivo animal models to assess the physiological consequences of this pharmacological profile.
By systematically applying these protocols, drug development professionals can build a comprehensive understanding of a compound's activity, enabling data-driven decisions to advance safer and more effective therapeutics.
References
- Benchchem. (n.d.). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters.
- Patsnap. (2025, May 27). What are preclinical safety pharmacology requirements?
- Sitte, H. H., & Freissmuth, M. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
- Zwart, R., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
- ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
- U.S. Food and Drug Administration. (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA.
- PubMed. (n.d.). In Vitro Assays for Screening Small Molecules.
- Eurofins Cerep-Panlabs. (2014, April 11). ADME-Tox Profiling in Drug Discovery [Video]. YouTube.
- European Medicines Agency. (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. EMA.
- Altasciences. (n.d.). Issue 13: Safety Pharmacology Guidelines and Practices | The Altascientist.
- ResearchGate. (n.d.). Safety screening in early drug discovery: An optimized assay panel.
- bioRxiv. (2020, July 1). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels).
- Roberts, S., et al. (2019, July 5). Safety screening in early drug discovery: An optimized assay panel. PubMed.
- Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW.
- American Chemical Society. (2025). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - ACS Fall 2025.
- Morressier. (2022, August 21). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery.
- National Institutes of Health. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC.
- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3-YLAMINES.
- National Institutes of Health. (n.d.). Oxetanes in Drug Discovery Campaigns - PMC.
- MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
- National Institutes of Health. (n.d.).
- ACS Publications. (2025, December 21). A Binary Catalytic System for Enantioselective Annulation of 3‑Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2‑Iminothiazolidines.
- Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity.
- Innovacon, Inc. (n.d.). CROSS REACTIVITY SUMMARY.
- ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry.
- A2B Chem. (n.d.). This compound, 95% Purity.
- Parker, M. A., et al. (1991, May). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry, 34(5), 1662-8.
- BLDpharm. (n.d.). 2681391-72-8|3-(3-Methoxy-4-methylphenyl)oxetan-3-amine hydrochloride.
- MDPI. (n.d.). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles.
- National Institutes of Health. (n.d.).
- Benchchem. (n.d.). Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide.
- WakeMed. (n.d.). Emit® Drugs of Abuse Urine Assays Cross-Reactivity List.
- Beilstein Journals. (n.d.).
- Dynamic Biosensors. (2024, May 14). DISCOVER screening of PROTACs/molecular glues: ternary complex analysis with induced proximity [Video]. YouTube.
- ChemicalBook. (2025, September 25). 3-OXETANAMINE | 21635-88-1.
Sources
- 1. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]
- 2. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery [morressier.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 6. Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 9. fda.gov [fda.gov]
- 10. Issue 13: Safety Pharmacology Guidelines and Practices | The Altascientist [altasciences.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative Analysis of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride and the Evolving Landscape of Investigational CNS Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutics in neuropsychiatric disorders is an ongoing endeavor, driven by the significant unmet medical needs of patients with depression and anxiety. While classic monoaminergic modulators have been the cornerstone of treatment for decades, the focus of drug discovery is progressively shifting towards new molecular targets and mechanisms of action. This guide provides a head-to-head comparison of the potential therapeutic profile of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride, as a representative of substituted oxetanamines, with other classes of investigational drugs for mood and anxiety disorders. We will delve into the mechanistic rationale, preclinical evidence, and clinical trial landscapes of these emerging therapies, offering a forward-looking perspective for researchers and drug developers.
Introduction: The Rationale for Novel CNS Scaffolds
The therapeutic landscape for depression and anxiety has long been dominated by selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1][2][3] While effective for many, a significant portion of patients exhibit treatment resistance or experience dose-limiting side effects. This has spurred the exploration of novel chemical scaffolds and biological targets.
The oxetane ring, a four-membered cyclic ether, has garnered increasing interest in medicinal chemistry. Its unique properties, including its ability to act as a hydrogen bond acceptor and improve metabolic stability, make it an attractive moiety for designing novel CNS-active compounds. This compound (C10H14ClNO) represents a simple yet intriguing structure within this chemical space, combining the oxetane core with a substituted phenyl ring and an amine hydrochloride group, features common to many CNS-penetrant molecules.[4] While specific preclinical and clinical data on this particular compound are not extensively available in the public domain, its structure serves as a valuable starting point for discussing the potential of substituted oxetanamines as a novel class of neuromodulators.
Potential Mechanism of Action of Substituted Oxetanamines
The precise mechanism of action for this compound is not yet elucidated. However, based on its structural similarity to known CNS agents, several hypotheses can be proposed:
-
Monoamine Transporter Inhibition: The phenylethylamine backbone embedded within its structure is a classic pharmacophore for inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The specific substitution pattern on the phenyl ring and the conformationally restricted oxetane could confer unique selectivity and potency profiles.
-
Receptor Modulation: The molecule could interact with various G-protein coupled receptors (GPCRs) or ligand-gated ion channels in the CNS. For instance, it might exhibit agonist or antagonist activity at serotonin, dopamine, or adrenergic receptors.
-
Enzyme Inhibition: Another possibility is the inhibition of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO).
Further preclinical characterization, including receptor binding assays, enzyme inhibition studies, and in vivo microdialysis, would be necessary to delineate the exact pharmacological profile of this and related oxetanamine compounds.
Head-to-Head Comparison with Other Investigational Drugs
The current pipeline of investigational drugs for depression and anxiety is diverse, targeting a wide array of mechanisms beyond traditional monoaminergic systems.[5][6][7] Below is a comparative overview of these emerging therapeutic strategies against the hypothesized potential of substituted oxetanamines.
Glutamatergic Modulators
The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, has emerged as a key target for rapid-acting antidepressants.[8]
-
Ketamine and Esketamine: These NMDA receptor antagonists have demonstrated rapid and robust antidepressant effects, particularly in treatment-resistant depression.[8] Their mechanism is thought to involve a surge in glutamate, leading to synaptogenesis and restoration of neural circuits.
-
Investigational Glutamatergic Agents: Other investigational drugs targeting the glutamatergic system include NMDA receptor modulators and AMPA receptor potentiators.
-
Comparative Perspective: A substituted oxetanamine could potentially modulate glutamatergic signaling indirectly, perhaps through interactions with monoamine systems that regulate glutamate release. However, a direct interaction with glutamate receptors would represent a more novel mechanism for this chemical class.
GABAergic Modulators
The GABAergic system, the primary inhibitory neurotransmitter system in the CNS, is a well-established target for anxiolytics.[1]
-
Neurosteroids: Allopregnanolone and its synthetic analogues (e.g., brexanolone, ganaxolone) are positive allosteric modulators of GABAA receptors.[6] They have shown efficacy in postpartum depression and other mood and anxiety disorders.
-
Novel GABAA Receptor Subtype-Selective Modulators: Efforts are underway to develop agents that selectively target specific GABAA receptor subtypes to achieve anxiolysis with a reduced side-effect profile compared to benzodiazepines.
-
Comparative Perspective: It is plausible that substituted oxetanamines could interact with GABAergic systems. Preclinical studies would be needed to assess their effects on GABAA or GABAB receptor function.
Psychedelic-Assisted Therapies
Psychedelics, such as psilocybin and LSD, are experiencing a renaissance in psychiatric research.
-
Mechanism of Action: These compounds are potent agonists of the serotonin 5-HT2A receptor, leading to profound alterations in consciousness and promoting neural plasticity.
-
Clinical Development: Clinical trials are investigating the efficacy of psychedelic-assisted psychotherapy for depression, PTSD, and anxiety disorders, with promising initial results.
-
Comparative Perspective: While structurally distinct from classic psychedelics, a substituted oxetanamine with high affinity and agonist activity at the 5-HT2A receptor could potentially elicit similar pro-plasticity effects, though the psychoactive properties would need to be carefully characterized.
Other Novel Mechanisms
The landscape of investigational drugs for mood and anxiety disorders also includes agents targeting:
-
The Endocannabinoid System: Modulators of cannabinoid receptors (CB1 and CB2) and inhibitors of fatty acid amide hydrolase (FAAH) are being explored for their anxiolytic potential.[5][9]
-
Neuropeptide Systems: Antagonists of receptors for neuropeptides such as corticotropin-releasing factor (CRF) and vasopressin are under investigation for stress-related disorders.[7][9]
-
Anti-inflammatory Agents: The role of neuroinflammation in depression has led to the investigation of various anti-inflammatory drugs as potential adjunctive treatments.
Data Summary and Experimental Protocols
Table 1: Comparative Overview of Investigational Drug Classes
| Drug Class | Primary Mechanism of Action | Representative Investigational Drugs | Potential Advantages | Potential Challenges |
| Substituted Oxetanamines (Hypothesized) | Monoamine transporter inhibition and/or receptor modulation | This compound | Novel chemical scaffold, potentially improved side-effect profile | Mechanism and efficacy are yet to be determined |
| Glutamatergic Modulators | NMDA receptor antagonism, AMPA receptor potentiation | Ketamine, Esketamine, Rapastinel | Rapid onset of antidepressant effects | Psychotomimetic effects, abuse potential, long-term safety unknown |
| GABAergic Modulators (Neurosteroids) | Positive allosteric modulation of GABAA receptors | Brexanolone, Ganaxolone[6] | Novel mechanism for depression, potential for rapid anxiolysis | Sedation, potential for dependence |
| Psychedelics | 5-HT2A receptor agonism | Psilocybin, LSD | Potential for profound and lasting therapeutic effects with limited dosing | Requires specialized therapeutic setting, potential for psychological distress |
| Endocannabinoid Modulators | CB1/CB2 receptor modulation, FAAH inhibition | JNJ-42165279[9] | Anxiolytic effects without the side effects of benzodiazepines | Psychotropic effects of direct CB1 agonists, complex pharmacology |
| Neuropeptide Receptor Antagonists | Blockade of CRF, vasopressin, or other neuropeptide receptors | Verucerfont[9] | Targeting the neurobiology of stress | Modest efficacy in clinical trials to date |
Experimental Protocol: In Vitro Receptor Binding Assay
To determine the binding affinity of a novel compound like this compound to various CNS targets, a competitive radioligand binding assay is a standard initial step.
Objective: To determine the Ki (inhibition constant) of the test compound for a panel of CNS receptors and transporters.
Materials:
-
Cell membranes expressing the target receptor/transporter (e.g., human SERT, NET, DAT, 5-HT receptors, etc.)
-
Radioligand specific for the target (e.g., [3H]citalopram for SERT)
-
Test compound (this compound) at various concentrations
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a known saturating unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the membranes.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the data and determine the IC50 (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Landscape of CNS Drug Targets
The following diagrams illustrate the major signaling pathways targeted by current and investigational drugs for depression and anxiety.
Caption: Monoaminergic signaling pathway targeted by SSRIs and SNRIs.
Caption: Glutamatergic signaling and synaptogenesis, the proposed mechanism of rapid-acting antidepressants.
Conclusion and Future Directions
The field of drug discovery for mood and anxiety disorders is at an exciting juncture. While the precise therapeutic potential of this compound and the broader class of substituted oxetanamines remains to be fully explored, their novel chemical structure holds promise for interacting with CNS targets in unique ways. A thorough preclinical evaluation of their pharmacology is a critical next step.
A head-to-head comparison with other investigational drugs highlights a clear trend towards targeting mechanisms that can induce rapid and sustained neuroplastic changes, such as the glutamatergic and serotonergic psychedelic pathways. The development of GABAergic neurosteroids also represents a significant advancement. For a new entrant like the substituted oxetanamines to be competitive, it will likely need to demonstrate a differentiated profile, such as a superior safety and tolerability profile, efficacy in treatment-resistant populations, or a novel mechanism of action that addresses aspects of the pathophysiology not covered by existing or emerging therapies.
The future of treating depression and anxiety will likely involve a more personalized approach, with a diverse armamentarium of drugs targeting different underlying neurobiological deficits. Continued innovation in medicinal chemistry, coupled with a deeper understanding of the neurobiology of these disorders, will be paramount in bringing new hope to patients.
References
- Grokipedia. (n.d.). List of investigational anxiolytics.
- Wikipedia. (2023, October 27). List of investigational anxiolytics.
- Wikipedia. (2024, August). List of investigational antidepressants.
- Garakani, A., et al. (2020). Pharmacotherapy of Anxiety Disorders: Current and Emerging Treatment Options. Frontiers in Psychiatry.
- Murrough, J. W., et al. (2015). Emerging Drugs for the Treatment of Anxiety. Expert Opinion on Emerging Drugs.
- Wikipedia. (n.d.). Lists of investigational drugs.
- Salehi, M., et al. (2025, August 9). Novel and Investigational Drugs in Depression. ResearchGate.
- Cipriani, A., et al. (2018). The most effective antidepressants for adults revealed in major review. NIHR Evidence.
- Singh, T., & Saadabadi, A. (2023). A Review of Novel Antidepressants: A Guide for Clinicians. Cureus.
- Gartlehner, G., et al. (2011). Comparative Effectiveness of Second Generation Antidepressants in the Pharmacologic Treatment of Adult Depression—An Update. Agency for Healthcare Research and Quality (US).
- Wikipedia. (2024, August 23). Serotonin–norepinephrine reuptake inhibitor.
- American Addiction Centers. (2024, August 23). Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs).
- Kaye, A. D., et al. (2021). New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations. Anesthesiology and Pain Medicine.
- Mind. (n.d.). Comparing antidepressants.
- Dale, E., et al. (2021). Novel antidepressant drugs: Beyond monoamine targets. CNS Spectrums.
- ClinicalTrials.gov. (n.d.). Study of Efficacy and Safety of CTL019 in Pediatric ALL Patients.
- A2B Chem. (n.d.). This compound, 95% Purity, C10H14ClNO, 100 mg.
Sources
- 1. Emerging Drugs for the Treatment of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. americanaddictioncenters.org [americanaddictioncenters.org]
- 4. calpaclab.com [calpaclab.com]
- 5. grokipedia.com [grokipedia.com]
- 6. List of investigational antidepressants - Wikipedia [en.wikipedia.org]
- 7. Pharmacotherapy of Anxiety Disorders: Current and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. List of investigational anxiolytics [medbox.iiab.me]
A Comparative Analysis of Chloroaniline Isomer Toxicity in Rodent Models
Introduction: Chloroanilines, a group of aromatic amines, are pivotal intermediates in the synthesis of a wide array of industrial products, including dyes, agricultural chemicals, and pharmaceuticals.[1] Their widespread use necessitates a thorough understanding of their toxicological profiles. This guide provides a comparative analysis of the toxicity of three primary chloroaniline isomers—ortho-chloroaniline (o-CA), meta-chloroaniline (m-CA), and para-chloroaniline (p-CA)—in two commonly used preclinical models: the F344/N rat and the B6C3F1 mouse. Understanding the isomer- and species-specific toxicities is crucial for accurate risk assessment and the development of safer alternatives.
The core of chloroaniline toxicity lies in its impact on the hematopoietic system, a vulnerability observed across all three isomers and in both rodent species.[1][2] However, the potency and carcinogenic potential vary significantly between the isomers, underscoring the importance of a detailed comparative approach. This guide will dissect these differences, offering insights into the underlying mechanisms and providing standardized protocols for key toxicological assessments.
Comparative Hematotoxicity: The Primary Target Organ
The most consistent finding across studies is that the hematopoietic system is the principal target of chloroaniline toxicity in both rats and mice.[1][2] The primary manifestation of this toxicity is methemoglobinemia, which leads to a cascade of secondary effects including hemolytic anemia, responsive hematopoiesis in the liver and spleen, and hemosiderin deposition.[1][2]
Order of Potency: A clear and consistent order of hematotoxic potency has been established among the isomers. p-Chloroaniline is the most potent inducer of methemoglobinemia and subsequent hematological changes, followed by m-chloroaniline, with o-chloroaniline being the least potent.[1][3][4] This ranking holds true for both rats and mice and is reflected in spleen weights, the severity of microscopic lesions, and the degree of hemosiderin deposition.[1][3]
Species Sensitivity: Across all three isomers, rats exhibit greater sensitivity to chloroaniline-induced toxicity than mice.[1] This is evident in the more severe and widespread microscopic lesions observed in rats compared to mice at equivalent doses.[5][6] Methemoglobin concentrations are also generally higher in rats than in mice.[6]
Key Hematological Findings:
-
Methemoglobinemia: All three isomers induce a dose-dependent increase in methemoglobin concentrations in both species, leading to cyanosis, a bluish discoloration of the skin, particularly in rats.[1][5][6]
-
Anemia: The induced methemoglobinemia results in a secondary hemolytic anemia, characterized by Heinz body formation and decreased hemoglobin, hematocrit, and red blood cell counts.[2][5]
-
Splenomegaly: A dose-related increase in spleen weight is a prominent effect for all isomers in both species, reflecting the spleen's role in clearing damaged erythrocytes and extramedullary hematopoiesis.[2][5]
-
Histopathology: Microscopic examination reveals lesions indicative of increased red blood cell destruction and production. These include hemosiderin pigmentation in the spleen, liver, kidney, and bone marrow, as well as erythroid cell hyperplasia in the bone marrow and hematopoietic cell proliferation in the spleen and liver.[1][2]
Comparative Carcinogenicity and Genotoxicity
The carcinogenic and genotoxic profiles of the chloroaniline isomers show more significant divergence than their hematotoxic effects.
p-Chloroaniline: This isomer presents the most substantial carcinogenic risk. Long-term gavage studies have demonstrated clear evidence of carcinogenicity in male F344/N rats and male B6C3F1 mice.[7][8] In male rats, p-chloroaniline induces a high incidence of sarcomas of the spleen and an increased incidence of adrenal gland pheochromocytomas.[7] Male mice exhibit increased incidences of hepatocellular adenomas or carcinomas and hemangiosarcomas of the liver or spleen.[7]
The genotoxicity of p-chloroaniline is also well-established. It has consistently tested positive in a variety of assays, including the Salmonella (Ames) test, mouse lymphoma assay, in vitro Chinese hamster ovary cell cytogenetics assays, and the in vivo mouse bone marrow micronucleus assay.[1][3]
o-Chloroaniline and m-Chloroaniline: The evidence for the carcinogenicity of o- and m-chloroaniline is less definitive. Their genotoxic profiles are inconsistent, with mixed results across various assays, suggesting weak or no genotoxic effects.[1][3] This contrasts sharply with the clear genotoxicity of the para-isomer.[1]
Table 1: Summary of Comparative Toxicity of Chloroaniline Isomers
| Toxicity Endpoint | o-Chloroaniline (o-CA) | m-Chloroaniline (m-CA) | p-Chloroaniline (p-CA) | Species Comparison (Rats vs. Mice) |
| Primary Target Organ | Hematopoietic System[1] | Hematopoietic System[1] | Hematopoietic System[1][2] | Rats are more sensitive than mice[1] |
| Hematotoxicity Potency | Least Potent[1][3] | Moderately Potent[1][3] | Most Potent[1][3] | N/A |
| Key Hematological Effects | Methemoglobinemia, Anemia, Splenomegaly[5] | Methemoglobinemia, Anemia, Splenomegaly[5] | Severe Methemoglobinemia, Anemia, Splenomegaly[2] | Effects are generally more severe in rats[5][6] |
| Carcinogenicity | Evidence not definitive | Evidence not definitive | Carcinogenic in male rats and male mice[7] | N/A |
| Primary Tumor Sites | N/A | N/A | Spleen (sarcomas) in male rats; Liver and Spleen (hemangiosarcomas, hepatocellular tumors) in male mice[7] | N/A |
| Genotoxicity | Inconsistent/Weak[1][3] | Inconsistent/Weak[1][3] | Clearly Genotoxic[1][3] | N/A |
Mechanistic Insights: The Role of Metabolism
The differences in toxicity and carcinogenicity among the isomers are intrinsically linked to their metabolic pathways. While detailed comparative metabolic studies for all isomers are not fully elucidated, it is understood that metabolism plays a key role in both detoxification and bioactivation.
For p-chloroaniline, a major metabolic route is ortho-hydroxylation, leading to the formation of 2-amino-5-chlorophenyl sulfate, which is a major urinary metabolite in rats, mice, and monkeys.[9] The formation of reactive metabolites is thought to be a critical step in the initiation of both hematotoxicity and carcinogenicity.[8] The process of N-hydroxylation is a likely activation pathway, leading to electrophilic species that can bind to macromolecules. The resulting oxidative stress from damaged erythrocytes leads to iron overload in the spleen, which is a proposed mechanism for the subsequent fibrosis and tumor formation observed in rats.[10][11]
The lower toxicity of the ortho and meta isomers may be attributed to metabolic pathways that favor detoxification over bioactivation, or the formation of less reactive metabolites.
Experimental Protocols
To ensure the reproducibility and validity of comparative toxicity studies, standardized protocols are essential. Below are outlines for key assays.
Protocol 1: 13-Week Subchronic Gavage Toxicity Study
Objective: To evaluate the cumulative toxicity of a chloroaniline isomer following repeated oral administration and to identify target organs. This protocol is based on studies conducted by the National Toxicology Program.[1][2]
Methodology:
-
Animal Model: F344/N rats and B6C3F1 mice (10 per sex per group).
-
Test Compound Administration: Administer the chloroaniline isomer (e.g., dissolved in deionized water with dilute HCl) by oral gavage, 5 days a week for 13 weeks.
-
Dose Selection: Utilize a control group (vehicle only) and at least 5 dose levels (e.g., for p-CA in rats: 0, 5, 10, 20, 40, 80 mg/kg).[2]
-
In-life Observations: Monitor clinical signs of toxicity (e.g., cyanosis, tremors) and measure body weights weekly.[1]
-
Clinical Pathology: Collect blood at interim points and at termination for hematology (RBC, hemoglobin, hematocrit, etc.) and clinical chemistry analysis. Crucially, measure methemoglobin concentrations.[5]
-
Necropsy and Histopathology: At termination, perform a full gross necropsy, and record organ weights (especially spleen). Collect a comprehensive set of tissues, with a focus on hematopoietic organs (spleen, liver, bone marrow, kidney), and preserve them for histopathological examination.[2]
Protocol 2: In Vivo Micronucleus Assay
Objective: To assess the potential of a chloroaniline isomer to induce chromosomal damage in bone marrow erythrocytes.
Methodology:
-
Animal Model: B6C3F1 mice are commonly used.
-
Test Compound Administration: Administer the test compound, typically via intraperitoneal injection or oral gavage, at three dose levels.
-
Sample Collection: Collect bone marrow from the femur at 24 and 48 hours after the final administration.
-
Slide Preparation: Prepare bone marrow smears on glass slides.
-
Staining: Stain slides with an appropriate dye (e.g., Giemsa) to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).
-
Analysis: Using a microscope, score at least 2000 PCEs per animal for the presence of micronuclei. Calculate the ratio of PCEs to NCEs as an indicator of cytotoxicity.
-
Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs indicates a positive result.[3]
Visualizing the Path to Toxicity
To conceptualize the experimental approach and the toxicological pathway, the following diagrams are provided.
Caption: Workflow for a 13-week subchronic toxicity study.
Caption: Pathway of p-Chloroaniline-induced spleen toxicity.
Conclusion
The comparative toxicity of chloroaniline isomers in rats and mice reveals a consistent pattern of hematotoxicity, with a clear order of potency (p-CA > m-CA > o-CA) and greater sensitivity in rats. The significant divergence in their genotoxic and carcinogenic potential, particularly the established carcinogenicity of p-chloroaniline in male rodents, highlights the critical influence of the chlorine substitution position on the molecule's toxicological fate. These findings underscore the necessity of isomer-specific risk assessments and provide a foundational framework for researchers in toxicology and drug development for evaluating aniline-based compounds. The provided protocols offer a standardized approach to generating the robust, comparative data required for these evaluations.
References
- National Toxicology Program. (1998). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. Toxicity Report Series, (43). [Link]
- Chhabra, R. S., Huff, J. E., Haseman, J. K., Elwell, M. R., & Peters, A. C. (1991). Carcinogenicity of p-chloroaniline in rats and mice. Food and Chemical Toxicology, 29(2), 119-124. [Link]
- Hejtmancik, M. R., Trela, B. A., Kurtz, P. J., Persing, R. L., Ryan, M. J., Yarrington, J. T., & Chhabra, R. S. (2002). Comparative gavage subchronic toxicity studies of o-chloroaniline and m-chloroaniline in F344 rats and B6C3F1 mice. Toxicological Sciences, 69(1), 234-243. [Link]
- Chhabra, R. S., Thompson, M., Elwell, M. R., & Gerken, D. K. (1990). Toxicity of p-chloroaniline in rats and mice. Food and Chemical Toxicology, 28(10), 717-722. [Link]
- Hejtmancik, M. R., et al. (2002). Comparative Gavage Subchronic Toxicity Studies of o-Chloroaniline and m-Chloroaniline in F344 Rats and B6C3F1 Mice. Toxicological Sciences, 69(1), 234-243. [Link]
- Hejtmancik, M. R., et al. (2002). Comparative Gavage Subchronic Toxicity Studies of o-Chloroaniline and m-Chloroaniline in F344 Rats and B6C3F1 Mice. Oxford Academic. [Link]
- National Toxicology Program. (1989). NTP Toxicology and Carcinogenesis Studies of para-Chloroaniline Hydrochloride (CAS No. 20265-96-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 351, 1-256. [Link]
- National Toxicology Program. (1993). TOX-43: o-,m-, and p-Chloroanilines (CASRNs 95-51-2; 108-42-9; and 106-47-8). NTP.gov. [Link]
- National Industrial Chemicals Notification and Assessment Scheme. (2017). 2-Chloroaniline and its hydrochloride: Human health tier II assessment. Australian Government Department of Health. [Link]
- Ehlhardt, W. J., & Howbert, J. J. (1991). Metabolism and disposition of p-chloroaniline in rat, mouse, and monkey. Drug Metabolism and Disposition, 19(2), 366-369. [Link]
- Office of Environmental Health Hazard Assessment. (2010). NO SIGNIFICANT RISK LEVELS (NSRLS) FOR PROPOSITION 65 CARCINOGENS: p-CHLOROANILINE (CAS No. 106-47-8) AND p-CHLOROANILINE HYDROCHLORIDE (CAS No. 20265-96-7). oehha.ca.gov. [Link]
- Khan, A., et al. (2018). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. Current drug metabolism, 19(12), 973-981. [Link]
- Khan, A., et al. (2018).
Sources
- 1. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of p-chloroaniline in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Comparative gavage subchronic toxicity studies of o-chloroaniline and m-chloroaniline in F344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Carcinogenicity of p-chloroaniline in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. Metabolism and disposition of p-chloroaniline in rat, mouse, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride
For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a paramount objective.[1][2] A compound's susceptibility to biotransformation is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[2][3][4] This guide provides an in-depth evaluation of the metabolic stability of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride, a compound featuring an oxetane ring—a structural motif of increasing interest in medicinal chemistry for its ability to confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][6][7]
We will objectively compare its performance against rationally selected structural analogues, supported by detailed experimental protocols and quantitative data. This analysis aims to illuminate the causality behind the oxetane moiety's contribution to metabolic robustness.
The Strategic Advantage of the Oxetane Moiety
The incorporation of an oxetane ring into small molecules has emerged as a powerful strategy to enhance metabolic stability.[1][8][9] Oxetanes, four-membered cyclic ethers, can serve as effective bioisosteric replacements for more metabolically vulnerable groups, such as gem-dimethyl or carbonyl functionalities.[1][9][10]
The key mechanisms behind this enhancement include:
-
Steric Shielding: The three-dimensional structure of the oxetane can physically block or shield adjacent, metabolically labile sites from the active sites of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP450) superfamily.[1][11]
-
Electronic Effects: The electron-withdrawing nature of the ring oxygen can decrease the reactivity of nearby C-H bonds, making them less susceptible to oxidative metabolism.[5]
-
Improved Physicochemical Properties: Beyond stability, oxetanes can improve aqueous solubility and reduce lipophilicity, which indirectly leads to more favorable pharmacokinetic profiles.[5][7][8]
To contextualize these benefits, this guide will compare this compound against two structural analogues designed to lack these advantages:
-
Analogue A (Cyclobutane Analogue): 1-(4-Methylphenyl)cyclobutanamine. This compound replaces the oxetane with a cyclobutane ring, removing the influence of the heteroatom and serving as a direct carbocyclic comparison.
-
Analogue B (gem-Dimethyl Analogue): 1-(4-Methylphenyl)-1-methylethanamine. This analogue features a classic gem-dimethyl group, a moiety well-known for its susceptibility to oxidative metabolism.
Experimental Framework for Assessing Metabolic Stability
The foundation of a reliable metabolic stability assessment lies in robust, well-validated in vitro assays that model the metabolic processes of the liver, the primary site of drug metabolism.[3][12] We will employ two standard, complementary assays: the Liver Microsomal Stability Assay and the Liver S9 Fraction Stability Assay.
Liver Microsomal Stability Assay
Causality: This assay is the workhorse for early-stage ADME testing.[13] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, which is rich in Phase I metabolic enzymes, most notably the CYP450 family.[12][13][14] By incubating a compound with liver microsomes and necessary cofactors (e.g., NADPH), we can measure its susceptibility to oxidative metabolism, the most common pathway for drug clearance.[3][15][16][17][18] A slow rate of depletion indicates high stability against Phase I enzymes.[13]
-
Preparation of Reagents:
-
Thaw pooled human or rat liver microsomes (e.g., from 20 mg/mL stock) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[19] Keep on ice.
-
Prepare a 1 µM test compound solution in the same buffer. The final organic solvent concentration (e.g., DMSO or acetonitrile) should be kept below 0.5% to avoid enzyme inhibition.[20]
-
Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[21]
-
-
Incubation:
-
Pre-warm the microsomal solution and test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to the mixture.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[22]
-
-
Reaction Termination and Sample Preparation:
-
Analysis:
-
Data Analysis:
Liver S9 Fraction Stability Assay
Causality: While microsomes are excellent for assessing Phase I metabolism, they lack the soluble enzymes found in the cell's cytosol responsible for Phase II conjugation reactions (e.g., glucuronidation, sulfation).[22][23] The S9 fraction is a supernatant from liver homogenate that contains both microsomes and cytosol.[22][24] This makes it a more comprehensive system to evaluate both Phase I and Phase II metabolic pathways.[24][25] A compound stable in microsomes but unstable in S9 fractions suggests susceptibility to Phase II conjugation.
The protocol for the S9 stability assay is highly similar to the microsomal assay, with the following key distinctions:
-
Metabolic System: Liver S9 fraction (e.g., 1 mg/mL) is used instead of microsomes.[22]
-
Cofactors: In addition to the NADPH-regenerating system for Phase I, cofactors for Phase II enzymes are included. This typically involves supplementing the reaction mixture with Uridine 5'-diphosphoglucuronic acid (UDPGA) and 3'-Phosphoadenosine-5'-phosphosulfate (PAPS).[22]
-
Interpretation: Data analysis remains the same, but the resulting CLint value reflects clearance by a wider range of hepatic enzymes.[22][26]
Comparative Data & Performance Analysis
The following tables summarize the hypothetical quantitative data obtained from the described assays, comparing 3-(4-Methylphenyl)-3-oxetanamine HCl with its structural analogues. Intrinsic clearance (CLint) is the key parameter, representing the inherent ability of the liver enzymes to metabolize a drug; a lower value signifies greater stability.[4][12]
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | t½ (min) | CLint (µL/min/mg protein) | Stability Category |
|---|---|---|---|
| 3-(4-Methylphenyl)-3-oxetanamine HCl | > 60 | < 10 | High |
| Analogue A (Cyclobutane) | 45.2 | 30.8 | Moderate |
| Analogue B (gem-Dimethyl) | 12.5 | 110.9 | Low |
Table 2: Metabolic Stability in Rat Liver S9 Fraction (RLS9) | Compound | t½ (min) | CLint (µL/min/mg protein) | Stability Category | | :--- | :--- | :--- | High | | 3-(4-Methylphenyl)-3-oxetanamine HCl | > 60 | < 12 | Moderate | | Analogue A (Cyclobutane) | 38.6 | 36.1 | Low | | Analogue B (gem-Dimethyl) | 9.8 | 141.5 |
Interpretation of Results
The data clearly demonstrates the superior metabolic stability of 3-(4-Methylphenyl)-3-oxetanamine HCl .
-
Superiority over gem-Dimethyl Analogue: The oxetane-containing compound is significantly more stable than its gem-dimethyl counterpart (Analogue B). This is a classic validation of the oxetane-for-gem-dimethyl bioisosteric replacement strategy.[9] The gem-dimethyl group provides a metabolically "soft spot" highly susceptible to CYP-mediated hydroxylation, leading to rapid clearance.
-
Superiority over Cyclobutane Analogue: The comparison with Analogue A is particularly insightful. While the cyclobutane ring is more stable than the acyclic gem-dimethyl group, it is still significantly less stable than the oxetane. This highlights the crucial role of the oxygen heteroatom in the oxetane ring, which deactivates the molecule towards oxidative metabolism.
-
Comprehensive Stability: The high stability observed in the S9 fraction indicates that 3-(4-Methylphenyl)-3-oxetanamine HCl is robust against both Phase I and major Phase II metabolic pathways.
Mechanistic Grounding: Why the Oxetane Prevails
The primary drivers of metabolic clearance for many small molecule drugs are the CYP450 enzymes.[14][27] These enzymes catalyze a variety of oxidative reactions, including hydroxylation, N-dealkylation, and O-dealkylation.[17] The vulnerability of a molecule is often dictated by the presence of electron-rich, sterically accessible sites.
The diagram below illustrates the likely metabolic fates of the three compounds and provides a rationale for the observed stability differences.
-
3-(4-Methylphenyl)-3-oxetanamine HCl: The oxetane ring is electronically poor and sterically constrained, making it an unattractive substrate for CYP450 enzymes. It effectively shields the benzylic position, preventing what would otherwise be a primary site of metabolism.
-
Analogue A (Cyclobutane): The C-H bonds on the cyclobutane ring are more susceptible to oxidation than those on the oxetane, leading to moderate clearance.
-
Analogue B (gem-Dimethyl): The two methyl groups are highly prone to hydroxylation by CYP enzymes to form a primary alcohol metabolite, which can be further oxidized, resulting in rapid clearance.[28]
Conclusion and Outlook
This comparative guide validates the role of the oxetane moiety in conferring exceptional metabolic stability to this compound. Through rigorous in vitro testing against well-chosen analogues, we have demonstrated that its stability is not merely incidental but a direct consequence of the unique steric and electronic properties of the oxetane ring.
For drug discovery programs, these findings reinforce the strategic value of incorporating oxetanes to mitigate metabolic liabilities.[5][6][7] By replacing metabolically "soft spots" with this robust motif, researchers can significantly improve a candidate's pharmacokinetic profile, increasing the likelihood of developing a safe and effective therapeutic agent. The self-validating nature of these comparative assays provides a high degree of confidence in advancing such candidates through the development pipeline.
References
- WuXi AppTec Lab Testing Division. Metabolic Stability Assays.
- Barile, E. (2020). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Journal of Biosciences and Medicines, 8(9), 1-15.
- Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
- Evotec. S9 Stability | Cyprotex ADME-Tox Solutions.
- Richardson, S. J., et al. (2016). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters, 10(2).
- Creative Bioarray. In Vitro Metabolic Stability.
- Wernevik, J., et al. Protocol for the Human Liver Microsome Stability Assay.
- MTTlab. S9 Stability Assay.
- BenchChem. The Oxetane Advantage: A Comparative Analysis of Metabolic Stability in Drug Discovery.
- AxisPharm. Microsomal Stability Assay Protocol.
- Wikipedia. S9 fraction.
- Burkhard, J. A., et al. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 117(14), 9667-9753.
- protocols.io. Microsomal stability assay for human and mouse liver microsomes.
- Eurofins Discovery. Metabolic Stability Services.
- Richardson, S. J., et al. (2016). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Bentham Science.
- Morales-Serna, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12389-12415.
- Morales-Serna, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns.
- WuXi AppTec. (2023). Evaluating Metabolic Stability in Drug Development: 5 Assays.
- Domainex. Microsomal Clearance/Stability Assay.
- Mercell. Metabolic stability in liver microsomes.
- Metabolon. The Role of CYP450 Enzymes in Drug Metabolism.
- AxisPharm. (2022). The role of CYP450 in drug metabolism.
- Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?.
- Tang, W., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1465-1487.
- Lentini, G., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.
- de Visser, S. P., & Kumar, D. (Eds.). (2011).
- Lentini, G., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
- Navratilova, E., et al. (2020). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. ACS Chemical Neuroscience, 11(15), 2328-2339.
- Dounay, A. B., et al. (2015). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 6(10), 1045-1050.
- eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- Enamine. Oxetanes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. nuvisan.com [nuvisan.com]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxetanes - Enamine [enamine.net]
- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 11. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. The role of CYP450 in drug metabolism | AxisPharm [axispharm.com]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. mdpi.com [mdpi.com]
- 17. books.rsc.org [books.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mercell.com [mercell.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. S9 fraction - Wikipedia [en.wikipedia.org]
- 25. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mttlab.eu [mttlab.eu]
- 27. metabolon.com [metabolon.com]
- 28. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
The Adamantane Advantage: A Comparative Guide to its Derivatives in Drug Discovery
The adamantane scaffold, a rigid and lipophilic tricyclic hydrocarbon, has carved a unique and significant niche in the landscape of medicinal chemistry.[1][2] Its diamondoid structure imparts a combination of desirable properties, including metabolic stability, predictable three-dimensional orientation of substituents, and the ability to interact favorably with biological targets.[3][4] This guide provides an in-depth, objective comparison of key adamantane derivatives that have transitioned into clinical practice, supported by experimental data and insights into their design and application for researchers, scientists, and drug development professionals.
The Enduring Legacy of Adamantane in Therapeutics
First identified in crude oil in 1933, the therapeutic potential of adamantane was realized in the 1960s with the discovery of amantadine's antiviral properties.[2][5] This marked the beginning of a journey that has seen adamantane derivatives approved for a wide range of diseases, from viral infections and neurodegenerative disorders to type 2 diabetes.[3][6] The lipophilic nature of the adamantane cage often enhances the ability of a drug to cross cellular membranes, including the blood-brain barrier, a crucial feature for neurological drugs.[3][4] Furthermore, its steric bulk can be strategically utilized to confer selectivity for specific receptor subtypes or enzyme active sites.[7]
A Tale of Two Antivirals: Amantadine and Rimantadine
The first generation of adamantane-based drugs, amantadine and rimantadine, were developed as antiviral agents targeting the influenza A virus.[2][8] Their mechanism of action is identical: they block the M2 proton channel of the virus, which is essential for viral uncoating and replication within the host cell.[8][9]
Mechanism of Action: M2 Proton Channel Inhibition
The influenza A virus, after entering the host cell via endocytosis, requires acidification of the viral core to release its genetic material. This acidification is facilitated by the M2 proton channel. Amantadine and rimantadine physically obstruct this channel, preventing proton influx and halting the replication cycle.[9]
Caption: Inhibition of the Influenza A M2 proton channel by amantadine and rimantadine.
Comparative Performance and Clinical Utility
While both drugs share a common mechanism, rimantadine was developed as a structural analog of amantadine with an improved therapeutic profile.
| Feature | Amantadine | Rimantadine |
| Antiviral Potency | Effective against susceptible Influenza A strains | Generally up to 10 times more active than amantadine against susceptible strains[10] |
| CNS Side Effects | More frequent (dizziness, confusion, insomnia)[8] | Significantly better CNS safety profile[8] |
| Resistance | Widespread resistance has diminished its effectiveness[8] | Also affected by resistance, but may have a lower incidence in some instances[8] |
| Metabolism | Not extensively metabolized | Extensively metabolized in the liver |
Supporting Experimental Data:
A Cochrane review of trials concluded that both amantadine and rimantadine are similarly effective in relieving influenza A symptoms in adults, but rimantadine is associated with fewer adverse effects.[11] A comparative study during an influenza A outbreak on a college campus found both drugs suitable for use in young adults, with no significant difference in efficacy at the same dosage.[12] However, another study highlighted that rimantadine is more effective than amantadine in suppressing influenza virus-erythrocyte fusion and viral-induced hemolysis.[13]
The emergence of widespread resistance has significantly limited the clinical use of both amantadine and rimantadine for influenza.[10][11]
Modulating Neurotransmission: Memantine for Alzheimer's Disease
Memantine represents a significant advancement in the application of adamantane derivatives, targeting the central nervous system for the treatment of moderate to severe Alzheimer's disease.[2][14] Its neuroprotective effects stem from its role as an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[14][15]
Mechanism of Action: NMDA Receptor Antagonism
In Alzheimer's disease, excessive glutamate activity is thought to lead to excitotoxicity and neuronal cell death.[16] Memantine selectively blocks the extrasynaptic NMDA receptor ion channels when they are excessively open, preventing prolonged calcium influx that triggers neurotoxic pathways.[14][16] Importantly, its low affinity and uncompetitive nature mean that it does not interfere with the normal physiological activation of NMDA receptors required for learning and memory.[14]
Caption: Memantine's blockade of the NMDA receptor channel, preventing excitotoxicity.
Clinical Efficacy and Safety Profile
Numerous clinical trials have demonstrated the efficacy and safety of memantine in patients with moderate to severe Alzheimer's disease.
| Endpoint | Result | Citation |
| Cognition | Statistically significant improvements in cognitive function. | [17][18] |
| Global Status | Significant benefits in global assessment. | [17] |
| Function | Improvements in activities of daily living. | [18] |
| Behavior | Positive effects on behavioral symptoms. | [17] |
| Tolerability | Well-tolerated with an adverse event profile similar to placebo. | [17][19] |
Supporting Experimental Data:
A meta-analysis of six randomized clinical trials involving 1,826 patients with moderate to severe Alzheimer's disease showed statistically significant effects for memantine compared to placebo across all domains: global status, cognition, function, and behavior.[17] Pooled data from these trials and their open-label extensions confirmed that both short- and long-term treatment with memantine is safe and well-tolerated.[19] Clinical studies have also explored its use in combination with acetylcholinesterase inhibitors, often showing enhanced benefits.[20]
A Sweet Success: Vildagliptin in Type 2 Diabetes
Vildagliptin is a testament to the versatility of the adamantane scaffold, extending its therapeutic reach to metabolic disorders.[6] It is an oral antihyperglycemic agent used for the treatment of type 2 diabetes mellitus and functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor.[21][22]
Mechanism of Action: DPP-4 Inhibition
DPP-4 is an enzyme that rapidly degrades incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[21][23] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[21][24] By inhibiting DPP-4, vildagliptin prolongs the action of incretins, leading to improved glycemic control.[21][25]
Caption: Vildagliptin inhibits DPP-4, enhancing the action of incretin hormones.
Pharmacokinetic and Pharmacodynamic Profile
| Parameter | Vildagliptin |
| Absorption | Well absorbed orally, with peak plasma concentrations within 1-2 hours.[22] |
| Metabolism | Extensively metabolized in the liver to inactive metabolites.[22] |
| Elimination Half-Life | Approximately 2 hours.[22] |
| Mechanism | Covalently binds to the catalytic site of DPP-4, leading to prolonged enzyme inhibition.[24][25] |
| Clinical Effect | Improves glycemic control with a low risk of hypoglycemia.[24][25] |
Supporting Experimental Data:
Clinical studies have shown that vildagliptin effectively lowers blood glucose levels in patients with type 2 diabetes.[24] Its glucose-dependent mechanism of action significantly reduces the risk of hypoglycemia compared to some other antidiabetic agents.[21][24] Furthermore, long-term use has been associated with improvements in pancreatic beta-cell function.[21]
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity of Amantadine/Rimantadine
This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).
Methodology:
-
Cell Seeding: Plate Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to confluency.
-
Virus Infection: Wash the cell monolayers and infect with a known titer of influenza A virus for 1 hour at 37°C.
-
Drug Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the adamantane derivative.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until viral plaques are visible.
-
Plaque Visualization: Fix the cells with a solution of formaldehyde and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.
NMDA-Induced Current Measurement in Xenopus Oocytes for Memantine Activity
This electrophysiological assay measures the ability of memantine to block the ion flow through NMDA receptors.
Methodology:
-
Oocyte Preparation: Isolate oocytes from Xenopus laevis and inject them with cRNAs encoding the subunits of the NMDA receptor.
-
Incubation: Incubate the oocytes for 2-4 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping.
-
Drug Application: Perfuse the oocyte with a solution containing NMDA and glycine to activate the receptors and record the baseline current. Then, co-apply memantine at various concentrations with the agonists.
-
Data Recording: Measure the peak inward current in the absence and presence of memantine.
-
Data Analysis: Calculate the percentage of inhibition of the NMDA-induced current by each concentration of memantine to determine the IC50.
Future Directions and Conclusion
The adamantane scaffold continues to be a fertile ground for drug discovery.[1][2] Its unique physicochemical properties have been successfully leveraged to develop drugs for a diverse range of therapeutic areas.[6][26] Current research is exploring the incorporation of the adamantane moiety into novel chemical entities to target cancer, bacterial infections, and other challenging diseases.[27][28] The strategic use of this versatile building block, guided by a deep understanding of structure-activity relationships, will undoubtedly lead to the development of the next generation of innovative therapeutics.
References
- What is the mechanism of Vildagliptin?
- Pharmacology of Vildagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025-02-08).
- Vildagliptin: Mechanism, Indications, Dosage, and Side Effects - Amber Lifesciences. (2024-05-15).
- Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed.
- Mechanisms of action of the dipeptidyl peptidase‐4 inhibitor vildagliptin in humans.
- Amantadine - Wikipedia.
- The Evolution of Antivirals: Comparing Amantadine and Rimantadine Hydrochloride.
- Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed.
- Memantine - St
- Mechanism of action of memantine - PubMed - NIH.
- What is the mechanism of Memantine hydrochloride?
- What is the role of memantine in treating Alzheimer's disease? - Dr.Oracle. (2025-08-02).
- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025-10-27).
- Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024-09-27).
- Comparative Study of Adamantane Analogues in Antiviral Assays: A Guide for Researchers - Benchchem.
- A Comparative Guide to the Synthesis of Adamantane Deriv
- The Adamantane Scaffold: A Guide to Structure-Activity Rel
- Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025-10-05).
- Adamantane-containing drug delivery systems - Pharmacia. (2023-10-11).
- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024-08-02).
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Structure activity relationship of adamantane compounds.: (a)...
- Amantadine and Rimantadine - Medical Pharmacology: Antiviral Drugs.
- Memantine for the treatment of Alzheimer's disease: tolerability and safety data
- Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in R
- Memantine in moderate to severe Alzheimer's disease: a meta-analysis of randomised clinical trials - PubMed.
- Adamantane - A Lead Structure for Drugs in Clinical Practice. | Semantic Scholar.
- Use of the Adamantane Structure in Medicinal Chemistry - ResearchG
- Memantine: a review of studies into its safety and efficacy in treating Alzheimer's disease and other dementias - PMC.
- Clinical Trials Using Memantine Hydrochloride - NCI - N
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024-04-26).
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Chemical Reviews - ACS Public
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC - PubMed Central. (2025-10-17).
- The influence of the antiviral drugs amantadine and rimantadine on erythrocyte and platelet membranes and its comparison with th
- Current status of amantadine and rimantadine as anti-influenza-A agents: Memorandum
- Protein uncoating inhibitors: Amantadine and Rimantadine: Antiviral drug 3 - YouTube. (2022-11-19).
- Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors - MDPI.
- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC - NIH. (2023-11-16).
- Nascent pharmacological advancement in adamantane derivatives - ResearchG
- Efficacy and Safety of Memantine in Patients With Mild to Moder
- The Significance of Adamantane Deriv
- Antiviral drugs amantadine and rimantadine for preventing and treating the symptoms of influenza A in adults | Cochrane. (2006-04-19).
- Comparison of amantadine and rimantadine for prevention of type A (Russian) influenza - PubMed.
Sources
- 1. jchr.org [jchr.org]
- 2. jchr.org [jchr.org]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Amantadine - Wikipedia [en.wikipedia.org]
- 10. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 11. Antiviral drugs amantadine and rimantadine for preventing and treating the symptoms of influenza A in adults | Cochrane [cochrane.org]
- 12. Comparison of amantadine and rimantadine for prevention of type A (Russian) influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The influence of the antiviral drugs amantadine and rimantadine on erythrocyte and platelet membranes and its comparison with that of tetracaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 17. Memantine in moderate to severe Alzheimer's disease: a meta-analysis of randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Memantine for the treatment of Alzheimer's disease: tolerability and safety data from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 22. m.youtube.com [m.youtube.com]
- 23. amberlife.net [amberlife.net]
- 24. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mechanisms of action of the dipeptidyl peptidase‐4 inhibitor vildagliptin in humans | Semantic Scholar [semanticscholar.org]
- 26. semanticscholar.org [semanticscholar.org]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride
I. Foundational Principles of Chemical Waste Management
The disposal of any chemical waste is governed by a set of overarching principles designed to minimize risk to personnel and the environment. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for the proper handling of hazardous materials.[1][2][3][4] The core tenets of this framework include accurate waste identification, proper segregation, secure containment, and disposal through certified channels.[5][6]
A. Waste Characterization: Identifying the Hazard
The first and most critical step is to characterize the waste. 3-(4-Methylphenyl)-3-oxetanamine hydrochloride, as an aromatic amine hydrochloride, should be treated as a hazardous waste.[7][8][9] This classification is based on the potential for toxicity, skin and eye irritation, and potential harm to aquatic life if not disposed of correctly.[10][11][12] All waste containing this compound, whether in solid form, in solution, or as contaminated labware, must be handled as hazardous.
B. The Importance of Segregation
To prevent dangerous reactions, it is crucial to segregate waste streams.[5][13] Waste containing this compound should not be mixed with other chemical waste, particularly strong oxidizing agents or bases, which could potentially liberate the free amine.
II. Personal Protective Equipment (PPE): The First Line of Defense
Before handling any chemical waste, equipping oneself with the appropriate Personal Protective Equipment (PPE) is non-negotiable.[14][15] This ensures personal safety and prevents accidental exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes of solutions containing the compound. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact and potential absorption. |
| Body Protection | A laboratory coat. | Protects personal clothing from contamination. |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of any fine particles of the solid compound. |
III. Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is to collect it as chemical waste for incineration by a licensed professional waste disposal service.
A. Waste Collection: Solid and Liquid Forms
-
Solid Waste: Carefully transfer any solid this compound into a designated, clearly labeled hazardous waste container.[13] To minimize the generation of dust, this should be done in a chemical fume hood.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
B. Container Management: Labeling and Storage
Proper container management is a critical aspect of hazardous waste disposal and is strictly regulated.[3][16][17]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and any other information required by your institution's EHS department.[13]
-
Containment: Ensure the container is in good condition, compatible with the chemical, and is kept securely closed except when adding waste.[3][16]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[15][16]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
IV. Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is crucial for maintaining a safe laboratory environment.[18][19][20]
A. Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: Determine the extent of the spill. For minor spills that you are trained and equipped to handle, proceed with cleanup. For major spills, contact your institution's EHS department or emergency response team immediately.[19]
-
Contain the Spill: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.[18][21] For solid spills, carefully sweep the material, avoiding the creation of dust.
-
Collect the Waste: Place all contaminated absorbent materials and any collected solid waste into a designated hazardous waste container.[18][21]
-
Decontaminate the Area: Clean the spill area with a suitable detergent and water.[18]
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[18][21]
Emergency Spill Response Flowchart
Caption: Decision-making flowchart for responding to a chemical spill.
B. First Aid for Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10][11] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10][11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11]
V. Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to these guidelines, researchers can ensure they are not only advancing scientific knowledge but are also protecting themselves, their colleagues, and the environment. Always consult your institution's specific protocols and EHS department for guidance tailored to your location and facilities.
References
- OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention.
- How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
- What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Plus-A.com.
- Hazardous Materials Compliance: OSHA Standards and Best Practices. (2025, October 6). Mancomm.
- Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide. (n.d.). Benchchem.
- Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
- Safety data sheet. (n.d.). Kurita.
- Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency.
- Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
- Chemical Spill Procedures. (n.d.). Clarkson University.
- Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
- Safety Data Sheet. (n.d.). Fisher Scientific.
- Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC.
- Application Notes and Protocols for the Proper Disposal of 2-Methylindolin-1-amine Hydrochloride Waste. (n.d.). Benchchem.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency.
- Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York.
- Chemical Waste Disposal Guidelines. (n.d.). Emory University.
- Chemical Spill Cleanup. (2021, June 22). Valencia Productions.
- 7-Step Chemical Spill Response Procedure. (2024, May 30). Seton.
- This compound, 95% Purity, C10H14ClNO, 100 mg. (n.d.). A2B Chem.
- Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). (n.d.). University of California, Berkeley.
- Safety Data Sheet. (n.d.). PCCA.
- Safety Data Sheet. (n.d.). Covestro.
Sources
- 1. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 2. mancomm.com [mancomm.com]
- 3. pfw.edu [pfw.edu]
- 4. epa.gov [epa.gov]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. epa.gov [epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. leap.epa.ie [leap.epa.ie]
- 11. fishersci.com [fishersci.com]
- 12. pccarx.com [pccarx.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. osha.com [osha.com]
- 15. connmaciel.com [connmaciel.com]
- 16. ushazmatstorage.com [ushazmatstorage.com]
- 17. epa.gov [epa.gov]
- 18. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 19. jk-sci.com [jk-sci.com]
- 20. ccny.cuny.edu [ccny.cuny.edu]
- 21. m.youtube.com [m.youtube.com]
Navigating the Safe Handling of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride: A Guide to Personal Protective Equipment and Disposal
As the landscape of drug discovery and development continues to evolve, so too does the imperative for rigorous safety protocols in the laboratory. The introduction of novel chemical entities like 3-(4-Methylphenyl)-3-oxetanamine hydrochloride, a compound with significant potential in medicinal chemistry, demands a proactive and informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and foster a culture of safety.
Understanding the Hazard Profile
Before implementing any handling protocols, it is crucial to understand the inherent hazards of this compound. According to available safety data, this compound presents the following risks:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can lead to serious eye irritation.[1]
-
Potential for Organ Damage: May cause damage to organs through prolonged or repeated oral exposure.[1]
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1]
These hazards underscore the necessity of a comprehensive PPE strategy to prevent accidental exposure.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each component.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is recommended. Aromatic amines can permeate certain glove materials, making material selection and breakthrough time critical considerations.[2][3] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination is suspected. |
| Eye and Face Protection | Safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and aerosols.[4] In situations with a higher risk of splashing, a full face shield should be worn in conjunction with safety goggles.[5] |
| Body Protection | A chemical-resistant laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, chemical-resistant coveralls or an apron should be worn over the lab coat.[4][6] |
| Respiratory Protection | While general handling in a well-ventilated area or a fume hood may not require respiratory protection, any procedure that could generate dust or aerosols necessitates the use of a NIOSH-approved respirator .[4][7] The specific type of respirator should be determined by a formal risk assessment. |
Procedural Workflow for Safe Handling
The following step-by-step workflow is designed to minimize exposure risk during the handling of this compound.
Caption: A procedural workflow for the safe handling of this compound.
Emergency Procedures: A Plan for Accidental Exposure
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][8] Remove contaminated clothing.[8] If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][9] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention. |
Comprehensive Disposal Plan
The environmental hazards associated with this compound necessitate a stringent disposal protocol.[1] All waste materials, including empty containers, contaminated PPE, and any unused compound, must be treated as hazardous waste.
Waste Segregation and Storage:
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Any solutions containing the compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container should then be disposed of according to institutional guidelines.
Final Disposal:
All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.[11]
Conclusion
The responsible use of novel chemical compounds like this compound is foundational to both scientific advancement and laboratory safety. By adhering to the comprehensive PPE, handling, and disposal protocols outlined in this guide, researchers can confidently and safely explore the potential of this and other emerging chemical entities. A steadfast commitment to safety not only protects the individual researcher but also fosters a secure and productive research environment.
References
- Safety d
- Vo, E., Berardinelli, S. P., Hall, R. C., & Ayouby, N. E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
- Vo, E., Berardinelli, S. P., & Hall, R. C. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837–841. [Link]
- CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
- Uniprotec. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
- PCCA. (n.d.).
- Covestro. (n.d.).
Sources
- 1. leap.epa.ie [leap.epa.ie]
- 2. tandfonline.com [tandfonline.com]
- 3. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. hsa.ie [hsa.ie]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. 3-Methyl-3-oxetanaMine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. fishersci.com [fishersci.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
